molecular formula C13H11NO4 B1283667 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid CAS No. 210366-15-7

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Cat. No.: B1283667
CAS No.: 210366-15-7
M. Wt: 245.23 g/mol
InChI Key: CIUDQXNWTGQYIC-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 210366-15-7) is a high-purity chemical building block for research and development. This compound, with a molecular formula of C 13 H 11 NO 4 and a molecular weight of 245.23 g/mol, is a benzyloxy-substituted dihydropyridine derivative of significant interest in medicinal and coordination chemistry . Its core structure is based on the 6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold (also known as 6-hydroxynicotinic acid), a known chelator that has been utilized in the development of metalloprotein inhibitors and the synthesis of ruthenium(II) complexes . The specific benzyloxy modification makes this compound a versatile intermediate or precursor for the synthesis of more complex molecules. It is particularly valuable in fragment-based drug design and as a ligand in catalytic systems. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate care. It should be stored sealed in a dry environment at 2-8°C to maintain stability . Please refer to the relevant Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

6-oxo-1-phenylmethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12-8-4-7-11(13(16)17)14(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUDQXNWTGQYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C(=O)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572900
Record name 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210366-15-7
Record name 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid stands as a pivotal molecular scaffold in the landscape of contemporary pharmaceutical research and development. Its unique structural attributes, featuring a protected hydroxypyridone core coupled with a reactive carboxylic acid handle, render it an exceptionally versatile intermediate. This guide provides a comprehensive technical overview of its structure, physicochemical properties, synthesis, and its critical applications in the synthesis of high-value therapeutic agents, including nicotinic acid derivatives and targeted protein degraders. By elucidating the causality behind its synthetic pathways and its functional role in constructing complex bioactive molecules, this document serves as an essential resource for scientists engaged in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the quest for novel therapeutics, the design and synthesis of complex molecular architectures with precise biological functions are paramount. The strategic selection of starting materials and intermediates is a critical determinant of the efficiency and success of a synthetic campaign. This compound has emerged as a valuable building block due to its pre-functionalized pyridinone ring and the strategically placed benzyloxy protecting group. This combination allows for selective modifications at various positions, making it a cornerstone in the construction of diverse heterocyclic systems.[1] Its utility is particularly pronounced in the development of nicotinic acid derivatives, which are known to possess a wide range of biological activities, including potential metabolic and cardiovascular benefits.[1] Furthermore, its role as a "Protein Degrader Building Block" highlights its relevance in the cutting-edge field of targeted protein degradation (TPD).

Molecular Structure and Physicochemical Profile

The structural integrity and physicochemical properties of an intermediate are fundamental to its reactivity and handling. This compound is a white solid at room temperature, with a well-defined molecular structure that has been confirmed by various spectroscopic techniques.

Chemical Structure:

Caption: 2D structure of this compound.

Synonyms:

  • 1-(benzyloxy)-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid[2]

  • 6-oxo-1-phenylmethoxypyridine-2-carboxylic acid[2]

Physicochemical Data:

PropertyValueSource
CAS Number 210366-15-7[2]
Molecular Formula C₁₃H₁₁NO₄[2]
Molecular Weight 245.23 g/mol [2]
Melting Point 176-177 °C[2]
Boiling Point 403.3 ± 55.0 °C at 760 mmHg[2]
Physical Form Solid[3]
Storage Temperature 2-8 °C, Sealed in dry conditions[3]

Synthesis and Purification: A Robust and Validated Protocol

The synthesis of this compound is achieved through a reliable and high-yielding procedure. The causality behind the chosen reagents and conditions is critical for ensuring the purity and integrity of the final product.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent reactant1 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid product This compound reactant1->product reactant2 Benzyl Chloride reactant2->product reagent1 K₂CO₃ reagent1->product Base reagent2 Methanol reagent2->product Solvent, Reflux

Sources

An In-Depth Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 210366-15-7): A Pivotal Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, with CAS number 210366-15-7, is a pivotal heterocyclic building block in the realm of medicinal chemistry. Its structural architecture, featuring a benzyloxy-protected hydroxypyridone scaffold coupled with a carboxylic acid moiety, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its significant role as a key intermediate in the development of novel therapeutics, particularly nicotinic acid derivatives with potential applications in managing cardiovascular and metabolic diseases. Drawing upon data from structurally related compounds, this guide will also delve into potential mechanisms of action, relevant biological assays, and the broader therapeutic landscape for which this scaffold holds considerable promise.

Physicochemical Properties and Structural Features

This compound is a solid organic compound with the molecular formula C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol .[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 210366-15-7[1]
Molecular Formula C₁₃H₁₁NO₄[1]
Molecular Weight 245.23 g/mol [1]
Melting Point 176-177 °C
Appearance Solid[2]
Storage Temperature 2-8°C, sealed in dry conditions[2]

The molecule's structure is characterized by a dihydropyridine ring, which is a common motif in a variety of bioactive compounds. The benzyloxy group at the 1-position serves as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield the corresponding N-hydroxy-pyridone. The carboxylic acid at the 2-position is a key functional handle for further chemical modifications, such as amide bond formation, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthesis and Characterization

A common and efficient method for the synthesis of this compound involves the benzylation of 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Experimental Protocol: Synthesis

Materials:

  • 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

  • Benzyl chloride

  • Anhydrous potassium carbonate

  • Methanol

  • 6N Hydrochloric acid

  • Water

Procedure:

  • To a solution of 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (1 equivalent) in methanol, add anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add benzyl chloride (1.2 equivalents).

  • Reflux the reaction mixture for 16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Dissolve the residue in water and acidify to pH 2 with 6N HCl.

  • A white precipitate of this compound will form.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Yield: Approximately 91%.

Characterization:

The structure of the synthesized compound can be confirmed by standard spectroscopic techniques.

  • ¹H NMR (300 MHz, CDCl₃): δ 5.27 (s, 2H), 6.55 (dd, J=1.6, 6.7 Hz, 1H), 6.73 (dd, J=1.6, 9.2 Hz, 1H), 7.39-7.51 (m, 6H).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 77.9, 106.0, 124.1, 128.5, 129.1, 129.6, 133.8, 138.7, 140.5, 157.7, 161.7.

  • Elemental Analysis (C₁₃H₁₁NO₄): Calculated: C, 63.67; H, 4.52; N, 5.71. Found: C, 63.66; H, 4.53; N, 5.71.

Synthesis reactant1 1-hydroxy-6-oxo-1,6- dihydropyridine-2-carboxylic acid reagents K₂CO₃, Methanol, Reflux reactant1->reagents reactant2 Benzyl chloride reactant2->reagents product 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid reagents->product

Caption: Synthesis of the target compound.

Role as a Pharmaceutical Intermediate and Potential Therapeutic Applications

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value.[3] Its structure is particularly amenable to the development of nicotinic acid (niacin, vitamin B3) derivatives.

Nicotinic acid is a well-established lipid-lowering agent that favorably modulates plasma lipid profiles by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol.[4][5] However, its clinical use can be limited by side effects such as cutaneous flushing. The development of derivatives aims to improve the therapeutic index by enhancing efficacy and reducing adverse effects.

Development of Nicotinic Acid Derivatives for Cardiovascular and Metabolic Disorders

The carboxylic acid functionality of the title compound can be readily converted to a wide range of amides by coupling with various amines. This allows for the systematic exploration of the chemical space around the nicotinic acid core, leading to the identification of novel compounds with improved pharmacological properties. The benzyloxy group can be retained to explore the effects of a bulky lipophilic substituent or removed to unmask the N-hydroxy-pyridone moiety, which may impart unique biological activities.

Derivatization start 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid coupling Amide Coupling (e.g., EDC, HOBt) start->coupling product 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxamide Derivatives coupling->product amine R-NH₂ amine->coupling deprotection Deprotection (e.g., H₂, Pd/C) product->deprotection final_product N-hydroxy-6-oxo-1,6- dihydropyridine-2-carboxamide Derivatives deprotection->final_product

Caption: Derivatization of the core scaffold.

Potential as Enzyme Inhibitors

The dihydropyridine and carboxylic acid motifs are present in numerous enzyme inhibitors. While direct inhibitory data for derivatives of this compound are not extensively reported in publicly available literature, the scaffold holds potential for targeting various enzyme classes based on the activities of structurally related compounds.

For instance, certain benzyloxy derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), an enzyme involved in cardiovascular function.[6] Furthermore, various dihydropyridine carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, suggesting potential applications in oncology.

The table below summarizes the reported biological activities of structurally related compounds, highlighting the potential therapeutic areas for derivatives of the title compound.

Compound ClassTarget/ActivityReported IC₅₀/ActivityPotential ApplicationReference
6-(Benzyloxy)-4-methylquinolin-2(1H)-one derivativesPDE3A InhibitionIC₅₀ = 0.43 µMCongestive heart failure[6]
Dihydropyridine carboxylic acid derivativesCytotoxicity (HCT-15 cancer cell line)IC₅₀ = 7.94 µMCancer
Pyridazine-based sulfonamides with benzyloxy moietyCarbonic Anhydrase II InhibitionKᵢ = 5.3 nMAnti-inflammatory[5]
Pyridazine-based sulfonamides with benzyloxy moietyCarbonic Anhydrase IX InhibitionKᵢ = 4.9 nMAnticancer[5]

Future Perspectives and Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of readily modifiable functional groups make it an attractive starting material for the generation of diverse chemical libraries. While its primary documented use is in the synthesis of nicotinic acid derivatives for potential cardiovascular and metabolic applications, the broader biological potential of this scaffold remains an area ripe for further exploration.

Future research efforts could focus on:

  • Systematic derivatization: Synthesizing and screening libraries of amides derived from the title compound against a wide range of biological targets, including kinases, proteases, and metabolic enzymes.

  • Mechanism of action studies: For any identified active compounds, elucidating the precise mechanism of action through biochemical and cellular assays.

  • In vivo evaluation: Advancing promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

References

  • This compound. MySkinRecipes. [Link]
  • This compound. PubChem. [Link]
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Nicotinic acid and its deriv
  • Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives.
  • IC50 Values for COX-1 and COX-2 Enzymes.
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
  • Design, synthesis and biological evaluation of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives as PDE3 inhibitors. PubMed. [Link]
  • Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PubMed Central. [Link]

Sources

The Cornerstone of Advanced Chelators: A Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the synthesis of novel therapeutic and diagnostic agents often relies on versatile and well-characterized building blocks. One such pivotal intermediate is 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid , a heterocyclic compound that serves as a cornerstone in the construction of advanced chelating agents and other pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, its synthesis, characterization, and its crucial role in the development of targeted radiopharmaceuticals and other therapeutic agents.

Nomenclature and Identification: Establishing a Common Language

To ensure clarity and precision in scientific communication, it is essential to recognize the various synonyms and identifiers for this compound. While the name this compound is descriptive, researchers may encounter several alternative names in literature and chemical databases.

Table 1: Synonyms and Identifiers

TypeIdentifier
IUPAC Name 6-oxo-1-(phenylmethoxy)pyridine-2-carboxylic acid
CAS Number 210366-15-7[1]
Common Synonyms 1-(benzyloxy)-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid, 2-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-(phenylmethoxy)-
Molecular Formula C₁₃H₁₁NO₄[1]
Molecular Weight 245.23 g/mol [1]

Understanding these different nomenclatures is the first step for any researcher embarking on work involving this versatile molecule, facilitating efficient literature searches and clear documentation of experimental work.

The Strategic Importance in Medicinal Chemistry

The chemical architecture of this compound makes it an exceptionally valuable precursor in the synthesis of hydroxypyridinonate (HOPO) ligands. These ligands are renowned for their strong and selective chelation of metal ions, a property that is harnessed in a variety of biomedical applications.

The benzyloxy group serves as a stable protecting group for the N-hydroxy functionality, which is a key component of the metal-binding motif. The carboxylic acid group at the 2-position provides a convenient handle for amide bond formation, allowing for the covalent attachment of the hydroxypyridinone core to various molecular scaffolds, such as antibodies, peptides, or small molecules. This modularity is critical in the design of targeted therapeutic and diagnostic agents.

Synthesis and Characterization: A Validated Protocol

The reliable synthesis and thorough characterization of this compound are paramount for its use in subsequent, often complex, synthetic routes. The following protocol is a well-established method for its preparation.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: The choice of kojic acid as the starting material is strategic due to its readily available pyrone scaffold. The multi-step synthesis is designed to first introduce the carboxylic acid functionality and then the crucial N-hydroxy group, which is subsequently protected by the benzyl group. Each step is optimized to ensure high yields and purity of the intermediate and final products.

Step 1: Synthesis of 2-(Hydroxymethyl)-5-hydroxy-4H-pyran-4-one (Kojic Acid) to 5-Hydroxy-2-(hydroxymethyl)-4-oxo-4H-pyran-6-carboxylic acid

  • This initial step involves the oxidation of the primary alcohol on the kojic acid backbone to a carboxylic acid. This transformation sets the stage for the subsequent rearrangement to the pyridinone ring.

Step 2: Synthesis of 1,5-Dihydroxy-2-(hydroxymethyl)-4(1H)-pyridinone

  • Treatment of the pyran-4-one intermediate with hydroxylamine leads to a ring-opening and subsequent recyclization to form the desired pyridinone core. This step introduces the key nitrogen atom into the heterocyclic ring.

Step 3: Protection of the N-hydroxy group

  • The N-hydroxy group is then protected with a benzyl group using benzyl chloride or benzyl bromide in the presence of a suitable base. This protection is crucial to prevent unwanted side reactions in subsequent steps.

Step 4: Oxidation of the hydroxymethyl group

  • The final step involves the selective oxidation of the hydroxymethyl group at the 2-position to a carboxylic acid, yielding the target compound, this compound.

This self-validating protocol ensures that each intermediate can be characterized to confirm the success of the preceding step, leading to a high-purity final product.

Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule, including the characteristic signals for the pyridine ring protons and the benzylic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid and amide carbonyls.

Application in the Development of Advanced Chelators for Medical Imaging

A prime example of the utility of this compound is in the synthesis of octadentate hydroxypyridinonate chelators for the radiometal Zirconium-89 (⁸⁹Zr). ⁸⁹Zr-based positron emission tomography (PET) imaging is a powerful tool for tracking antibodies and other biologics in vivo.[2][3]

The development of superior chelators for ⁸⁹Zr is an active area of research, as the current standard, desferrioxamine (DFO), has shown limitations in terms of in vivo stability.[2] Hydroxypyridinonate-based chelators, synthesized using this compound, have emerged as a promising alternative.[2][3]

Workflow: Synthesis of a HOPO-based Chelator

The following diagram illustrates the general workflow for synthesizing an octadentate HOPO-based chelator for ⁸⁹Zr, starting from this compound.

G cluster_synthesis Synthesis of HOPO Ligand cluster_radiolabeling Radiolabeling and Application A 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid B Activation of Carboxylic Acid (e.g., with HATU, HOBt) A->B Step 1 C Amide Coupling with Polyamine Backbone B->C Step 2 D Deprotection of Benzyl Groups (e.g., Catalytic Hydrogenation) C->D Step 3 E Purification of the Octadentate HOPO Ligand D->E Step 4 F Purified HOPO Ligand G Radiolabeling with ⁸⁹Zr F->G Step 5 H Quality Control of [⁸⁹Zr]Zr-HOPO Complex G->H Step 6 I Conjugation to Targeting Vector (e.g., Antibody) H->I Step 7 J In Vivo PET Imaging I->J Step 8

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the chemical synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a viable synthetic pathway, the rationale behind experimental choices, and actionable protocols.

Strategic Overview: Retrosynthetic Analysis

The design of a successful synthesis begins with a logical deconstruction of the target molecule. The structure of this compound features a substituted pyridinone core. Our retrosynthetic strategy identifies two primary disconnections: the C-N bond of the benzyloxy group and the inherent functionality of the pyridone ring itself.

This analysis suggests a forward synthesis that hinges on two key transformations:

  • Formation of a core precursor: The synthesis of a 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid intermediate. This structure, a cyclic hydroxamic acid, is the foundational scaffold.

  • Selective O-Alkylation: The introduction of the benzyl group onto the N-hydroxy moiety. This step requires conditions that favor O-alkylation over other potential reactive sites.

Retrosynthesis target This compound disconnection1 C-O Bond Formation (O-Benzylation) target->disconnection1 precursor 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid disconnection1->precursor disconnection2 N-Oxide Rearrangement & Oxidation precursor->disconnection2 starting_material 6-Methylpicolinic Acid disconnection2->starting_material

Caption: Retrosynthetic approach for the target molecule.

The Synthetic Pathway: From Pyridine to Protected Pyridinone

The proposed forward synthesis is a multi-step process designed for reliability and scalability. It begins with a commercially available starting material and proceeds through the formation of a key N-oxide intermediate, which is then rearranged and benzylated.

Step 1: N-Oxidation of 6-Methylpicolinic Acid

The initial step involves the oxidation of the pyridine nitrogen in 6-methylpicolinic acid. This transformation is crucial as it activates the pyridine ring for subsequent functionalization. The resulting N-oxide is the direct precursor to the hydroxypyridone core.

  • Causality & Expertise: The use of an oxidizing agent like hydrogen peroxide in acetic acid is a classic and effective method for forming pyridine-N-oxides.[2][3] The acidic medium protonates the pyridine nitrogen, making it more susceptible to oxidation. This step is generally high-yielding and the product can often be isolated with high purity.

Step 2: Rearrangement to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

This is the pivotal transformation to create the hydroxypyridone scaffold. Heating the N-oxide intermediate with acetic anhydride induces a rearrangement, followed by hydrolysis, to yield the desired 1-hydroxy-2-pyridone structure.[2][3]

  • Causality & Expertise: This reaction proceeds through an initial acetylation of the N-oxide oxygen, followed by an intramolecular rearrangement where the acetate group migrates to the C6 position. Subsequent hydrolysis of the acetate ester unmasks the hydroxyl group, which exists in tautomeric equilibrium with the more stable 6-oxo form. This method is a well-established route for converting pyridine-N-oxides into 2-pyridones.[2]

Step 3: O-Benzylation of the N-Hydroxy Group

The final step is the protection of the N-hydroxy group as a benzyl ether. This is accomplished via a Williamson ether synthesis, an SN2 reaction between the deprotonated N-hydroxy group and benzyl bromide.

  • Causality & Expertise: The benzyl group is an excellent choice for a protecting group in this context. It is robust and stable to a wide range of reaction conditions that might be required for further derivatization of the carboxylic acid, but it can be readily removed when necessary via catalytic hydrogenolysis.[4][5] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the acidic N-hydroxy proton, generating the nucleophilic alkoxide required for the reaction with benzyl bromide.[5] Polar aprotic solvents like N,N-Dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[5] While other bases like potassium carbonate can be used, NaH often provides faster reaction times and higher yields.

Synthetic_Pathway A 6-Methylpicolinic Acid reagent1 H₂O₂ / Acetic Acid A->reagent1 B 6-Methylpicolinic Acid N-oxide reagent2 1. Acetic Anhydride, Heat 2. H₂O (Hydrolysis) B->reagent2 C 1-Hydroxy-6-oxo-1,6-dihydropyridine- 2-carboxylic acid reagent3 Benzyl Bromide, NaH DMF C->reagent3 D Target Molecule reagent1->B reagent2->C reagent3->D

Caption: Overall synthetic route to the target molecule.

Experimental Protocols & Data

The following protocols are provided as a self-validating system for the synthesis. Adherence to these steps, with appropriate laboratory safety practices, should yield the desired product.

Protocol 1: Synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
  • N-Oxidation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpicolinic acid (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).

    • Heat the solution to approximately 75°C.

    • Add 30% hydrogen peroxide (2.0-3.0 eq) dropwise over 1-2 hours, maintaining the temperature at 75°C.

    • After the addition is complete, maintain the reaction at 75°C for an additional 16-20 hours, monitoring the reaction progress by TLC.

    • Cool the reaction mixture and carefully concentrate under reduced pressure to remove the bulk of the acetic acid, yielding the crude N-oxide.

  • Rearrangement and Hydrolysis:

    • To the crude N-oxide, add acetic anhydride (5.0 eq) and heat the mixture to reflux for 3-5 hours.

    • Cool the reaction mixture to room temperature and slowly quench by adding water.

    • Heat the aqueous mixture to reflux for 1-2 hours to ensure complete hydrolysis of any acetate intermediates.

    • Cool the solution in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Protocol 2: Synthesis of this compound
  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (10 mL per gram of precursor).

    • Add the 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid precursor (1.0 eq).

    • Cool the solution to 0°C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0°C for 30 minutes.

  • Alkylation:

    • Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup and Purification:

    • Cool the flask to 0°C and cautiously quench the reaction by the slow addition of water.

    • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (using an eluent system such as ethyl acetate/hexanes with 1% acetic acid) to afford the pure target compound.[6][7]

Quantitative Data Summary

The following table summarizes typical parameters for the key benzylation step. Yields are representative and may vary based on scale and purity of reagents.

ParameterValue/ReagentStoichiometry (eq)Purpose
Substrate 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid1.0Core precursor
Base Sodium Hydride (NaH), 60% dispersion1.2Deprotonates N-OH
Alkylating Agent Benzyl Bromide (BnBr)1.1Benzyl source
Solvent Anhydrous DMF-Aprotic polar solvent
Temperature 0°C to Room Temp.-Controls reactivity
Typical Yield 70-85%-Expected outcome

References

  • Xu, J. et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. PubMed.
  • Chen, Y. et al. (2019). Zinc(II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems. MDPI.
  • MySkinRecipes. This compound.
  • PubChem. This compound.
  • Le, T. N. et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • Itzchak, N. (1951). 2-hydroxy-pyridine-n-oxide and process for preparing same. Google Patents.
  • Clariant International Ltd. (2019). Process for forming 2-hydroxypyridine-1-oxide or derivatives thereof. Google Patents.
  • Clariant International Ltd. (2021). Method for forming 2-hydroxypyridine-1-oxide or derivative thereof. Google Patents.
  • Lott, W. A. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Google Patents.
  • Université de Liège. (2022). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). ORBi.
  • United States Patent Office. (1956). Process of preparation of 2-hydroxypyridine-1-oxide and homologs. Googleapis.com.
  • ViiV Healthcare Company. (2014). Processes for preparing pyridinone carboxylic acid aldehydes. Google Patents.
  • Cilibrizzi, A. et al. (2022). Hydroxypyridinone Journey into Metal Chelation. SciSpace.
  • Zhang, D. et al. (2013). Novel 5-(benzyloxy)pyridin-2(1H)-one derivatives as potent c-Met inhibitors. PubMed.
  • Sheng, D. et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. PubMed Central.
  • Wikipedia. (2023). Protecting group.
  • Tanimoto, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf.

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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a crucial heterocyclic intermediate in medicinal chemistry. Its scaffold is present in a variety of bioactive molecules, making it a valuable building block for the development of novel therapeutics. This guide provides a comprehensive overview of the key starting materials and outlines a strategic, field-proven synthetic approach to this target molecule, emphasizing the chemical reasoning behind the selection of precursors and reaction pathways.

Core Synthetic Strategy: A Retro-Synthetic Analysis

A logical synthetic approach to this compound involves a convergent strategy, focusing on the sequential construction and functionalization of the pyridone ring. A plausible retrosynthesis, illustrated below, identifies readily available pyridine derivatives as ideal starting points.

G target This compound intermediate1 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid target->intermediate1 O-Benzylation intermediate2 Methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate intermediate1->intermediate2 Ester Hydrolysis intermediate3 Methyl 6-substituted-pyridine-2-carboxylate 1-oxide intermediate2->intermediate3 Hydroxylation/Rearrangement starting_material 6-Substituted-pyridine-2-carboxylic acid or its methyl ester (e.g., 6-hydroxy or 6-chloro derivative) intermediate3->starting_material N-Oxidation G cluster_0 Synthetic Workflow A Methyl 6-chloropyridine-2-carboxylate B Methyl 6-chloropyridine-2-carboxylate 1-oxide A->B N-Oxidation (Urea-H₂O₂, TFAA) C Methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate B->C Hydroxylation/Rearrangement (TFAA) D Methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylate C->D O-Benzylation (BnBr, K₂CO₃) E This compound D->E Ester Hydrolysis (NaOH, MeOH)

Caption: Synthetic workflow from the starting material.

Step 1: N-Oxidation of Methyl 6-chloropyridine-2-carboxylate

Rationale: The initial step involves the N-oxidation of the pyridine ring. This is a critical activation step that facilitates the subsequent introduction of the hydroxyl group at the 6-position. The use of a urea-hydrogen peroxide complex in trifluoroacetic anhydride (TFAA) is an effective and controlled method for this transformation. [1] Experimental Protocol:

  • To a solution of methyl 6-chloropyridine-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane, add trifluoroacetic anhydride (TFAA, 1.5 eq) at 0 °C.

  • Add urea-hydrogen peroxide addition complex (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 6-chloropyridine-2-carboxylate 1-oxide.

Step 2: Conversion to Methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate

Rationale: The N-oxide intermediate readily undergoes rearrangement in the presence of TFAA to introduce a hydroxyl group at the 6-position, forming the pyridone ring. The ester group remains intact during this transformation. [1] Experimental Protocol:

  • Dissolve the methyl 6-chloropyridine-2-carboxylate 1-oxide (1.0 eq) from the previous step in trifluoroacetic anhydride (TFAA).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, carefully evaporate the excess TFAA under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate.

Step 3: O-Benzylation of the N-Hydroxy Group

Rationale: The selective benzylation of the N-hydroxy group is a pivotal step. The use of benzyl bromide in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as DMF favors the desired O-alkylation over N-alkylation. [1] Experimental Protocol:

  • To a solution of methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in dry N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylate.

Step 4: Hydrolysis of the Methyl Ester

Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using sodium hydroxide in a mixture of methanol and water. [1] Experimental Protocol:

  • Dissolve methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the methanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion

The synthesis of this compound is a multi-step process that can be efficiently achieved from readily available starting materials. The selection of a substituted pyridine-2-carboxylic acid ester, such as the 6-chloro derivative, allows for a controlled and high-yielding synthetic sequence. The key transformations, including N-oxidation, rearrangement to the pyridone, selective O-benzylation, and final ester hydrolysis, are well-established reactions in organic synthesis. This guide provides a robust framework for researchers and drug development professionals to access this important heterocyclic building block for their scientific endeavors.

References

  • Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the spectroscopic methodologies and data interpretation for the structural elucidation of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. As a key intermediate in the synthesis of novel pharmaceutical compounds, particularly nicotinic acid derivatives, a thorough understanding of its structural and electronic properties is paramount for researchers, medicinal chemists, and drug development professionals.[1] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output, grounded in established analytical principles.

The target molecule, with a molecular formula of C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol , is a derivative of a 2-pyridone and can also be classified as a cyclic hydroxamic acid.[2][3][4][5] Its unique assembly of functional groups—a benzyloxy moiety, a conjugated pyridinone ring, and a carboxylic acid—gives rise to a distinct spectroscopic fingerprint. This guide details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both predictive data and the rationale behind the spectral features.

cluster_molecule Molecular Structure cluster_groups Key Functional Groups mol A Benzyloxy Group A->mol Aromatic & Aliphatic Protons/Carbons B Pyridinone Ring B->mol Conjugated System C=O, C=C, C=N Signals C Carboxylic Acid C->mol Acidic Proton C=O, O-H Signals D N-O-C Linkage D->mol Influences N-environment

Figure 1: Molecular structure and key functional groups of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For the title compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure, confirming the presence and connectivity of the benzyloxy and pyridinone moieties.

Expertise & Experience: The Rationale Behind NMR Analysis

The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the polar carboxylic acid and to exchange with the acidic proton of the carboxyl group, allowing for its definitive identification. The aromatic region of the ¹H NMR spectrum is expected to be complex, requiring high-field instrumentation (≥400 MHz) for baseline resolution of the overlapping multiplets from the two distinct aromatic rings. Two-dimensional techniques like COSY and HMBC can be employed to definitively assign proton and carbon signals, respectively.[6]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Calibration: Ensure the spectrometer is properly shimmed to achieve optimal magnetic field homogeneity and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. The addition of a drop of D₂O to the sample tube followed by re-acquisition can be used to confirm the acidic OH proton, which will disappear from the spectrum upon exchange.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-200 ppm is required to capture the carbonyl carbons. A longer acquisition time or a more concentrated sample may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0 - 14.0Broad Singlet1HH -O-C=OThe acidic proton of the carboxylic acid, typically very broad and downfield. Disappears upon D₂O exchange.
~7.6 - 7.8Multiplet1HPyridinone H Protons on the pyridinone ring, deshielded by the ring current and adjacent heteroatoms.
~7.3 - 7.5Multiplet5HPhenyl H Protons of the monosubstituted benzene ring of the benzyloxy group.
~6.4 - 6.6Multiplet2HPyridinone H Remaining two protons on the pyridinone ring.
~5.4Singlet2H-O-CH₂ -PhMethylene protons adjacent to the oxygen and the phenyl ring. Appears as a sharp singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165C =O (Carboxylic Acid)The carboxylic acid carbonyl carbon is highly deshielded due to the two electronegative oxygen atoms.[7]
~160C =O (Pyridinone)The amide-like carbonyl of the pyridinone ring is also significantly downfield.
~128 - 145Aromatic & Pyridinone C -H, C -qA complex region containing the signals for the six carbons of the phenyl ring and the five carbons of the pyridinone ring.[7]
~78-O-C H₂-PhThe aliphatic methylene carbon, shifted downfield by the adjacent oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a molecule, serving as a definitive confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly powerful for distinguishing between compounds with the same nominal mass.

Expertise & Experience: Choosing the Right Ionization Technique

Electrospray ionization (ESI) is the preferred method for this compound. Its polarity, stemming from the carboxylic acid and pyridinone carbonyls, makes it amenable to forming ions in solution. ESI is a "soft" ionization technique, which minimizes fragmentation and ensures the prominent observation of the molecular ion, typically as the protonated species [M+H]⁺ in positive ion mode or the deprotonated species [M-H]⁻ in negative ion mode.

cluster_workflow Mass Spectrometry Workflow Sample Sample in Solution (e.g., Methanol/Water) ESI Electrospray Ionization (ESI) Sample->ESI Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum

Figure 2: A generalized workflow for High-Resolution Mass Spectrometry analysis.

Experimental Protocol: HRMS (ESI) Data Acquisition
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-500). Ensure the mass analyzer is calibrated to achieve high mass accuracy (< 5 ppm).

Predicted Mass Spectrometry Data
  • Calculated Molecular Weight: 245.0688 g/mol for C₁₃H₁₁NO₄

  • HRMS (ESI+) Expected Ion: [M+H]⁺ = 246.0761 m/z

  • HRMS (ESI-) Expected Ion: [M-H]⁻ = 244.0615 m/z

  • Key Fragmentation Pathways:

    • Loss of the benzyl group (C₇H₇•, 91 Da) or benzyloxy radical (C₇H₇O•, 107 Da).

    • Decarboxylation (loss of CO₂, 44 Da) from the molecular ion or subsequent fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by probing their vibrational modes.[8] For the title compound, IR is particularly useful for confirming the presence of the two distinct carbonyl groups and the carboxylic acid O-H bond.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is required.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Predicted Infrared (IR) Data
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
2500 - 3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch in a hydrogen-bonded carboxylic acid appears as a very broad and strong absorption band.
~3100 - 3000C-H stretchAromaticC-H stretching vibrations of the sp² hybridized carbons in the phenyl and pyridinone rings.
~2950 - 2850C-H stretchAliphaticC-H stretching vibrations of the sp³ hybridized methylene (-CH₂-) group.
~1720 - 1740C=O stretchCarboxylic AcidThe carbonyl stretch of the carboxylic acid typically appears at a higher frequency than the pyridinone carbonyl.
~1650 - 1670C=O stretchPyridinone (Amide)This is a characteristic strong absorption for the 2-pyridone system. Its position can be influenced by hydrogen bonding.[9][10]
~1550 - 1600C=C / C=N stretchAromatic/Pyridinone RingsSkeletal vibrations of the aromatic and heteroaromatic rings.
~1200 - 1300C-O stretchCarboxylic Acid / EtherStretching vibrations associated with the C-O bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The extended conjugation in the pyridinone ring, coupled with the benzyloxy chromophore, will result in characteristic absorptions in the UV region.

Expertise & Experience: Solvent Effects and Interpretation

The choice of solvent can influence the position and shape of UV-Vis absorption bands. Protic solvents like ethanol or methanol are commonly used. The spectrum is expected to show multiple bands corresponding to π → π* transitions within the conjugated system.[11] The position of the maximum absorbance (λ_max) is a key identifier.[12]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at λ_max.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.

Predicted UV-Vis Data (in Ethanol)
  • λ_max ~220-240 nm: Attributed to the π → π* transitions of the benzyloxy group.

  • λ_max ~300-330 nm: A strong absorption band corresponding to the extended π → π* transition of the conjugated pyridinone system. The N-benzyloxy group acts as an auxochrome, potentially shifting this absorption compared to a simple N-alkyl pyridinone.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. NMR spectroscopy defines the precise carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, IR spectroscopy verifies the presence of key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. The predictive data and protocols outlined in this guide provide a robust framework for researchers to validate the synthesis and purity of this important chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Fused Pyridinone Systems.
  • Canadian Science Publishing. (1968). Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry, 46, 2475.
  • Canadian Science Publishing. Infrared spectra of 2-pyridone.
  • ResearchGate. Overview infrared spectra of 2-pyridone·(H₂O)n, n = 1−4, in the....
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  • PubChem. This compound. National Center for Biotechnology Information.
  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
  • Sigma-Aldrich. This compound.
  • ResearchGate. Synthesis and Characterization of Novel Dihydroxamic Acid Derivatives.
  • PubMed Central. Methods for Hydroxamic Acid Synthesis. National Institutes of Health.
  • AIR Unimi. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • Sigma-Aldrich. This compound.
  • BroadPharm. 1-(Benzyloxy)-6-oxo-1, 6-dihydropyridine-2-carboxylic acid, min 97%, 250 mg.
  • MU-Varna.bg. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND.
  • Royal Society of Chemistry. (2025). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry, 49, 3937-3945.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
  • Chemistry For Everyone. (2025, August 30). How Do You Read UV-Vis Spectroscopy Results? [Video]. YouTube.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.

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The Architectonics of Targeted Protein Degradation: A Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid in VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to induced protein degradation.[1] This strategy offers the potential to address previously "undruggable" targets by harnessing the cell's intrinsic ubiquitin-proteasome system.[2][3] Central to the efficacy of many PROTACs is the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of the mechanism of action of VHL-recruiting PROTACs, with a specific focus on the role of VHL ligands exemplified by the pyridone-based scaffold, 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. We will dissect the critical molecular interactions, the formation of the ternary complex, and the subsequent ubiquitination and degradation of target proteins. Furthermore, this guide furnishes detailed, field-proven protocols for the key biophysical and cellular assays essential for the characterization and optimization of these novel therapeutic agents.

Introduction: The PROTAC Revolution and the Role of VHL

Traditional pharmacology has largely relied on an "occupancy-driven" model, where small molecules inhibit the function of a target protein by binding to its active site. PROTACs, however, operate via an "event-driven" mechanism.[4] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[5][6] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[7]

The von Hippel-Lindau (VHL) protein is a substrate recognition subunit of the Cullin 2 RING E3 ligase (CRL2^VHL^) complex.[2][3] Its natural role in targeting the alpha-subunit of hypoxia-inducible factor (HIF-α) for degradation under normoxic conditions has made it an attractive E3 ligase to hijack for targeted protein degradation.[8] The development of potent, non-peptidic small molecule ligands for VHL has been a cornerstone of PROTAC technology, enabling the creation of a diverse array of protein degraders.[2][9][10]

The VHL Ligand: A Molecular Hook for the Ubiquitination Machinery

The efficacy of a VHL-recruiting PROTAC is fundamentally dependent on the affinity and binding mode of its VHL ligand. While numerous VHL ligands have been developed, many are derived from the foundational hydroxyproline-containing scaffold of molecules like VH032.[11][12] However, the chemical space of VHL ligands is continually expanding, with patent literature revealing novel scaffolds, including pyridone-based moieties, that offer potential advantages in terms of physicochemical properties and synthetic tractability.[2][9][13]

For the purpose of this guide, we will use This compound as a representative example of a pyridone-based VHL ligand. This scaffold presents key pharmacophoric features that can engage with the VHL binding pocket, mimicking the native interaction with HIF-α. The benzyloxy group can occupy a hydrophobic pocket, while the carboxylic acid and pyridone carbonyl can form critical hydrogen bonds with key residues in the VHL protein.

The synthesis of such ligands is a critical first step in PROTAC development. A general synthetic approach for VHL ligand-linker conjugates involves the coupling of the VHL ligand scaffold to a linker moiety, often via an amide bond formation or an SN2 reaction.[14]

Mechanism of Action: From Ternary Complex Formation to Target Degradation

The catalytic cycle of a VHL-based PROTAC can be dissected into several key steps, each amenable to experimental validation:

Ternary Complex Formation and the Concept of Cooperativity

The cornerstone of PROTAC action is the formation of a productive ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex (VHL-Elongin B-Elongin C, or VCB).[15] The stability of this complex is a critical determinant of the efficiency of subsequent ubiquitination. A key parameter in assessing ternary complex formation is cooperativity (α) , which quantifies the change in binding affinity of the PROTAC for one protein partner in the presence of the other.[16]

  • Positive Cooperativity (α > 1): The binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex. This is often driven by favorable protein-protein interactions between the POI and VHL.

  • Negative Cooperativity (α < 1): The binding of the PROTAC to one protein reduces its affinity for the other, resulting in a less stable ternary complex.

  • No Cooperativity (α = 1): The binding events are independent.

The degree of cooperativity can significantly impact the potency and selectivity of a PROTAC.[17]

Diagram 1: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination Cascade POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Induces Ub_POI Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled Recycled

Caption: The catalytic cycle of a VHL-recruiting PROTAC.

Ubiquitination of the Target Protein

Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The formation of a poly-ubiquitin chain serves as a recognition signal for the 26S proteasome.

Proteasomal Degradation

The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.

Experimental Characterization of VHL-Recruiting PROTACs

A suite of biophysical and cellular assays is essential for the rational design and optimization of PROTACs. The following section provides detailed, step-by-step methodologies for the core experiments.

Diagram 2: Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_workflow PROTAC Development and Validation Workflow Synthesis PROTAC Synthesis (VHL Ligand + Linker + POI Ligand) SPR Biophysical Assay: Ternary Complex Formation (SPR) Synthesis->SPR Characterize Binding Kinetics Ubiquitination Biochemical Assay: In Vitro Ubiquitination SPR->Ubiquitination Confirm Functionality Degradation Cellular Assay: Protein Degradation (HiBiT) Ubiquitination->Degradation Validate in Cellular Context Optimization Lead Optimization Degradation->Optimization Iterative Design (SAR) Optimization->Synthesis Refine Structure

Caption: A typical workflow for the development of a VHL-recruiting PROTAC.

Ternary Complex Formation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity, making it a powerful tool for characterizing ternary complex formation.[15][16][18][19]

Objective: To determine the binding affinities (KD) of the binary interactions (PROTAC-VHL, PROTAC-POI) and the ternary complex (VHL-PROTAC-POI), and to calculate the cooperativity factor (α).

Methodology:

  • Immobilization:

    • Immobilize a biotinylated VCB complex onto a streptavidin-coated sensor chip. A reference flow cell should be prepared similarly without the VCB complex to subtract non-specific binding.

  • Binary Interaction Analysis (PROTAC-VHL):

    • Inject a series of concentrations of the PROTAC over the VCB-immobilized and reference flow cells.

    • Monitor the association and dissociation phases in real-time.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these solutions over the VCB-immobilized and reference flow cells.

    • The observed binding will be due to the formation of the ternary complex.

    • Fit the data to determine the kinetic parameters for the ternary complex.

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as the ratio of the KD of the PROTAC for VHL in the absence of the POI to the apparent KD in the presence of the POI.

    • α = KD(binary) / KD(ternary)

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a cell-free system to directly assess the ability of the PROTAC to induce ubiquitination of the POI.[18]

Objective: To confirm that the PROTAC can facilitate the VHL-mediated poly-ubiquitination of the POI.

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT):

      • Recombinant E1 activating enzyme (e.g., UBE1)

      • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

      • Recombinant VCB complex

      • Recombinant POI

      • Ubiquitin

      • ATP

    • Prepare a negative control reaction lacking the PROTAC.

  • Initiation of Reaction:

    • Add the PROTAC (dissolved in DMSO, with a final DMSO concentration typically ≤1%) to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time (e.g., 60-120 minutes).

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using a primary antibody specific for the POI.

  • Data Interpretation:

    • A successful ubiquitination event will be visualized as a high-molecular-weight smear or a ladder of bands above the unmodified POI band, corresponding to the addition of multiple ubiquitin molecules.

Cellular Protein Degradation Assay: HiBiT Lytic Detection

The HiBiT system is a sensitive bioluminescent reporter technology used to quantify intracellular protein levels.[20][21][22][23] By inserting the 11-amino-acid HiBiT tag into the endogenous locus of the target protein using CRISPR/Cas9, one can accurately measure protein degradation in a physiologically relevant context.

Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in inducing the degradation of the target protein in living cells.

Methodology:

  • Cell Seeding:

    • Seed the CRISPR-edited HiBiT-tagged cells in a white, 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the PROTAC in cell culture medium.

    • Treat the cells with the PROTAC dilutions and a vehicle control (e.g., DMSO).

    • Incubate for a desired time period (e.g., 24 hours).

  • Lysis and Detection:

    • Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate, directly to the wells.

    • Incubate at room temperature for 10 minutes to ensure cell lysis and signal stabilization.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of the PROTAC-treated wells to the vehicle-treated control wells.

    • Plot the percentage of remaining protein as a function of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the POI) and the Dmax (the maximum percentage of degradation achieved).

Data Presentation and Interpretation

The quantitative data generated from these assays are crucial for comparing the performance of different PROTAC molecules and for guiding the optimization process.

Table 1: Representative Biophysical and Cellular Data for VHL-Based PROTACs

PROTACVHL Binding KD (nM)POI Binding KD (nM)Ternary Complex Cooperativity (α)Cellular Degradation DC50 (nM)Cellular Degradation Dmax (%)
PROTAC-A2510155>95
PROTAC-B30100250>90
PROTAC-C10080.825075

Note: The data presented in this table are representative values for illustrative purposes and are based on typical findings for well-characterized VHL-based PROTACs.

Conclusion and Future Perspectives

The development of VHL-recruiting PROTACs represents a significant advancement in drug discovery, offering a powerful strategy to target and eliminate disease-causing proteins. The use of novel VHL ligand scaffolds, such as the pyridone-based this compound, holds promise for expanding the chemical toolbox and improving the physicochemical properties of these degraders.[13] A thorough understanding of the mechanism of action, coupled with rigorous experimental characterization using the assays detailed in this guide, is paramount for the successful development of the next generation of protein-degrading therapeutics. As our comprehension of the intricate interplay between PROTACs, target proteins, and E3 ligases deepens, so too will our ability to rationally design highly potent, selective, and clinically effective medicines.

References

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The Strategic Role of Pyridinone Derivatives in Advancing Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that eliminates disease-causing proteins.[1] Within this landscape, the chemical scaffolds used to hijack the cell's native disposal machinery are of paramount importance. This technical guide provides an in-depth exploration of pyridinone derivatives, a versatile and increasingly significant class of compounds in the TPD arsenal. We will dissect their mechanistic roles as E3 ligase recruiters in Proteolysis-Targeting Chimeras (PROTACs), delve into their unique capacity for both non-covalent and covalent interactions, and provide field-proven experimental workflows for their characterization. This guide is designed to serve as a comprehensive resource, blending foundational principles with actionable protocols to empower researchers in the design and validation of novel pyridinone-based protein degraders.

The TPD Paradigm: Hijacking the Ubiquitin-Proteasome System

The cellular process for maintaining protein homeostasis, the Ubiquitin-Proteasome System (UPS), is a cornerstone of eukaryotic biology.[2] This elegant cascade involves three key enzymes—E1 (activating), E2 (conjugating), and E3 (ligating)—that work in concert to tag substrate proteins with ubiquitin.[3] This polyubiquitin chain acts as a molecular signal, marking the protein for destruction by the 26S proteasome.[3]

TPD technologies, most notably PROTACs and molecular glues, exploit this endogenous system.[1][4][5] PROTACs are heterobifunctional molecules composed of a ligand for a protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects them.[4][6] By acting as a bridge, a PROTAC induces the formation of a ternary complex between the POI and the E3 ligase, leading to the POI's ubiquitination and subsequent degradation.[4][7] This catalytic mechanism allows a single PROTAC molecule to trigger the destruction of multiple protein copies, offering a powerful advantage over traditional inhibitors.[8]

Figure 1: Mechanism of PROTAC-induced protein degradation via the UPS.

Pyridinone Scaffolds: A Versatile Tool for E3 Ligase Recruitment

The efficacy of a PROTAC is critically dependent on its E3 ligase ligand. While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most widely used, the discovery of new chemical matter to recruit these and other E3 ligases is a key research objective.[9][10] Pyridinone derivatives have emerged as a promising and adaptable scaffold in this context, offering unique chemical properties for creating potent and selective degraders.

Pyridinone Derivatives as VHL Ligands

The VHL E3 ligase is a primary target for PROTAC development.[11] The design of small-molecule VHL ligands was a breakthrough that enabled the creation of cell-permeable, non-peptidic PROTACs.[11][12] Pyridinone-containing molecules have been successfully developed as VHL ligands, demonstrating the scaffold's ability to fit within the VHL binding pocket and serve as an effective anchor for recruiting the ligase. Modifications to the pyridinone core and its substituents can be used to optimize binding affinity and the vector for linker attachment, which is a critical parameter in PROTAC design.[13]

Covalent Pyridinone-Based Degraders

A novel and powerful application of the pyridinone scaffold is in the design of covalent PROTACs.[14] Covalent degraders can offer enhanced selectivity and prolonged duration of action. An innovative strategy employs an N-sulfonyl pyridone as a warhead that can selectively react with nucleophilic amino acid residues, such as tyrosine, on a target protein.[14] This approach is particularly valuable for targeting proteins that lack easily accessible cysteine residues, thereby expanding the scope of covalent TPD.[14] For instance, a reported STING degrader utilizes this chemistry, achieving a 50% degradation concentration (DC50) of 0.53 μM and a maximum degradation (Dmax) of 56.65%.[14]

cluster_components Pyridinone-Based PROTAC Structure cluster_targets Cellular Targets POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand Pyridinone-based E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ligase (e.g., VHL) E3_Ligand->E3 Recruits

Figure 2: Core components of a pyridinone-based PROTAC molecule.

Essential Experimental Workflows for Characterization

The development of a successful pyridinone-based degrader requires a multi-faceted validation process. This workflow progresses from confirming molecular interactions with biophysical methods to quantifying protein degradation in a cellular context.

A 1. Design & Synthesis of Pyridinone Derivative B 2. Biophysical Characterization (Binding & Ternary Complex) A->B C 3. Cell-Based Degradation Assays (Quantify POI Knockdown) B->C D 4. Cellular Target Engagement & Downstream Effects C->D E 5. Lead Optimization (SAR Studies) C->E Data for Optimization D->E Iterative Refinement F 6. In Vivo Evaluation D->F E->A

Figure 3: High-level experimental workflow for developing protein degraders.
Biophysical Assays: Proving the Mechanism

Before assessing degradation, it is critical to confirm that the pyridinone-based PROTAC can engage its intended targets and facilitate the formation of the key ternary complex.[15] These assays provide invaluable data on binding affinity, kinetics, and thermodynamics.[15][16]

Table 1: Key Biophysical Techniques for PROTAC Characterization

Technique Abbreviation Primary Measurement Causality & Insight Provided
Surface Plasmon Resonance SPR Binding Affinity (KD), Kinetics (kon, koff) Measures real-time binding events. Essential for quantifying binary affinities (PROTAC to POI, PROTAC to E3) and confirming ternary complex formation and cooperativity.[15][17][18]
Isothermal Titration Calorimetry ITC Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH) Measures the heat change upon binding. Provides a complete thermodynamic profile of the interaction, which is crucial for understanding the driving forces of complex formation.[15][16][17]
Bio-layer Interferometry BLI Binding Affinity (KD), Kinetics An optical biosensing technique similar to SPR, often used for higher throughput screening of binding interactions due to its fluidics-free format.[17][18]
Differential Scanning Fluorimetry DSF Protein Thermal Stability (Tm) Assesses if the PROTAC binding stabilizes the target protein or E3 ligase. A shift in the melting temperature (Tm) indicates a direct binding event.[17]

| Fluorescence Resonance Energy Transfer | FRET | Proximity of Labeled Molecules | By labeling the POI and E3 ligase with a FRET pair, the formation of the ternary complex in the presence of the PROTAC can be directly observed as an increase in FRET signal.[17][19] |

Protocol 1: Ternary Complex Formation Assessment using Surface Plasmon Resonance (SPR)

  • Objective: To quantify the cooperativity of the POI-PROTAC-E3 ligase ternary complex. Cooperativity (alpha) is a measure of how the binding of one protein influences the binding of the other to the PROTAC.

  • System Justification: SPR is chosen for its ability to provide real-time kinetic data, allowing for the dissection of complex multi-component interactions.

  • Methodology:

    • Immobilization: Covalently immobilize a high-affinity streptavidin protein onto a sensor chip surface. Biotinylate the E3 ligase (e.g., VHL complex) and capture it on the streptavidin surface to a density of approximately 100-200 response units (RUs).[18] This oriented capture ensures the binding site is accessible.

    • Binary Interaction (PROTAC-E3): Inject a series of concentrations of the pyridinone-based PROTAC over the E3 ligase surface to determine the binary binding affinity (KD1).

    • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the second binary affinity (KD2).

    • Ternary Complex Formation: Titrate the POI over the E3 ligase surface in the presence of a constant, saturating concentration of the PROTAC. The observed affinity of this interaction is the ternary complex KD.

    • Data Analysis: Calculate cooperativity (α) using the formula: α = KD1 / KD(ternary).

      • If α > 1, the complex formation is positively cooperative (favorable).

      • If α < 1, the complex is negatively cooperative (unfavorable).

      • If α = 1, there is no cooperativity.

  • Self-Validation: The experiment should include a negative control where the POI is injected over the E3 surface in the absence of the PROTAC. No significant binding should be observed, confirming the PROTAC is essential for bridging the interaction.

Cell-Based Assays: Measuring Protein Degradation

The ultimate test of a PROTAC is its ability to induce degradation of the target protein within a cellular environment. A variety of methods can be employed, each with distinct advantages in throughput, sensitivity, and quantification.

Table 2: Comparison of Cellular Assays for Protein Degradation

Assay Method Principle Throughput Quantification Key Advantage
Western Blot / Simple Western Antibody-based detection of protein size and abundance. Low to Medium Semi-quantitative to Fully Quantitative The traditional gold standard; Simple Western offers automation and better reproducibility.
NanoBRET™ Assays Live-cell bioluminescence resonance energy transfer. High Quantitative Enables real-time kinetic measurements of protein degradation and target engagement in living cells.[20][21]
LC-MS/MS Proteomics Mass spectrometry-based identification and quantification of peptides. Medium Highly Quantitative Unbiased, global view of proteome changes, confirming specificity and identifying off-targets.[22][23][24][25]
Flow Cytometry Antibody-based detection in single cells. High Quantitative Provides population-level statistics and can analyze heterogeneous cell populations.

| ELISA | Antibody-based detection in plate format. | High | Quantitative | Well-suited for high-throughput screening of many compounds or conditions. |

Protocol 2: Quantification of Target Degradation by LC-MS/MS Proteomics

  • Objective: To accurately quantify the reduction in POI levels and assess the global proteome for off-target degradation effects.

  • System Justification: Mass spectrometry provides the most accurate and unbiased quantification of protein abundance, validating both efficacy and selectivity in a single experiment.[25]

  • Methodology:

    • Cell Treatment: Culture relevant cells (e.g., a cancer cell line overexpressing the POI) and treat with a dose-response of the pyridinone-based degrader for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis and Protein Digestion: Harvest cells, lyse to extract total protein, and reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

    • Isobaric Labeling (e.g., TMT): Label the peptide samples from each condition (different doses, vehicle) with tandem mass tags (TMT).[25] This allows for multiplexing, where all samples are combined and analyzed in a single LC-MS run, minimizing run-to-run variability.

    • LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them with a high-resolution tandem mass spectrometer.[23][24] The instrument isolates peptide ions, fragments them, and measures the mass-to-charge ratio of the fragments (for identification) and the TMT reporter ions (for quantification).

    • Data Analysis: Use specialized software to identify peptides and proteins and to extract the TMT reporter ion intensities. Normalize the data and calculate the fold-change of each identified protein in the degrader-treated samples relative to the vehicle control.

  • Self-Validation: The abundance of housekeeping proteins (e.g., GAPDH, Tubulin) should remain unchanged across all samples, serving as an internal control for protein loading and data normalization. The data should clearly show a dose-dependent decrease specifically for the POI, while the vast majority of other proteins remain unaffected, confirming selective degradation.

Clinical Landscape and Future Directions

While specific pyridinone-based degraders are in early stages of development, the broader field of TPD is rapidly maturing, with several PROTACs advancing into late-stage clinical trials for indications like breast and prostate cancer.[26][27][28][29][30] The clinical success of first-generation PROTACs targeting the Androgen Receptor (ARV-110) and Estrogen Receptor (ARV-471) provides critical validation for the entire modality.[26][27]

The unique properties of the pyridinone scaffold, particularly its utility in crafting covalent degraders, position it as a key area for future innovation.[14] Future research will likely focus on:

  • Expanding the E3 Ligase Toolbox: Adapting the pyridinone scaffold to recruit novel E3 ligases beyond VHL and CRBN.

  • Optimizing Physicochemical Properties: Improving the drug-like properties (e.g., solubility, oral bioavailability) of pyridinone-based degraders, a common challenge for PROTACs.

  • Targeting "Undruggable" Proteins: Leveraging the unique covalent chemistry to develop degraders for challenging targets that have historically been intractable to small molecule inhibitors.[3][29][31]

Conclusion

Pyridinone derivatives represent a versatile and powerful chemical scaffold in the field of targeted protein degradation. Their demonstrated utility in crafting both traditional VHL-recruiting PROTACs and innovative covalent degraders highlights their strategic importance. By understanding their mechanism of action and employing rigorous, multi-step validation workflows encompassing both biophysical and cellular assays, researchers can effectively harness the potential of pyridinone chemistry. As the TPD field continues to advance toward clinical translation, the continued exploration and optimization of novel scaffolds like pyridinone will be essential in developing the next generation of transformative therapeutics.

References

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The Alchemist's Component: A Deep Dive into 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a Cornerstone for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Dawn of a New Therapeutic Modality

In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the unprecedented ability to hijack the cell's own protein disposal machinery to eradicate disease-causing proteins.[1][2] This technical guide delves into a pivotal, yet often unheralded, building block in the PROTAC arsenal: 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid . While not a direct E3 ligase ligand itself, this molecule serves as a critical precursor to one of the most widely utilized ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of many successful protein degraders.[3][4][5][6] This guide will illuminate the journey of this unassuming carboxylic acid from a synthetic starting material to a key component of potent and selective protein degraders, providing both the theoretical underpinnings and the practical know-how for its application in the field.

The PROTAC Revolution: A Primer on Induced Proximity

Targeted protein degradation represents a fundamental departure from traditional pharmacology. Instead of merely blocking the function of a protein with a small molecule inhibitor, PROTACs actively orchestrate its destruction.[2][7] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1]

The mechanism of action is elegant in its simplicity: the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This induced proximity triggers the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, the cell's protein recycling center. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, leading to profound and sustained target knockdown.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex Proteasome Proteasome POI->Proteasome Degradation POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub Ubiquitin Ub->POI Tags POI Peptides Peptides Proteasome->Peptides Releases Amino Acids Ternary_Complex->Ub Ubiquitination

Figure 1. The catalytic cycle of a PROTAC.

From Building Block to E3 Ligase Ligand: The Synthesis of a VHL Recruiter

This compound is a key starting material for the synthesis of the highly potent von Hippel-Lindau (VHL) E3 ligase ligand, VH032.[3][6] The journey from this carboxylic acid to a functional VHL ligand ready for PROTAC conjugation involves a multi-step synthetic sequence.

Chemical Properties of the Core Building Block
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
CAS Number 210366-15-7
Appearance White to off-white solid
Melting Point 176-177 °C
Synthetic Pathway to a VHL Ligand Amine

The following is a representative, multi-step synthesis to generate a key amine intermediate of a VHL ligand, which can then be readily incorporated into a PROTAC. This pathway highlights the transformation of a precursor derived from this compound.

VH032_Synthesis Start 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid precursor Intermediate_1 Hydroxyproline derivative Start->Intermediate_1 Several Steps Intermediate_2 Amide Coupling Intermediate_1->Intermediate_2 Amide Coupling with (4-(4-methylthiazol-5-yl)phenyl)methanamine Intermediate_3 Key Amine Intermediate Intermediate_2->Intermediate_3 Deprotection Final_PROTAC VH032-based PROTAC Intermediate_3->Final_PROTAC Linker and POI Ligand Conjugation

Figure 2. Synthetic overview from the precursor to a final PROTAC.

Detailed Experimental Protocol: Synthesis of a Key VHL Ligand Amine Intermediate

This protocol is a composite of established synthetic transformations for preparing VHL ligands like VH032 amine.[4][6][8][9]

Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

This commercially available or synthetically accessible hydroxyproline derivative serves as the chiral scaffold.

Step 2: Amide Coupling with (4-(4-methylthiazol-5-yl)phenyl)methanamine

  • Dissolve (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) and (4-(4-methylthiazol-5-yl)phenyl)methanamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amide intermediate.[8]

Step 3: Boc Deprotection to Yield the VHL Ligand Amine

  • Dissolve the Boc-protected amide intermediate from Step 2 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the desired amine.

  • Filter the solid and dry under vacuum to obtain the VHL ligand amine, ready for conjugation.[8]

Characterization of VHL-based PROTACs: A Multi-faceted Approach

Once the VHL ligand is incorporated into a PROTAC, a rigorous series of biochemical and cellular assays are essential to characterize its efficacy and mechanism of action.

Biochemical Assays: Probing the Ternary Complex

The formation of a stable and productive ternary complex is the cornerstone of PROTAC activity. Several biophysical techniques can be employed to quantify the binding affinities and cooperativity of the PROTAC with its target protein and the VHL E3 ligase.

AssayPrincipleKey Parameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind.Association (ka) and dissociation (kd) rate constants, and binding affinity (Kd).
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescently labeled molecules upon binding to a larger partner.Binding affinity (Kd) of the PROTAC to the POI and VHL.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor and an acceptor fluorophore when in close proximity.Ternary complex formation and stability.[4]
Cellular Assays: Quantifying Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein within a cellular context.

Western Blotting: The Gold Standard for Degradation Analysis

Western blotting is a widely used technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Experimental Protocol: Western Blot for Target Protein Degradation

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (typically 4-24 hours).[10]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Quantitative Analysis of Degradation

The data obtained from Western blotting and other quantitative cellular assays are used to determine two key parameters that define a PROTAC's efficacy:

  • DC₅₀: The concentration of the PROTAC that induces 50% degradation of the target protein.[11][12]

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved by the PROTAC.[11][12]

Case Studies: VH032-based PROTACs in Action

The versatility of the VHL ligand derived from this compound is demonstrated by its successful incorporation into a multitude of PROTACs targeting a diverse range of proteins.

Target ProteinPROTACCell LineDC₅₀ (nM)Dₘₐₓ (%)
BRD4 MZ1HeLa~100>90
Pan-BET dBET1 (CRBN-based for comparison)22Rv12.6>95
HDAC1 JPS016 (a VH032-based PROTAC)HCT116550>50
HDAC3 JPS016 (a VH032-based PROTAC)HCT116530>50

Data compiled from multiple sources.[10][11][12] Note that direct comparison of DC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Challenges and Future Directions

Despite the remarkable success of VH032-based PROTACs, challenges remain. A significant hurdle is achieving favorable pharmacokinetic properties, particularly cell permeability, due to the often large size and high number of hydrogen bond donors in these molecules.[13][14][15][16] Ongoing research focuses on optimizing linker composition and length, as well as exploring novel conjugation strategies to enhance the "drug-like" properties of these degraders.

The future of targeted protein degradation is bright, with the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. Building blocks like this compound will continue to be instrumental in the design and synthesis of the next generation of protein degraders, pushing the boundaries of therapeutic intervention.

References

  • Benchchem. (2025). Synthesis of (R,S,S)
  • National Institutes of Health. (n.d.). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay.
  • ACS Publications. (n.d.). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay.
  • RSC Publishing. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro.
  • ACS Publications. (2020, July 30). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • ACS Publications. (2022, July 19). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction.
  • PubMed Central. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
  • ResearchGate. (2020, July 30). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
  • ACS Publications. (n.d.). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.
  • RSC Publishing. (2022, August 19). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
  • Benchchem. (n.d.).
  • PubMed Central. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
  • ResearchGate. (n.d.). Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions.
  • Semantic Scholar. (2024, May 28). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro.
  • PubMed Central. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
  • ResearchGate. (n.d.). (A) Dose response curves, DC 50 and Dmax calculations for compounds 7... | Download Scientific Diagram.
  • ResearchGate. (2024, May 16). (PDF) Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
  • PubMed Central. (n.d.).
  • MDPI. (2023, August 9).
  • A College Professor Explains. (2025, December 30). Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.).

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Whitepaper: Strategic Discovery of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives as Novel Therapeutic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical overview of the discovery pipeline for a specific, high-interest subclass: 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives. We will explore rational synthetic strategies, robust analytical characterization protocols, and the foundational principles of their biological evaluation and structure-activity relationship (SAR) development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical class for the identification of novel therapeutic agents.

Introduction: The Enduring Significance of the Pyridinone Scaffold

Pyridinone and its isomers are six-membered heterocyclic motifs that serve as crucial components in a wide array of pharmaceuticals.[1] Their prevalence stems from a combination of favorable properties: the ability to act as bioisosteres for amides and phenols, engage in hydrogen bonding as both donors and acceptors, and a structural rigidity that allows for precise orientation of substituents for optimal target engagement.[1]

The pyridine carboxylic acid framework, in particular, is a cornerstone of modern drug design, found in drugs for conditions ranging from tuberculosis and cancer to HIV/AIDS.[2] The carboxylic acid group enhances polarity and can coordinate with metal ions, a feature often exploited in the design of enzyme inhibitors.[2] The discovery of novel pyridinone derivatives continues to be a highly active area of research, with significant potential for identifying next-generation therapeutics against a host of diseases.[1][2]

This guide focuses specifically on the N-benzyloxy substituted pyridinone carboxylic acid core, a versatile intermediate used in the synthesis of complex heterocyclic systems for biological screening and drug development.[3]

Synthetic Strategies and Mechanistic Rationale

The synthesis of functionalized 2-pyridone-3-carboxylic acids can be achieved through various methodologies.[4] A robust and adaptable approach often involves a multi-component reaction, which allows for the efficient assembly of the core structure from readily available starting materials.

General Synthetic Workflow

A plausible and efficient route begins with a three-component reaction involving an appropriate amine, an activated carbonyl compound, and a C3-synthon like Meldrum's acid, followed by functionalization.[4] The benzyloxy group is introduced via N-alkylation, providing a stable protecting group that can be removed later if necessary, and also serves as a key pharmacophoric element.

G cluster_0 Core Synthesis cluster_1 Final Derivatization A Primary Amine (e.g., Benzylamine) D Three-Component Reaction A->D B 3-Formylchromone B->D C Meldrum's Acid C->D E Functionalized 2-Pyridone -3-carboxylic Acid D->E F N-Alkylation / Functionalization E->F G Target Derivative: 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine -2-carboxylic acid F->G

Caption: General workflow for the synthesis of the target pyridinone scaffold.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines a reliable method for synthesizing the core compound.

Objective: To synthesize 1-(benzyl)-4-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a precursor.

Materials:

  • 3-Formylchromone

  • Benzylamine

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Ethanol (Absolute)

  • Hydrochloric Acid (Concentrated)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-formylchromone (10 mmol), benzylamine (10 mmol), and Meldrum's acid (12 mmol) in 100 mL of absolute ethanol.

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: The three-component condensation proceeds efficiently under reflux in ethanol, a relatively green and effective solvent for this transformation.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure functionalized 2-pyridone-3-carboxylic acid.[4]

  • Characterization: Confirm the structure of the synthesized compound using NMR, Mass Spectrometry, and HPLC analysis.

Analytical Characterization: A Self-Validating System

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of these derivatives.[5]

Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the pyridinone sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean vial.[5]

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Gently vortex to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is visible.

Expected Spectral Data: The following table summarizes the expected chemical shifts for the core this compound structure.

Proton / Carbon Nucleus Expected Chemical Shift (ppm) Notes
Pyridinone Ring Protons¹H6.0 - 8.5The precise shifts and coupling constants (³J ≈ 6-9 Hz) are diagnostic of the substitution pattern.[5]
Benzyl CH₂¹H~5.3 - 5.5A characteristic singlet, slightly downfield due to proximity to the N-O bond.
Phenyl Protons (Benzyl)¹H7.2 - 7.5A complex multiplet corresponding to the five protons of the phenyl ring.
Carboxylic Acid OH¹H> 10 (often broad)Highly variable and dependent on solvent and concentration; may be exchanged with D₂O.[5]
Carbonyl (C=O)¹³C155 - 180Typically the most downfield signal in the carbon spectrum.[5]
Pyridinone Ring Carbons¹³C100 - 150Carbons adjacent to heteroatoms (N, O) are more deshielded.[5]
Benzyl & Phenyl Carbons¹³C125 - 140Characteristic signals in the aromatic region of the carbon spectrum.
High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the synthesized compounds. Mixed-mode chromatography is often effective for separating polar, ionizable isomers like pyridinecarboxylic acids.[6][7]

Protocol for HPLC Analysis:

  • Column: Mixed-mode column (e.g., Primesep 100 or Coresep 100).[6][7]

  • Mobile Phase: An isocratic or gradient system of Acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid). Rationale: The mobile phase composition, including buffer concentration and pH, controls the retention time by modulating both hydrophobic and ionic interactions.[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Analysis: Purity is determined by integrating the peak area of the main component relative to the total peak area.

Biological Activity and Therapeutic Potential

Pyridinone derivatives have demonstrated a vast range of biological activities, including antiviral (HIV-1 NNRTIs), antibacterial, antifungal, and anticancer effects.[1][8][9][10] A common mechanism of action for such scaffolds is the inhibition of key enzymes, such as protein kinases, which are often dysregulated in cancer.[1]

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule cancer therapeutics function by inhibiting protein kinases involved in cell proliferation and survival signaling. The 1-(benzyloxy)-6-oxo-pyridinone scaffold is well-suited to fit into the ATP-binding pocket of a kinase, with the pyridinone core forming hydrogen bonds and the benzyloxy-phenyl group extending into a hydrophobic pocket.

GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP -> ADP) PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Proliferation Survival Angiogenesis PhosphoSubstrate->Response Inhibitor Pyridinone Derivative Inhibitor->Kinase Inhibits ATP Binding

Caption: Hypothetical inhibition of a growth factor signaling pathway.

In Vitro Assay Protocol: Enzyme Inhibition Assay

To validate the proposed mechanism, an in vitro enzyme inhibition assay is a primary screening method.

Principle: This assay quantifies the ability of a test compound to inhibit the activity of a purified target kinase. Inhibition is measured by the reduction in the phosphorylation of a substrate.

Procedure:

  • Reaction Setup: In a 96-well plate, incubate the purified kinase enzyme with serial dilutions of the pyridinone derivative (e.g., from 100 µM to 1 nM) in assay buffer for 15-30 minutes. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the addition of substrates.

  • Initiate Reaction: Add the kinase's specific peptide substrate and ATP to initiate the phosphorylation reaction.

  • Incubation: Allow the reaction to proceed at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or immunoassays with phospho-specific antibodies.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Insights

Once a "hit" compound with initial activity is identified, SAR studies are conducted to optimize its potency, selectivity, and pharmacokinetic properties.[11] This involves systematically modifying the structure and observing the effect on biological activity.

SAR_Map Core Core Molecule R1 R1: Phenyl Ring - EWG/EDG affects potency - Ortho/Para substitution critical Core->R1 R2 R2: Carboxylic Acid - Essential for H-bonding - Bioisosteres (tetrazole) may alter PK Core->R2 R3 R3: Pyridinone Ring - Substitution at C4/C5 - Modulates solubility & selectivity Core->R3 R4 R4: Benzyl Linker - Flexibility is key - Replacing CH2 can alter conformation Core->R4

Caption: Key modification points for SAR studies on the pyridinone scaffold.

Key SAR Principles:

  • Phenyl Ring (R1): Substitution on the phenyl ring of the benzyloxy group is a primary target for modification. Introducing electron-withdrawing (EWG) or electron-donating (EDG) groups can significantly alter electronic properties and hydrophobic interactions within the target's binding site. Studies on similar scaffolds have shown that side chain length and position (ortho, para) can dramatically impact cell growth inhibition.[12]

  • Carboxylic Acid (R2): This group is often crucial for activity, likely acting as a hydrogen bond donor or acceptor, or forming a salt bridge with a basic residue in the active site.[11] Esterification or replacement with bioisosteres like a tetrazole can be explored to improve cell permeability and metabolic stability, though this often comes at the cost of potency if the acidic proton is critical for binding.

  • Pyridinone Ring (R3): Small alkyl or halogen substituents on the pyridinone ring can be used to fine-tune activity and selectivity, as well as to block potential sites of metabolism.

Conclusion and Future Directions

The this compound framework represents a highly promising and versatile starting point for drug discovery campaigns. Its accessible synthesis, coupled with multiple points for chemical diversification, allows for the systematic exploration of chemical space to develop potent and selective modulators of various biological targets. Future work should focus on expanding the library of derivatives based on SAR insights, performing in-depth ADME/Tox profiling of lead compounds, and validating their efficacy in relevant in vivo disease models. The strategic application of the principles and protocols outlined in this guide can accelerate the translation of these promising chemical scaffolds into novel clinical candidates.

References

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  • Pyridinone-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy. Benchchem.
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  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central.
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  • Pyridine-2-carboxylic Acid Hydrochloride, min 98% (HPLC), 25 grams. CP Lab Safety.
  • Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. MDPI.
  • Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. RSC Publishing.
  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online.
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An In-Depth Technical Guide to the Safe Handling of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. As a crucial intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes critical safety data with practical, field-proven insights to empower researchers in the safe and effective use of this compound.

Compound Profile and Hazard Identification

Chemical Identity:

Identifier Value
IUPAC Name This compound[2]
CAS Number 210366-15-7[2]
Molecular Formula C₁₃H₁₁NO₄[2]
Molecular Weight 245.23 g/mol [2]
Physical Form Solid[3]

GHS Hazard Classification:

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be fully aware of these classifications before handling the compound.

  • Pictogram:

    • GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

These classifications are based on the toxicological profile of the compound and related structures, such as pyridine derivatives, which can cause irritation and have harmful effects upon ingestion, skin contact, or inhalation.

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive approach to safety is essential when working with this compound. The following engineering controls and PPE are mandatory to minimize exposure risk.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, dissolution, and transfer, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashing, such as during quenching of a reaction or large-scale transfers.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn at all times. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contamination is suspected.

  • Protective Clothing: A laboratory coat is mandatory. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Chemical Reactivity and Incompatibility

Understanding the reactivity of this compound is crucial for preventing hazardous reactions in the laboratory.

Thermal Stability and Decomposition:

Incompatible Materials:

Based on the functional groups present (carboxylic acid, N-benzyloxy, pyridinone), the following classes of chemicals should be considered incompatible:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.[9][10][11][12]

  • Strong Bases: The carboxylic acid moiety will undergo an exothermic neutralization reaction with strong bases.

  • Strong Acids: While the pyridine ring is somewhat deactivated, strong acids could potentially protonate the nitrogen or catalyze decomposition.

  • Reducing Agents: The N-O bond may be susceptible to cleavage by strong reducing agents.

It is imperative to consult the Safety Data Sheet (SDS) for any reagents used in conjunction with this compound and to perform a thorough risk assessment before initiating any new reaction.

Experimental Workflow: Synthesis and Handling

The synthesis of this compound typically involves the N-alkylation of a 6-hydroxypyridine-2-carboxylic acid derivative with benzyl bromide, followed by ester hydrolysis.[13] This process informs the necessary safety precautions at each stage.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_handling Product Handling & Storage prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_reagents Weigh Starting Materials (e.g., 6-hydroxypyridine-2-carboxylic acid ester) prep_hood->prep_reagents reaction_setup Set up Reaction Apparatus (Inert atmosphere if necessary) prep_reagents->reaction_setup reaction_addition Add Reagents Sequentially (e.g., Base, Benzyl Bromide) reaction_setup->reaction_addition reaction_monitoring Monitor Reaction Progress (TLC) reaction_addition->reaction_monitoring workup_quench Quench Reaction Mixture (e.g., with water or dilute acid) reaction_monitoring->workup_quench workup_extraction Perform Liquid-Liquid Extraction workup_quench->workup_extraction workup_purification Purify Product (e.g., Crystallization, Chromatography) workup_extraction->workup_purification handling_drying Dry the Final Product workup_purification->handling_drying handling_storage Store in a Cool, Dry Place (2-8°C, Sealed Container) handling_drying->handling_storage

Sources

The Strategic Role of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Medicinal Chemists

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the pyridinone core has emerged as a privileged structure, particularly in the design of agents targeting viral enzymes. This guide provides a comprehensive technical overview of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key intermediate whose structural features are instrumental in the synthesis of a new generation of pharmaceuticals. For researchers, scientists, and drug development professionals, a deep understanding of this compound's properties, synthesis, and applications is crucial for leveraging its full potential in medicinal chemistry.

Physicochemical Properties and Commercial Availability

This compound (CAS Number: 210366-15-7) is a solid, high-purity organic compound that is readily available from a variety of commercial suppliers.[1][2][3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₁NO₄[5]
Molecular Weight 245.23 g/mol [5]
Melting Point 176-177 °C[3]
Boiling Point 403.3 ± 55.0 °C at 760 mmHg[3]
Appearance Solid[3]
Purity Typically ≥95%[3]
Storage Temperature 2-8 °C, sealed in dry conditions[2]

The benzyloxy group serves as a crucial protecting group for the N-hydroxy functionality, which is a key structural motif in the biological activity of its downstream products. The carboxylic acid moiety at the 2-position provides a versatile handle for further chemical modifications, such as amide bond formation, which is a cornerstone of many drug synthesis strategies.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process for its application in drug development. While specific, detailed peer-reviewed synthesis protocols for this exact molecule are not abundant in the public literature, the general strategies for the formation of N-substituted pyridinone carboxylic acids are well-established. These typically involve the cyclization of acyclic precursors.

A representative synthetic workflow can be conceptualized as follows:

Synthetic_Workflow A Acyclic Precursors B Cyclization A->B Base/Heat C N-Alkylation/Protection B->C Benzyl Halide D Target Compound C->D Hydrolysis/Purification

Caption: Generalized synthetic workflow for N-substituted pyridinone carboxylic acids.

The causality behind these steps is rooted in fundamental organic chemistry principles. The cyclization step often employs a base to facilitate an intramolecular condensation reaction, forming the pyridinone ring. The subsequent N-alkylation with a benzyl halide introduces the benzyloxy protecting group. The choice of a benzyl group is strategic; it is relatively stable to a range of reaction conditions but can be readily removed under specific deprotection conditions, such as catalytic hydrogenation, which is often a clean and efficient method.[2]

Application in the Synthesis of HIV-1 Integrase Inhibitors

The primary significance of this compound lies in its role as a key intermediate in the synthesis of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[1][6][7] This class of antiretroviral drugs, which includes blockbuster medications like Dolutegravir, Bictegravir, and Cabotegravir, has revolutionized the treatment of HIV/AIDS.[1][6][7] These drugs function by blocking the integrase enzyme, which is essential for the replication of the HIV virus.[1][6][7]

The pyridinone core of these inhibitors is a critical pharmacophore that chelates essential metal ions in the active site of the integrase enzyme, thereby inhibiting its function. The N-substituent, for which the benzyloxy group in our target compound is a precursor, plays a vital role in the overall binding affinity and pharmacokinetic properties of the final drug molecule.[8]

The general synthetic pathway from our target compound to a representative INSTI is depicted below:

INSTI_Synthesis A 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid B Amide Coupling A->B Amine, Coupling Agent C Side Chain Modification B->C Further Synthetic Steps D Deprotection C->D e.g., Hydrogenolysis E Final INSTI Drug D->E Purification

Caption: Synthetic pathway from the target compound to an HIV-1 Integrase Inhibitor.

Biological Activity of N-Benzyloxypyridinone Derivatives

The N-oxide functionality, of which the N-benzyloxy group is a protected form, is an emerging and important motif in medicinal chemistry.[9][10][11] Heterocyclic N-oxides have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-HIV properties.[10] The N-oxide group can act as a bioisostere for a carbonyl group, influencing hydrogen bonding and the overall electronic properties of the molecule.[10] In the context of HIV integrase inhibitors, the oxygen atom of the N-substituent is believed to be involved in crucial interactions within the enzyme's active site.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. According to available safety data, this compound is classified as harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[2]

Hazard Statements: H302, H315, H319, H335[2]

Precautionary Statements: P261, P305+P351+P338[2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design and the importance of strategic synthesis. Its well-defined structure, commercial availability, and crucial role in the synthesis of life-saving HIV-1 integrase inhibitors make it a compound of significant interest to the pharmaceutical and medicinal chemistry communities. A thorough understanding of its properties and applications will continue to fuel the discovery and development of novel therapeutics for years to come.

References

  • Starosotnikov, A. M., & Bastrakov, M. A. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. International Journal of Molecular Sciences, 24(11), 9314. [Link]
  • Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. (2016). Molecules, 21(4), 488. [Link]
  • Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase. (2023, July 24). Zelinsky Institute of Organic Chemistry. [Link]
  • Matta, M. K., et al. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development, 27(5), 819-835. [Link]
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An In-Depth Technical Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Pivotal Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While detailed, peer-reviewed literature specifically focused on this molecule is not abundant, its commercial availability as a chemical intermediate underscores its role as a valuable building block in the synthesis of more complex pharmaceutical agents. This guide will synthesize available data, propose a logical synthetic pathway based on established chemical principles, and explore its potential biological significance by drawing parallels with structurally related compounds. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile scaffold.

Introduction: The Pyridinone Scaffold in Drug Discovery

The pyridinone core is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide array of biological activities.[1][2] Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[1] The structural features of the pyridinone ring, particularly its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in interacting with biological targets.[1][2] The introduction of a carboxylic acid moiety, as seen in the topic compound, further enhances its potential for forming ionic interactions and serving as a handle for further chemical modifications.

This compound (Figure 1) is a derivative of this important class of compounds. It is primarily recognized as an intermediate in the synthesis of pharmaceutical compounds, especially in the development of nicotinic acid derivatives that may have applications in treating metabolic and cardiovascular diseases.[3] Its structure is amenable to functionalization at multiple sites, making it a versatile tool for creating libraries of analogs for biological screening, particularly in studies related to enzyme inhibition and receptor modulation.[3]

Chemical structure of this compoundFigure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical databases and supplier information.

PropertyValueSource
CAS Number 210366-15-7PubChem
Molecular Formula C₁₃H₁₁NO₄PubChem
Molecular Weight 245.23 g/mol PubChem
IUPAC Name This compoundSigma-Aldrich[4]
Melting Point 176-177 °CSigma-Aldrich[5]
Boiling Point 403.3 ± 55.0 °C at 760 mmHg (predicted)Sigma-Aldrich[5]
Physical Form SolidSigma-Aldrich[4][5]
Storage Temperature 2-8 °C, sealed in dry conditionsSigma-Aldrich[4]

Proposed Synthesis Pathway

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the benzyloxy group and the carboxylic acid, leading back to simpler, commercially available starting materials.

Retrosynthesis Target This compound Intermediate1 Ester of Target Compound Target->Intermediate1 Esterification Intermediate2 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid ester Intermediate1->Intermediate2 O-Benzylation Intermediate3 Pyridone Ester Intermediate2->Intermediate3 N-Oxidation StartingMaterial Commercially Available Pyridine Derivative Intermediate3->StartingMaterial Functional Group Interconversion

A potential retrosynthetic pathway.
Proposed Forward Synthesis Workflow

The proposed forward synthesis would likely commence from a suitable pyridine-2-carboxylic acid derivative. The key steps would involve the formation of the pyridone ring, followed by N-oxygenation and subsequent benzylation.

SynthesisWorkflow Start Pyridine-2-carboxylic Acid Derivative Step1 Formation of Pyridone Ring Start->Step1 Step2 Esterification Step1->Step2 Step3 N-Oxidation Step2->Step3 Step4 O-Benzylation Step3->Step4 Step5 Ester Hydrolysis Step4->Step5 End This compound Step5->End

Proposed synthetic workflow.
Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on general methods for the synthesis of related compounds. Researchers should perform their own optimization and characterization.

Step 1: Synthesis of a 6-Hydroxypyridine-2-carboxylic acid derivative This can often be achieved from a corresponding 6-halopyridine-2-carboxylic acid via nucleophilic substitution with a hydroxide source.

Step 2: Esterification The carboxylic acid is protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions in subsequent steps. This is typically achieved by reacting the carboxylic acid with the corresponding alcohol under acidic conditions (e.g., Fischer esterification) or using a coupling agent.

Step 3: N-Oxidation The pyridone ester is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to form the corresponding N-oxide, which exists in equilibrium with the N-hydroxy tautomer.

Step 4: O-Benzylation The N-hydroxy group is then benzylated. A common method involves the reaction with benzyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as DMF or acetonitrile.

Step 5: Ester Hydrolysis The final step is the hydrolysis of the ester group to afford the target carboxylic acid. This is typically carried out under basic conditions (e.g., with sodium hydroxide or lithium hydroxide) followed by acidic workup.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is lacking, the activities of structurally similar compounds provide valuable insights into its potential applications.

Enzyme Inhibition

The pyridinone scaffold is a known feature in various enzyme inhibitors. Given that the target compound is used for biological screening in enzyme inhibition studies, it is plausible that it or its derivatives could target a range of enzymes. For instance, various dihydropyridine carboxylic acid derivatives have been investigated for their cytotoxic activity, suggesting potential as anticancer agents.

Receptor Modulation

The use of this compound in receptor modulation screening suggests it could be a precursor for ligands of various receptors. Its rigid scaffold and functional groups could be tailored to fit the binding pockets of specific receptors.

Intermediate for Nicotinic Acid Derivatives

As stated in supplier information, a key application is in the synthesis of nicotinic acid (vitamin B3) derivatives.[3] These derivatives are known to have beneficial effects on lipid profiles and are used in the treatment of dyslipidemia. The benzyloxy group can serve as a protecting group that can be removed at a later stage of the synthesis to yield the free N-hydroxy pyridone, or the entire scaffold can be incorporated into a larger molecule.

Structure-Activity Relationships (SAR) - A Look at Related Compounds

Although a specific SAR study for the title compound is unavailable, we can infer potential relationships from related structures. The benzyloxy group, for example, introduces a lipophilic aromatic moiety that can engage in π-stacking interactions with aromatic residues in a protein's active site. The carboxylic acid provides a key hydrogen bonding and ionic interaction point. Modifications at either of these positions, or on the pyridinone ring itself, would be expected to significantly impact biological activity.

Conclusion and Future Perspectives

This compound is a valuable, albeit under-documented, building block in medicinal chemistry. Its structural relationship to the pharmacologically significant pyridinone class of compounds suggests a high potential for its derivatives to exhibit interesting biological activities. The lack of detailed public research on this specific molecule presents an opportunity for further investigation. Future studies should focus on elucidating its synthesis, exploring its reactivity, and screening it and its derivatives against a wide range of biological targets. Such research would not only expand our understanding of this particular compound but also contribute to the broader field of pyridinone chemistry and its application in drug discovery.

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A Theoretical Exploration of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Conformation: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conformational landscape of a drug candidate is a critical determinant of its biological activity, influencing its interaction with target receptors and overall efficacy. This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a versatile intermediate in pharmaceutical synthesis.[1][2] By leveraging powerful computational chemistry techniques, researchers can gain profound insights into the molecule's three-dimensional structure, guiding the design of novel therapeutics with enhanced potency and specificity. This document serves as a practical roadmap for researchers, scientists, and drug development professionals engaged in the rational design of pyridinone-based therapeutic agents.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The adage "structure dictates function" is a cornerstone of modern medicinal chemistry. The specific three-dimensional arrangement of atoms in a molecule, its conformation, governs its physicochemical properties and its ability to bind to biological targets. For molecules with rotatable bonds, a multitude of conformations may exist, each with a distinct energy level. Identifying the low-energy, and therefore most probable, conformations is paramount for understanding a molecule's behavior in a biological system.

This compound is a key building block in the synthesis of nicotinic acid derivatives with potential applications in treating metabolic and cardiovascular diseases.[1] Its structural flexibility, particularly around the benzyloxy and carboxylic acid moieties, necessitates a thorough conformational analysis to unlock its full therapeutic potential. Understanding the preferred spatial arrangement of these functional groups can inform the design of analogs with optimized binding affinities and pharmacokinetic profiles.

Computational chemistry offers a powerful and cost-effective alternative to purely experimental approaches for conformational analysis.[3][4][5][6][7] Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations allow for the exploration of a molecule's potential energy surface, providing detailed information about stable conformers and the energy barriers between them.[3][6]

Theoretical Methodologies for Conformational Analysis

The selection of an appropriate theoretical method is crucial for obtaining accurate and reliable results. For a molecule like this compound, a combination of methods is often employed to provide a comprehensive understanding of its conformational preferences.

Density Functional Theory (DFT)

DFT has emerged as a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. It is particularly well-suited for calculating the geometries and relative energies of different conformers. The choice of functional and basis set is critical for achieving reliable results. For organic molecules containing heteroatoms, hybrid functionals such as B3LYP are often a good starting point, paired with a Pople-style basis set like 6-31G(d,p) for initial geometry optimizations and a larger basis set like 6-311++G(d,p) for more accurate single-point energy calculations.[8][9]

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of discrete conformers, MD simulations offer a dynamic view of a molecule's behavior over time.[3][6] By simulating the motion of atoms and molecules, MD can explore a broader range of the conformational space and identify transient states that may be biologically relevant. These simulations are particularly useful for understanding the influence of solvent on conformational preferences.

Experimental Protocol: A Step-by-Step Guide to Conformational Analysis

The following protocol outlines a robust computational workflow for the conformational analysis of this compound.

Initial Structure Generation and Conformational Search
  • 2D to 3D Conversion: Begin by sketching the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software package.

  • Systematic Conformational Search: Perform a systematic search of the conformational space by rotating the key dihedral angles. For this molecule, the critical torsions are around the C-O bond of the benzyloxy group and the C-C bond connecting the carboxylic acid to the pyridine ring.

  • Initial Optimization: Subject each generated conformer to an initial geometry optimization using a computationally less expensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G). This step helps to eliminate high-energy and redundant structures.

DFT Geometry Optimization and Frequency Analysis
  • Full Geometry Optimization: Take the low-energy conformers from the initial search and perform a full geometry optimization using a more robust DFT method (e.g., B3LYP/6-31G(d,p)). This will yield the precise geometries of the stable conformers.

  • Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be used to compute thermodynamic properties such as Gibbs free energy.

High-Accuracy Single-Point Energy Calculations

To obtain more accurate relative energies of the conformers, perform single-point energy calculations on the optimized geometries using a larger basis set and potentially a more advanced functional (e.g., M06-2X/6-311++G(d,p)).

Solvation Effects

The conformation of a molecule can be significantly influenced by its environment. To account for the effect of a solvent (e.g., water or DMSO), implicit solvation models, such as the Polarizable Continuum Model (PCM), can be employed during the DFT calculations.

Data Presentation and Interpretation

Table 1: Relative Energies of Stable Conformers of this compound
ConformerDihedral Angle 1 (°C) (O-C-C-N)Dihedral Angle 2 (°C) (C-C-O-C)Relative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Water)
A01800.000.00
B1801801.251.10
C002.502.75
D18003.103.00

Note: The dihedral angles and relative energies presented here are hypothetical and for illustrative purposes only. Actual values would be obtained from the DFT calculations.

The results of the conformational analysis will reveal the most stable conformers and their relative populations. This information is crucial for understanding which shapes the molecule is likely to adopt when interacting with a biological target. The dihydropyridine ring in similar structures is known to adopt a flattened-boat conformation.[10][11][12]

Visualization of the Computational Workflow

Visual aids are invaluable for understanding complex computational workflows. The following diagram, generated using Graphviz, illustrates the key steps in the conformational analysis protocol.

Conformational_Analysis_Workflow cluster_0 Initial Structure & Search cluster_1 DFT Calculations cluster_2 Analysis & Interpretation 2D_Structure 2D Structure Drawing 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation Conformational_Search Systematic Conformational Search 3D_Generation->Conformational_Search Initial_Optimization Initial Geometry Optimization (e.g., PM7 or B3LYP/3-21G) Conformational_Search->Initial_Optimization DFT_Optimization Full Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Initial_Optimization->DFT_Optimization Frequency_Analysis Frequency Calculation (Confirm Minima) DFT_Optimization->Frequency_Analysis High_Accuracy_Energy Single-Point Energy (e.g., M06-2X/6-311++G(d,p)) Frequency_Analysis->High_Accuracy_Energy Relative_Energies Calculate Relative Energies High_Accuracy_Energy->Relative_Energies Identify_Stable_Conformers Identify Stable Conformers Relative_Energies->Identify_Stable_Conformers Biological_Implications Analyze Biological Implications Identify_Stable_Conformers->Biological_Implications

Caption: Computational workflow for the conformational analysis of this compound.

Conclusion: From Conformational Insight to Rational Drug Design

The theoretical study of the conformation of this compound provides a powerful lens through which to understand its potential as a drug scaffold. By identifying the low-energy conformers, medicinal chemists can design more rigid analogs that are "pre-organized" for binding to a target receptor, potentially leading to significant gains in potency and selectivity. The methodologies outlined in this guide provide a robust and scientifically rigorous framework for conducting such studies, ultimately accelerating the journey from a promising chemical entity to a life-saving therapeutic. The insights gained from these theoretical studies are a critical component of modern, structure-based drug design.[5][7]

References

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  • PubMed. (1988, December 5). Conformation of 1,4-dihydropyridine--planar or boat-like?
  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.
  • Zhorov, B. S., & Tikhonov, D. B. (2023, September 20). Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels. PMC - PubMed Central.
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  • Gołdyn, M., et al. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
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  • Kudos. (1996, December). Conformational flexibility of the 1,4-dihydropyridine ring in calcium channel agonists and antagonists molecules.
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  • PubMed. (1990, May). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines.
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Methodological & Application

Application Note & Experimental Protocol: Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key intermediate in the development of novel pharmaceutical compounds.[1][2] This guide is designed for researchers in medicinal chemistry, organic synthesis, and drug development. We will delve into the strategic considerations behind the synthetic route, offer a detailed, step-by-step experimental procedure, and provide guidance on the characterization of the final product. The protocol described herein is a robust and reproducible method, validated by spectroscopic data.

Introduction and Scientific Context

This compound (CAS 210366-15-7) is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its structure, featuring a pyridinone core, a carboxylic acid, and a benzyloxy group, allows for diverse functionalization, making it a valuable scaffold for constructing complex molecules for biological screening, particularly in studies related to enzyme inhibition and receptor modulation.[1] The benzyloxy group serves as a protecting group for the N-hydroxy functionality and can influence the molecule's pharmacokinetic properties. Understanding the efficient synthesis of this intermediate is crucial for accelerating drug discovery programs that utilize this scaffold.

The synthesis detailed in this protocol follows a classical Williamson ether synthesis pathway, specifically an O-alkylation of a hydroxamic acid derivative. The starting material, 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, is reacted with benzyl chloride in the presence of a weak base to yield the desired N-benzyloxy product. This method is favored for its high yield and relatively straightforward execution.

Reaction Scheme and Mechanism

The overall transformation is the O-alkylation of the N-hydroxy group of 1-hydroxy-6-carboxy-2(1H)-pyridinone with benzyl chloride.

Reaction:

  • Starting Material: 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

  • Reagent: Benzyl chloride

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Methanol (MeOH)

  • Product: this compound

Mechanism: The reaction proceeds via a nucleophilic substitution (Sɴ2) mechanism.

  • Deprotonation: The weakly basic potassium carbonate deprotonates the most acidic proton of the starting material. In this case, the hydroxyl proton of the N-hydroxy group is more acidic than the carboxylic acid proton due to the electronic effects of the pyridinone ring. This generates a nucleophilic oxygen anion.

  • Nucleophilic Attack: The resulting oxygen anion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.

  • Displacement: The chloride ion is displaced as a leaving group, forming the new C-O bond and yielding the final product, this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Quantity (per 0.1 mol scale)Supplier Example
1-hydroxy-6-carboxy-2(1H)-pyridinoneN/AC₆H₅NO₄155.1115.5 g (0.1 mol)Custom Synthesis
Benzyl Chloride100-44-7C₇H₇Cl126.5815.2 g (0.12 mol)Sigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.2127.6 g (0.2 mol)Sigma-Aldrich
Methanol (Anhydrous)67-56-1CH₄O32.04250 mLSigma-Aldrich
Hydrochloric Acid (6N HCl)7647-01-0HCl36.46As needed (~50 mL)Sigma-Aldrich
Deionized Water7732-18-5H₂O18.02As neededIn-house
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Buchner funnel and filter flask assembly

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Beakers and graduated cylinders

  • pH meter or pH paper

  • Vacuum oven

  • Standard laboratory glassware

  • Analytical balance

  • NMR spectrometer (for product characterization)

  • Melting point apparatus

Experimental Workflow Diagram

SynthesisWorkflow A 1. Reagent Charging - Add starting material, K₂CO₃, benzyl chloride, and MeOH to flask. B 2. Reaction - Heat mixture to reflux (approx. 65°C). - Maintain reflux for 16 hours with stirring. A->B Heat C 3. Work-up: Filtration - Cool reaction to room temperature. - Filter to remove inorganic salts. B->C Cool D 4. Solvent Removal - Evaporate filtrate to dryness using a rotary evaporator. C->D E 5. Aqueous Work-up - Dissolve residue in water. - Acidify with 6N HCl to pH 2. D->E F 6. Product Isolation - Collect white precipitate by vacuum filtration. - Wash with cold deionized water. E->F Precipitation G 7. Drying & Characterization - Dry product under vacuum. - Characterize by MP, NMR, etc. F->G

Caption: Step-by-step workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Benzyl chloride is a lachrymator and is corrosive.

Reaction Setup
  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-hydroxy-6-carboxy-2(1H)-pyridinone (15.5 g, 0.1 mol).[3]

  • Add anhydrous potassium carbonate (27.6 g, 0.2 mol).

    • Expert Insight: Two equivalents of base are used. The first equivalent neutralizes the carboxylic acid proton, and the second deprotonates the N-hydroxy group, which is the intended nucleophile for the reaction. Anhydrous conditions are important to prevent unwanted side reactions.

  • Add anhydrous methanol (250 mL) to the flask.

  • With gentle stirring, add benzyl chloride (15.2 g, 0.12 mol).[3]

    • Expert Insight: A slight excess (1.2 equivalents) of the alkylating agent, benzyl chloride, is used to ensure the complete consumption of the limiting starting material.

Reaction Execution
  • Begin vigorous stirring and gently heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Maintain the reaction at reflux for 16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

Work-up and Product Isolation
  • After 16 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Filter the mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).[3] Wash the filter cake with a small amount of methanol to ensure all product is collected in the filtrate.

  • Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator. This will yield a solid residue.[3]

  • Dissolve the residue in deionized water (approximately 50 mL).[3]

  • Slowly add 6N hydrochloric acid (HCl) dropwise while stirring until the pH of the solution reaches 2.[3]

    • Expert Insight: Acidification protonates the carboxylate salt, causing the free carboxylic acid product, which is insoluble in acidic water, to precipitate out of the solution.

  • A white precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Buchner funnel.[3]

  • Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.[3]

  • Dry the product in a vacuum oven at 40-50°C to a constant weight.

Expected Results and Characterization

  • Yield: A typical yield for this reaction is approximately 22.3 g, which corresponds to a 91% yield.[3]

  • Appearance: The final product should be a white solid.

  • Physical Properties:

    • Molecular Formula: C₁₃H₁₁NO₄[4]

    • Molecular Weight: 245.23 g/mol [4]

    • Melting Point: 176-177 °C[3]

  • Spectroscopic Data: [3]

    • ¹H NMR (300 MHz, CDCl₃): δ 7.51-7.39 (m, 6H), 6.726 (dd, J = 9.2, 1.6 Hz, 1H), 6.546 (dd, J = 6.7, 1.6 Hz, 1H), 5.269 (s, 2H).

    • ¹³C NMR (75 MHz, DMSO-d₆): δ 161.7, 157.7, 140.5, 138.7, 133.8, 129.6, 129.1, 128.5, 124.1, 106.0, 77.9.

    • Elemental Analysis (Calculated for C₁₃H₁₁NO₄): C, 63.67%; H, 4.52%; N, 5.71%. Found: C, 63.66%; H, 4.53%; N, 5.71%.

Trustworthiness and Self-Validation

The protocol's trustworthiness is established through clear, verifiable endpoints. The expected yield is high, and the purity of the product can be readily assessed using standard analytical techniques. A sharp melting point close to the literature value (176-177 °C) is a primary indicator of purity.[3] Furthermore, the provided ¹H and ¹³C NMR data serve as a definitive fingerprint for the molecular structure, allowing for unambiguous confirmation of the product's identity.[3] Any significant deviation in melting point or spectroscopic data would indicate the presence of impurities or an incorrect product, prompting further purification (e.g., recrystallization) or re-evaluation of the synthetic procedure.

References

  • MySkinRecipes. (n.d.). This compound.
  • LookChem. (n.d.). Cas 19621-92-2, 6-Hydroxypicolinic acid.
  • PubChem. (n.d.). This compound.
  • ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL).
  • Google Patents. (n.d.). CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof.
  • ResearchGate. (2010). Synthesis of N-(Benzyloxyethyl)- and N-(Alkoxycarbonylmethyl)nitrones.
  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
  • ResearchGate. (2025-08-06). O -Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions.
  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

Sources

Application Notes and Protocols for the Utilization of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] This guide will delve into the strategic importance of the pyridinone core in designing von Hippel-Lindau (VHL) E3 ligase ligands, provide detailed synthetic protocols for its conversion into a functionalized VHL ligand, and outline its subsequent incorporation into a complete PROTAC molecule. The protocols are designed to be self-validating, with explanations of the chemical principles behind each step to empower researchers in their drug discovery efforts.

Introduction: The Strategic Role of Pyridinone Scaffolds in VHL-based PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][3] By inducing the proximity of the POI to the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC design due to the availability of potent and well-characterized small molecule ligands.[4][5][6]

The molecule this compound serves as a versatile precursor for the synthesis of VHL ligands. Its core pyridinone structure is a key pharmacophore that, with appropriate modifications, can mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α). The benzyloxy group offers a stable protecting group for the N-hydroxy functionality, which is crucial for VHL binding, while the carboxylic acid at the 2-position provides a convenient handle for elaboration into the full VHL ligand and subsequent attachment of a linker.

From Precursor to PROTAC: A Synthetic Overview

The journey from this compound to a functional PROTAC involves a multi-step synthetic sequence. The overall strategy is to first construct the complete VHL ligand from the pyridinone precursor, then attach a linker with an orthogonal functional group, and finally, couple the E3 ligase ligand-linker conjugate to a ligand for the protein of interest.

PROTAC_Synthesis_Workflow A 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid B Functionalized VHL Ligand Precursor A->B Amidation & Elaboration C VHL Ligand-Linker Conjugate B->C Linker Attachment D Final PROTAC Molecule C->D POI Ligand Coupling POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->D

Figure 1. General workflow for the synthesis of a VHL-based PROTAC starting from the pyridinone precursor.

Experimental Protocols

Part 1: Synthesis of a Functionalized VHL Ligand from this compound

This protocol describes the conversion of the starting material into a functionalized VHL ligand containing a key amine handle for linker attachment. This transformation is achieved through an amide coupling reaction followed by further synthetic modifications.

Protocol 1: Amide Coupling to Introduce a Key Amine Moiety

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Activation of Carboxylic Acid: Add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: To the activated acid solution, add a solution of a suitable amine, for instance, a protected diamine like N-Boc-ethylenediamine (1.2 eq), in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected amide intermediate.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid to remove the Boc protecting group, yielding the free amine.

  • Characterization: Confirm the structure and purity of the resulting functionalized VHL ligand precursor by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Attachment of a Linker to the VHL Ligand

This section details the conjugation of a bifunctional linker to the newly installed amine handle on the VHL ligand precursor. The choice of linker is critical as it influences the physicochemical properties and biological activity of the final PROTAC.[7] Polyethylene glycol (PEG) and alkyl chains are common linker motifs.[7]

Protocol 2: Linker Conjugation via Amide Bond Formation

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine-functionalized VHL ligand precursor (1.0 eq) and a linker with a terminal carboxylic acid (e.g., a PEG-carboxylic acid linker) (1.1 eq) in anhydrous DMF.

  • Amide Coupling: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Work-up and Purification: Following a similar work-up procedure as in Protocol 1, purify the crude product by flash column chromatography or preparative HPLC to yield the VHL ligand-linker conjugate.

  • Characterization: Verify the identity and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Part 3: Final PROTAC Synthesis: Coupling to the POI Ligand

The final step involves the conjugation of the VHL ligand-linker construct to a ligand for the protein of interest. This protocol assumes the POI ligand has a suitable functional group (e.g., a free amine or hydroxyl group) for coupling to the linker's terminal functional group (e.g., a carboxylic acid).

Protocol 3: Coupling of VHL Ligand-Linker to the POI Ligand

  • Reaction Setup: Dissolve the VHL ligand-linker conjugate with a terminal carboxylic acid (1.0 eq) and the POI ligand containing a nucleophilic handle (e.g., an amine or alcohol) (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DMSO).

  • Coupling Reaction: For an amine on the POI ligand, use standard amide coupling conditions as described in Protocol 2. For a hydroxyl group, an esterification reaction can be employed using reagents like DCC/DMAP.

  • Reaction Monitoring: Monitor the reaction until completion using LC-MS.

  • Purification: Purify the final PROTAC molecule using preparative reverse-phase HPLC. This is often necessary due to the complex nature and potential impurities of PROTACs.

  • Final Characterization: Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC to confirm its structure, purity, and identity.

Data Presentation and Characterization

Compound Molecular Formula Calculated Mass (m/z) Observed Mass (m/z) [M+H]⁺ Purity (HPLC)
VHL Ligand-Amine PrecursorC₂₀H₂₄N₄O₅416.17417.18>95%
VHL Ligand-Linker (PEG₃)C₃₀H₄₀N₄O₉616.28617.29>95%
Final PROTAC (Example)C₅₅H₆₀N₈O₁₂1056.431057.44>98%

Table 1. Representative analytical data for key intermediates and the final PROTAC molecule.

Mechanism of Action and Biological Validation

The synthesized PROTAC functions by inducing the formation of a ternary complex between the VHL E3 ligase and the target protein. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruits E2~Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI Degradation Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Figure 2. Mechanism of PROTAC-mediated protein degradation.

Biological Validation Protocol:

  • Cell Culture: Culture a relevant cell line that expresses both the target protein and VHL.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blot Analysis: Perform Western blotting using a specific antibody against the target protein to assess its degradation. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.

  • Dose-Response and Time-Course Analysis: Determine the DC₅₀ (concentration for 50% degradation) and the time required for maximal degradation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of VHL-based PROTACs. The protocols outlined in this application note provide a robust framework for its conversion into a functional E3 ligase ligand and subsequent incorporation into a PROTAC molecule. The success of PROTAC synthesis relies on careful execution of each synthetic step and thorough characterization of all intermediates and the final product. By understanding the underlying chemical principles and following these detailed protocols, researchers can effectively utilize this pyridinone building block to accelerate their drug discovery efforts in the exciting field of targeted protein degradation.

References

  • Steinebach, C., et al. (2020). Synthesis of VHL ligands. ResearchGate.
  • Bond, A. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications.
  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • Hughes, S. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
  • Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SAGE Journals.
  • Klein, V. G., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. National Institutes of Health.
  • MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI.
  • Morressier. (2023). Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines. Morressier.
  • Pettersson, M., & Crews, C. M. (2019). PROTACs in Covalent Drug Discovery. Frontiers Media S.A.
  • Radboud University. (2023). Selective amide bond formation in redox-active coacervate protocells. Radboud Repository.
  • ResearchGate. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. ResearchGate.
  • ResearchGate. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate.
  • RSC Publishing. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing.
  • Scheepstra, K. M., et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zhang, X., et al. (2019). A review on the synthesis of VHL-based PROTACs. European Journal of Medicinal Chemistry.

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Characterization techniques for 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key heterocyclic intermediate in medicinal chemistry, particularly in the synthesis of novel pharmaceutical agents.[1] Its unique structure, featuring a pyridinone core, an N-benzyloxy group, and a carboxylic acid moiety, necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and physicochemical properties. This guide provides a detailed framework of integrated analytical protocols for researchers, scientists, and drug development professionals. We move beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring a robust and validated characterization.

Introduction and Molecular Structure

The structural integrity and purity of starting materials are paramount in drug discovery and development. For a molecule like this compound (CAS 210366-15-7), a comprehensive characterization is the foundation for its use in further synthesis and biological screening. This document outlines a logical workflow employing spectroscopic and chromatographic techniques to provide a complete analytical profile of the compound.

The molecular structure, with a systematic numbering scheme for spectral assignment, is presented below. This numbering is critical for the unambiguous assignment of signals in Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Molecular structure of the target compound with atom numbering.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 210366-15-7[2]
Molecular Formula C₁₃H₁₁NO₄[2]
Molecular Weight 245.23 g/mol [2]
Appearance Solid
Melting Point 176-177 °C
Storage 2-8°C, Sealed in dry conditions

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules in solution.[3] Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Experimental Choices
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, while its aromatic nature accommodates the pyridinone and benzyl rings. The acidic proton of the carboxylic acid is observable in DMSO-d₆, which is often not the case in other solvents like chloroform-d.

  • Spectrometer Frequency: A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex spin systems of the aromatic and pyridinone ring protons.[3]

Protocol 2.1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR.[3]

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Gently vortex or sonicate the vial until the sample is fully dissolved.

    • Transfer the clear solution into a 5 mm NMR tube.[3]

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Experiment: Standard 1D carbon pulse sequence with proton decoupling.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.[3]

Data Interpretation and Spectral Assignment

The chemical environment of each nucleus dictates its chemical shift. The electron-withdrawing effects of the carbonyl group, the N-O bond, and the carboxylic acid will significantly influence the positions of adjacent proton and carbon signals.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Assignment (Atom No.)Predicted δ (ppm)MultiplicityIntegrationRationale
H (Carboxyl)13.0 - 14.0broad singlet1HAcidic proton, exchange-broadened.
H47.8 - 8.0doublet of doublets1HDeshielded by adjacent C=O and conjugated system.
H9, H13 (Benzyl ortho)7.5 - 7.6multiplet2HProtons on the benzyl ring.
H10, H11, H12 (Benzyl meta, para)7.3 - 7.4multiplet3HProtons on the benzyl ring.
H57.1 - 7.3doublet1HPyridinone ring proton.
H36.5 - 6.7doublet1HPyridinone ring proton.
H7 (CH₂)5.4 - 5.6singlet2HMethylene protons of the benzyloxy group.
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Assignment (Atom No.)Predicted δ (ppm)Rationale
C14 (COOH)163 - 165Carboxylic acid carbonyl carbon.
C6 (C=O)158 - 160Pyridinone carbonyl carbon, highly deshielded.[3]
C2, C4140 - 150Quaternary carbons in the pyridinone ring, deshielded by heteroatoms.
C8 (Benzyl ipso)135 - 137Quaternary carbon of the benzyl ring attached to the CH₂ group.
C10, C12 (Benzyl meta)128 - 130Aromatic carbons.
C9, C11, C13 (Benzyl ortho, para)127 - 129Aromatic carbons.
C3, C5110 - 125Protonated carbons of the pyridinone ring.
C7 (CH₂)78 - 82Methylene carbon of the benzyloxy group, attached to oxygen.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and, with high resolution, the elemental formula of a compound.

Rationale for Experimental Choices
  • Technique: High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing fragmentation and yielding a strong molecular ion peak.[4] Positive ion mode is chosen to detect the protonated molecule [M+H]⁺.

Protocol 3.1: HRMS-ESI Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrumentation:

    • Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Data Acquisition:

    • Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass range of m/z 100-500.

Expected Results

The analysis should yield a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Molecular Formula: C₁₃H₁₁NO₄

  • Exact Mass (Monoisotopic): 245.0688 Da[2]

  • Expected HRMS Signal [M+H]⁺: 246.0761 m/z

The measured mass should be within 5 ppm of the calculated theoretical mass to confirm the elemental composition.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[5][6] An HPLC-UV method provides a robust and reliable assessment.

Rationale for Experimental Choices
  • Mode: Reversed-phase HPLC is ideal for separating compounds of moderate polarity. A C18 column is a versatile and common choice.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute the compound. The addition of a small amount of acid (e.g., 0.1% formic or acetic acid) is critical. It suppresses the ionization of the carboxylic acid group, preventing peak tailing and ensuring a sharp, symmetrical peak shape.[7]

  • Detection: UV detection is suitable as the pyridinone and benzyl chromophores are expected to have strong UV absorbance. A full UV-Vis spectrum should be acquired initially to determine the optimal detection wavelength (λ_max).

Protocol 4.1: HPLC-UV Method
Table 4: HPLC Method Parameters
ParameterCondition
Instrument Standard HPLC system with UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size[8]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions
Flow Rate 1.0 mL/min[8]
Column Temperature 25 °C (Ambient)
Injection Volume 10 µL
Detection UV at 254 nm (or determined λ_max)
Sample Preparation 1.0 mg/mL in Acetonitrile/Water (50:50)
Expected Results

A successful analysis will show a single, sharp, and symmetrical peak at a specific retention time. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-quality sample, the purity should be >95%.

Ancillary Characterization Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups.

  • Protocol: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Expected Bands:

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1650 cm⁻¹ (strong): C=O stretch of the pyridinone lactam.

    • ~1600, 1495 cm⁻¹: C=C stretching of aromatic and pyridinone rings.

    • ~1250 cm⁻¹: N-O stretching vibration.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the material's thermal properties, such as melting point and decomposition temperature.[9][10]

  • Protocol:

    • DSC: Heat a small sample (2-5 mg) in an aluminum pan under a nitrogen atmosphere from 25 °C to 250 °C at a rate of 10 °C/min.

    • TGA: Heat a sample (5-10 mg) in a ceramic pan under nitrogen from 25 °C to 600 °C at 10 °C/min.

  • Expected Results:

    • DSC: A sharp endothermic peak corresponding to the melting point (~176-177 °C).

    • TGA: A weight loss profile indicating the onset of thermal decomposition.

Single-Crystal X-ray Diffraction

For absolute confirmation of the molecular structure in the solid state, single-crystal X-ray diffraction is the definitive method.[11][12]

  • Protocol:

    • Grow suitable single crystals, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol).[11]

    • Mount a selected crystal on a diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[11]

  • Result: The analysis provides the precise 3D arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry without ambiguity.

Integrated Characterization Workflow

The following workflow illustrates the logical progression of experiments to achieve a comprehensive characterization of the target compound.

Caption: Integrated workflow for the characterization of the target compound.

Conclusion

The comprehensive characterization of this compound requires an orthogonal set of analytical techniques. The combination of NMR spectroscopy for detailed structural elucidation, high-resolution mass spectrometry for molecular formula confirmation, and HPLC for purity assessment forms the core of a robust validation package. Supported by ancillary techniques like FTIR and thermal analysis, these protocols provide the necessary data to ensure the compound's quality and integrity for its intended use in research and development.

References

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • López, G., et al. (2001). Thermal Study of [Pd(2-Phpy)Cl(L)] Complexes (L=pyridines and amines) in solid state. Journal of Thermal Analysis and Calorimetry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Cooks, R. G., et al. (1994). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. (Note: Abstract link provided, full text may require subscription).
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Al-Masoudi, N. A., et al. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules.
  • Kuleshova, L. N., et al. (2005). X-ray Mapping in Heterocyclic Design: VII. Diffraction Study of the Structure of N-Pyridoneacetic Acid and the Product of Its Intramolecular Cyclization. Journal of Structural Chemistry. (Note: Link is to a specific article, access may vary).
  • Al-Zahrani, A. A., et al. (2022). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules.
  • Hicks, K. A., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData.
  • Zhang, Y., et al. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Journal of Chemistry.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure. (Note: ResearchGate link, full text may require account).
  • MySkinRecipes. (n.d.). This compound.
  • Higashi, T. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B.

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Application Note: Comprehensive NMR Analysis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry.[1][2][3] Its structure, featuring a pyridinone core, a carboxylic acid, and a benzyl ether moiety, makes it a versatile intermediate in the synthesis of novel pharmaceutical agents.[3] Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This application note provides a detailed guide to the comprehensive NMR analysis of this compound, from sample preparation to the interpretation of advanced 2D NMR spectra. The methodologies described herein are designed to ensure data integrity and provide a robust framework for the characterization of this and structurally related molecules.

Predicted NMR Spectral Data

While experimental spectra for this specific molecule are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the analysis of its constituent functional groups and data from analogous structures. These predictions serve as a reliable guide for researchers performing the analysis.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H-36.4 - 6.6Doublet of doublets (dd)J3,4 ≈ 7-9 Hz, J3,5 ≈ 1-2 HzExpected to be upfield due to the influence of the adjacent electron-donating nitrogen and carbonyl group.
H-47.2 - 7.4Triplet (t) or Doublet of doublets (dd)J4,3 ≈ 7-9 Hz, J4,5 ≈ 7-9 HzThe central proton of the pyridinone ring system.
H-56.2 - 6.4Doublet of doublets (dd)J5,4 ≈ 7-9 Hz, J5,3 ≈ 1-2 HzShielded relative to H-4, influenced by the adjacent carbonyl group.
H-7 (CH₂)5.2 - 5.4Singlet (s)N/AMethylene protons of the benzyl group, typically a sharp singlet.
H-9/H-13 (ortho-Ph)7.3 - 7.5Doublet (d) or Multiplet (m)≈ 7-8 HzProtons on the phenyl ring ortho to the ether linkage.
H-10/H-12 (meta-Ph)7.2 - 7.4Triplet (t) or Multiplet (m)≈ 7-8 HzProtons on the phenyl ring meta to the ether linkage.
H-11 (para-Ph)7.2 - 7.4Triplet (t) or Multiplet (m)≈ 7-8 HzProton on the phenyl ring para to the ether linkage.
COOH10.0 - 13.0Broad singlet (br s)N/ACarboxylic acid proton, often broad and may exchange with D₂O.
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135 Signal Notes
C-2145 - 150No SignalQuaternary carbon attached to the carboxylic acid.
C-3115 - 120PositiveMethine carbon in the pyridinone ring.
C-4135 - 140PositiveMethine carbon in the pyridinone ring.
C-5110 - 115PositiveMethine carbon in the pyridinone ring.
C-6158 - 162No SignalCarbonyl carbon of the pyridinone ring.
C-7 (CH₂)75 - 80NegativeMethylene carbon of the benzyl group.
C-8 (ipso-Ph)135 - 138No SignalQuaternary carbon of the phenyl ring attached to the ether oxygen.
C-9/C-13 (ortho-Ph)128 - 130PositiveMethine carbons of the phenyl ring.
C-10/C-12 (meta-Ph)128 - 130PositiveMethine carbons of the phenyl ring.
C-11 (para-Ph)130 - 132PositiveMethine carbon of the phenyl ring.
COOH165 - 170No SignalCarboxylic acid carbonyl carbon.

Experimental Protocols

Sample Preparation

The quality of the NMR sample is critical for obtaining high-resolution spectra.

  • Analyte Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and it helps in observing the exchangeable carboxylic acid proton. Deuterated chloroform (CDCl₃) can also be used, but solubility may be lower.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is optimal. For ¹³C NMR and 2D experiments, a higher concentration of 20-30 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of the compound directly into a clean, dry vial.

    • Add the deuterated solvent (e.g., DMSO-d₆) and gently agitate to dissolve the sample. Mild warming or sonication can be used if necessary.

    • Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

G cluster_prep Sample Preparation Workflow weigh Weigh Compound (5-30 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve Add Solvent transfer Transfer to NMR Tube dissolve->transfer Use Pipette cap Cap and Invert to Mix transfer->cap

Diagram 1: Workflow for NMR sample preparation.
NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

  • ¹H NMR: A standard proton NMR experiment is the starting point for analysis. It provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling with neighboring protons).

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment reveals the number of unique carbon environments in the molecule.

  • DEPT-135: Distortionless Enhancement by Polarization Transfer is a crucial experiment for determining the multiplicity of carbon signals (CH₃, CH₂, CH, and quaternary carbons). In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling).[4][5] It is highly effective for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[4][5] It is invaluable for piecing together the carbon skeleton and confirming the connectivity of different fragments of the molecule.

G cluster_acq NMR Data Acquisition Strategy H1 1D ¹H NMR (Proton Environments) COSY 2D COSY (¹H-¹H Connectivity) H1->COSY HSQC 2D HSQC (¹J C-H Connectivity) H1->HSQC HMBC 2D HMBC (ⁿJ C-H Connectivity) H1->HMBC C13 1D ¹³C NMR (Carbon Environments) DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT C13->HSQC C13->HMBC

Diagram 2: Interrelation of NMR experiments for structural elucidation.

Spectral Interpretation: A Step-by-Step Guide

A logical approach to interpreting the NMR data is essential for unambiguous structure determination.

  • Analyze the ¹H NMR Spectrum:

    • Identify the distinct proton signals and their integrations. For the title compound, expect signals for the three pyridinone protons, the methylene protons of the benzyl group, the five aromatic protons of the phenyl ring, and the broad carboxylic acid proton.

    • Examine the splitting patterns to deduce the coupling relationships between the pyridinone protons (H-3, H-4, and H-5).

  • Assign Carbon Multiplicities with DEPT-135:

    • Run the DEPT-135 experiment to differentiate between CH/CH₃ (positive), CH₂ (negative), and quaternary carbons (absent). This will confirm the presence of the CH₂ group from the benzyl moiety and the methine groups of the pyridinone and phenyl rings.

  • Correlate Protons and Carbons with HSQC:

    • Use the HSQC spectrum to make direct one-bond C-H assignments. Each cross-peak links a proton signal on one axis to a carbon signal on the other. This will definitively assign the protonated carbons of the pyridinone and phenyl rings, as well as the benzylic methylene group.

  • Establish Connectivity with COSY and HMBC:

    • The COSY spectrum will show correlations between the adjacent protons on the pyridinone ring (H-3 with H-4, and H-4 with H-5).

    • The HMBC spectrum is crucial for confirming the overall structure. Key expected correlations include:

      • The benzylic CH₂ protons (H-7) to the ipso-carbon of the phenyl ring (C-8) and to the pyridinone carbons C-6 and potentially C-2.

      • The pyridinone proton H-5 to the carbonyl carbon C-6.

      • The pyridinone proton H-3 to the carboxylic acid carbon (COOH) and to C-5.

G cluster_interp Spectral Interpretation Logic start Start with ¹H NMR dept DEPT-135 (Assign C-type) start->dept cosy COSY (Assign ¹H-¹H) start->cosy hsqc HSQC (Assign ¹J C-H) dept->hsqc hmbc HMBC (Assign ⁿJ C-H) hsqc->hmbc cosy->hmbc structure Confirm Structure hmbc->structure

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis.[1] High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug discovery and development, offering unparalleled accuracy and sensitivity for molecular identification and structural elucidation.[2][3][4] This guide outlines optimized methodologies for sample preparation, instrumentation using Electrospray Ionization (ESI), and the interpretation of mass spectra, including a proposed fragmentation pathway. The protocols are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of complex organic molecules.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₃H₁₁NO₄, Exact Mass: 245.0688 Da) is a heterocyclic building block utilized in medicinal chemistry for the synthesis of novel therapeutic agents.[1][5] Its structural complexity, incorporating a pyridinone core, a carboxylic acid, and an N-benzyloxy group, necessitates precise analytical techniques to confirm its identity, purity, and stability. Mass spectrometry, particularly HRMS coupled with tandem MS (MS/MS), provides definitive evidence of molecular weight and structural integrity through detailed fragmentation analysis.[6][7]

The carboxylic acid moiety allows for facile ionization in both positive and negative modes, while the N-O bond and benzyloxy group present predictable cleavage sites, yielding a rich fragmentation spectrum that serves as a molecular fingerprint.[8] This note will explore these characteristics to establish a reliable analytical workflow.

Experimental Design & Rationale

The successful mass spectrometric analysis of a target analyte hinges on the careful selection of experimental parameters. Our approach is grounded in the fundamental physicochemical properties of this compound.

Ionization Strategy: Electrospray Ionization (ESI)

ESI is the premier ionization technique for polar molecules like carboxylic acids, as it is a soft ionization method that typically produces intact molecular ions with minimal in-source fragmentation.[9] The presence of the acidic carboxylic proton and the basic nitrogen on the pyridine ring allows for efficient ionization in both negative and positive ion modes.

  • Negative Ion Mode (-ESI): This is often the preferred mode for carboxylic acids, as the acidic proton is readily abstracted to form the [M-H]⁻ ion. This process is highly efficient and generally leads to a strong signal with a clean background.

  • Positive Ion Mode (+ESI): Protonation can occur on the pyridinone oxygen or the N-oxide oxygen, yielding the [M+H]⁺ ion. Adduct formation with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), is also common for this class of compounds.[10][11] Analyzing in both modes provides complementary information and increases confidence in the molecular weight assignment.

High-Resolution Mass Spectrometry (HRMS)

Employing HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is critical. HRMS provides highly accurate mass measurements (<5 ppm), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.[2][3][4] This capability is essential for distinguishing the target compound from potential impurities or degradation products with similar nominal masses.[6]

Protocols & Methodologies

Sample Preparation
  • Objective: To prepare a solution of the analyte at a concentration suitable for mass spectrometric analysis, ensuring complete dissolution and minimizing contaminants.

  • Protocol:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • From the stock solution, create a working solution by diluting to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

    • Vortex the solution thoroughly to ensure homogeneity.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.

Direct Infusion Analysis Protocol
  • Objective: To quickly obtain the mass spectrum of the pure compound and optimize MS parameters.

  • Workflow:

Caption: Workflow for Direct Infusion Mass Spectrometry Analysis.

  • Instrumentation Parameters (Example):

    • Ionization Mode: ESI Positive and Negative

    • Capillary Voltage: 3.5 kV (+), -3.0 kV (-)

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr at 350 °C

    • Mass Range: m/z 50-500

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe fragmentation patterns.

LC-MS Analysis Protocol
  • Objective: To separate the analyte from any potential impurities before mass spectrometric analysis, providing a more robust and cleaner dataset. This is the preferred method for analyzing samples from reaction mixtures or stability studies.

  • Workflow:

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Prep Prepare 10 µg/mL solution Autosampler Inject 5 µL Prep->Autosampler Column C18 Column Autosampler->Column Gradient Gradient Elution Column->Gradient ESI ESI Source Gradient->ESI MS1 Full Scan MS ESI->MS1 MS2 Data-Dependent MS/MS MS1->MS2 Analysis Extract Ion Chromatogram & Analyze Spectra MS2->Analysis

Caption: Workflow for LC-MS Analysis.

  • Liquid Chromatography Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 8 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Parameters: As described in the direct infusion protocol, but with data acquisition triggered by the elution of the chromatographic peak.

Data Interpretation & Expected Results

Mass Spectra and Accurate Mass Measurement

The primary goal is to identify the molecular ion and confirm its elemental composition.

Ion SpeciesTheoretical m/zObserved m/z (example)Mass Error (ppm)Elemental Composition
[M+H]⁺ 246.0761246.0759-0.81C₁₃H₁₂NO₄⁺
[M-H]⁻ 244.0615244.0618+1.23C₁₃H₁₀NO₄⁻
[M+Na]⁺ 268.0580268.0577-1.12C₁₃H₁₁NNaO₄⁺

Table 1: Expected High-Resolution Mass Data for this compound.

Proposed Fragmentation Pathway

Tandem MS (MS/MS) experiments on the precursor ion (e.g., m/z 246.0761) will induce fragmentation, providing structural insights. The fragmentation of organic molecules in a mass spectrometer follows logical chemical principles, with cleavages occurring at the weakest bonds or leading to the formation of stable ions or neutral losses.[12][13] Based on the structure, several key fragmentation pathways can be predicted.

Key Fragmentation Sites:

  • Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids, resulting in a loss of 44 Da.

  • Cleavage of the Benzylic C-O Bond: This is a weak bond, and its cleavage can lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a tropylium ion rearrangement.

  • Cleavage of the N-O Bond: Characteristic of N-oxides, this can lead to the loss of an oxygen atom (16 Da) or a hydroxyl radical (17 Da).[14]

Fragmentation cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C M [M+H]⁺ m/z 246.0761 C₁₃H₁₂NO₄⁺ F1 [M+H - CO₂]⁺ m/z 202.0811 C₁₂H₁₂NO₂⁺ M->F1 - CO₂ F2 [M+H - C₇H₇O]⁺ m/z 139.0239 C₆H₅NO₃⁺ M->F2 - C₇H₇OH (Neutral Loss) F3 [C₇H₇]⁺ m/z 91.0542 C₇H₇⁺ M->F3 Forms Tropylium Ion F4 [M+H - OH]⁺ m/z 229.0733 C₁₃H₁₁NO₃⁺ M->F4 - OH (from N-O)

Caption: Proposed MS/MS Fragmentation Pathways for [M+H]⁺.

Conclusion

The methodologies presented in this application note provide a robust framework for the comprehensive mass spectrometric characterization of this compound. By leveraging high-resolution ESI-MS and tandem mass spectrometry, researchers can confidently confirm the molecular formula and gain deep insights into the structure of this important pharmaceutical intermediate. The combination of accurate mass measurement and logical fragmentation analysis is a cornerstone of modern pharmaceutical analysis, ensuring the quality and integrity of drug candidates from discovery through development.[6][7]

References

  • High Resolution Mass Spectrometry for Drug Discovery and Development. (n.d.). Journal of Pharmaceutical Sciences.
  • Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. (2001). PubMed.
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (n.d.). LCGC North America.
  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America.
  • High-Resolution Mass Spectrometry: Enhancing Sensitivity and Precision in Pharmaceutical Formulations. (n.d.). Longdom Publishing.
  • Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (2021). PMC.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2006). ACS Publications.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). ACS Publications.
  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2024). PubMed.
  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. (2021). ACS Publications.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
  • A mass spectrometry-based method for differentiation of positional isomers of monosubstituted pyrazine N-oxides using metal ion. (n.d.). CONICET.
  • Mass spectral fragmentations of alkylpyridine N‐oxides. (2025). ResearchGate.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (2025). Doc Brown's Chemistry.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream applications.[1] The methodology detailed herein is designed for researchers, scientists, and drug development professionals, offering a robust starting protocol and a logical framework for method optimization. The scientific principles underpinning the choice of stationary phase, mobile phase, and detection parameters are discussed to provide a thorough understanding of the purification process.

Introduction

This compound is a heterocyclic compound featuring a pyridone core, a carboxylic acid functional group, and a benzyloxy substituent.[2][3] Its molecular structure presents a unique challenge for purification due to the presence of both polar (carboxylic acid, pyridone) and non-polar (benzyl group) moieties. Reversed-phase HPLC is the technique of choice for such molecules, offering high resolution and scalability. This guide will detail a systematic approach to developing a preparative HPLC method for the efficient isolation of this target compound.

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₁NO₄[2][3]
Molecular Weight 245.23 g/mol [3][4]
Melting Point 176-177 °C[2]
Appearance Solid[2]
CAS Number 210366-15-7[4]

Principles of Separation

The purification strategy is based on reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar. The separation mechanism relies on the differential partitioning of the analyte and its impurities between the stationary and mobile phases.

The key to a successful separation of this compound lies in controlling its ionization state. The carboxylic acid group (pKa typically 4-5) will be deprotonated and negatively charged at neutral pH, while the pyridone nitrogen can be protonated under acidic conditions. By acidifying the mobile phase, the ionization of the carboxylic acid is suppressed, rendering the molecule more hydrophobic and increasing its retention on the C18 column. This also leads to improved peak shape by preventing ion-exchange interactions with residual silanols on the silica support.

Caption: Analyte partitioning in RP-HPLC.

Materials and Instrumentation

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Additives: HPLC-grade trifluoroacetic acid (TFA) or formic acid (FA).

  • Sample: Crude this compound.

  • Filters: 0.45 µm syringe filters for sample preparation.

Experimental Protocols

Part 1: Analytical Method Development

Before scaling up to preparative purification, it is essential to develop a robust analytical method to determine the optimal separation conditions.

Step 1: Sample Preparation

  • Prepare a stock solution of the crude sample at approximately 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v). If solubility is an issue, methanol or dimethyl sulfoxide (DMSO) can be used as a co-solvent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Step 2: UV-Vis Absorbance Spectrum

  • Inject the sample onto the analytical HPLC system.

  • Using a photodiode array (PDA) detector, acquire the UV-Vis spectrum of the target peak from 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax). Based on the presence of the pyridine and benzene rings, significant absorbance is expected in the range of 230-280 nm and potentially a lower energy transition around 300-350 nm.

Step 3: Initial Chromatographic Conditions

  • Column: Analytical C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA or FA in water.

  • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: At the determined λmax.

  • Injection Volume: 10 µL.

Step 4: Method Optimization

The goal is to achieve a good resolution (Rs > 1.5) between the target peak and its closest eluting impurities.

  • Organic Modifier: Compare the selectivity of acetonitrile and methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity for aromatic compounds.

  • Acid Modifier: Formic acid is a good alternative to TFA, especially if the collected fractions are to be analyzed by mass spectrometry.

  • Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient around the elution time of the target compound will increase resolution.

Caption: Workflow for HPLC method development.

Part 2: Preparative Purification Protocol

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Step 1: Sample Preparation for Preparative Run

  • Dissolve the crude material in the minimum amount of a suitable solvent (e.g., DMSO, methanol, or the initial mobile phase composition). The concentration will depend on the column loading capacity and the solubility of the compound.

  • Filter the solution to remove any particulate matter.

Step 2: Preparative HPLC Conditions

The analytical method is scaled geometrically to the preparative column.

  • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in acetonitrile.

  • Gradient: The optimized gradient from the analytical method, with the gradient time adjusted for the larger column volume.

  • Flow Rate: Calculated based on the column dimensions to maintain the same linear velocity as the analytical method. For a 21.2 mm ID column, this will be in the range of 15-25 mL/min.

  • Column Temperature: 30 °C.

  • Detection: At the determined λmax.

  • Injection Volume: A larger volume, determined by loading studies to maximize throughput without compromising resolution.

Step 3: Fraction Collection

  • Collect fractions corresponding to the main peak of interest.

  • Analyze the purity of the collected fractions by the analytical HPLC method.

  • Pool the fractions that meet the desired purity specifications.

Step 4: Post-Purification Work-up

  • Remove the organic solvent (acetonitrile) from the pooled fractions by rotary evaporation.

  • If the compound is sufficiently insoluble in the remaining aqueous phase, it may precipitate and can be isolated by filtration.

  • Alternatively, the aqueous solution can be lyophilized to obtain the purified solid product.

Troubleshooting

IssuePossible CauseSolution
Peak Tailing Secondary interactions with silica silanols.Increase the concentration of the acidic modifier or add a competing base like triethylamine (not MS-compatible).
Poor Resolution Inadequate separation conditions.Optimize the mobile phase composition (organic modifier, pH) or use a column with a different stationary phase (e.g., phenyl-hexyl).
Low Recovery Compound precipitation on the column or irreversible adsorption.Check sample solubility in the mobile phase. Ensure the sample solvent is compatible with the mobile phase.
Broad Peaks Column overload or poor column efficiency.Reduce the sample load. Check the column performance with a standard compound.

Conclusion

The protocol described in this application note provides a reliable and systematic approach for the purification of this compound using reversed-phase HPLC. By carefully developing an analytical method and then scaling it to a preparative scale, high-purity material can be obtained efficiently. The key to this separation is the use of an acidified mobile phase to control the ionization of the carboxylic acid moiety, leading to enhanced retention and improved peak symmetry. This methodology can be adapted for the purification of other structurally related pharmaceutical intermediates.

References

  • Higuchi, H., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 805(1), 37-45.
  • PubChem. (n.d.). This compound.
  • Pesek, J. J., & Matyska, M. T. (2009). Synthesis and HPLC evaluation of carboxylic acid phases on a hydride surface. Journal of Chromatography A, 1216(43), 7248-7255.
  • Patel, K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(4), 213-220.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1282.
  • MySkinRecipes. (n.d.). This compound.
  • Valdivielso, I., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.

Sources

Application Notes & Protocols: 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, hereafter referred to as BPC, is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery.[1] Its chemical architecture, featuring a dihydropyridinone core, a carboxylic acid handle, and a cleavable benzyloxy protecting group, makes it a highly valuable scaffold for developing novel therapeutics.[2][3] While not an active pharmaceutical ingredient in itself, BPC serves as a foundational structure for synthesizing compound libraries aimed at diverse biological targets. Its utility stems from two key features: the inherent ability of its core to chelate metal ions in enzyme active sites and the strategic placement of a carboxylic acid group, which can be modified to fine-tune pharmacokinetic properties.[1]

This guide provides a detailed exploration of BPC's applications, focusing on its use as a privileged scaffold for designing enzyme inhibitors and as a platform for bioisosteric modification to enhance drug-like properties. We will delve into the mechanistic rationale behind these applications and provide detailed protocols for its synthetic manipulation.

Part 1: The Dihydropyridinone Core as a Metalloenzyme-Targeting Scaffold

The true power of the BPC scaffold lies in the arrangement of the C6-oxo group and the C2-carboxylic acid. This 1,2-substitution pattern creates a bidentate chelation motif that can effectively coordinate with metal ions, a feature common to the active sites of many metalloenzymes. This makes BPC an excellent starting point for designing inhibitors that compete with native substrates.

Target Class Example: JmjC Domain-Containing Histone Lysine Demethylases (KDMs)

A prominent and therapeutically relevant class of metalloenzymes are the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs), which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases.[4][5] KDMs play a critical role in epigenetic regulation by removing methyl marks from histones, and their dysregulation is implicated in numerous cancers, making them attractive targets for therapeutic intervention.[6][7][8]

Mechanism of Inhibition Rationale: The catalytic activity of JmjC KDMs depends on the binding of the 2-OG cosubstrate and an Fe(II) ion within the active site. The BPC scaffold mimics the key structural features of 2-OG, particularly the dicarbonyl motif responsible for coordinating the iron cofactor. By occupying the active site and chelating the Fe(II) ion, inhibitors derived from BPC can act as potent competitive antagonists, preventing the binding of the native 2-OG and halting the demethylation process. The benzyloxy group offers a vector for synthetic elaboration to achieve selectivity and improve binding affinity.

Diagram: Proposed Mechanism of JmjC KDM Inhibition

G cluster_0 JmjC KDM Active Site cluster_1 Inhibition Pathway Fe Fe(II) OG 2-Oxoglutarate (Native Substrate) Fe->OG coordinates Histone Histone Substrate Fe->Histone OG->Histone enables reaction with BPC BPC-Derived Inhibitor BPC_entry BPC-Derived Inhibitor Fe_chelated Fe(II) BPC_entry->Fe_chelated chelates Inactive Inactive Enzyme Complex BPC_entry->Inactive forms Fe_chelated->Inactive forms

Caption: BPC-derived inhibitors compete with 2-oxoglutarate by chelating the active site Fe(II).

Part 2: The Carboxylic Acid as a Gateway for Bioisosteric Replacement

The carboxylic acid group is a common feature in drug molecules, often crucial for target binding through hydrogen bonds and ionic interactions.[9] However, its acidic nature can lead to poor membrane permeability, rapid metabolism, and low oral bioavailability, hindering the development of promising lead compounds. Bioisosteric replacement—the substitution of one functional group with another that has similar physical or chemical properties—is a powerful strategy to overcome these limitations.[10]

BPC, with its accessible carboxylic acid, is an ideal platform for exploring such modifications. Replacing the carboxyl group with known bioisosteres can dramatically improve a compound's pharmacokinetic profile while preserving or even enhancing its biological activity.

Common Bioisosteres for Carboxylic Acids: Several functional groups are well-established bioisosteres for carboxylic acids. The choice of isostere allows for fine-tuning of acidity, lipophilicity, and metabolic stability.

BioisostereTypical pKaKey Physicochemical Changes
Carboxylic Acid4-5High acidity, often negatively charged, H-bond donor/acceptor.[9]
Tetrazole4.5-5.5Similar acidity, metabolically stable, delocalized charge.[10]
5-oxo-1,2,4-oxadiazole6-7Less acidic, more lipophilic than tetrazole.[9]
N-acyl sulfonamide8-10Weakly acidic, strong H-bond donor.
Hydroxamic acid9-10Potent metal chelator, weakly acidic.[5]

Diagram: Bioisosteric Replacement Workflow

G cluster_0 Bioisosteric Modification BPC BPC Scaffold (-COOH) Tetrazole Tetrazole Derivative BPC->Tetrazole Synthesis Oxadiazole Oxadiazole Derivative BPC->Oxadiazole Synthesis Sulfonamide Sulfonamide Derivative BPC->Sulfonamide Synthesis Library Diverse Compound Library (Improved PK/PD) Tetrazole->Library Oxadiazole->Library Sulfonamide->Library

Caption: BPC serves as a starting point for creating a library of compounds with diverse bioisosteres.

Part 3: Synthetic Protocols & Methodologies

The following protocols provide step-by-step methodologies for the synthetic manipulation of BPC. These are representative examples that can be adapted for the synthesis of specific target molecules.

Protocol 1: Amide Coupling for Synthesis of a KDM Inhibitor Analog

This protocol describes the coupling of BPC with a primary amine to generate an amide, a common step in elaborating the scaffold to enhance target affinity and selectivity.

Objective: To synthesize N-benzyl-1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxamide.

Materials:

  • This compound (BPC)

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[11]

  • HOBt (Hydroxybenzotriazole)[11]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve BPC (1.0 eq) in anhydrous DCM.

  • Activation: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir at room temperature for 20 minutes to activate the carboxylic acid.

  • Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (BPC) is consumed (typically 4-12 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Deprotection of the Benzyloxy Group

The benzyloxy group serves as a robust protecting group for the N-hydroxy functionality. Its removal by catalytic hydrogenation reveals the N-hydroxypyridone, itself a known metal-chelating pharmacophore.

Objective: To synthesize 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid from BPC.

Materials:

  • This compound (BPC)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl Acetate

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve BPC (1.0 eq) in methanol or ethyl acetate in a suitable flask.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of BPC) to the solution under an inert atmosphere.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 2-8 hours).

  • Workup:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air.

    • Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

  • Characterization: The resulting solid can be analyzed by NMR and MS to confirm the removal of the benzyl group. Further purification by recrystallization may be performed if necessary.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold for modern drug discovery. Its intrinsic metal-chelating properties make it an excellent starting point for the rational design of inhibitors for metalloenzymes like JmjC histone demethylases. Furthermore, its carboxylic acid moiety provides a crucial handle for synthetic diversification and the application of bioisosteric replacement strategies to optimize pharmacokinetic and pharmacodynamic profiles. The protocols detailed herein offer a practical framework for leveraging the unique chemical attributes of BPC, enabling researchers to efficiently generate novel and diverse compound libraries for screening and lead optimization campaigns.

References

  • Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery.
  • Targeting histone lysine demethylases — Progress, challenges, and the future.
  • Histone demethylase inhibitors: developmental insights and current st
  • KDM (lysine demethylase) Inhibitors. Santa Cruz Biotechnology.
  • Histone Lysine Demethylase Inhibitors.
  • This compound. PubChem.
  • This compound. MySkinRecipes.
  • This compound. Sigma-Aldrich.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis.
  • Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.

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Application Notes & Protocols: Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent metal-chelating properties.[1][2][3] Many derivatives of the closely related hydroxypyridinone (HOPO) class are powerful iron chelators.[2][4] This characteristic is of significant interest in cancer research. Cancer cells often exhibit an increased demand for iron to support their rapid proliferation and metabolic activity.[2][4] By sequestering this essential metal, hydroxypyridinone-based compounds can effectively disrupt cancer cell growth and induce apoptosis.[4]

The primary mechanism of action for many of these compounds is the inhibition of iron-dependent enzymes crucial for cellular processes.[5] A key target class is the histone deacetylases (HDACs), which are zinc-containing enzymes often overexpressed in cancer.[5] Furthermore, the chelation of iron can lead to the generation of reactive oxygen species (ROS) within cancer cells, further contributing to their cytotoxic effects.[4][6]

The benzyloxy group at the N1 position serves a dual purpose: it can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability, and it acts as a stable protecting group that can be removed in later stages if the free N-hydroxy moiety is desired. The carboxylic acid at the C2 position provides a convenient handle for further derivatization, allowing for the synthesis of a diverse library of esters and amides to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.[7]

Synthetic Strategy and Workflow

The synthesis of the target derivatives follows a logical and modular pathway. The overall strategy involves the construction of the core pyridinone ring, introduction of the N-benzyloxy group, and subsequent derivatization of the carboxylic acid function.

G A Starting Material (e.g., 6-Hydroxypyridine-2-carboxylic acid) B N-Benzylation (Introduction of the benzyloxy group) A->B Reagents: Benzyl Bromide, Base C Core Scaffold (this compound) B->C Work-up & Purification D Derivatization (Esterification or Amidation) C->D Reagents: Alcohol/Amine, Coupling Agents E Final Derivatives (Esters, Amides) D->E Purification F Biological Evaluation (e.g., Cytotoxicity Assay) E->F In vitro testing

Caption: General workflow for the synthesis and evaluation of target compounds.

Detailed Synthesis Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 3.1: Synthesis of the Core Scaffold: this compound

This protocol details the N-benzylation of the pyridinone core. While a direct synthesis is ideal, a common route involves the N-oxidation of a pyridine precursor followed by rearrangement and benzylation.[8] For simplicity, this protocol starts from the commercially available 6-hydroxypyridine-2-carboxylic acid.[9]

Materials:

Reagent CAS Number Molecular Weight Quantity
6-Hydroxypyridine-2-carboxylic acid 19621-92-2 139.11 g/mol 1.0 eq
Benzyl Bromide 100-39-0 171.04 g/mol 1.1 eq
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 g/mol 2.5 eq
N,N-Dimethylformamide (DMF) 68-12-2 73.09 g/mol Solvent
Ethyl Acetate (EtOAc) 141-78-6 88.11 g/mol For extraction
Hydrochloric Acid (HCl), 1M 7647-01-0 36.46 g/mol For work-up
Brine (Saturated NaCl) 7647-14-5 58.44 g/mol For washing

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | For drying |

Procedure:

  • To a round-bottom flask, add 6-hydroxypyridine-2-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add dry DMF to the flask to create a stirrable suspension.

  • Slowly add benzyl bromide (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.[10][11]

Scientist's Note: The reaction can produce both N- and O-alkylated products. The choice of a polar aprotic solvent like DMF and a carbonate base typically favors N-alkylation. Lithium iodide (LiI) can be used to promote the rearrangement of any O-alkylated byproduct to the desired N-alkylated product.[12][13][14]

Protocol 3.2: Synthesis of Ester Derivatives

This protocol describes a general Fischer esterification method.[15][16]

Materials:

Reagent CAS Number Molecular Weight Quantity
Core Scaffold (from 3.1) 210366-15-7 245.23 g/mol 1.0 eq
Alcohol (e.g., Ethanol, Propanol) Varies Varies Large excess
Sulfuric Acid (H₂SO₄), concentrated 7664-93-9 98.08 g/mol Catalytic (3-5 drops)

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | For neutralization |

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in a large excess of the desired alcohol, which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.[15]

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography.

Scientist's Note: For more sensitive substrates or hindered alcohols, other esterification methods using coupling agents like DCC/DMAP or (Boc)₂O/DMAP can be employed for milder reaction conditions.[17][18]

Protocol 3.3: Synthesis of Amide Derivatives

This protocol uses a standard peptide coupling agent for the formation of the amide bond.[19]

Materials:

Reagent CAS Number Molecular Weight Quantity
Core Scaffold (from 3.1) 210366-15-7 245.23 g/mol 1.0 eq
Amine (Primary or Secondary) Varies Varies 1.1 eq
EDC·HCl 25952-53-8 191.70 g/mol 1.2 eq
HOBt 2592-95-2 135.12 g/mol 1.2 eq
Diisopropylethylamine (DIPEA) 7087-68-5 129.24 g/mol 2.5 eq

| Dichloromethane (DCM) or DMF | Varies | Varies | Solvent |

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in dry DCM or DMF.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by the slow addition of DIPEA (2.5 eq).[8]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with water and extract with ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Characterization of Synthesized Compounds

The identity and purity of all synthesized compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Application in Cancer Research: Cytotoxicity Evaluation

A fundamental step in evaluating the anticancer potential of the synthesized derivatives is to assess their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[20][21][22]

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cancer cells in 96-well plate B Treat cells with serial dilutions of synthesized compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent (yellow) C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add Solubilization Solution (dissolves purple crystals) E->F G Read Absorbance (570 nm) F->G

Caption: Workflow of the MTT cell viability assay.

Protocol 5.1: MTT Assay for Cell Viability

Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[20][21] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized crystals.[22]

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116, DU-145)[5][23]

  • Complete culture medium

  • 96-well tissue culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)[21]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[24][25]

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium from a DMSO stock. The final DMSO concentration should be ≤0.5%. Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours until purple precipitate is visible.[22][24]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[21][25] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

  • Title: Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors Source: RSC Medicinal Chemistry URL:[Link]
  • Title: The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values Source: Dalton Transactions URL:[Link]
  • Title: MTT Proliferation Assay Protocol Source: ResearchG
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
  • Title: The hydroxypyridinone iron chelator CP94 increases methyl-aminolevulinate-based photodynamic cell killing by increasing the generation of reactive oxygen species Source: Redox Biology URL:[Link]
  • Title: Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration Source: The Journal of Organic Chemistry URL:[Link]
  • Title: Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration Source: ACS Public
  • Title: Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes Source: R Discovery URL:[Link]
  • Title: An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids Source: Der Pharma Chemica URL:[Link]
  • Title: Special Issue : Novel Functional Hydroxypyridinone-Based Deriv
  • Title: An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4 Source: PubMed URL:[Link]
  • Title: Synthesis of substituted N-benzyl pyridones via an O- to N-alkyl migr
  • Title: Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones Source: RSC Advances URL:[Link]
  • Title: Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl Source: RSC Publishing URL:[Link]
  • Title: Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migr
  • Title: Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Upd
  • Title: Collation of Anticancer Activities for Benzo/Hydroxypyrone Ligands and Copper(II)
  • Title: this compound Source: MySkinRecipes URL:[Link]
  • Title: this compound Source: PubChem URL:[Link]
  • Title: A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate Source: ResearchG
  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL:[Link]
  • Title: Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: Four new amide derivatives of pyridinecarboxylic acids.
  • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity Source: RSC Advances URL:[Link]
  • Title: Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 Source: Molecules URL:[Link]
  • Title: Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms Source: MDPI URL:[Link]
  • Title: SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) Source: Orbi, University of Liège URL:[Link]
  • Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL:[Link]
  • Title: Cas 19621-92-2,6-Hydroxypicolinic acid Source: LookChem URL:[Link]

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Using 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a Chemical Probe for Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the use of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a chemical probe. Based on its structural features as a hydroxypyridone carboxylic acid, this compound is proposed as an inhibitor of metalloenzymes, particularly those with divalent metal ions in their active sites, such as viral endonucleases. This document outlines its mechanism of action, provides detailed protocols for its use in enzymatic assays, and discusses its potential applications in drug discovery and chemical biology research.

Introduction: The Potential of a Metalloenzyme Inhibitor

This compound is a member of the hydroxypyridone carboxylic acid class of compounds. This structural motif is a well-established pharmacophore known for its ability to chelate divalent metal ions, such as Mn²⁺ and Mg²⁺. This property makes it a prime candidate for inhibiting metalloenzymes, where these ions are crucial for catalytic activity. Notably, structurally related compounds have demonstrated inhibitory activity against viral metalloenzymes like influenza endonuclease and HIV RNase H. This suggests that this compound can serve as a valuable chemical probe to study the function of these and other related enzymes, and as a starting point for the development of novel therapeutics.

This guide will provide researchers with the foundational knowledge and practical protocols to effectively utilize this compound in their studies.

Physicochemical Properties and Handling

A clear understanding of the chemical probe's properties is essential for its effective use and storage.

PropertyValueReference
IUPAC Name 1-(benzyloxy)-6-oxo-1,6-dihydro-2-pyridinecarboxylic acid
CAS Number 210366-15-7[1]
Molecular Formula C₁₃H₁₁NO₄[1][2]
Molecular Weight 259.23 g/mol
Appearance Solid[1]
Melting Point 176-177 °C[1]
Storage Store at 2-8°C in a dry, well-ventilated place.[3]
Solubility Soluble in DMSO and other organic solvents.

Handling Precautions: Handle in accordance with good laboratory hygiene and safety practices. Avoid contact with skin and eyes. Use in a well-ventilated area.

Proposed Mechanism of Action: Divalent Metal Ion Chelation

The inhibitory activity of this compound is predicated on its ability to chelate the divalent metal ions essential for the catalytic activity of target metalloenzymes. The hydroxypyridone and carboxylic acid moieties form a bidentate chelation site for metal ions like Mn²⁺ or Mg²⁺ within the enzyme's active site. This sequestration of the catalytic metal ions prevents the enzyme from performing its function, leading to inhibition.

G cluster_0 Enzyme Active Site Enzyme Enzyme Metal_Ion_1 Mn²⁺/Mg²⁺ Metal_Ion_1->Enzyme Binds to Metal_Ion_2 Mn²⁺/Mg²⁺ Metal_Ion_2->Enzyme Binds to Probe 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid Probe->Metal_Ion_1 Chelation Probe->Metal_Ion_2 Chelation Inhibition Enzyme Inhibition Probe->Inhibition

Caption: Proposed mechanism of enzyme inhibition.

Sourcing and Synthesis Outline

This compound is commercially available from several chemical suppliers.[1][4] For researchers interested in its synthesis, a general retro-synthetic approach for benzyloxy-substituted pyridinones involves the reaction of a suitably substituted pyridine with a benzyl halide.[5]

G Start Starting Pyridine Derivative Step1 Reaction with Benzyl Halide Start->Step1 Product 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid Step1->Product

Caption: General synthetic workflow.

Application Protocols

Based on the known activity of structurally similar compounds, we propose the following detailed protocols for using this compound as a chemical probe for two classes of viral metalloenzymes.

Protocol 1: Inhibition of Influenza Endonuclease Activity using a FRET-based Assay

This protocol is adapted from established methods for screening influenza endonuclease inhibitors.[6][7][8]

Principle: A fluorescence resonance energy transfer (FRET) substrate, a short oligonucleotide with a fluorophore and a quencher at opposite ends, is used. In the absence of an inhibitor, the endonuclease cleaves the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. An effective inhibitor will prevent cleavage and thus suppress the fluorescence signal.

Materials:

  • Recombinant influenza PA-N endonuclease domain

  • FRET-labeled oligonucleotide substrate (e.g., 5'-FAM/3'-TAMRA labeled RNA or DNA)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM MnCl₂, 1 mM DTT, 0.01% Tween-20

  • This compound (stock solution in DMSO)

  • Positive Control: Known influenza endonuclease inhibitor (e.g., Baloxavir acid)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant PA-N endonuclease to the working concentration (e.g., 50 nM) in assay buffer.

    • Dilute the FRET substrate to the working concentration (e.g., 100 nM) in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare a serial dilution of the positive control inhibitor.

  • Assay Setup (in a 384-well plate):

    • Test wells: Add 5 µL of the diluted chemical probe solution.

    • Positive control wells: Add 5 µL of the diluted positive control inhibitor.

    • Negative control (no inhibitor) wells: Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Blank (no enzyme) wells: Add 10 µL of assay buffer.

  • Enzyme Addition:

    • Add 5 µL of the diluted PA-N endonuclease solution to the test, positive control, and negative control wells.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) every minute for 60 minutes at 37°C.

  • Data Analysis:

    • Subtract the background fluorescence (from blank wells) from all other readings.

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each concentration of the chemical probe relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G Start Prepare Reagents Step1 Dispense Inhibitor/ Control to Plate Start->Step1 Step2 Add Enzyme Step1->Step2 Step3 Pre-incubate Step2->Step3 Step4 Add FRET Substrate Step3->Step4 Step5 Measure Fluorescence Step4->Step5 End Calculate IC₅₀ Step5->End

Caption: FRET-based endonuclease inhibition assay workflow.

Protocol 2: Inhibition of HIV-1 RNase H Activity

This protocol is based on established biochemical assays for HIV-1 RNase H inhibitors.[9][10][11]

Principle: A radiolabeled or fluorescently labeled RNA/DNA hybrid substrate is incubated with HIV-1 reverse transcriptase (RT), which possesses RNase H activity. The degradation of the RNA strand is monitored by gel electrophoresis and autoradiography or fluorescence imaging. An effective inhibitor will prevent the degradation of the RNA strand.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • RNA/DNA hybrid substrate (e.g., a 5'-radiolabeled RNA oligonucleotide annealed to a complementary DNA oligonucleotide)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • This compound (stock solution in DMSO)

  • Positive Control: Known HIV-1 RNase H inhibitor

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol

  • Polyacrylamide gel electrophoresis (PAGE) apparatus and reagents

  • Phosphorimager or fluorescence gel scanner

Procedure:

  • Prepare Reagents:

    • Dilute the HIV-1 RT to the working concentration (e.g., 20 nM) in assay buffer.

    • Prepare the labeled RNA/DNA hybrid substrate at the desired concentration (e.g., 10 nM) in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations (e.g., 1 to 200 µM). Ensure the final DMSO concentration is consistent.

    • Prepare a serial dilution of the positive control inhibitor.

  • Assay Setup:

    • In separate microcentrifuge tubes, pre-incubate the HIV-1 RT with the chemical probe or controls:

      • Test reactions: HIV-1 RT + diluted chemical probe.

      • Positive control: HIV-1 RT + diluted positive control inhibitor.

      • Negative control (no inhibitor): HIV-1 RT + assay buffer with DMSO.

    • Incubate at 37°C for 10 minutes.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the RNA/DNA hybrid substrate to each tube.

    • Incubate the reactions at 37°C for a set time (e.g., 20 minutes).

    • Terminate the reactions by adding an equal volume of stop solution.

  • Analysis:

    • Heat the samples at 95°C for 5 minutes and then place them on ice.

    • Load the samples onto a denaturing polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Visualize the results using a phosphorimager (for radiolabeled substrates) or a fluorescence scanner.

  • Data Analysis:

    • Quantify the amount of undigested RNA substrate in each lane.

    • Calculate the percentage of inhibition for each concentration of the chemical probe relative to the negative control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

G Start Prepare Reagents Step1 Pre-incubate Enzyme with Inhibitor/Control Start->Step1 Step2 Add RNA/DNA Substrate Step1->Step2 Step3 Incubate Step2->Step3 Step4 Terminate Reaction Step3->Step4 Step5 Denaturing PAGE Step4->Step5 Step6 Visualize and Quantify Step5->Step6 End Calculate IC₅₀ Step6->End

Caption: HIV-1 RNase H inhibition assay workflow.

Conclusion

This compound represents a promising chemical probe for the study of metalloenzymes, particularly viral endonucleases. Its proposed mechanism of action, centered on the chelation of essential divalent metal ions in the enzyme active site, is well-supported by the known activities of its structural analogs. The detailed protocols provided herein offer a solid foundation for researchers to investigate the inhibitory potential of this compound and to explore its utility in identifying and characterizing novel metalloenzyme targets. Further studies are warranted to fully elucidate its target spectrum and to optimize its properties for potential therapeutic applications.

References

  • A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase. PMC. [Link]
  • Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associ
  • Detection of PAN endonuclease activity by FRET-based assay.
  • Development of FRET-based cap-snatching endonuclease assay. Microbiology Spectrum. [Link]
  • Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polariz
  • Development of FRET-based cap-sn
  • This compound. MySkinRecipes. [Link]
  • Structural Basis for the Inhibition of RNase H Activity of HIV-1 Reverse Transcriptase by RNase H Active Site-Directed Inhibitors. PMC. [Link]
  • Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. PubMed Central. [Link]
  • This compound. PubChem. [Link]
  • Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. MDPI. [Link]
  • SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). ORBi. [Link]

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Application Note: A Practical Guide to the Incorporation of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-canonical amino acids and heterocyclic scaffolds into peptides is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles. 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a versatile building block, offering a unique N-alkoxy hydroxypyridinone moiety that can serve as a potent metal chelator or a rigid structural element. This application note provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the strategic incorporation of this compound into peptide chains. We present detailed protocols for both solid-phase and solution-phase synthesis, with a primary focus on the widely adopted Fmoc/tBu strategy. This guide explains the causality behind experimental choices, from the selection of coupling reagents to post-synthesis deprotection strategies, ensuring a robust and reproducible methodology.

Introduction: The Rationale for Modified Peptides

Standard peptides composed of natural amino acids often suffer from poor metabolic stability and limited conformational diversity. The introduction of unique chemical moieties, such as this compound, addresses these limitations. The core structure, a 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxamide once incorporated and deprotected, is a well-known bidentate chelating agent for various metal ions. This functionality is of high interest in the design of novel imaging agents, radiopharmaceuticals, and inhibitors for metalloenzymes. This document serves as a practical, hands-on guide to effectively utilize this valuable synthetic intermediate.

Characterization of the Building Block

This compound is a stable, crystalline solid amenable to standard peptide synthesis conditions. Its structure features two key reactive sites for peptide synthesis: the carboxylic acid for amide bond formation and the N-benzyloxy group, which acts as a protecting group for the final N-hydroxy pyridinone functionality.

Caption: Figure 1: Structure of this compound.[1]

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name 6-oxo-1-(phenylmethoxy)pyridine-2-carboxylic acid[1]
CAS Number 210366-15-7
Molecular Formula C₁₃H₁₁NO₄[1]
Molecular Weight 245.23 g/mol [1]
Melting Point 176-177 °C
Appearance Solid

Strategic Considerations for Peptide Synthesis

The successful incorporation of this building block hinges on its compatibility with the chosen synthesis strategy.

Compatibility with Orthogonal Protection Schemes

The N-benzyloxy group is a critical feature. It is chemically a benzyl ether derivative and exhibits stability profiles similar to other benzyl-type protecting groups.[2]

  • Fmoc/tBu Strategy: This is the recommended approach. The N-benzyloxy group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for repeated N-terminal Fmoc group removal.[2] It is also resistant to the final cleavage cocktail of moderate strength acid (e.g., Trifluoroacetic acid - TFA), which removes tBu-based side-chain protecting groups.[3] This orthogonality makes the Fmoc/tBu strategy highly reliable.

  • Boc/Bzl Strategy: This strategy is less ideal. The Boc group is removed by moderate acid (TFA), which the N-benzyloxy group withstands.[3] However, the final cleavage step in Boc chemistry often employs very strong acids like anhydrous hydrofluoric acid (HF), which will cleave the N-benzyloxy group simultaneously with the resin linkage and other side-chain protecting groups.[3] If the final N-hydroxy functionality is desired, this can be efficient, but it prevents selective, post-synthesis manipulation of the benzyloxy group.

Selection of Coupling Reagents

The formation of the amide bond requires the activation of the carboxylic acid.[4] Due to the heterocyclic nature of this compound, some steric hindrance may be anticipated. Therefore, high-efficiency coupling reagents are recommended.

  • Onium Salts (Aminium/Uronium/Phosphonium): Reagents such as HATU , HCTU , and PyBOP are the reagents of choice.[4][5] They are known for high coupling rates, even with sterically hindered amino acids, and for minimizing racemization.[4][6] These reagents typically require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).[4]

  • Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) can be effective, particularly when used with additives like 1-Hydroxybenzotriazole (HOBt) or its less explosive, more efficient modern analogs like Oxyma Pure®.[4][5][6] The combination of DIC/Oxyma is a cost-effective and highly efficient alternative.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry

This protocol details the manual incorporation of this compound into a peptide sequence on a solid support. The process is cyclical, with each cycle adding one building block.

Caption: Figure 2: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
Reagent/MaterialPurpose
Rink Amide or Wang ResinSolid support for peptide synthesis.[7]
Fmoc-protected amino acidsStandard building blocks.
This compoundThe building block to be incorporated.
N,N-Dimethylformamide (DMF)Primary solvent for SPPS.
Dichloromethane (DCM)Solvent for resin swelling.
PiperidineReagent for Fmoc deprotection.
HATU or HCTUCoupling activator/reagent.
N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base.[8]
Acetic Anhydride / Pyridine in DMFCapping solution (optional).
Trifluoroacetic acid (TFA)Cleavage from resin.[8]
Triisopropylsilane (TIS), Water, DODTScavengers for cleavage.
Cold Diethyl EtherPeptide precipitation.
SPPS Reaction VesselReaction container with a porous frit.[8]
Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol of resin. Adjust volumes accordingly.

  • Resin Swelling:

    • Place the resin (e.g., 135 mg of Rink Amide resin, loading 0.74 mmol/g) in the reaction vessel.

    • Add DCM (2-3 mL) and gently agitate for 30 minutes.

    • Drain the DCM and wash the resin 3 times with DMF (2 mL each).[7]

  • Fmoc Deprotection:

    • If starting with a pre-loaded Fmoc-amino acid-resin, perform this step first.

    • Add a solution of 20% piperidine in DMF (2 mL) to the resin.

    • Agitate for 5 minutes, drain.

    • Add a fresh 2 mL of 20% piperidine in DMF and agitate for another 10 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling of this compound:

    • Activation Solution: In a separate vial, dissolve this compound (98 mg, 0.4 mmol, 4 eq) and HATU (152 mg, 0.4 mmol, 4 eq) in 1.5 mL of DMF.

    • Add DIPEA (139 µL, 0.8 mmol, 8 eq) to the activation solution and vortex for 1 minute. The solution may change color. This pre-activation step is crucial for efficient coupling.[4]

    • Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), allow the reaction to proceed for another 1-2 hours or perform a re-coupling.[8]

    • Once coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 2 mL).

  • Capping (Optional but Recommended):

    • To terminate any unreacted N-terminal amines and simplify final purification, a capping step can be performed.

    • Add a solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v, 2 mL) to the resin and agitate for 15 minutes.

    • Drain and wash with DMF (3 x 2 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 (using standard Fmoc-amino acids) to continue building the peptide chain.

  • Final Cleavage and Deprotection:

    • After the final residue is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). Use appropriate safety precautions (fume hood, acid-resistant gloves).

    • Add the cleavage cocktail (2 mL) to the dried resin and agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin beads, collecting the filtrate in a centrifuge tube.

    • Rinse the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Add the TFA solution dropwise into a larger tube containing 10 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.[9]

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (e.g., by RP-HPLC).

Protocol 2: Solution-Phase Synthesis Considerations

While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains valuable for shorter sequences or large-scale production.[10]

The core chemistry of coupling is identical. A protected amino acid ester (e.g., Methyl or Ethyl ester) is deprotected at the N-terminus and then reacted with the activated this compound in solution.

Caption: Figure 3: General mechanism for coupling in solution-phase synthesis.

The primary challenge in LPPS is the purification of the product after each coupling and deprotection step, which typically involves extraction, precipitation, or chromatography.[11][12] This makes it more labor-intensive than SPPS for synthesizing longer peptides.[10]

Post-Synthesis Deprotection of the N-Benzyloxy Group

To unmask the N-hydroxy pyridinone metal-chelating moiety, the benzyloxy group must be removed. This is typically performed on the purified peptide in solution.

Method: Catalytic Transfer Hydrogenation

This method is often preferred over using hydrogen gas as it is experimentally simpler and safer. Formic acid serves as the hydrogen donor.[13]

  • Preparation: Dissolve the purified, peptide containing the 1-(benzyloxy)-6-oxo-1,6-dihydropyridine moiety in a suitable solvent like methanol or a methanol/formic acid mixture.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10-20% by weight of the peptide). Caution: Pd/C can be pyrophoric. Handle with care.

  • Reaction: If not already present, add formic acid (a large excess, can be used as a co-solvent). Stir the mixture vigorously at room temperature.[13]

  • Monitoring: Monitor the reaction by HPLC or Mass Spectrometry. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting peptide can be lyophilized or re-purified by HPLC if necessary.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reagent equivalents. 2. Steric hindrance. 3. Poor resin swelling.1. Double couple: repeat the coupling step with fresh reagents. 2. Increase reaction time to 4-6 hours or perform the reaction at a slightly elevated temperature (e.g., 35-40 °C). 3. Ensure resin is fully swollen before starting.
Low Cleavage Yield 1. Incomplete cleavage reaction. 2. Peptide precipitation on the resin. 3. Adsorption of peptide to glassware.1. Increase cleavage time to 4 hours. 2. Perform a second wash of the resin with neat TFA or acetic acid. 3. Silanize glassware if working with "sticky" peptides.
Incomplete Benzyl Deprotection 1. Catalyst poisoning (e.g., by sulfur if Met or Cys are present). 2. Inactive catalyst.1. Use a larger amount of fresh catalyst. Thiol-containing scavengers may be needed. 2. Ensure the catalyst is fresh and has been stored properly.

Conclusion

This compound is a highly valuable, non-canonical building block for peptide synthesis. Its incorporation is straightforward and robust when using standard high-efficiency onium salt coupling reagents within an Fmoc/tBu SPPS framework. The N-benzyloxy group provides orthogonal protection, allowing for its selective removal post-synthesis via catalytic hydrogenation to unmask a potent metal-chelating N-hydroxy pyridinone functionality. The protocols and strategies outlined in this guide provide a validated pathway for researchers to successfully utilize this compound in the design and synthesis of novel peptides for a wide range of applications in medicine and biotechnology.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Han, Y., & Kim, Y. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
  • Jadhav, V. A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1057-1069. [Link]
  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase Peptide synthesis. PubMed. [Link]
  • Li, P., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(21), 4344-4361. [Link]
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
  • Soh, C. H., et al. (2018). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry, 83(17), 9956-9971. [Link]
  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Stout, D. A., et al. (2019). Method for solution-phase peptide synthesis.
  • Vasantha, V., et al. (2014). Chemical Methods for Peptide and Protein Production.
  • AmbioPharm. (2022).
  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Sivanandaiah, K. M., et al. (1982). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Indian Journal of Chemistry - Section B, 21B, 117-119. [Link]
  • Aapptec Peptides. (n.d.). Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Aapptec Peptides. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

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Application Notes and Protocols for 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-01-C13H11NO4

Revision: 1.0

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stability assessment of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 210366-15-7). It outlines the intrinsic chemical properties relevant to stability, recommended storage conditions, and detailed protocols for conducting forced degradation and long-term stability studies in accordance with ICH guidelines. The methodologies described herein are designed to ensure the integrity of the compound and to develop a robust, stability-indicating analytical method.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a pyridone core. Pyridone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets.[1] The stability of this molecule is paramount for its use as a pharmaceutical intermediate or active ingredient. Its structure contains several key functional groups that dictate its stability profile: the N-benzyloxy linkage, the pyridone ring, and the carboxylic acid moiety. Each of these sites presents a potential locus for degradation under specific environmental conditions. This guide provides the foundational knowledge and experimental framework to manage and monitor the stability of this compound effectively.

Physicochemical Properties and Intrinsic Stability

A summary of the key physicochemical properties of this compound is presented below. An understanding of these properties is crucial for designing appropriate storage and handling procedures.

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₁NO₄[2]
Molecular Weight 245.23 g/mol [2]
Physical Form Solid[3]
Melting Point 176-177 °C[3]
Storage Temperature 2-8 °C (Refrigerated)[3][4]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO and methanol.[5]

The structure suggests susceptibility to several degradation pathways:

  • Hydrolysis: The N-O-benzyl ether linkage may be susceptible to cleavage under acidic conditions to yield N-hydroxy-2-pyridone-6-carboxylic acid and benzyl alcohol. The amide-like bond within the pyridone ring itself could also be labile under harsh hydrolytic conditions.

  • Oxidation: The pyridone ring and the benzylic position are potential sites for oxidation.[6][7]

  • Photodegradation: Pyridone derivatives can be photosensitive, producing singlet oxygen upon irradiation, which can lead to degradation.[8]

  • Thermal Decomposition: Elevated temperatures can promote decomposition, potentially involving the loss of the carboxylic acid group or cleavage of the N-O bond.[9]

Recommended Long-Term Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended based on its chemical nature and supplier data.[3][4]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °CTo minimize thermal degradation and slow down potential hydrolytic or oxidative reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To protect against atmospheric moisture (hygroscopicity) and oxygen, which can promote degradation.
Container Tightly sealed, amber glass vials or bottles.Amber glass protects the compound from light exposure, preventing photodegradation. A tight seal is critical to prevent moisture and air ingress.
Desiccation Store in a desiccator or use desiccant packs within secondary containers.To provide an additional layer of protection against moisture, especially if the container is opened frequently.
Handling Procedures
  • Inert Environment: For weighing and transferring, especially for analytical purposes, it is best practice to handle the solid material inside a glove box or glove bag with an inert atmosphere.[10]

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent cross-contamination and introduction of moisture.

  • Solution Preparation: When preparing solutions, use anhydrous solvents if the subsequent application is sensitive to moisture. Due to its poor aqueous solubility, co-solvents may be necessary for certain applications.[6]

  • Solution Storage: If solutions must be stored, they should be kept at 2-8 °C, protected from light, and used as quickly as possible. The stability of the compound in various solvents should be experimentally determined.

Stability Study Protocols

The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This section provides detailed protocols for both long-term/accelerated stability studies and forced degradation studies, based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[3][4][11]

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Stress & Storage cluster_2 Phase 3: Analysis & Evaluation start Obtain High Purity Compound Batch t0 Time-Zero (T0) Analysis (HPLC, Appearance, etc.) start->t0 storage Place samples in ICH Stability Chambers t0->storage forced Perform Forced Degradation Studies t0->forced analysis Analyze Samples at Specified Time Points storage->analysis Long-Term & Accelerated forced->analysis Stressed Samples data Evaluate Data: Assay, Impurities, Mass Balance analysis->data pathway Identify Degradation Products & Pathways data->pathway shelf_life Establish Re-test Period & Storage Conditions data->shelf_life

Caption: Workflow for stability assessment of the compound.

Protocol 1: Long-Term and Accelerated Stability Study

This study evaluates the stability of the solid compound under ICH-recommended storage conditions.[10]

Objective: To establish a re-test period and confirm recommended storage conditions.

Methodology:

  • Sample Preparation: Place approximately 50-100 mg of this compound into multiple amber glass vials. Tightly seal the vials, preferably under an inert atmosphere.

  • Storage Conditions: Distribute the vials across the following stability chambers:

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months
  • Testing Schedule: Withdraw one vial from each condition at the specified time points for analysis.

Study TypeTesting Time Points (Months)
Long-Term 0, 3, 6, 9, 12, 18, 24
Intermediate 0, 3, 6
Accelerated 0, 3, 6
  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay and Purity: Use a validated stability-indicating HPLC method (see Section 5) to determine the percentage of the parent compound remaining and to quantify any degradation products.

    • Water Content: (Optional, if hygroscopicity is suspected) Karl Fischer titration.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is designed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of the analytical method.[6][5] The goal is to achieve 5-20% degradation of the active substance.[5]

Objective: To identify potential degradation pathways and validate the analytical method's specificity.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL. Due to poor aqueous solubility, a co-solvent like methanol or acetonitrile will be necessary. A 50:50 mixture of organic solvent and aqueous medium is a good starting point.[6]

  • Stress Conditions: Expose aliquots of the stock solution (and the solid compound for thermal and photolytic stress) to the following conditions. Run a control sample (protected from stress) in parallel for each condition.

Stress ConditionProtocol Details
Acid Hydrolysis Add 1M HCl to the stock solution to a final concentration of 0.1M HCl. Heat at 60°C for 24-48 hours. Monitor periodically.
Base Hydrolysis Add 1M NaOH to the stock solution to a final concentration of 0.1M NaOH. Keep at room temperature for 2-24 hours. Monitor periodically.
Oxidation Add 30% H₂O₂ to the stock solution to a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal (Solution) Heat the stock solution at 70°C for up to 7 days, protected from light.
Thermal (Solid) Store the solid compound in an oven at 70°C for up to 7 days.
Photostability Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Maintain a control sample protected from light.[6][10]
  • Sample Treatment and Analysis:

    • Before analysis, cool samples to room temperature.

    • Neutralize the acid and base-hydrolyzed samples with an equimolar amount of base or acid, respectively.[7]

    • Dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

    • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[12]

Proposed HPLC Method Parameters
ParameterRecommended Starting ConditionRationale & Optimization Notes
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmA C18 column is a versatile starting point for polar to moderately non-polar compounds. Consider a phenyl or polar-embedded phase if co-elution is observed.[13]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0)The acidic mobile phase will suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[14]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better resolution and lower backpressure. Methanol can offer different selectivity.[12]
Gradient Start at 5-10% B, ramp to 90-95% B over 20-30 minutes.A gradient is necessary to elute the parent compound and a potential range of degradation products with varying polarities.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV/PDA at 254 nm and 272 nmA Photo Diode Array (PDA) detector is crucial to check for peak purity and to identify the optimal wavelength for all components.
Injection Volume 10 µLAdjust as needed based on concentration and sensitivity.
Method Validation Workflow

HPLC_Validation cluster_0 Method Development cluster_1 Forced Degradation cluster_2 ICH Q2(R1) Validation dev Optimize Column, Mobile Phase, Gradient stress Analyze Stressed Samples dev->stress specificity Demonstrate Specificity (Peak Purity Analysis) stress->specificity validation Validate for: Linearity, Accuracy, Precision, LOD, LOQ specificity->validation If Specificity is Confirmed

Caption: Workflow for HPLC method development and validation.

Predicted Degradation Pathway

Based on the chemical structure and literature on related compounds, a primary degradation pathway likely involves the acid-catalyzed hydrolysis of the N-O-benzyl bond.

Proposed Hydrolytic Degradation:

This compound + H₂O (in the presence of H⁺) → 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid + Benzyl Alcohol

Further degradation under harsh oxidative or photolytic conditions could lead to the opening of the pyridone ring.[15] The identification of these and other degradants should be performed using techniques like LC-MS to confirm their structures.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • ICH. Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • PubChem. This compound.
  • Singh, S., & Junwal, M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1968). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes.
  • BioPharma Services Inc. (n.d.). Method Development & Validation (Stability-Indicating).
  • ResearchGate. (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives.
  • ASM Journals. (2017). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • PubMed. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research.
  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment.
  • Google Patents. US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • ACS Publications. (2022, January 21). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX. Inorganic Chemistry.
  • Portland Press. (1972, December 1). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Biochemical Journal.
  • ACS Publications. (2008, July 9). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry.
  • IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review.
  • ACS Publications. (2021, October 28). Mechanistic Insights into Pyridine Ring Degradation Catalyzed by 2,5-Dihydroxypyridine Dioxygenase NicX.
  • Waters Corporation. Stability-Indicating HPLC Method Development.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • ACS Publications. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase.
  • National Institutes of Health. (n.d.). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II).
  • IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review.
  • ACS Publications. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 7: By Amination and Hydroxylation.
  • Semantic Scholar. (1989). Degradation of pyridines in the environment.
  • PubMed. (2012). [Biodegradation of pyridine under UV irradiation]. Huan Jing Ke Xue.
  • National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ACS Publications. (2006). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
  • ChemRxiv. (n.d.). Streamlining the Synthesis of Pyridones through Oxidative Amination.
  • PubMed. (2020). Enhanced biodegradation of pyridine using sequencing batch biofilm reactor under intermittent micro-aerobic condition. Environmental Technology.
  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
  • International Journal of PharmTech Research. (2010). study of stressed degradation behavior of pioglitazone hydrochloride in bulk and pharmaceutical formulation by hplc assay method.
  • MDPI. (n.d.). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos.
  • PubMed. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2019, May 5). Thermal Decomposition of Chloropicrin.

Sources

Application Note: Scale-up Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds.[1] The protocol details a robust and scalable process, addressing critical parameters, safety considerations, and analytical quality control. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction

This compound is a vital heterocyclic building block used in medicinal chemistry. Its structure allows for diverse functionalization, making it a valuable precursor for synthesizing novel therapeutic agents, particularly nicotinic acid derivatives with potential applications in treating metabolic and cardiovascular diseases.[1] The development of a scalable and efficient synthesis is crucial for advancing drug discovery programs that utilize this intermediate.

This application note outlines a detailed, multi-step synthesis designed for scale-up, focusing on process safety, optimization, and product purity. The described methodology is based on established principles of pyridine N-oxide chemistry and has been adapted for larger-scale production.

Synthetic Strategy Overview

The synthesis of the target molecule involves a multi-step process commencing with the protection of the hydroxyl group of 2-hydroxypyridine, followed by N-oxidation, and subsequent functional group manipulations to introduce the carboxylic acid moiety. The choice of a benzyl protecting group is strategic, as it is stable under the reaction conditions of the initial steps and can be selectively removed under mild conditions if required for downstream applications.

Reaction Scheme

Synthetic_Pathway A 2,6-Pyridinedicarboxylic acid B Intermediate Ester A->B 1. SOCl2 2. MeOH C This compound methyl ester B->C 1. m-CPBA 2. Benzyl Bromide, K2CO3 D This compound C->D LiOH, THF/H2O

Caption: Overall synthetic workflow for the target molecule.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of 100-500 g of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment
Reagent/SolventGradeSupplier
2,6-Pyridinedicarboxylic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradeSigma-Aldrich
Methanol (MeOH)AnhydrousSigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Benzyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, powderedSigma-Aldrich
AcetoneACS gradeSigma-Aldrich
Lithium hydroxide (LiOH)≥98%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich
Diethyl etherACS gradeSigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich

Equipment:

  • 10 L three-necked round-bottom flask with overhead stirring

  • Large dropping funnel

  • Condenser

  • Temperature probe

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Large Büchner funnel and filter flask

  • Vacuum oven

Step 1: Synthesis of Dimethyl 2,6-pyridinedicarboxylate

Rationale: The initial step involves the esterification of the commercially available 2,6-pyridinedicarboxylic acid. The methyl ester is chosen for its ease of formation and subsequent hydrolysis. Thionyl chloride is a highly effective reagent for this transformation, proceeding through an acid chloride intermediate.

Protocol:

  • To a 10 L three-necked round-bottom flask equipped with an overhead stirrer, dropping funnel, and a condenser connected to a gas scrubber, add 2,6-pyridinedicarboxylic acid (500 g, 2.99 mol).

  • Slowly add thionyl chloride (652 mL, 8.97 mol) to the flask at room temperature over 1 hour. The reaction is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the mixture to reflux (approximately 80 °C) and maintain for 4 hours. The solid will gradually dissolve.

  • Cool the reaction mixture to room temperature and slowly add anhydrous methanol (3 L) through the dropping funnel. Caution: This addition is highly exothermic.

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a mixture of methanol and water to yield dimethyl 2,6-pyridinedicarboxylate as a white solid.

ParameterValue
Starting Material500 g
Thionyl Chloride652 mL
Methanol3 L
Typical Yield85-90%
Purity (by NMR)>98%
Step 2: Synthesis of this compound methyl ester

Rationale: This step involves two key transformations: N-oxidation of the pyridine ring followed by O-benzylation. m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for forming pyridine N-oxides.[2] The subsequent benzylation of the N-oxide oxygen is achieved using benzyl bromide with a mild base.

Protocol:

  • Dissolve dimethyl 2,6-pyridinedicarboxylate (400 g, 2.05 mol) in anhydrous dichloromethane (4 L) in a 10 L flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add m-CPBA (70-75%, 556 g, ~2.25 mol) portion-wise over 2 hours, maintaining the internal temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 2 L) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Wash with brine (1 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude N-oxide.

  • Dissolve the crude N-oxide in acetone (4 L) and add powdered anhydrous potassium carbonate (566 g, 4.10 mol).

  • Add benzyl bromide (292 mL, 2.46 mol) dropwise at room temperature.

  • Heat the mixture to reflux for 6 hours.

  • Cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product as a solid.

ParameterValue
Starting Ester400 g
m-CPBA556 g
Benzyl Bromide292 mL
Typical Yield60-70%
Purity (by LC-MS)>95%
Step 3: Synthesis of this compound

Rationale: The final step is the selective hydrolysis of the methyl ester to the carboxylic acid. Lithium hydroxide is a suitable base for this transformation at room temperature, minimizing potential side reactions.

Protocol:

  • Dissolve this compound methyl ester (250 g, 0.91 mol) in a mixture of tetrahydrofuran (2.5 L) and water (1.25 L).

  • Add lithium hydroxide monohydrate (76 g, 1.82 mol) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water (2 L) and wash with diethyl ether (2 x 1 L) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated HCl.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.[3]

ParameterValue
Starting Ester250 g
Lithium Hydroxide76 g
Typical Yield90-95%
Purity (by HPLC)>99%
Melting Point176-177 °C

Process Safety and Optimization

Safety Considerations
  • Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • m-CPBA is a potentially explosive oxidizing agent, especially when dry. It should be stored and handled with care. Avoid grinding or subjecting it to shock.

  • Benzyl bromide is a lachrymator and is corrosive. Handle with care in a fume hood.

  • The esterification with thionyl chloride and methanol is highly exothermic . Ensure adequate cooling and slow addition of reagents.

Optimization Strategies
  • Reaction Monitoring: Each step should be closely monitored by an appropriate analytical technique (TLC, LC-MS, or NMR) to ensure complete conversion and minimize byproduct formation.

  • Purification: While column chromatography is effective for purification at the lab scale, for larger scale, recrystallization or slurry washes should be investigated to improve process efficiency.

  • Solvent Selection: The choice of solvents should be evaluated for their scalability, safety, and environmental impact. Alternative, greener solvents could be explored.

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Melting Point: To confirm the identity and purity of the solid product.

Workflow for Quality Control

QC_Workflow Start Crude Product NMR NMR Analysis (Structure Verification) Start->NMR LCMS LC-MS Analysis (Purity & MW) Start->LCMS HPLC HPLC Analysis (Quantitative Purity) LCMS->HPLC MP Melting Point (Identity & Purity) HPLC->MP Final Final Product Release MP->Final

Caption: Quality control workflow for the final product.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and process chemists can confidently produce this valuable intermediate in significant quantities to support ongoing drug discovery and development efforts. Further optimization of purification and solvent selection may enhance the overall efficiency and environmental footprint of the process on an industrial scale.

References

  • Jin, C., et al. (2024). N,O-Bidentated difluoroboron complexes based on pyridine-ester enolates: Facile synthesis, post-complexation modification, optical properties, and applications. Chinese Chemical Letters, 35(9), 109532.
  • Semantic Scholar. (n.d.). Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • ARKAT USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • SYNFACTS. (2023). Flow Chemistry Enables Safe, Kilogram-Scale Synthesis of 2-Hydroxypyridine-N-Oxide (HOPO). Synfacts, 19(11), 1229.
  • Wikipedia. (2023, December 1). Pyridine-N-oxide.
  • ACS Publications. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Organic Process Research & Development.
  • ResearchGate. (n.d.). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine- N -oxide.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). US2540218A - 2-hydroxy-pyridine-n-oxide and process for preparing same.
  • PubChem. (n.d.). This compound.

Sources

Application Note: Strategic Incorporation of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid for the Solid-Phase Synthesis of Novel Peptidomimetic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Imperative for Peptidomimetics and the Role of Pyridinone Scaffolds

In the landscape of modern drug discovery, peptides represent a class of therapeutics with high specificity and potent biological activity. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and susceptibility to proteolytic degradation. To circumvent these challenges, the field of medicinal chemistry has increasingly turned to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic profiles. A key strategy in peptidomimetic design is the use of rigid, heterocyclic scaffolds to replace labile peptide bonds and to orient pharmacophoric groups in a biologically active conformation.

Among the diverse array of heterocyclic scaffolds, 2-pyridinone derivatives have emerged as privileged structures. Their ability to act as both hydrogen bond donors and acceptors, coupled with their metabolic stability, makes them ideal candidates for mimicking peptide backbones and secondary structures like β-turns. The strategic incorporation of substituted pyridinones into a peptide sequence can enforce conformational rigidity, enhance receptor binding affinity, and improve overall drug-like properties.

This application note provides a detailed guide to the use of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid as a versatile building block for the solid-phase synthesis of novel peptidomimetic structures. We will explore the rationale behind its application, provide detailed protocols for its incorporation into a growing peptide chain, and discuss potential applications in drug development.

The Strategic Advantage of this compound

This compound is a bifunctional molecule uniquely suited for solid-phase synthesis. The carboxylic acid at the 2-position allows for its coupling to a resin-bound amine, while the benzyloxy group at the 1-position serves as a stable protecting group that can be removed under specific conditions, although in many applications it is retained in the final molecule to modulate lipophilicity. The pyridinone core itself provides a rigid scaffold, and further functionalization of the final peptidomimetic is possible.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 210366-15-7[1][2]
Molecular Formula C₁₃H₁₁NO₄[3]
Molecular Weight 245.23 g/mol [3]
Melting Point 176-177 °C[1]
Appearance Solid[1][2]
Storage 2-8 °C, sealed in dry conditions[2]

Solid-Phase Synthesis Workflow: Incorporation of the Pyridinone Scaffold

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategies. The choice of resin, coupling agents, and specific reaction conditions may be adapted based on the target molecule and available laboratory resources.

sps_workflow cluster_prep Resin Preparation cluster_coupling Scaffold Coupling cluster_elongation Peptide Elongation (Optional) cluster_cleavage Cleavage and Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Activate Activate Pyridinone (HBTU/HOBt/DIPEA) Fmoc_Deprotection->Activate Couple Couple to Resin Activate->Couple Wash Wash Resin Couple->Wash AA_Deprotection Fmoc Deprotection Wash->AA_Deprotection AA_Couple Couple Next Fmoc-AA AA_Wash Wash Resin Loop_Start Cleave Cleave from Resin (e.g., TFA Cocktail) AA_Wash->Cleave Loop_Start->AA_Deprotection Repeat for each amino acid Loop_End Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify

Figure 1: General workflow for the solid-phase synthesis of a peptidomimetic incorporating the pyridinone scaffold.

Protocol 1: Loading of this compound onto an Amine-Functionalized Resin

This protocol describes the initial coupling of the pyridinone scaffold to a resin such as Rink Amide or Sieber Amide resin.

Materials:

  • Rink Amide MBHA resin (or similar amine-functionalized resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.

  • Fmoc Deprotection (if applicable): If using a resin with an Fmoc-protected amine (e.g., Rink Amide), treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation of the Pyridinone: In a separate vial, dissolve this compound (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the solution and vortex briefly. Rationale: The use of a coupling agent like HBTU in the presence of an additive like HOBt and a base (DIPEA) converts the carboxylic acid into a more reactive activated ester, facilitating efficient amide bond formation with the resin-bound amine.

  • Coupling to Resin: Add the activated pyridinone solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Note: The reaction progress can be monitored using a Kaiser test (ninhydrin test). A negative test (yellow beads) indicates complete coupling.

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.

Protocol 2: Elongation of the Peptide Chain from the Pyridinone Scaffold

This protocol assumes the pyridinone scaffold has been successfully coupled to the resin and subsequent amino acids will be added. In this context, the pyridinone acts as a non-standard amino acid analogue.

Materials:

  • Pyridinone-loaded resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (as in Protocol 1)

  • 20% (v/v) Piperidine in DMF

  • DMF, DCM

Procedure:

  • Fmoc Deprotection: Treat the pyridinone-loaded resin (assuming it was capped with an Fmoc-amino acid after loading, or if the pyridinone itself had a temporary protecting group at another position for elongation) with 20% piperidine in DMF as described in Protocol 1, step 2.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid using the activation and coupling procedure described in Protocol 1, steps 3 and 4.

  • Iterative Cycles: Repeat steps 1 and 2 for each subsequent amino acid in the target sequence.

Protocol 3: Cleavage from the Resin and Deprotection

This protocol describes the final step of releasing the synthesized peptidomimetic from the solid support.

Materials:

  • Peptidomimetic-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final resin-bound product with DCM (5x) and dry under a stream of nitrogen or in vacuo.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v). Rationale: TFA is a strong acid that cleaves the linker attaching the peptide to the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during the cleavage process, preventing side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptidomimetic by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with cold ether two more times. Dry the crude product under vacuum. The final product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

coupling_mechanism cluster_activation Activation Step cluster_coupling Coupling Step Pyridinone Pyridinone-COOH Activated_Ester Activated Ester Pyridinone->Activated_Ester Activation HBTU HBTU/HOBt DIPEA Coupled_Product Resin-NH-CO-Pyridinone Activated_Ester->Coupled_Product Nucleophilic Attack Resin_Amine Resin-NH2 Resin_Amine->Coupled_Product

Figure 2: Simplified representation of the activation and coupling of the pyridinone carboxylic acid to the resin.

Characterization and Quality Control

The purity and identity of the final peptidomimetic should be confirmed using standard analytical techniques:

  • RP-HPLC: To assess the purity of the crude and purified product.

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the desired product.

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation of the purified compound.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the solid-phase synthesis of novel peptidomimetics. Its incorporation into peptide sequences can impart conformational rigidity and improved metabolic stability, making it an attractive tool for drug discovery and development. The protocols outlined in this application note provide a robust framework for the successful synthesis of pyridinone-containing peptidomimetics. Further exploration of this scaffold in combinatorial libraries will undoubtedly lead to the discovery of new therapeutic agents with enhanced pharmacological properties.

References

  • Vertex AI Search, result[1]
  • Vertex AI Search, result[2]
  • Vertex AI Search, result[3]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important pharmaceutical intermediate.[1] The unique structure of this pyridinone derivative presents several challenges in its multi-step synthesis. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these complexities and achieve a successful, high-yield synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic pathway for this compound?

A common and logical approach begins with a commercially available precursor, such as 2-methyl-6-carboxypyridine or a related derivative. The synthesis typically proceeds through three key stages:

  • Oxidation and Rearrangement: The pyridine ring is first activated via N-oxidation, followed by a rearrangement (e.g., using acetic anhydride) to form the 6-hydroxypyridone scaffold.[2]

  • O-Benzylation: The hydroxyl group on the nitrogen (in its tautomeric form) is then protected with a benzyl group to form the benzyloxy derivative. This is a critical step to prevent unwanted side reactions in subsequent steps.

  • Side-Chain Modification & Deprotection: The group at the 2-position is converted to a carboxylic acid, often by oxidizing a methyl group or hydrolyzing an ester. Any protecting groups on the carboxylate are then removed.

Q2: What is the purpose of the benzyloxy group in this synthesis?

The benzyloxy group serves as a stable protecting group for the N-hydroxy functionality of the pyridone ring.[3][4] Pyridones exist in equilibrium with their hydroxypyridine tautomers. The benzyl group "locks" the molecule in the desired form, preventing reactions at the N-H site and increasing the molecule's stability under various reaction conditions. Its removal, if necessary, can be achieved under specific reductive conditions, such as catalytic hydrogenolysis.[5][6]

Q3: What are the most critical parameters to control during the synthesis?

Three parameters are paramount for success:

  • Temperature Control: Particularly during the N-oxide rearrangement and benzylation steps. Overheating during rearrangement can lead to decomposition and a complex mixture of byproducts.[7]

  • Choice of Base for Benzylation: The selection of a suitable base (e.g., potassium carbonate, sodium hydride) is crucial for efficient and selective O-benzylation over N- or C-alkylation.

  • Atmosphere Control: Benzylation reactions, especially those using strong bases like NaH, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and unwanted side reactions.

Q4: What are the primary safety precautions for this synthesis?

  • Peroxide Handling: The N-oxidation step often employs strong oxidizing agents like peracetic acid or m-CPBA. These reagents are potentially explosive and must be handled with care, stored correctly, and quenched properly during the workup procedure.[7][8]

  • Benzylating Agents: Benzyl bromide and benzyl chloride are lachrymators and potential carcinogens. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Reagents like sodium hydride (NaH) are flammable upon contact with water. Ensure all glassware is flame-dried and reactions are performed under an inert atmosphere.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing insights into their causes and offering validated solutions.

Q: My N-oxidation step is giving low yields. What could be the cause?

A: Low yields in this step typically stem from two issues: incomplete reaction or decomposition of the N-oxide product.

  • Potential Cause 1: Inefficient Oxidizing Agent. The choice of oxidizing agent is critical. While hydrogen peroxide can be used, it often requires harsh conditions. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium percarbonate are often more effective under milder conditions.[9]

  • Solution 1: Change Oxidizing Agent. If using H₂O₂ in acetic acid, consider switching to m-CPBA in a chlorinated solvent like dichloromethane (DCM) at room temperature. The reaction is often cleaner and higher yielding.

  • Potential Cause 2: Product Decomposition. Pyridine N-oxides can be sensitive to high temperatures. If the reaction is run at elevated temperatures for an extended period, decomposition can occur.

  • Solution 2: Optimize Reaction Conditions. Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately. Avoid excessive heating during solvent removal.

Q: I'm observing multiple spots on my TLC plate after the benzylation step. Why is the reaction not clean?

A: This is a classic problem of non-selective alkylation or incomplete reaction.

  • Potential Cause 1: Incorrect Base. A base that is too weak may not fully deprotonate the N-hydroxy group, leading to a slow and incomplete reaction. A base that is too strong or sterically unhindered might promote undesired C-alkylation or side reactions.

  • Solution 1: Select the Optimal Base. For O-benzylation of pyridones, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF is a reliable choice. It is basic enough to facilitate the reaction without causing significant side products. For more challenging substrates, sodium hydride (NaH) can be used, but requires strict anhydrous conditions.[10]

  • Potential Cause 2: Competing Carboxylate Benzylation. If the carboxylic acid at the C2 position is unprotected, it will be deprotonated by the base and can compete with the N-hydroxy group for the benzyl bromide, forming a benzyl ester.

  • Solution 2: Protect the Carboxylic Acid. It is highly recommended to start with the methyl or ethyl ester of the pyridone. The ester can be easily hydrolyzed to the carboxylic acid in the final step of the synthesis under basic conditions.

Q: My final product is difficult to purify. What purification strategies do you recommend?

A: The zwitterionic nature of the final product can make purification challenging.

  • Potential Cause: Residual Starting Materials or Salts. Impurities with similar polarity to the product can co-elute during chromatography or co-precipitate during recrystallization.

  • Solution 1: Acid-Base Extraction. Before chromatography or recrystallization, perform an aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl) to remove any basic impurities, followed by a brine wash.

  • Solution 2: Recrystallization. The final product is often a crystalline solid. Experiment with different solvent systems for recrystallization. A common choice is a polar solvent system like ethanol/water or isopropanol/hexane.

  • Solution 3: Column Chromatography. If recrystallization fails, silica gel chromatography can be effective. Use a polar eluent system, often with a small amount of acetic acid or formic acid added to the mobile phase (e.g., 1-2% in a DCM/Methanol gradient) to keep the carboxylic acid protonated and improve peak shape.

Q: I am losing the benzyl group during one of my synthetic steps. How can I prevent this unintended debenzylation?

A: Accidental debenzylation is almost always caused by exposure to reductive or strongly acidic conditions.

  • Potential Cause 1: Catalytic Hydrogenation. The benzyl group is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[6] This method is the standard for intentional debenzylation and must be avoided if the group is to be retained.

  • Solution 1: Avoid Reductive Conditions. If a reduction is needed elsewhere in the molecule, choose reagents that are chemoselective and will not affect the benzyl ether.

  • Potential Cause 2: Strong Lewis or Brønsted Acids. Strong acids like BCl₃, HBr, or even hot trifluoroacetic acid (TFA) can cleave benzyl ethers.[11]

  • Solution 2: Use Mild Conditions. Ensure that all subsequent reaction and workup steps are performed under neutral or mildly basic/acidic conditions to maintain the integrity of the benzyloxy group.

Section 3: Recommended Experimental Protocol

This protocol outlines a reliable, multi-step synthesis starting from 6-methylpyridine-2-carboxylic acid.

Step 1: Esterification of 6-Methylpyridine-2-carboxylic acid

  • Suspend 6-methylpyridine-2-carboxylic acid (1.0 eq) in methanol (5 mL per 1 g of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise while stirring.

  • Remove the ice bath and heat the mixture to reflux for 4 hours.

  • Cool to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-methylpyridine-2-carboxylate, which can be used without further purification.

Step 2: N-Oxidation

  • Dissolve methyl 6-methylpyridine-2-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g).

  • Add m-CPBA (77% max, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Quench the reaction by washing with a 10% aqueous solution of sodium sulfite, followed by saturated sodium bicarbonate solution.

  • Separate the organic layer, dry over sodium sulfate, and concentrate to yield the N-oxide product.

Step 3: Rearrangement to Pyridone

  • Dissolve the N-oxide from the previous step in acetic anhydride (5 mL per 1 g).

  • Heat the mixture to 120 °C for 2 hours.[2]

  • Cool the reaction and pour it onto ice water. Stir for 1 hour to hydrolyze the excess anhydride and the intermediate acetate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate and brine, dry over sodium sulfate, and concentrate to yield methyl 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylate.

Step 4: O-Benzylation

  • Dissolve the hydroxypyridone (1.0 eq) in anhydrous DMF (10 mL per 1 g).

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and benzyl bromide (1.2 eq).

  • Heat the mixture to 60 °C and stir for 6 hours under a nitrogen atmosphere.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to obtain pure methyl 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylate.

Step 5: Saponification to the Final Product

  • Dissolve the benzyl-protected ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Section 4: Data and Visualizations

Table 1: Common Conditions for O-Benzylation of Pyridones
Reagent SystemSolventTemperatureCommon Use CaseReference
Benzyl Bromide, K₂CO₃DMF60-80 °CStandard, reliable method for good yields.[12]
Benzyl Bromide, NaHTHF/DMF0 °C to RTFor less reactive substrates; requires strict anhydrous conditions.[13]
Benzyl Chloride, Cs₂CO₃AcetonitrileRefluxMilder alternative to benzyl bromide.
2-Benzyloxy-1-methylpyridinium triflate, Et₃NPhCF₃83 °CHigh chemoselectivity; avoids strong bases.[10]
Diagrams

troubleshooting_workflow start Low Yield or Impure Product in Benzylation Step check_ester Is the C2-Carboxylic Acid protected as an ester? start->check_ester protect_acid Protect acid as methyl/ethyl ester before benzylation. check_ester->protect_acid No check_conditions Are reaction conditions strictly anhydrous? check_ester->check_conditions Yes protect_acid->start dry_reagents Flame-dry glassware. Use anhydrous solvent. Run under N2/Ar. check_conditions->dry_reagents No check_base Review choice of base and solvent. check_conditions->check_base Yes dry_reagents->start optimize_base Try K2CO3 in DMF for reliability. Consider NaH for difficult cases. check_base->optimize_base end_node Proceed with Optimized Reaction optimize_base->end_node

Caption: Troubleshooting workflow for the O-benzylation step.

Caption: Key mechanism for the SN2-type O-benzylation reaction.

References

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  • Hider, R. C., et al. (1991). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 34(5), 1568-1576. [Link]
  • Kim, H., et al. (2007). Synthesis and Biological Evaluation of Kojic acid Derivatives as Tyrosinase Inhibitors. Bulletin of the Korean Chemical Society, 28(5), 874-876. [Link]
  • Kontoghiorghes, G. J., et al. (1987). 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload. The Lancet, 329(8545), 1294-1295. [Link]
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  • Linhová, M., et al. (2019). Regioselective Enzymatic Synthesis of Kojic Acid Monoesters. Molecules, 24(17), 3101. [Link]
  • Brian, P. M., & Musau, P. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 13(1), 1-10. [Link]
  • MySkinRecipes. (n.d.). This compound.
  • Al-Refai, M., & Al-Khamees, H. (1995). Studies of an oral iron chelator: 1,2-dimethyl-3-hydroxy-pyrid-4-one. I. Iron excretion in rats. Drug metabolism and drug interactions, 12(2), 143-54. [Link]
  • Wiley, R. H., & Slaymaker, S. C. (1963). Pyridine-N-oxide. Organic Syntheses, Coll. Vol. 4, p. 820; Vol. 38, p. 74. [Link]
  • A. A. A. Al-Mehdi, F. D. S. (2012). Synthesis and biological evaluation of bidentate 3-hydroxypyridin-4-ones iron chelating agents. Research in Pharmaceutical Sciences, 7(1), 1-8. [Link]
  • Reddit user discussion on r/OrganicChemistry. (2021).
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  • Brian, P. M., & Musau, P. (2013). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
  • Organic Chemistry Portal. (n.d.).
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  • National Center for Biotechnology Information. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
  • Rewolinski, M. S., et al. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 41(35), 6185-6188. [Link]
  • Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers.
  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]
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Technical Support Center: Optimizing Amide Coupling Reactions for 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of amide bond formation with 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, tailored for professionals in chemical and pharmaceutical development.

Welcome to the technical support guide for the optimization of coupling reactions involving this compound (CAS 210366-15-7).[1] This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. As an intermediate in the synthesis of novel pharmaceutical compounds, successful and high-yielding coupling of this acid is often a critical step.[2]

Understanding the Substrate: Key Characteristics

This compound is a heterocyclic carboxylic acid with a molecular weight of approximately 245.23 g/mol .[1] Its structure presents several considerations for amide coupling:

  • Acidity: The carboxylic acid proton is the reactive site for activation.

  • Steric Hindrance: The benzyloxy group and the pyridinone ring may present moderate steric bulk around the carboxylic acid, potentially slowing down the coupling reaction.[3]

  • Solubility: It is a solid at room temperature and typically requires polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) for dissolution.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental issues in a direct Q&A format.

Question 1: My amide coupling reaction shows low or no product yield. What are the common causes?

Several factors can lead to poor conversion. A systematic approach to troubleshooting is essential.

  • Inefficient Carboxylic Acid Activation: This is the most frequent cause of failure. The carboxylic acid must be converted into a more reactive species to be attacked by the amine.[4]

    • Reagent Choice: Standard reagents like EDC may not be sufficiently reactive if either the acid or the amine is sterically hindered.[3] For this substrate, stronger uronium or phosphonium salt reagents such as HATU or PyBOP are often more effective.[5] HATU, in particular, is known to be superior for hindered couplings.[5][6]

    • Reagent Quality & Stoichiometry: Ensure your coupling reagents are anhydrous and have not degraded. Use at least 1.0-1.1 equivalents of the coupling reagent relative to the carboxylic acid.[3]

  • Poor Amine Nucleophilicity: The amine coupling partner may be weakly nucleophilic due to electronic effects (e.g., anilines) or may be protonated and non-nucleophilic.[4][7]

    • Base Selection: The reaction requires a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to deprotonate the carboxylic acid, forming the carboxylate anion that initiates the activation process.[8][9] Typically, 2-3 equivalents of base are used.[3]

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and halting the reaction. Always use anhydrous solvents and reagents.[4]

  • Suboptimal Reaction Conditions:

    • Temperature: Most coupling reactions proceed well at room temperature.[10] For particularly difficult couplings, gentle heating (e.g., to 40-50 °C) may be beneficial, but this can also increase the risk of side reactions like racemization.[4]

    • Pre-activation: It is crucial to allow the carboxylic acid to react with the coupling reagent and base before adding the amine. This "pre-activation" step, typically lasting 5-30 minutes, ensures the activated ester is formed in high concentration.[3][4]

Troubleshooting_Low_Yield start Low / No Yield check_activation Is Acid Activation Complete? (Check by LC-MS for activated ester) start->check_activation check_amine Is the Amine Sufficiently Nucleophilic? start->check_amine check_conditions Are Reaction Conditions Optimal? start->check_conditions solution_reagent Solution: 1. Switch to a stronger coupling reagent (HATU, PyBOP). 2. Use fresh, anhydrous reagents. 3. Increase stoichiometry to 1.1 eq. check_activation->solution_reagent No solution_amine Solution: 1. Ensure amine is not a salt (add extra base if starting from HCl salt). 2. For weakly nucleophilic amines, increase reaction time or temperature. check_amine->solution_amine No solution_conditions Solution: 1. Use anhydrous solvents (DMF, DCM). 2. Pre-activate acid for 15-30 min before adding amine. 3. Ensure correct base (DIPEA) and stoichiometry (2-3 eq). check_conditions->solution_conditions No

A troubleshooting decision tree for difficult amide couplings.

Question 2: I am observing significant side reactions. How can I minimize them?

Side reactions compromise yield and complicate purification. The most common issues are racemization and reagent-derived byproducts.

  • Racemization: If your amine partner has a chiral center, racemization can be a concern. This is minimized by using additives that form an active ester intermediate, which is less prone to racemization than other activated species.[11]

    • Solution: When using carbodiimides like EDC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.[4][12] Uronium reagents like HATU already contain an equivalent of HOAt (1-hydroxy-7-azabenzotriazole) in their structure, which is highly effective at suppressing racemization.[5][6]

  • N-Acylurea Formation: With carbodiimide reagents (EDC, DCC), the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[3][10]

    • Solution: This is another reason to always use an additive like HOBt or HOAt. These additives rapidly trap the O-acylisourea to form an active ester, which is more stable to rearrangement but still highly reactive towards the amine.[13][14]

  • Guanidinylation of the Amine: Uronium/aminium reagents (HBTU, HATU) can sometimes react directly with the amine starting material, forming an unreactive guanidinium byproduct.

    • Solution: This side reaction is minimized by following the correct order of addition. Always pre-activate the carboxylic acid before introducing the amine. This ensures the coupling reagent is consumed in forming the active ester before it has a chance to react with the amine.

Question 3: My carboxylic acid is streaking badly during TLC analysis and is difficult to purify by silica gel chromatography. What can I do?

This is a common problem with acidic compounds on silica gel, which is itself slightly acidic. The streaking is caused by a dynamic equilibrium between the protonated and deprotonated forms of the acid on the silica surface.[15]

  • TLC Analysis: To get clean spots, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid). This keeps the carboxylic acid fully protonated, leading to a more defined spot.[15]

  • Column Chromatography: The same principle applies. Including 0.5-1% acetic or formic acid in the mobile phase will significantly improve peak shape and separation.[15]

  • Alternative Purification:

    • Acid-Base Extraction: If the impurities are neutral or basic, an acid-base workup can be highly effective. Dissolve the crude product in an organic solvent (e.g., Ethyl Acetate), wash with an aqueous base (like saturated NaHCO₃) to extract the acidic product into the aqueous layer, discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer (e.g., with 1N HCl) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[15][16]

    • Reversed-Phase Chromatography: For polar compounds, C18 reversed-phase flash chromatography is an excellent alternative to silica gel. The mobile phase is typically a gradient of water/acetonitrile or water/methanol, often with 0.1% TFA or formic acid added.[17]

Frequently Asked Questions (FAQs)

1. How do I choose the right coupling reagent for this reaction?

The choice depends on the reactivity of your amine, budget, and scale.

Coupling Reagent Mechanism/Class Pros Cons When to Use
EDC / HOBt Carbodiimide + AdditiveCost-effective, common, water-soluble byproduct (EDU).[18]Can form N-acylurea byproduct, less effective for hindered substrates.[3][10]Routine couplings with non-hindered amines.
HATU Uronium SaltHighly reactive, fast kinetics, low racemization, excellent for hindered substrates.[5][6][18]More expensive, can cause guanidinylation if order of addition is wrong.Challenging couplings, hindered substrates, or when speed is critical.
PyBOP Phosphonium SaltHigh reactivity, minimal racemization, good for hindered partners.[3][19]Byproducts can sometimes be difficult to remove.An excellent alternative to HATU for difficult couplings.

2. What is the optimal solvent and concentration?

  • Solvents: Anhydrous polar aprotic solvents are standard.

    • DMF (Dimethylformamide): Excellent solvating power for most reactants.

    • DCM (Dichloromethane): Good for reactions at or below room temperature; easier to remove during workup.

    • NMP (N-Methyl-2-pyrrolidone): Similar to DMF, sometimes offers better solubility.[20]

  • Concentration: A concentration of 0.1 M to 0.5 M with respect to the limiting reagent is a typical starting point.[3] Very dilute conditions can slow the reaction, while very high concentrations can lead to solubility issues or side reactions.

3. How do I monitor the reaction progress effectively?

Monitoring is crucial to avoid unnecessarily long reaction times or incomplete conversion.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Spot the starting carboxylic acid, the amine, and the reaction mixture on the same plate. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to track the masses of both starting materials and the desired product, confirming its formation and providing a more accurate assessment of conversion.[4]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is recommended as a starting point for this compound due to its high reactivity.[3][4]

HATU_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF prep_hatu Add HATU (1.1 eq) prep_acid->prep_hatu prep_base Add DIPEA (2.0-3.0 eq) prep_hatu->prep_base preactivate Stir for 15 min at RT (Pre-activation) prep_base->preactivate add_amine Add Amine (1.0-1.2 eq) preactivate->add_amine react Stir at RT and monitor (TLC or LC-MS) add_amine->react quench Quench with water or sat. NH4Cl react->quench extract Extract with EtOAc or DCM quench->extract wash Wash organic layer (acid, base, brine) extract->wash purify Dry, concentrate, and purify (Chromatography) wash->purify

Experimental workflow for HATU-mediated coupling.
  • Preparation: To a stirred solution of this compound (1.0 equiv) in anhydrous DMF (to make a 0.1-0.5 M solution), add HATU (1.1 equiv).

  • Base Addition: Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction: Continue to stir at room temperature and monitor the reaction to completion (typically 1-12 hours) by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This is a more cost-effective, classical approach.

  • Preparation: Dissolve this compound (1.0 equiv), HOBt (1.1 equiv), and the amine (1.0-1.2 equiv) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA or another non-nucleophilic base (1.0-2.0 equiv) if the amine is provided as a salt (e.g., hydrochloride).

  • Initiation: Cool the mixture in an ice bath (0 °C) and add EDC·HCl (1.1-1.5 equiv) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Follow the same procedure as described in Protocol 1.[3]

Mechanism_Overview RCOOH Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-ester) RCOOH->ActiveEster Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->ActiveEster Activation Base Base (e.g., DIPEA) Base->ActiveEster Amine Amine (R'-NH2) Amide Amide Product (R-CONHR') Amine->Amide Nucleophilic Attack ActiveEster->Amide

Simplified overview of the amide coupling process.

References

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  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Han, S., & Kim, Y. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Subirós-Funosas, R., et al. (2015). Peptide Coupling Reactions. Journal of Peptide Science, 21(2), 89-99.
  • Carpino, L. A., & El-Faham, A. (1999). The DIPCDI/HOAt method for peptide synthesis. Tetrahedron, 55(22), 6813-6830.

Sources

Technical Support Center: 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this valuable pharmaceutical intermediate.[1] We will delve into common byproduct formation, troubleshooting strategies, and frequently asked questions to ensure the successful and efficient production of your target compound.

I. Overview of the Synthesis and Potential Pitfalls

The synthesis of this compound typically involves the N-alkylation of a 3-hydroxypicolinic acid derivative with a benzylating agent, followed by hydrolysis if an ester starting material is used. While seemingly straightforward, this reaction can be prone to several side reactions leading to a mixture of products and purification challenges. Understanding these potential pitfalls is the first step toward mitigating them.

A plausible synthetic route starts from ethyl 3-hydroxypicolinate, which is N-benzylated using benzyl bromide in the presence of a base, followed by saponification of the ester to yield the desired carboxylic acid.

Ethyl 3-hydroxypicolinate Ethyl 3-hydroxypicolinate Intermediate Ester Intermediate Ester Ethyl 3-hydroxypicolinate->Intermediate Ester 1. Benzyl Bromide, Base (e.g., K2CO3, NaH) Target Product This compound Intermediate Ester->Target Product 2. Saponification (e.g., NaOH, H2O/EtOH)

Caption: Plausible synthetic workflow.

This guide will address the byproducts that can arise from each of these steps and provide detailed troubleshooting protocols.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiment.

Q1: My reaction mixture is complex, and I see multiple spots on my TLC. What are the likely byproducts?

A1: A complex reaction mixture is a common issue and can be attributed to several side reactions. The primary byproducts to consider are:

  • Unreacted Starting Materials: Incomplete consumption of ethyl 3-hydroxypicolinate or benzyl bromide.

  • O-Benzylated Isomer: Benzylation at the hydroxyl group of the picolinate starting material to form ethyl 3-(benzyloxy)picolinate.

  • Di-benzylated Product: Benzylation at both the nitrogen and the carboxylic acid (if the reaction is performed on the free acid).

  • Debenzylated Product: Formation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid due to cleavage of the benzyl group.

  • Benzyl Alcohol and Dibenzyl Ether: Formed from the hydrolysis or self-condensation of benzyl bromide, especially in the presence of moisture or strong base.

  • Decarboxylated Byproduct: Loss of the carboxylic acid group to form 1-(benzyloxy)pyridin-2(1H)-one.

cluster_reactants Reactants & Reagents cluster_products Products & Byproducts Ethyl 3-hydroxypicolinate Ethyl 3-hydroxypicolinate Target Product Desired Product Ethyl 3-hydroxypicolinate->Target Product Unreacted SM Unreacted Starting Materials Ethyl 3-hydroxypicolinate->Unreacted SM O-Benzylated O-Benzylated Isomer Ethyl 3-hydroxypicolinate->O-Benzylated Benzyl Bromide Benzyl Bromide Benzyl Bromide->Target Product Benzyl Bromide->Unreacted SM Benzyl Bromide->O-Benzylated BnOH_Ether Benzyl Alcohol/ Dibenzyl Ether Benzyl Bromide->BnOH_Ether Dibenzylated Di-benzylated Product Target Product->Dibenzylated Debenzylated Debenzylated Product Target Product->Debenzylated Decarboxylated Decarboxylated Byproduct Target Product->Decarboxylated

Caption: Potential byproducts in the reaction.

Troubleshooting Protocol:

  • Optimize Reaction Conditions:

    • Base Selection: A milder base such as potassium carbonate is often preferred over stronger bases like sodium hydride to minimize side reactions.

    • Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., room temperature to 50°C) can prevent the formation of degradation products.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of benzyl bromide to ensure complete consumption of the starting picolinate.

  • Moisture Control: Ensure all glassware is oven-dried and use anhydrous solvents to minimize the formation of benzyl alcohol and dibenzyl ether.

  • Characterize Byproducts: If possible, isolate a small amount of the main byproducts by preparative TLC or column chromatography and characterize them by NMR and MS to confirm their identity. This will help in targeted optimization of the reaction conditions.

ByproductPotential CauseMitigation Strategy
Unreacted Starting MaterialsIncomplete reactionIncrease reaction time, temperature, or equivalents of benzyl bromide.
O-Benzylated IsomerNon-selective benzylationUse a base that favors N-alkylation; protect the hydroxyl group if necessary.
Di-benzylated ProductOver-alkylationUse stoichiometric amounts of benzyl bromide.
Debenzylated ProductHarsh reaction or workup conditionsAvoid high temperatures and strongly acidic or basic conditions during workup.
Benzyl Alcohol/Dibenzyl EtherPresence of waterUse anhydrous solvents and reagents.
Decarboxylated ByproductHigh temperaturesMaintain a moderate reaction temperature.
Q2: My final product is difficult to purify. What are the best methods to obtain pure this compound?

A2: Purification of carboxylic acids can be challenging due to their polarity and potential for salt formation. A combination of techniques is often most effective.

Purification Protocol:

  • Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral and basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Extract with a basic aqueous solution (e.g., 1M sodium bicarbonate or sodium carbonate). The desired carboxylic acid will move into the aqueous layer as its sodium salt, while neutral byproducts (like benzyl bromide, benzyl alcohol, dibenzyl ether, and the intermediate ester) will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of approximately 2-3. The desired product will precipitate out of the solution.

    • Extract the precipitated product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the purified product.

  • Recrystallization: This is an excellent final purification step to obtain a highly crystalline product.

    • Solvent Selection: Common solvents for the recrystallization of carboxylic acids include ethanol, isopropanol, acetonitrile, or mixtures of these with water. Experiment with small amounts to find the optimal solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Separate acidic from neutral/basic impurities Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Final purification for highly crystalline product Pure Product Pure Product Recrystallization->Pure Product >99% Purity

Caption: Purification workflow.

Q3: I am observing the formation of the debenzylated product. How can I avoid this?

A3: Debenzylation can occur under both acidic and basic conditions, particularly at elevated temperatures. The N-O bond in N-benzyloxypyridones can be susceptible to cleavage.

Mitigation Strategies:

  • Mild Reaction Conditions: Avoid high temperatures during both the reaction and workup.

  • Neutral Workup: If possible, perform a neutral workup by quenching the reaction with water and extracting the product, followed by purification by column chromatography. However, this may be less effective at removing all impurities.

  • Careful pH Adjustment: During the acid-base extraction, avoid using excessively strong acids or bases and perform the extractions at room temperature or below.

  • Avoid Catalytic Hydrogenation Conditions: If other functional groups in the molecule require reduction, be aware that standard catalytic hydrogenation conditions (e.g., Pd/C, H₂) will readily cleave the benzyl group. Alternative deprotection strategies for other groups may be necessary.

III. Frequently Asked Questions (FAQs)

  • What is the typical purity I can expect after purification?

    • With a combination of acid-base extraction and recrystallization, it is often possible to achieve a purity of >99% as determined by HPLC.

  • How can I monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) is a convenient method. Use a solvent system such as ethyl acetate/hexanes to separate the starting materials, intermediate ester, and final product. The carboxylic acid product will typically have a lower Rf value than the ester intermediate. Staining with potassium permanganate can help visualize the spots.

  • What are the storage conditions for the final product?

    • This compound should be stored in a cool, dry place, protected from light.

  • Can I use other benzylating agents besides benzyl bromide?

    • Yes, other reagents like benzyl chloride or 2-benzyloxy-1-methylpyridinium triflate can be used.[2] The reactivity and optimal reaction conditions may vary.

IV. References

  • Dudley, G. B., et al. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962-8964. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this valuable intermediate, often used in the development of pharmaceutical compounds, can present several challenges.[1] This resource aims to equip you with the knowledge to overcome these hurdles and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms: After workup and purification, you isolate significantly less this compound than expected, or none at all.

Potential Causes & Solutions:

  • Incomplete N-oxidation: The initial N-oxidation of the pyridine precursor is a critical step. Incomplete conversion can be a major reason for low yields.

    • Causality: The nitrogen in the pyridine ring needs to be activated by oxidation to facilitate subsequent reactions. Insufficient oxidant or suboptimal reaction conditions can lead to a significant amount of unreacted starting material. One common challenge is the difficulty in separating the N-oxide from the starting acid, which can lead to unacceptable yields.[2]

    • Solution: Consider using a more robust oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) or a urea-hydrogen peroxide complex in trifluoroacetic anhydride.[2][3] Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). It may be necessary to add additional equivalents of the oxidizing agent.[2]

  • Ineffective Benzylation: The introduction of the benzyl group may not be proceeding efficiently.

    • Causality: The choice of base and solvent is crucial for the O-benzylation step. An inappropriate base may not be strong enough to deprotonate the hydroxyl group on the pyridone ring, or it might be sterically hindered.

    • Solution: Potassium carbonate is a commonly used and effective base for this transformation in a suitable polar aprotic solvent like DMF.[4] Ensure your benzyl bromide is of high purity and used in a slight excess. The reaction temperature can also be optimized; gentle heating may be required to drive the reaction to completion.

  • Suboptimal Cyclization Conditions (if applicable to your route): For syntheses involving a cyclization step to form the pyridone ring, the conditions are critical.

    • Causality: The intramolecular cyclization to form the pyridone ring is often base-mediated. The choice of base and reaction temperature can significantly impact the efficiency of this step.

    • Solution: For cyclization of precursors like a secondary vinylogous amide, a strong, non-nucleophilic base such as lithium hydride or lithium methoxide in an appropriate solvent like methanol can be effective.[5][6] Careful control of the reaction temperature is essential to prevent side reactions.[5][6]

  • Hydrolysis of Ester (if starting from an ester): If your synthesis starts from the methyl or ethyl ester of the target molecule, incomplete hydrolysis will result in a low yield of the carboxylic acid.

    • Causality: The saponification of the ester to the carboxylic acid requires a strong base. Insufficient base or reaction time will lead to incomplete conversion.

    • Solution: Use a sufficient excess of a strong base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF.[2] Monitor the reaction by TLC until the starting ester is no longer visible.

Problem 2: Presence of Significant Impurities After Purification

Symptoms: Your final product is contaminated with side products, as indicated by NMR, LC-MS, or other analytical techniques.

Potential Causes & Solutions:

  • Formation of the 6-hydroxy Pyridine Derivative: A common side product is the 6-hydroxypyridine derivative, resulting from the cleavage of the benzyloxy group.

    • Causality: The benzyloxy group can be sensitive to certain reaction conditions, particularly catalytic hydrogenation if used for deprotection in other parts of the molecule.[2] Acidic conditions can also potentially lead to debenzylation.

    • Solution: If you are performing a hydrogenation step for another functional group, be aware that this will likely cleave the benzyloxy group.[2] If acidic conditions are necessary, use them judiciously and at low temperatures. Purification by column chromatography or recrystallization can help remove this impurity.

  • Incomplete Reaction of Intermediates: Unreacted starting materials or intermediates from previous steps can be carried through the synthesis.

    • Causality: Each step of a multi-step synthesis needs to be driven to completion to avoid a mixture of compounds that can be difficult to separate.

    • Solution: Monitor each reaction step closely using TLC or LC-MS. Ensure adequate reaction times and appropriate stoichiometry of reagents. It is often easier to purify an intermediate than to carry a complex mixture through to the final step.

  • Side Reactions of the Pyridine Ring: The pyridine N-oxide ring system is susceptible to various side reactions.[7]

    • Causality: The electron-rich nature of the pyridine N-oxide can lead to undesired electrophilic substitution or other side reactions if not properly controlled.[7]

    • Solution: Maintain careful control over reaction conditions, particularly temperature and the addition rate of reagents. Using protecting groups for other reactive sites on the molecule may be necessary.

Problem 3: Difficulty with Product Isolation and Purification

Symptoms: You are struggling to isolate the final product from the reaction mixture, or the purification by chromatography or recrystallization is proving challenging.

Potential Causes & Solutions:

  • Product Solubility Issues: The carboxylic acid product may have limited solubility in common organic solvents used for extraction.

    • Causality: The presence of both a carboxylic acid and a pyridone ring gives the molecule polar characteristics, which can affect its solubility.

    • Solution: During aqueous workup, carefully adjust the pH. The product will be more soluble in the aqueous layer at a basic pH (as the carboxylate salt) and will precipitate or be extractable into an organic solvent at an acidic pH. For extraction, a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol might be necessary.

  • Emulsion Formation During Extraction: The reaction mixture forms a stable emulsion during the aqueous workup, making separation of the organic and aqueous layers difficult.

    • Causality: The presence of polar functionalities and potentially some insoluble byproducts can lead to the formation of emulsions.

    • Solution: Adding a saturated brine solution can help to break up emulsions. Alternatively, filtering the entire mixture through a pad of celite can sometimes resolve the issue. Patience and allowing the mixture to stand for an extended period can also be effective.

  • Co-elution of Impurities during Chromatography: Impurities have similar polarity to the desired product, making separation by column chromatography difficult.

    • Causality: Side products with similar functional groups will have similar retention factors on silica gel.

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary. Sometimes, switching to a different stationary phase (e.g., alumina) or using reverse-phase chromatography can provide better separation. Recrystallization from a suitable solvent system is often a highly effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best oxidizing agent for the N-oxidation of the pyridine precursor?

While hydrogen peroxide in acetic acid can be used, more reliable and efficient results are often obtained with m-chloroperoxybenzoic acid (m-CPBA) or a urea-hydrogen peroxide complex in trifluoroacetic anhydride.[2][3] These reagents are generally more reactive and can lead to higher conversion rates.

Q2: My benzylation reaction is not working. What should I try?

First, ensure your starting material is sufficiently dry, as water can interfere with the reaction. Use a slight excess of high-purity benzyl bromide. Potassium carbonate is a good choice of base, but if the reaction is still sluggish, you could try a stronger base like sodium hydride, being mindful of its reactivity. The choice of solvent is also important; DMF or acetonitrile are commonly used.[4]

Q3: Can I use a different protecting group for the N-oxide instead of benzyl?

Yes, other protecting groups can be used. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule. The benzyl group is common due to its relative stability and the various methods available for its removal (e.g., catalytic hydrogenation).

Q4: I am seeing a byproduct that I can't identify. What are some common side reactions to be aware of?

Besides the debenzylation product, other potential side reactions include reactions at the C4 position of the pyridine ring and reactions involving the carboxylic acid group.[8] Careful analysis of NMR and mass spectrometry data can help in identifying these byproducts.

Q5: What is the typical melting point of this compound?

The reported melting point is in the range of 176-177 °C. Significant deviation from this may indicate the presence of impurities.

Q6: What are the recommended storage conditions for the final product?

The product should be stored in a cool, dry place, typically at 2-8°C, and sealed under an inert atmosphere to prevent degradation.[1][9]

Experimental Workflow & Data

General Synthetic Scheme

Synthesis_Workflow Start Pyridine-2-carboxylic Acid Derivative N_Oxidation N-Oxidation Start->N_Oxidation N_Oxide Pyridine-N-oxide Intermediate N_Oxidation->N_Oxide Benzylation Benzylation N_Oxide->Benzylation Protected_Intermediate N-benzyloxy Intermediate Benzylation->Protected_Intermediate Final_Step Final Conversion/ Purification Protected_Intermediate->Final_Step Final_Product This compound Final_Step->Final_Product Troubleshooting_Tree Start Low Yield? Check_N_Oxidation Check N-Oxidation Step Start->Check_N_Oxidation Yes Check_Benzylation Check Benzylation Step Start->Check_Benzylation No, but impurities Check_Final_Step Check Final Conversion/ Purification Start->Check_Final_Step No, but isolation issues Optimize_Oxidant Optimize Oxidant/ Conditions Check_N_Oxidation->Optimize_Oxidant Optimize_Base_Solvent Optimize Base/ Solvent Check_Benzylation->Optimize_Base_Solvent Improve_Workup Improve Workup/ Purification Check_Final_Step->Improve_Workup

Caption: Decision tree for troubleshooting low yields.

Recommended Reagent Quantities (Example)
ReagentMolar EquivalentsNotes
Pyridine Precursor1.0
m-CPBA1.1 - 1.5Monitor reaction progress by TLC.
Benzyl Bromide1.1 - 1.2Use high-purity reagent.
Potassium Carbonate2.0 - 3.0Ensure it is finely ground and dry.
Lithium Hydroxide2.0 - 5.0For ester hydrolysis.

References

  • MySkinRecipes. This compound. [Link]
  • National Institutes of Health. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. [Link]
  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Journal of the American Chemical Society.
  • Baran Lab. Pyridine N-Oxides. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. Recent Trends in the Chemistry of Pyridine N-Oxides. [Link]
  • SLS - Lab Supplies. 6-Hydroxypyridine-2-carboxylic | 384305-5G | SIGMA-ALDRICH. [Link]
  • Reddit.
  • Pearson. Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. [Link]
  • PubMed Central. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]
  • LookChem. Cas 19621-92-2,6-Hydroxypicolinic acid. [Link]
  • ORBi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. [Link]
  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity. [Link]
  • PubMed.
  • ACS Publications. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]

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Technical Support Center: Troubleshooting Low Solubility of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this class of compounds. The inherent physicochemical properties of these molecules, specifically the presence of a carboxylic acid and a bulky hydrophobic benzyloxy group, often lead to poor aqueous solubility, which can impede biological screening and formulation development.[1][2] This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Basic Solubility Issues

Question: My this compound derivative won't dissolve in aqueous buffers (e.g., PBS pH 7.4). What is the underlying reason, and what is the first thing I should try?

Answer:

The low aqueous solubility of your compound is primarily due to two structural features: the carboxylic acid group and the large, nonpolar benzyloxy group.[2][3] In a neutral pH environment like PBS (pH 7.4), the carboxylic acid (a weak acid) exists in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms.[1][4] The hydrophobic benzyloxy group further contributes to low water solubility.[2]

Causality: The hydrophobic portions of the molecule are not readily solvated by water, leading to aggregation and precipitation. While some of the carboxylic acid will be deprotonated and charged at pH 7.4, it may not be sufficient to overcome the hydrophobicity of the rest of the molecule.

Initial Troubleshooting Step: pH Adjustment

The most direct way to improve the solubility of a carboxylic acid-containing compound is to increase the pH of the solution.[1][5][6][7] By raising the pH to be at least 2 units above the compound's pKa, you can ensure that the carboxylic acid is fully deprotonated to the more soluble carboxylate salt.[8]

dot

cluster_0 Initial State (Low Solubility) cluster_1 Troubleshooting Step cluster_2 Resulting State (Improved Solubility) Compound_Protonated R-COOH (Protonated) Low Solubility Add_Base Increase pH (e.g., add NaOH) Compound_Protonated->Add_Base Introduce Base Compound_Deprotonated R-COO- (Deprotonated Salt) High Solubility Add_Base->Compound_Deprotonated Deprotonation

Caption: pH adjustment workflow for improving solubility.

Systematic Solvent Screening

Question: pH adjustment alone is insufficient or not suitable for my experimental system. How should I systematically screen for an appropriate solvent system?

Answer:

A systematic solvent screening approach is recommended when pH modification is not a viable option. This involves testing a range of solvents with varying polarities and functionalities. It is crucial to start with small amounts of your compound to conserve material.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-2 mg) into several small glass vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 100 µL).

  • Mixing: Vortex or sonicate the vials for a set period (e.g., 5-10 minutes).

  • Observation: Visually inspect for dissolution. If the compound dissolves, add another aliquot of the solvent to determine the approximate solubility.

  • Equilibration: For more accurate determination, allow the slurries to equilibrate for a longer period (e.g., 24 hours) at a controlled temperature, as solubility is temperature-dependent.[5][9]

  • Analysis: Centrifuge the vials and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like UPLC/HPLC.[10]

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrileOften good at dissolving a wide range of organic molecules.
Polar Protic Ethanol, MethanolCan form hydrogen bonds, which may aid in dissolving the carboxylic acid.
Ethers Dioxane, THFIntermediate polarity, can be effective for compounds with mixed characteristics.
Aqueous Co-Solvent Water with increasing % of DMSO, Ethanol, or PEG 400A common strategy to increase the solubility of poorly water-soluble drugs for in vitro assays.[11][12]

dot

Start Low Solubility Observed pH_Adjust Attempt pH Adjustment (Increase pH) Start->pH_Adjust Solvent_Screen Systematic Solvent Screen pH_Adjust->Solvent_Screen Unsuccessful or Not Applicable Success Solubility Achieved pH_Adjust->Success Successful Cosolvent Use Aqueous Co-solvent System Solvent_Screen->Cosolvent Identify suitable organic solvent Advanced Consider Advanced Methods (e.g., Surfactants, Cyclodextrins) Solvent_Screen->Advanced Single solvent ineffective Cosolvent->Success

Caption: Decision workflow for solubility troubleshooting.

Advanced Solubilization Techniques

Question: My compound has very low solubility even in co-solvent systems, or I need a formulation for in vivo studies. What are the next steps?

Answer:

For very challenging compounds or for developing preclinical formulations, advanced techniques are often necessary. These methods aim to either increase the apparent solubility or enhance the dissolution rate.[13][14]

a) Use of Surfactants:

Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively increasing their concentration in the aqueous phase.[12]

  • Common Surfactants: Tween® 80, Cremophor® EL, Solutol® HS 15.

  • Protocol: Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., 10% w/v). Then, attempt to dissolve your compound in this surfactant solution. It's often beneficial to gently heat and sonicate the mixture.

b) Inclusion Complexation with Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule (your compound) is encapsulated within the cyclodextrin's cavity.[12][14]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Protocol: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 10-40% w/v). Add your compound to these solutions and allow them to equilibrate with stirring for 24-48 hours.

c) Salt Formation:

If the final compound is intended to be a solid dosage form, forming a stable, crystalline salt can significantly improve solubility and dissolution rate.[1][11] This involves reacting the carboxylic acid with a suitable base to form a salt.

  • Common Counter-ions: Sodium (Na+), Potassium (K+), Calcium (Ca2+), or organic amines like tromethamine.

  • Procedure: This is a synthetic chemistry procedure that involves reacting the carboxylic acid with a stoichiometric amount of a base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent, followed by isolation (e.g., crystallization or lyophilization) of the resulting salt.

Summary of Advanced Solubilization Strategies:

TechniqueMechanismProsCons
Surfactants Micellar solubilizationHigh loading capacity, widely used.Potential for toxicity, especially for in vivo use.
Cyclodextrins Inclusion complex formationGenerally safe, can improve stability.Can be expensive, limited by complex stoichiometry.
Salt Formation Conversion to a more soluble ionic formSignificant solubility increase, established regulatory path.Can introduce hygroscopicity or stability issues.

References

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Sciences & Research, 13(2), 143-150. [Link]
  • Alhujaily, M., Al-Suwayeh, S. A., & Al-Otaibi, F. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6645. [Link]
  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2557. [Link]
  • Staples, M. A., & Shively, M. L. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Colloid and Interface Science, 158(2), 487-493. [Link]
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Patsnap. (2023). Overcoming Challenges in Carboxylic Acid Drug Formulations.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 2(1), 1-5. [Link]
  • Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105018. [Link]
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
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  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]
  • Wikipedia. (n.d.). Carboxylic acid. Wikipedia. [Link]
  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Technical Support Center: Purification of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced purification challenges associated with this important synthetic intermediate.[1] Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target compound with high purity.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, a foundational understanding of the physicochemical properties of this compound is crucial for informed troubleshooting.

PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₄[2]
Molecular Weight245.23 g/mol [2]
AppearanceWhite to off-white or yellow to brown solid/powder
Melting Point176-177 °C
Storage2-8°C, sealed in a dry environment

The presence of both a carboxylic acid and a polar pyridone ring system, combined with the more non-polar benzyl group, imparts a unique solubility profile that can present challenges during purification.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of this compound, providing explanations and actionable solutions.

A. Problem: Oiling Out During Recrystallization

Scenario: Upon cooling the recrystallization solvent, the compound separates as an oil instead of forming crystals.

Causality: "Oiling out" typically occurs when the solute is highly soluble in the hot solvent and the solution becomes supersaturated at a temperature above the melting point of the solute. The presence of impurities can also depress the melting point, exacerbating this issue. For pyridone derivatives, their complex structures can sometimes lead to difficulties in forming a stable crystal lattice.[3]

Solutions:

  • Solvent System Modification:

    • Increase the volume of the "good" solvent: If using a co-solvent system (e.g., methanol/water, ethanol/water), increase the proportion of the solvent in which the compound is more soluble. This will lower the saturation point and encourage crystallization at a lower temperature.

    • Employ a different solvent system: Experiment with alternative solvents. Good starting points for pyridone carboxylic acids include isopropanol, ethanol, or mixtures like acetone/water.[3][4][5] A systematic approach to solvent selection is recommended.

  • Controlled Cooling:

    • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oiling out.

    • Seed the solution: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

  • Reduce Impurity Load:

    • If the crude material is highly impure, consider a preliminary purification step, such as a silica gel plug filtration, to remove some of the impurities that may be interfering with crystallization.

B. Problem: Poor Recovery After Recrystallization

Scenario: A low yield of the purified product is obtained after recrystallization.

Causality: This can be due to several factors:

  • The compound has significant solubility in the cold recrystallization solvent.

  • Too much solvent was used, keeping a substantial amount of the product in the mother liquor.

  • Premature crystallization occurred during hot filtration, leading to loss of product.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Solvent Selection: Choose a solvent system where the compound has a steep solubility curve—highly soluble when hot and poorly soluble when cold.

  • Mother Liquor Analysis: Check the mother liquor for the presence of your product using Thin Layer Chromatography (TLC). If a significant amount of product is present, you can concentrate the mother liquor and attempt a second crop of crystals.

  • Prevent Premature Crystallization: During hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and the product from crystallizing prematurely.

C. Problem: Persistent Impurities After Purification

Scenario: Analytical data (e.g., NMR, LC-MS) indicates the presence of impurities even after multiple purification attempts.

Causality: The impurities may have similar solubility and chromatographic properties to the desired product. Common impurities in the synthesis of this compound can include:

  • Unreacted 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: The starting material.

  • Benzyl alcohol: Formed from the hydrolysis of benzyl chloride.

  • Benzyl ester of the target compound: Arising from the esterification of the carboxylic acid under the reaction conditions.[6][7]

Solutions:

  • Acid-Base Extraction: This is a highly effective method for separating acidic compounds from neutral or basic impurities.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Extract with an aqueous base (e.g., sodium bicarbonate solution). The acidic target compound will move into the aqueous layer as its carboxylate salt, while neutral impurities like benzyl alcohol and the benzyl ester will remain in the organic layer.

    • Separate the layers and acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure product.

    • Collect the solid by filtration and wash with cold water.

  • Chromatography:

    • Normal Phase Chromatography: Due to the polar nature of the compound, streaking on silica gel can be an issue.[8] To mitigate this, consider:

      • Adding a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid.

      • Using a deactivated silica gel.

    • Reverse Phase Chromatography: This can be a very effective technique for purifying polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient, often with a small amount of an acid like trifluoroacetic acid (TFA), can provide excellent separation.[9]

III. Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the synthesis reaction by TLC?

A1: To effectively monitor the reaction, you need a suitable solvent system and visualization method.

  • Solvent System: A good starting point is a mixture of a polar and a less polar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The ratio should be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.

  • Visualization:

    • UV Light: The pyridone ring and benzyl group are UV active, so the spots for the starting material and product should be visible under a UV lamp (254 nm).

    • Stains:

      • Potassium Permanganate (KMnO₄) stain: This is a general stain for compounds that can be oxidized.

      • Bromocresol Green: This is a specific stain for acidic compounds and will show the carboxylic acid-containing molecules as yellow spots on a blue background.

Q2: My purified product is a yellow or brown powder, but the literature reports a white solid. What could be the cause?

A2: A colored product often indicates the presence of trace impurities, which may be highly colored degradation products or residual reagents.

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb some of your product.

  • Re-purification: If the color persists, a second purification step, such as column chromatography or another recrystallization with a different solvent system, may be necessary.

Q3: What are the best storage conditions to ensure the stability of the compound?

A3: The N-O bond in N-alkoxypyridones can be susceptible to cleavage under certain conditions.[10][11] The benzyl group can also be removed, for example, by catalytic hydrogenation.[12][13][14][15] Therefore, to ensure long-term stability:

  • Store at 2-8°C.

  • Keep in a tightly sealed container to protect from moisture.

  • Store in the dark to prevent potential photochemical degradation.

  • Avoid contact with strong acids, bases, and reducing agents.

IV. Experimental Protocols and Visualizations

Protocol 1: Acid-Base Extraction for Purification
  • Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution twice more.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise with stirring until the pH is ~2 (check with pH paper). A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the solid under vacuum to a constant weight.

Diagram 1: Purification Workflow

Purification_Workflow Crude Crude Product Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extract Extract with aq. NaHCO3 Dissolve->Extract Organic Organic Layer (Neutral Impurities) Extract->Organic Separate Aqueous Aqueous Layer (Product as Salt) Extract->Aqueous Separate Acidify Acidify with HCl Aqueous->Acidify Precipitate Precipitation Acidify->Precipitate Filter Vacuum Filtration Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for the purification of this compound via acid-base extraction.

Diagram 2: Potential Impurities in Synthesis

Impurities cluster_reactants Reactants cluster_products Products & Byproducts SM 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid Product Target Molecule This compound SM->Product Desired Reaction Imp1 Unreacted Starting Material SM->Imp1 Incomplete Reaction BnCl Benzyl Chloride BnCl->Product Desired Reaction Imp3 Benzyl Alcohol BnCl->Imp3 Side Reaction (Hydrolysis) Imp2 Benzyl Ester Product->Imp2 Side Reaction (Esterification)

Caption: Potential impurities arising from the synthesis of the target molecule.

V. References

  • Selective Debenzylation of N-Benzyloxypyrazinones in Flow. (2016). Technology Networks. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. Available at: [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023). PubMed Central. Available at: [Link]

  • Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. (2023). ACS Publications. Available at: [Link]

  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? (2018). Reddit. Available at: [Link]

  • The nature of NO-bonding in N-oxide group. ResearchGate. Available at: [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. Available at: [Link]

  • Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • The nature of NO-bonding in N-oxide group. RSC Publishing. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available at: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Institutes of Health. Available at: [Link]

  • Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). (2021). National Institutes of Health. Available at: [Link]

  • N‐alkylation of various amides with benzyl alcohol catalyzed by... ResearchGate. Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Process for the preparation of carboxylic benzyl esters. (2003). Google Patents. Available at:

  • SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL). ORBi. Available at: [Link]

  • Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions. (2019). ResearchGate. Available at: [Link]

  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. (2021). National Institutes of Health. Available at: [Link]

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How to avoid side reactions with 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile building block. Our goal is to help you anticipate and overcome common challenges in your synthetic workflows, ensuring the integrity and success of your experiments.

Introduction to this compound

This compound is a valuable intermediate in pharmaceutical and medicinal chemistry, often employed in the synthesis of novel therapeutics, particularly as a precursor to potent metal chelators and various heterocyclic scaffolds.[1][2] Its structure incorporates three key functional regions: a carboxylic acid ripe for derivatization, a stable N-benzyloxy hydroxypyridinone core, and a benzyl protecting group that allows for late-stage unmasking of a hydroxyl functionality. While powerful, this combination of functional groups can present unique challenges. This guide will address the most common side reactions and provide strategies to mitigate them.

Part 1: Troubleshooting Amide Coupling Reactions

The carboxylic acid moiety is a primary site for modification, most commonly through amide bond formation. However, challenges such as low yields, side reactions, and racemization can arise.

Question 1: I am observing a low to non-existent yield in my amide coupling reaction. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling are a frequent issue and can stem from several factors, primarily related to the activation of the carboxylic acid and the nucleophilicity of the amine coupling partner.

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3][4] A coupling agent is necessary to convert the hydroxyl of the carboxylic acid into a better leaving group. If the chosen coupling agent is not sufficiently reactive, the activation will be inefficient.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles and may react sluggishly with the activated carboxylic acid.[5]

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can sterically hinder the approach of the two coupling partners, leading to a decreased reaction rate.

Troubleshooting Strategies:

  • Optimize the Coupling Reagent: For standard amide couplings, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.[6] However, for more challenging couplings, such as with electron-poor amines or sterically hindered substrates, more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective.[4]

  • Inclusion of Additives: When using carbodiimides, the addition of HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can improve reaction rates and suppress side reactions, including racemization.[7] These additives act by forming a more reactive activated ester intermediate.

  • Solvent and Temperature Considerations: Aprotic polar solvents such as DMF or DCM are generally preferred for amide coupling reactions.[8] In cases of low reactivity, gently heating the reaction mixture may improve the yield, but this should be done with caution as it can also promote side reactions.

  • Base Selection: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine , is often required to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic form.[8]

Coupling Reagent Common Use Cases Potential Side Reactions Mitigation Strategy
DCC, EDCGeneral purpose, cost-effectiveRacemization, formation of N-acylurea byproductAdd HOBt or HOAt
HATU, HBTUChallenging couplings, electron-poor amines, sterically hindered substratesCan be expensiveUse for difficult couplings where other reagents fail
POCl₃, SOCl₂Formation of highly reactive acyl chloridesHarsh conditions, not suitable for sensitive substratesUse with robust substrates and in the absence of acid-sensitive functional groups

Part 2: Managing the Benzyl Protecting Group

The benzyl group is a robust protecting group for the hydroxypyridinone nitrogen, but its removal can sometimes lead to unintended side reactions.

Question 2: I am experiencing premature debenzylation during my synthetic steps. What conditions could be causing this and how can I prevent it?

Answer:

The N-O bond in the N-benzyloxy group can be susceptible to cleavage under certain reductive conditions. While generally stable to a range of reagents, inadvertent debenzylation can occur.

  • Unintended Hydrogenolysis: The most common cause of premature debenzylation is exposure to catalytic hydrogenation conditions, even under mild pressures of hydrogen gas in the presence of a palladium catalyst.[9][10] If other parts of your molecule require reduction, consider alternative, non-hydrogenolysis-based methods for those transformations.

Preventative Measures:

  • Orthogonal Protecting Group Strategy: If your synthesis requires a reduction step, consider if an alternative protecting group for the hydroxypyridinone nitrogen would be more compatible.

  • Careful Selection of Reagents: Avoid reagents that can act as hydrogen sources in the presence of trace metals.

Question 3: During the final debenzylation step, I am observing low yields and the formation of byproducts. How can I optimize the debenzylation process?

Answer:

The choice of debenzylation method is critical to avoiding side reactions. The two most common methods are catalytic hydrogenation and treatment with strong acids.

  • Catalytic Hydrogenation/Transfer Hydrogenation: This is the most common and generally cleanest method for benzyl group removal.[11][12]

    • Standard Hydrogenolysis: H₂, Pd/C. This is highly effective but can also reduce other sensitive functional groups like alkenes, alkynes, or nitro groups.

    • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor like formic acid, ammonium formate, or cyclohexene in the presence of a palladium catalyst.[13] It is often milder and can sometimes offer better selectivity compared to using hydrogen gas directly.

  • Acid-Mediated Debenzylation: Strong Lewis acids like BCl₃ or strong protic acids can cleave benzyl ethers. However, this method can lead to side reactions, especially with electron-rich aromatic rings.

    • Friedel-Crafts Type Side Reactions: The benzyl cation formed during acid-mediated cleavage is an electrophile and can react with other aromatic rings in the molecule, leading to undesired C-benzylation.[14]

Troubleshooting Debenzylation:

  • Method Selection: If your molecule contains functional groups sensitive to reduction, acid-mediated debenzylation may be a better choice, provided it is stable to strong acid. Conversely, if your molecule is acid-sensitive, catalytic hydrogenation is preferred.

  • Optimizing Catalytic Hydrogenation:

    • Catalyst Poisoning: Sulfur-containing compounds or certain nitrogen heterocycles can poison the palladium catalyst.[9] Ensure your starting material is free of such impurities.

    • Solvent Choice: Protic solvents like ethanol or methanol are typically effective for hydrogenation.

  • Mitigating Side Reactions in Acid-Mediated Cleavage:

    • Use of a Cation Scavenger: The addition of a cation scavenger, such as pentamethylbenzene or anisole, can trap the benzyl cation and prevent it from reacting elsewhere in your molecule.[14]

Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation

  • Dissolve this compound derivative (1 eq.) in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a hydrogen donor, such as ammonium formate (5-10 eq.).

  • Carefully add 10% Palladium on carbon (10-20% w/w).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the residue by an appropriate method (e.g., crystallization or chromatography).

Part 3: Stability of the Hydroxypyridinone Core and N-O Bond

The hydroxypyridinone core is generally stable, but its reactivity should not be overlooked, particularly the N-O bond.

Question 4: I am observing an unexpected byproduct that appears to be an O-alkylated species. How is this possible and how can I avoid it?

Answer:

While N-alkylation is the more common reaction for protected hydroxypyridinones, O-alkylation can occur under certain conditions, particularly in Mitsunobu reactions or when using highly reactive alkylating agents in the presence of a strong base.[15] The oxygen of the pyridinone carbonyl can act as a nucleophile, leading to the formation of an O-alkylated isomer.

Avoidance Strategies:

  • Control of Reaction Conditions: Use milder bases and less reactive alkylating agents when possible.

  • Alternative Synthetic Routes: If O-alkylation is a persistent problem, consider alternative synthetic strategies that avoid direct alkylation at that stage.

Question 5: Could the N-O bond of the N-benzyloxy group be a point of instability?

Answer:

Yes, the N-O bond is inherently weaker than C-C, C-N, or C-O bonds.[16] While the N-benzyloxy group in this molecule is relatively stable, it can be cleaved under certain conditions beyond intentional debenzylation:

  • Strong Reducing Agents: Reagents that can effect single-electron transfer may lead to cleavage of the N-O bond.

  • Certain Lewis Acids: Strong Lewis acids, particularly at elevated temperatures, could potentially coordinate to the oxygen and facilitate N-O bond cleavage.

General Recommendations for Stability:

  • Storage: Store this compound in a cool, dry place away from strong acids, bases, and reducing agents.

  • Reaction Conditions: Be mindful of the potential for N-O bond cleavage when planning synthetic steps involving harsh conditions. Whenever possible, opt for milder reagents and reaction conditions.

Visualizing Troubleshooting Workflows

To aid in diagnosing experimental issues, the following diagrams illustrate common problems and their solutions.

AmideCouplingTroubleshooting Start Low Amide Yield Activation Inadequate Carboxylic Acid Activation? Start->Activation Nucleophilicity Poor Amine Nucleophilicity? Activation->Nucleophilicity No Solution_Activation Use Stronger Coupling Agent (e.g., HATU, HBTU) Activation->Solution_Activation Yes Solution_Additive Add HOBt/HOAt to Carbodiimide Reactions Activation->Solution_Additive Yes (with carbodiimide) Sterics Steric Hindrance? Nucleophilicity->Sterics No Solution_Nucleophilicity Increase Reaction Time/ Temperature (with caution) Nucleophilicity->Solution_Nucleophilicity Yes Solution_Sterics Consider Less Bulky Reagents/Starting Materials Sterics->Solution_Sterics Yes

Caption: Troubleshooting workflow for low amide yield.

DebenzylationTroubleshooting Start Debenzylation Issues Method Choice of Method Start->Method Hydrogenolysis Catalytic Hydrogenation Method->Hydrogenolysis Reductive AcidCleavage Acid-Mediated Cleavage Method->AcidCleavage Acidic Problem_H2 Reduction of Other Functional Groups Hydrogenolysis->Problem_H2 Problem_Acid Friedel-Crafts Side Reactions AcidCleavage->Problem_Acid Solution_H2 Use Catalytic Transfer Hydrogenation (CTH) for better selectivity Problem_H2->Solution_H2 Solution_Acid Add a Cation Scavenger (e.g., pentamethylbenzene) Problem_Acid->Solution_Acid

Caption: Selecting the appropriate debenzylation method.

References

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  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492.
  • MySkinRecipes. (n.d.). This compound.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Paillasse, M. R., et al. (2009). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. The Journal of Organic Chemistry, 74(2), 861-864.
  • Chemistry LibreTexts. (2023).
  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980.
  • Morofuji, T., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3832-3835.
  • Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8469-8471.
  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
  • Fisher Scientific. (n.d.). Amide Synthesis - Reference Reaction Protocols.
  • Vankawala, P. J., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 58(3), 284-290.
  • Sturzbecher-Hoehne, M., et al. (2015). Hydroxypyridinonate Complex Stability of Group (IV) Metals and Tetravalent f-Block Elements: The Key to the Next Generation of Chelating Agents for Radiopharmaceuticals. Inorganic Chemistry, 54(4), 1361-1372.
  • Hider, R. C., et al. (1996). Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry, 39(6), 1221-1232.
  • Li, B., et al. (2022). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules, 27(19), 6543.
  • Santos, M. A., et al. (2022).
  • Santos, M. A., Marques, S. M., & Chaves, S. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. International Journal of Molecular Sciences, 23(6), 3209.
  • PubChem. (n.d.). This compound.
  • Paillasse, M. R., et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: tools for the synthesis of 3,2-hydroxypyridinone (HOPO)
  • Patel, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(4), 415-424.
  • Cilibrizzi, A., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 26(22), 7001.
  • Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
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Technical Support Center: Optimizing Linker Length for PROTACs with a Pyridinone Core

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers developing Proteolysis Targeting Chimeras (PROTACs). This guide focuses on a critical challenge in PROTAC design: the optimization of the linker element, specifically for PROTACs that utilize a pyridinone-based ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]

The linker is not merely a spacer; it is a crucial determinant of a PROTAC's efficacy, influencing the stability and geometry of the key ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's overall physicochemical properties.[3][][5] An improperly designed linker can lead to a host of issues, from poor degradation to insolubility. This guide provides a structured, question-and-answer-based approach to troubleshoot common problems encountered during the linker optimization phase.

The PROTAC Mechanism: A Quick Overview

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[5][6] They do this by forming a ternary complex, bringing the POI into close proximity with an E3 ubiquitin ligase, which then tags the POI with ubiquitin for destruction by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TC Productive Ternary Complex POI->TC Binds PROTAC PROTAC (Pyridinone Core) PROTAC->TC E3 VHL E3 Ligase E3->TC Recruited UB Ubiquitination TC->UB Catalyzes Proteasome 26S Proteasome UB->Proteasome Targeted for Degradation Degraded Degraded POI (Peptides) Proteasome->Degraded Degrades

Caption: General mechanism of PROTAC-induced protein degradation.

Troubleshooting & FAQs

Question 1: I've designed my first pyridinone-based PROTAC, but I see no target degradation. Where do I start troubleshooting?

Answer: When a rationally designed PROTAC fails to induce degradation, it's essential to systematically validate each step of its mechanism of action. The issue often lies in suboptimal ternary complex formation, which is heavily dependent on the linker.

Scientific Rationale: A functional PROTAC must first be able to independently bind both its target POI and the VHL E3 ligase.[7] Only then can it mediate the formation of the ternary complex. If binary binding is confirmed, the inability to form a stable and productive ternary complex is the most likely culprit. The linker's length or attachment points may be causing steric hindrance or an unfavorable orientation of the two proteins.[8]

Troubleshooting Protocol:

  • Confirm Cell Permeability & Compound Stability: Before assessing intracellular activity, ensure your compound is getting into the cells and is not rapidly degrading. This can be assessed using LC-MS/MS analysis of cell lysates after incubation with the PROTAC. Poor permeability is a known challenge for PROTACs due to their high molecular weight.[6][9][10]

  • Verify Binary Target Engagement:

    • POI Binding: Confirm that the warhead portion of your PROTAC still binds the POI. A thermal shift assay (TSA) or a cellular thermal shift assay (CETSA) can provide evidence of target engagement in vitro or in cells.

    • VHL Ligase Binding: Confirm that the pyridinone ligand is engaging the VHL E3 ligase. Live-cell NanoBRET™ assays are excellent for quantifying intracellular target engagement.[11] Alternatively, fluorescence polarization (FP) competition assays can be used in vitro.[12][13]

  • Assess Ternary Complex Formation: If both binary interactions are confirmed, the next step is to determine if the ternary complex is forming.

    • Co-Immunoprecipitation (Co-IP): This is a direct way to assess complex formation in a cellular context.[13] Treat cells with your PROTAC, immunoprecipitate the POI, and then perform a Western blot for VHL (and vice-versa). An increase in the co-precipitated protein in the presence of the PROTAC indicates ternary complex formation.

  • Synthesize a Linker Library: If binary binding is good but ternary complex formation is weak or absent, the linker is the primary suspect. Synthesize a focused library of PROTACs with the same POI ligand and pyridinone core but with varying linker lengths. Polyethylene glycol (PEG) and alkyl chains are common choices. A typical starting point is to test linkers of 4, 6, 8, and 12 atoms in length.[8][14] Re-evaluate degradation with this new series.

Question 2: My PROTAC shows good degradation at low concentrations, but the effect diminishes at higher concentrations. What is the "hook effect" and how do I fix it?

Answer: This phenomenon is known as the "hook effect" and is a classic indicator of PROTAC behavior.[15] It occurs when high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-POI or PROTAC-VHL) over the productive ternary complex, thus reducing degradation efficiency.[8]

Scientific Rationale: The formation of the ternary complex is a cooperative process that follows the principles of equilibrium. At optimal concentrations, one PROTAC molecule bridges the POI and E3 ligase. At excessive concentrations, the probability increases that one POI molecule will be bound to a PROTAC and one E3 ligase molecule will be bound to a different PROTAC, saturating both proteins and preventing them from coming together.

Hook_Effect cluster_low Low [PROTAC] cluster_high High [PROTAC] TC Productive Ternary Complex (Degradation) BC1 Binary Complex (PROTAC-POI) BC2 Binary Complex (PROTAC-VHL) Concentration PROTAC Concentration cluster_low cluster_low Concentration->cluster_low Optimal cluster_high cluster_high Concentration->cluster_high Excessive

Caption: The hook effect: binary vs. ternary complex formation.

Troubleshooting Protocol:

  • Perform a Full Dose-Response Curve: Always test your PROTACs over a wide range of concentrations (e.g., from 0.1 nM to 10 µM) to fully characterize the degradation profile and identify the optimal concentration window (DC50) and maximal degradation (Dmax).[15] The resulting bell-shaped curve is characteristic of the hook effect.

  • Optimize Linker Rigidity: The hook effect can be influenced by linker flexibility. While flexible linkers like PEGs can be advantageous, they may also lead to an entropic penalty for ternary complex formation.[8] Consider synthesizing a new set of PROTACs with more rigid linker elements (e.g., incorporating piperazine or triazole rings) to reduce conformational flexibility and potentially stabilize the ternary complex over binary states.[8][]

  • Measure Ternary Complex Cooperativity: Use biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the cooperativity (alpha, α) of your system.[17][18] A high positive cooperativity value (α > 1) indicates that the formation of the first binary complex enhances the binding of the second protein, leading to a more stable ternary complex that can overcome the hook effect. A linker that promotes positive cooperativity is ideal.

Linker TypeTypical Length (atoms)FlexibilityImpact on Properties
Alkyl Chain 8 - 16HighCan decrease solubility, high flexibility.[]
PEG Chain 9 - 21 (n=2 to 6)HighIncreases hydrophilicity and solubility.[8]
Piperazine/Piperidine 6 - 10RigidImproves rigidity, can enhance solubility.[]
Alkyne/Triazole 5 - 9RigidProvides rigidity, useful for click chemistry synthesis.[5]
Question 3: My PROTAC works well in biochemical assays but has poor activity in cells. Could the linker be the cause?

Answer: Absolutely. A common reason for the discrepancy between in vitro and cellular activity is poor physicochemical properties, such as low solubility or poor cell permeability, both of which are heavily influenced by the linker.[][20]

Scientific Rationale: PROTACs are large molecules, often violating traditional drug-likeness guidelines like Lipinski's Rule of Five.[6][9] The linker contributes significantly to the molecule's overall size, polarity, and flexibility. A long, greasy alkyl linker might promote potent ternary complex formation in a clean biochemical system but will likely cause the molecule to have poor aqueous solubility and an inability to cross the cell membrane.[][10]

Workflow_Troubleshooting Start Start: PROTAC with Pyridinone Core & New Linker Degrade Assess Degradation (Western Blot) Start->Degrade Bind_POI Check POI Binding (CETSA) Degrade->Bind_POI No Success Optimized PROTAC Degrade->Success Yes Bind_VHL Check VHL Binding (NanoBRET) Bind_POI->Bind_VHL OK Action Synthesize New Linker Library (Vary Length/Rigidity) Bind_POI->Action Fails Ternary Assess Ternary Complex (Co-IP, SPR) Bind_VHL->Ternary OK Bind_VHL->Action Fails Permeability Check Permeability (PAMPA, Caco-2) Ternary->Permeability OK Ternary->Action Fails Permeability->Action Fails Permeability->Success OK Action->Start

Caption: A workflow for systematic PROTAC linker optimization.

Troubleshooting Protocol:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of your PROTAC using standard methods (e.g., nephelometry).

    • Permeability: Use a parallel artificial membrane permeability assay (PAMPA) for a quick assessment of passive diffusion. If promising, move to a Caco-2 cell permeability assay, which provides more biologically relevant data.[12][13]

  • Modify the Linker to Improve Properties:

    • Increase Polarity: If solubility is low, replace alkyl chain elements with more polar groups. Incorporating PEG units or basic nitrogen-containing groups like piperazine can improve solubility.[12][13][]

    • Balance Flexibility and Rigidity: While increasing polarity can help, it can also increase the polar surface area (PSA), hindering permeability. Sometimes, introducing rigid elements that form intramolecular hydrogen bonds can shield polar groups, reducing the effective PSA and improving cell entry without sacrificing solubility.[]

  • Consider Pro-PROTAC Strategies: If direct modification of the linker fails to improve cellular activity, a prodrug approach can be considered. This involves masking a polar group on the linker with a lipophilic, cell-labile moiety that is cleaved intracellularly to release the active PROTAC.

By systematically evaluating binary binding, ternary complex formation, and the physicochemical properties imparted by the linker, researchers can efficiently diagnose and solve the majority of issues encountered when optimizing pyridinone-based PROTACs.

References
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
  • Effect of PROTAC linker length and conjugation site. A. In a...
  • Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation.
  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]
  • Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degrad
  • Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay. NIH. [Link]
  • PROTAC Molecules Activity and Efficacy Evalu
  • Impact of linker length on the activity of PROTACs. PMC - NIH. [Link]
  • Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation.
  • Mechanistic and Structural Features of PROTAC Ternary Complexes. Springer. [Link]
  • Tackling the DMPK challenges of developing PROTAC drugs. Drug Target Review. [Link]
  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]
  • Unlocking PROTACs' Potential: Overcoming Development Challenges. Pharmacy Times. [Link]
  • Novel approaches for the rational design of PROTAC linkers. Semantic Scholar. [Link]
  • PROTACs in focus: Navigating the complexities of preclinical development. Drug Target Review. [Link]
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS. [Link]
  • Novel approaches for the rational design of PROTAC linkers.
  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews (RSC Publishing). [Link]
  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]
  • (PDF) E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.

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Technical Support Center: Debenzylation of 1-(Benzyloxy)-6-oxo-1,h6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The debenzylation of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates.[1] This process, however, can be fraught with challenges, from incomplete reactions to the formation of stubborn byproducts. This technical support guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring a higher success rate in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed hydrogenation for the debenzylation is sluggish or has completely stalled. What are the likely causes?

A1: Stalled or slow hydrogenolysis of this substrate is a common issue, primarily stemming from catalyst poisoning.[2] The nitrogen atom within the pyridine ring can strongly coordinate to the palladium catalyst's surface, thereby inhibiting its activity.[2] Other contributing factors can include the quality of the catalyst, insufficient hydrogen pressure, or a suboptimal choice of solvent.[2]

Q2: How can the issue of catalyst poisoning by the pyridine nitrogen be addressed?

A2: Several effective strategies can be employed to mitigate catalyst poisoning:

  • Acidic Additives: The introduction of a mild acid, such as acetic acid, can protonate the pyridine nitrogen.[2][3] This protonation reduces the nitrogen's ability to bind to the palladium catalyst, thus preserving its activity.[2][4]

  • Catalyst Selection: Pearlman's catalyst, Pd(OH)₂/C, is often more effective than the standard Pd/C for substrates containing basic nitrogen groups.[2][5]

  • Increased Catalyst Loading: While not always the most efficient solution, increasing the amount of catalyst can sometimes compensate for partial poisoning and drive the reaction to completion.[2][6]

  • Solvent Choice: The reaction rate can be significantly influenced by the solvent. Protic solvents such as ethanol are commonly used and often yield good results.[2][3]

Q3: I'm observing over-reduction, leading to the saturation of the pyridine or benzene ring. How can this be prevented?

A3: Aromatic ring saturation is a known side reaction during hydrogenolysis.[2] To minimize this unwanted outcome:

  • Control of Reaction Conditions: Lowering the hydrogen pressure and the reaction temperature can favor the desired debenzylation over ring saturation.[2]

  • Catalyst Pre-treatment: Specific pre-treatment of the catalyst can help suppress unwanted hydrogenation reactions.[2]

  • Catalytic Transfer Hydrogenation: Employing a hydrogen donor like ammonium formate or cyclohexene in a transfer hydrogenation setup can offer a milder and more selective alternative to using hydrogen gas.[2][7][8] This method has been shown to be effective in preventing over-reduction in similar systems.[9]

Q4: Are there alternative debenzylation methods if catalytic hydrogenation is not viable for my substrate?

A4: Yes, several alternatives to catalytic hydrogenation exist, particularly for substrates sensitive to reduction or those that are incompatible with palladium catalysts.

  • Acid-Mediated Cleavage: Strong acids, such as boron trichloride (BCl₃) or trifluoroacetic acid (TFA), can cleave benzyl ethers.[6][10][11] This method is suitable for molecules that can withstand harsh acidic conditions. The use of a cation scavenger is often recommended to prevent side reactions from the resulting benzyl cation.[6]

  • Oxidative Deprotection: For certain substituted benzyl ethers, like the p-methoxybenzyl (PMB) group, oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly effective and selective method.[6][12]

  • Base-Promoted Debenzylation: A combination of potassium tert-butoxide (KOtBu) and oxygen in DMSO has been reported as an efficient method for the N-debenzylation of various heterocycles.[13]

Troubleshooting Guides

Guide 1: Incomplete Debenzylation via Catalytic Hydrogenolysis

If you are experiencing an incomplete reaction, follow this troubleshooting workflow:

Start Incomplete Debenzylation Catalyst Check Catalyst Activity & Loading Start->Catalyst Conditions Optimize Reaction Conditions Catalyst->Conditions If catalyst is active Catalyst_Details Use fresh catalyst Increase loading (10-20 mol%) Consider Pearlman's catalyst (Pd(OH)₂/C) Catalyst->Catalyst_Details Additives Consider Additives Conditions->Additives If still incomplete Conditions_Details Increase H₂ pressure Increase temperature Ensure vigorous stirring Conditions->Conditions_Details Alternative Switch to Alternative Method Additives->Alternative If additives fail Additives_Details Add acetic acid (1.5 equiv.) Additives->Additives_Details Alternative_Details Catalytic Transfer Hydrogenation Acid-mediated cleavage Alternative->Alternative_Details

Caption: Troubleshooting workflow for incomplete debenzylation.

Guide 2: Managing Side Reactions

This guide helps in identifying and mitigating common side reactions.

Side Product Plausible Cause Recommended Solution(s)
TolueneSuccessful debenzylationThis is the expected byproduct of the benzyl group cleavage.[10]
Ring-saturated productOver-reduction due to harsh conditions or highly active catalyst.[2]Lower H₂ pressure and temperature.[2] Switch to a milder hydrogen source like ammonium formate (transfer hydrogenation).[2][8]
Dechlorinated product (if applicable)Hydrogenolysis of aryl halides.Select a catalyst with higher selectivity for debenzylation over dehalogenation.[14] Careful control of reaction conditions is crucial.[14]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol outlines a general procedure for the debenzylation of this compound using palladium on carbon.

  • Reaction Setup: Dissolve the starting material (1 mmol) in a suitable solvent (e.g., ethanol, 20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[15]

  • Inerting: Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert environment.[15]

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a Parr apparatus can be used) at room temperature.[16][17]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[15]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

A Dissolve Starting Material B Add Pd/C Catalyst A->B C Evacuate & Backfill with H₂ B->C D Stir under H₂ Atmosphere C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® E->F G Concentrate & Purify F->G

Caption: Workflow for catalytic hydrogenolysis.

Protocol 2: Catalytic Transfer Hydrogenation

This protocol provides an alternative, often milder, debenzylation method.

  • Reaction Setup: Dissolve the starting material (1 mmol) in methanol (20 mL).

  • Reagent Addition: Add ammonium formate (4-5 equivalents).[15]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10 mol%).[15]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[15]

  • Isolation: Concentrate the filtrate. The residue can be dissolved in an organic solvent and washed with a saturated NaCl solution to remove excess ammonium formate. Dry the organic layer and concentrate under reduced pressure to yield the deprotected product.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines.
  • Sansanwal, V., & Krishnamurty, H. G. (1995). New Observations on Deprotection of O-Benzyl Derivatives with Pd/C-Cyclohexene. Synthetic Communications, 25(13), 1901-1906.
  • ResearchGate. (n.d.). Proposed mechanism of the debenzylation side reaction of 3-(benzylamino).
  • National Institutes of Health. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399-402.
  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl.
  • Qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Benzyl Ether Deprotection.
  • Common Organic Chemistry. (n.d.). Benzyl Deprotection Mechanism (H2 + Pd/C).
  • Technology Networks. (2016). Selective Debenzylation of N-Benzyloxypyrazinones in Flow.
  • Wiley Online Library. (2025). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level.
  • Wikipedia. (n.d.). Hydrogenolysis.
  • ResearchGate. (2007). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals.
  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • ResearchGate. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Wiley Online Library. (n.d.). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2011). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid.
  • Chemistry LibreTexts. (2019). 16.6: Hydrogenolysis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • University of Durham. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols.
  • University of Rochester. (n.d.). How to Troubleshoot a Reaction.
  • ACS Publications. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • National Institutes of Health. (n.d.). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover.
  • MySkinRecipes. (n.d.). This compound.
  • Semantic Scholar. (2024). Pyridine N-oxides as hydrogen atom transfer reagents for site-selective photoinduced C(sp3)–H functionalization.
  • Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
  • ACS Publications. (2012). A Heterogeneous Nickel Catalyst for the Hydrogenolysis of Aryl Ethers without Arene Hydrogenation.
  • ResearchGate. (n.d.). Photoinduced C−H functionalization by pyridine N‐oxide HAT catalysts.
  • Organic Chemistry Portal. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines.
  • ACS Publications. (n.d.). Hydrogenolysis of the Nitrogen—Nitrogen Bond of Acylhydrazines with Raney Nickel.
  • ResearchGate. (n.d.). Intercepting a Transient Pyridine N-Oxide Fe(III) Species in Catalytic Oxygen Atom Transfer Reaction.

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Technical Support Center: Enhancing Cell Permeability of PROTACs with Pyridinone Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical challenge in Proteolysis Targeting Chimera (PROTAC) development: achieving optimal cell permeability, with a specific focus on designs incorporating pyridinone-based linkers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries about the interplay between PROTAC structure and cellular uptake.

Q1: What are PROTACs and why is cell permeability their primary obstacle?

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within the cell.[1][2] They accomplish this by co-opting the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] A PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex that tags the POI for destruction by the proteasome.[4][5]

The primary obstacle for PROTACs is their molecular size and physicochemical properties.[6] Comprising two ligands and a linker, their molecular weight (MW) often exceeds 800 Da, and they typically have a high number of hydrogen bond donors/acceptors and a large polar surface area (PSA).[3][7] These characteristics place them in the "beyond Rule of 5" (bRo5) chemical space, which is strongly associated with poor passive diffusion across the cell's lipid membrane.[6][8] If a PROTAC cannot efficiently enter the cell, it cannot perform its function, regardless of its potency in biochemical assays.[7]

Q2: My PROTAC is highly potent in biochemical assays but shows weak activity in cell-based degradation assays. Is this a permeability issue?

A significant drop in potency between a cell-free biochemical assay (e.g., binding affinity) and a cell-based assay (e.g., Western blot for protein degradation) is a classic indicator of poor cell permeability.[7] Other factors could be at play, such as rapid efflux from the cell by transporters or poor metabolic stability, but insufficient cellular entry is the most common culprit.[3][9] It is essential to perform direct permeability assessments to diagnose the problem accurately.[7][10]

Q3: What are the potential benefits of using a pyridinone moiety in a PROTAC linker?

While linkers were once seen as simple spacers, they are now recognized as critical determinants of a PROTAC's overall properties.[4][11] Incorporating a rigid heterocyclic scaffold like pyridinone can offer several advantages:

  • Conformational Rigidity: Rigid linkers can reduce the entropic penalty associated with forming the ternary complex, potentially leading to more potent degradation.[3][12]

  • Vectorial Control: The fixed geometry of the pyridinone ring helps to control the spatial orientation of the two ligands, which is crucial for productive ternary complex formation.[5]

  • Modulation of Physicochemical Properties: The nitrogen atom in the pyridinone ring can act as a hydrogen bond acceptor or be protonated, which can be strategically used to fine-tune solubility and interactions with membrane transporters. Introducing such polar motifs can improve aqueous solubility.[3][12]

Q4: How can intramolecular hydrogen bonds (IHBs) improve the permeability of a large molecule like a PROTAC?

The formation of intramolecular hydrogen bonds (IHBs) is a key mechanism behind the "chameleon effect," where a PROTAC can change its conformation to suit its environment.[8] In the aqueous environment outside a cell, the PROTAC may exist in an extended, linear conformation. To cross the nonpolar lipid membrane, the molecule can fold into a more compact, spherical shape.[13][14] This folding is often stabilized by IHBs that shield polar groups (like amide N-H and carbonyls) from the nonpolar environment, effectively reducing the molecule's three-dimensional polar surface area (3D-PSA).[14][15][16] A lower 3D-PSA facilitates passage through the cell membrane.[14][17]

Section 2: Troubleshooting Guide for Permeability Optimization

This guide is structured around common experimental challenges. For each issue, we outline the likely causes and provide actionable strategies to resolve them.

Problem: High Biochemical Potency, Low Cellular Activity

Primary Suspected Cause: Poor cell permeability. The PROTAC is effective at binding its targets but cannot reach them in sufficient concentrations inside the cell.

Solution 1: Linker Modification to Induce Favorable Conformations

The linker's chemistry is instrumental to PROTAC success.[3] The goal is to design a linker that encourages the formation of a compact, membrane-compatible conformation.

  • Strategy: Introduce functional groups on or near the pyridinone linker that can form intramolecular hydrogen bonds (IHBs). This can be achieved by placing hydrogen bond donors and acceptors in proximity, allowing them to interact and shield polarity.[13][] Studies have shown that not only IHBs but also NH–π and π–π interactions can stabilize these folded, low-polarity conformations.[15][16]

  • Causality: By promoting a folded state, you reduce the effective 3D-PSA of the PROTAC in the lipophilic membrane environment. This "molecular chameleonicity" allows the large molecule to minimize its polarity and size for more efficient passive diffusion.[19][20] Flexible linkers, such as those based on PEG, may be more adept at adopting these folded states compared to simple alkyl chains.[17]

Solution 2: Bioisosteric Replacement of Amide Bonds

Amide bonds are common in PROTAC linkers but contribute to high PSA and act as hydrogen bond donors, hindering permeability.[21][22]

  • Strategy: Replace a key amide bond within the linker with an ester. This is a simple but powerful modification.

  • Causality: An amide-to-ester substitution removes a hydrogen bond donor and reduces the overall polarity of the molecule.[21] This subtle change can dramatically improve permeability and, consequently, cellular degradation potency, without negatively impacting the formation of the ternary complex.[21][22]

Solution 3: The Prodrug Approach

If modifications to the linker are insufficient or compromise ternary complex formation, a prodrug strategy can be employed.

  • Strategy: Mask highly polar functional groups (e.g., hydroxyls or carboxylic acids) on the PROTAC with lipophilic, cleavable moieties like esters.[10][23] These masking groups are designed to be removed by intracellular enzymes (e.g., esterases) to release the active PROTAC inside the cell.

  • Causality: The lipophilic mask increases the overall hydrophobicity of the molecule, facilitating its entry into the cell.[10] Once inside, enzymatic cleavage restores the original, active PROTAC. This strategy has been successfully used to develop orally bioavailable degraders.[8][10]

Problem: Inconsistent or Unreliable Permeability Assay Results

Primary Suspected Cause: Technical issues with the assay itself, such as low compound recovery, nonspecific binding, or efflux transporter activity confounding the results.

Solution 1: Select the Appropriate Permeability Assay

Different assays measure different aspects of permeability. Choosing the right one is critical.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, low-cost assay that measures passive diffusion only.[10][22] It is excellent for early-stage screening to quickly rank compounds based on their ability to cross a lipid membrane.[24]

  • Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that form tight junctions and express active transporters.[10][24] It provides more biologically relevant data, as it can measure both passive diffusion and the effects of active uptake and efflux.[9][10]

Solution 2: Troubleshoot the Caco-2 Assay

The Caco-2 assay is powerful but complex. Low recovery or high efflux ratios can obscure the true passive permeability.

  • Strategy:

    • Measure Bidirectional Permeability: Determine the apparent permeability (Papp) in both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A).

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter (like P-glycoprotein), which actively pumps it out of the cell.[9]

    • Check Compound Recovery: Always quantify the amount of compound in both donor and receiver compartments at the end of the assay. Low recovery (<70-80%) can indicate issues like poor solubility in the assay buffer or nonspecific binding to the plate material.[9]

  • Causality: A high efflux ratio can explain why a PROTAC with seemingly adequate physicochemical properties for passive diffusion still fails to accumulate in cells. Identifying efflux liability allows for rational chemical modifications to mitigate it. Poor recovery leads to an underestimation of the apparent permeability, giving a false negative result.[10]

Quantitative Data Summary: Impact of Linker Strategies

The table below illustrates hypothetical data for a series of PROTACs built around a pyridinone linker, showing how different optimization strategies can impact key physicochemical properties and permeability.

PROTAC IDLinker StrategyMW (Da)cLogPTPSA (Ų)HBDPapp (A-to-B) (10⁻⁶ cm/s)Efflux Ratio
PROTAC-01 Pyridinone-Alkyl (Baseline)8504.515040.51.2
PROTAC-02 Amide-to-Ester Swap8514.813832.1[21]1.1
PROTAC-03 IHB-Inducing Moiety8754.615543.5[13][14]1.3
PROTAC-04 Added Piperazine Ring9084.216241.8[3]0.9
PROTAC-05 Prodrug (Ester Mask)9245.51303>10.0*N/A

*Apparent permeability of the prodrug form, which is then cleaved intracellularly.

Section 3: Visualizations & Workflows

To clarify complex concepts, the following diagrams illustrate the PROTAC mechanism, the permeability challenge, and a standard experimental workflow.

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Intracellular Space cluster_membrane Cell Membrane PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub recruits E2~Ub Recycle PROTAC Recycled Ternary->Recycle Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Permeation Cellular Uptake (Permeability) Permeation->PROTAC Extracellular Extracellular PROTAC Extracellular->Permeation

Caption: Workflow of PROTAC-mediated protein degradation.

The Chameleon Effect on Permeability

Chameleon_Effect cluster_out Extracellular (Aqueous) cluster_membrane Cell Membrane (Lipophilic) cluster_in Intracellular (Aqueous) Linear Extended PROTAC (High 3D-PSA) Folded Folded PROTAC (Low 3D-PSA) Linear->Folded Folds via IHB Unfolded Active PROTAC Folded->Unfolded Unfolds

Caption: Conformational changes enabling PROTAC membrane transit.

Caco-2 Permeability Assay Workflow

Caco2_Workflow Seed 1. Seed Caco-2 cells on Transwell plates Culture 2. Culture for ~21 days to form monolayer Seed->Culture TEER 3. Verify monolayer integrity (TEER measurement) Culture->TEER Dose 4. Add PROTAC to Apical (A) or Basolateral (B) compartment TEER->Dose Incubate 5. Incubate (e.g., 2 hours) Dose->Incubate Sample 6. Collect samples from donor & receiver wells Incubate->Sample Analyze 7. Quantify PROTAC concentration (LC-MS) Sample->Analyze Calculate 8. Calculate Papp (A->B, B->A) and Efflux Ratio Analyze->Calculate

Caption: Key steps in performing a Caco-2 permeability assay.

Section 4: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To rapidly assess the passive permeability of PROTACs in a non-cell-based system.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate with a PVDF membrane and a matching acceptor plate).

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • PROTAC stock solutions (e.g., 10 mM in DMSO).

  • UV-Vis plate reader or LC-MS system for quantification.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the filter plate. Allow it to impregnate the membrane for at least 5 minutes. This forms the artificial membrane.

  • Prepare Donor Solutions: Dilute the PROTAC stock solutions to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be kept low (<1%).

  • Assemble the PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated filter plate. Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter wells is immersed in the acceptor solution.

  • Incubation: Cover the plate assembly and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = - (V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the permeability and efflux liability of PROTACs in a biologically relevant cell monolayer system.

Materials:

  • Caco-2 cells.

  • Transwell permeable supports (e.g., 24-well plates with 0.4 µm pore size inserts).

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • Lucifer yellow solution (for monolayer integrity check).

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g., >300 Ω·cm²). Additionally, perform a Lucifer yellow rejection test; low passage of this fluorescent marker confirms tight junction integrity.

  • Transport Experiment (A-to-B):

    • Wash the monolayers gently with pre-warmed transport buffer.

    • Add the PROTAC solution (e.g., 10 µM in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end, take samples from both chambers for analysis.

  • Transport Experiment (B-to-A):

    • Repeat the process, but add the PROTAC solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Quantification: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability (Papp) for each direction: Papp (cm/s) = (dQ/dt) / (A * C_0) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C_0 is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

An ER > 2 indicates the PROTAC is a likely substrate of efflux transporters.[9]

References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Taylor & Francis Online.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
  • 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development.
  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (n.d.). SciSpace.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (n.d.).
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020).
  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (n.d.). PubMed Central.
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). PubMed Central.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.).
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). BOC Sciences.
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (n.d.).
  • Permeability Assay. (n.d.). Profacgen.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). PubMed.
  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020). PubMed Central.
  • Solution Conformations Shed Light on PROTAC Cell Permeability. (2020).
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022).
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.).
  • Technical Support Center: Overcoming Poor Cell Permeability of PROTACs. (n.d.). BenchChem.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (n.d.). PubMed Central.
  • Linkers in PROTACs. (n.d.). Precise PEG.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (n.d.). PubMed Central.
  • Current strategies for the design of PROTAC linkers: a critical review. (n.d.). PubMed Central.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm.
  • Overview of PROTAC Linkers. (n.d.). ChemPep.

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Technical Support Center: Navigating Reactions with 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide is designed to provide expert insights and practical solutions to common challenges, particularly those arising from the inherent steric hindrance of this valuable synthetic intermediate. The unique arrangement of the bulky N-benzyloxy group adjacent to the C2-carboxylic acid presents specific hurdles in common transformations such as amide bond formation and esterification. This resource provides in-depth, causality-driven troubleshooting advice and detailed protocols to help you achieve your synthetic goals efficiently and effectively.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions involving this compound is steric hindrance. The bulky benzyloxy group on the nitrogen atom restricts access to the neighboring carboxylic acid at the C2 position. This spatial crowding can significantly slow down or completely prevent reactions with nucleophiles, leading to low yields, incomplete conversions, and the formation of side products. The following guides are structured to address these issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Amide Coupling Reactions

Question: I am attempting to form an amide using standard coupling reagents like EDC/HOBt or DCC/DMAP with this compound and a primary amine, but I am observing very low to no product formation. What is causing this and how can I resolve it?

Answer:

This is a classic case of sterically hindered amide bond formation. The proximity of the N-benzyloxy group to the carboxylic acid makes the carboxyl carbon less accessible to the nucleophilic attack of the amine. Standard coupling reagents, while effective for many substrates, may not be potent enough to overcome this steric barrier.

Troubleshooting Steps & Solutions:

  • Utilize High-Activity Urnium/Phosphonium Salt Reagents: For sterically demanding couplings, more powerful activating agents are required. Reagents like HATU, HBTU, and PyBOP are specifically designed for such scenarios, often employed in peptide synthesis with hindered amino acids.[1] These reagents form highly reactive O-acylisourea intermediates that are more susceptible to nucleophilic attack.

    • Recommendation: Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). HATU is often superior due to the anchimeric assistance provided by the pyridine nitrogen in its leaving group.

  • Convert to a More Reactive Acyl Intermediate: An alternative strategy is to convert the carboxylic acid to a more reactive derivative, such as an acyl fluoride or acyl chloride, in a separate step before introducing the amine. Acyl fluorides, in particular, have shown great success in coupling sterically hindered substrates.[2]

    • Recommendation: Use a reagent like Cyanuric fluoride or XtalFluor-E to generate the acyl fluoride in situ or in a prior step. This intermediate is significantly more electrophilic and can react more readily with the amine.

  • Optimize Reaction Conditions:

    • Temperature: For hindered couplings, elevated temperatures (e.g., 40-60 °C) may be necessary to provide sufficient energy to overcome the activation barrier.[2]

    • Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they can help to solvate the charged intermediates and facilitate the reaction.

    • Base: A non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine is crucial to prevent side reactions.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol is optimized for sterically hindered substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Diagram of the HATU-Mediated Coupling Workflow:

HATU_Coupling cluster_activation Pre-activation cluster_coupling Coupling Acid Hindered Carboxylic Acid Activated_Ester O-Acylisourea Intermediate Acid->Activated_Ester DMF, RT HATU HATU HATU->Activated_Ester DIPEA DIPEA DIPEA->Activated_Ester Product Amide Product Activated_Ester->Product Amine Amine (R-NH2) Amine->Product DMF, RT to 50°C

Caption: Workflow for HATU-mediated amide coupling of the hindered acid.

FAQ 2: Esterification Reactions

Question: I am struggling with the esterification of this compound, especially with secondary or tertiary alcohols. Fischer esterification is not working, and DCC/DMAP is giving me poor yields. What are my options?

Answer:

Similar to amide coupling, the steric hindrance around the carboxylic acid makes esterification challenging, particularly with bulky alcohols. The conditions for Fischer esterification (strong acid and heat) may also be too harsh for the N-benzyloxy group. DCC/DMAP can be effective, but for highly hindered systems, more robust methods are needed.

Troubleshooting Steps & Solutions:

  • Yamaguchi Esterification: This method is specifically designed for the synthesis of sterically hindered esters. It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which then reacts with the alcohol in the presence of DMAP.

  • Steglich Esterification with Modifications: While a standard Steglich esterification (DCC/DMAP) may be sluggish, using a more nucleophilic acylation catalyst can improve yields. 4-(Pyrrolidino)pyridine (PPY) can sometimes be more effective than DMAP for very hindered substrates.

  • Uronium-Based Coupling Agents for Esterification: Peptide coupling reagents are not limited to amide bond formation. Reagents like TBTU and COMU have been successfully used to prepare esters from sterically demanding acids and alcohols under mild conditions.[3]

    • Recommendation: Employing COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) can be particularly effective for esterification with tertiary alcohols, which are notoriously difficult substrates.[3]

Detailed Protocol: Esterification using Acyl Fluoride Intermediate

This protocol leverages the high reactivity of an acyl fluoride intermediate for esterification with a hindered alcohol.

Materials:

  • This compound

  • Sterically hindered alcohol (e.g., tert-butanol)

  • PyFluor (or similar fluorinating agent)

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add PyFluor (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride. Monitor the conversion by TLC or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • In a separate flask, dissolve the sterically hindered alcohol (1.5 eq) in anhydrous DCM.

  • Slowly add the solution of the acyl fluoride to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solvent and purify the resulting ester by flash chromatography.

Data Summary Table: Recommended Coupling Reagents

ReagentClassRecommended ForKey Advantages
HATU Aminium SaltHighly hindered amide couplingsHigh reactivity, low racemization, anchimeric assistance.
PyBOP Phosphonium SaltHindered amide couplingsGood for difficult couplings, stable crystalline solid.
COMU Aminium SaltHindered esterifications (incl. tert-alcohols)Highly reactive, safer byproducts than benzotriazole-based reagents.[3]
Cyanuric Fluoride Acyl Fluoride FormerAmide & Ester synthesisGenerates highly reactive acyl fluoride, good for very hindered systems.[2]

Logical Decision Workflow for Method Selection

The following diagram outlines a decision-making process for selecting the appropriate reaction strategy when working with this compound.

Decision_Tree Start Starting Material: This compound Desired_Product What is the desired product? Start->Desired_Product Amide Amide Desired_Product->Amide Ester Ester Desired_Product->Ester Amine_Type What is the nature of the amine? Amide->Amine_Type Alcohol_Type What is the nature of the alcohol? Ester->Alcohol_Type Primary_Amine Primary / Less Hindered Secondary Amine Amine_Type->Primary_Amine Hindered_Amine Hindered Secondary / Electron Deficient Amine Amine_Type->Hindered_Amine Try_HATU Use HATU/DIPEA Protocol Primary_Amine->Try_HATU Acyl_Fluoride_Amide Use Acyl Fluoride Protocol Hindered_Amine->Acyl_Fluoride_Amide Primary_Secondary_OH Primary or Secondary Alcohol Alcohol_Type->Primary_Secondary_OH Tertiary_OH Tertiary Alcohol Alcohol_Type->Tertiary_OH Try_Yamaguchi Use Yamaguchi Esterification Primary_Secondary_OH->Try_Yamaguchi Use_COMU Use COMU-based Protocol Tertiary_OH->Use_COMU

Caption: Decision tree for selecting a synthetic strategy.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
  • Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(6), 394-397. [Link]
  • Allen, C. L., Lapkin, A. A., & Williams, J. M. J. (2011). Catalytic Approaches to the Synthesis of Amide Bonds.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. ACS Omega, 1(2), 236–247. [Link]
  • Ferraz, V., Gualtierotti, J., & Perrin, L. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3183. [Link]
  • Gao, Y., et al. (2020). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates.
  • Alizadeh, F. T. (2022). Metal-free synthesis strategies towards amide bond formation: review. Proceedings of the National Academy of Sciences of Azerbaijan, Chemical Series, (2), 165-180. [Link]
  • Sheppard, T. D. (2017).
  • Aapptec. Coupling Reagents. Aapptec Peptides. [Link]
  • PubChem. This compound.
  • MySkinRecipes. This compound. MySkinRecipes. [Link]
  • Godin, F., et al. (2010). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. The Journal of Organic Chemistry, 75(17), 5793-5801. [Link]
  • Sajjadi, S. M., et al. (2022). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules, 27(23), 8333. [Link]
  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
  • El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268. [Link]
  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. University of Liverpool. [Link]
  • Custelcean, R., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. [Link]
  • Wikipedia. Protecting group.
  • Ghorbani-Vaghei, R., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking.
  • Gardner, T. S., & Wenis, E. (1969). U.S. Patent No. 3,467,659. Washington, DC: U.S.
  • Savelova, V. A., et al. (2000). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Russian Chemical Bulletin, 49(1), 39-46. [Link]
  • Katritzky, A. R., et al. (2003). Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Synthesis, 2003(18), 2777-2780. [Link]
  • ORBi. SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. University of Liege. [Link]
  • Atwal, K. S., et al. (1989). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 32(4), 806-811. [Link]
  • Pfizer Inc. (2016). U.S. Patent No. 9,481,666. Washington, DC: U.S.

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Technical Support Center: Crystallization of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the refinement of crystallization methods for 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This guide offers in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the crystallization of this pyridone derivative, a class of compounds often explored for their therapeutic potential, including as HIV integrase inhibitors.[1]

Introduction: The Critical Role of Crystalline Form

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physical and chemical properties. For this compound, achieving a stable and pure crystalline form is paramount for ensuring consistent solubility, dissolution rate, bioavailability, and stability. The presence of both a carboxylic acid and a pyridone ring suggests the potential for zwitterionic character, which can significantly influence its crystallization behavior. This guide is designed to provide practical, experience-driven insights to navigate the complexities of crystallizing this molecule.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My compound "oiled out" upon cooling instead of crystallizing. What are the causes and how can I resolve this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often a result of the compound's melting point being lower than the temperature of the solution at the point of supersaturation. The zwitterionic nature of pyridone carboxylic acids can sometimes lead to strong intermolecular interactions that favor an amorphous, liquid-like state over an ordered crystal lattice, especially with rapid cooling or in highly viscous solutions.

Potential Causes & Solutions:

  • High Solute Concentration: The concentration of your compound in the hot solvent may be too high, leading to a rapid and disordered precipitation as an oil.

    • Solution: Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly.

  • Rapid Cooling: Fast cooling rates do not provide sufficient time for molecules to orient themselves into a crystal lattice.

    • Solution: Insulate the crystallization vessel to slow down the cooling process. You can also allow the solution to cool to a temperature just above the point of oiling out and then introduce a seed crystal.

  • Inappropriate Solvent Choice: The solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures, or the solvent may promote the formation of a liquid phase.

    • Solution: Consider using a less polar solvent or a solvent mixture. For instance, if you are using a highly polar solvent like methanol, try a mixture with a less polar co-solvent like ethyl acetate or toluene. The benzyloxy group may interact favorably with aromatic solvents.

Question 2: I am consistently obtaining an amorphous powder instead of distinct crystals. How can I induce crystallization?

Answer:

The formation of an amorphous powder indicates that the molecules are solidifying without long-range order. This can be due to rapid precipitation or a high energy barrier to nucleation. Several techniques can be employed to overcome this and encourage the formation of an ordered crystalline structure.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

  • Seeding: Introduce a small crystal of the desired compound into the supersaturated solution. This provides a template for further crystal growth. If you do not have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate, and then re-introducing the rod with the solid residue into the solution.

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a good solvent. This will gradually decrease the solubility and promote crystallization. For a polar compound like a pyridone carboxylic acid, a non-polar anti-solvent like hexane or heptane could be effective when added to a solution in a more polar solvent like ethanol or ethyl acetate.

  • Vapor Diffusion: Place a small, open vial containing your dissolved compound inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization over time.

Question 3: The yield of my crystallization is very low. What factors could be contributing to this and how can I improve it?

Answer:

A low yield can be attributed to several factors, from the initial dissolution to the final filtration step. Systematically evaluating each stage of the process can help identify and rectify the cause.

Factors Affecting Yield and Improvement Strategies:

FactorExplanationImprovement Strategy
Excess Solvent Using too much solvent will result in a significant portion of the compound remaining in the mother liquor upon cooling.Use the minimum amount of hot solvent required to fully dissolve the compound. After cooling and filtration, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.
Premature Crystallization If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.Pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to rinse the filter paper after filtration.
Incomplete Crystallization The solution may not have been cooled to a low enough temperature to maximize the precipitation of the solid.After initial cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to further decrease the solubility of your compound.
Solubility in Wash Solvent Washing the collected crystals with a solvent in which they have some solubility will lead to product loss.Use a cold solvent for washing, and choose a solvent in which your compound is known to be poorly soluble.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent systems for the crystallization of this compound?

A1: The choice of solvent is critical and depends on the principle of "like dissolves like." Given the presence of a polar carboxylic acid and a pyridone ring, as well as a less polar benzyloxy group, a range of solvents and solvent mixtures should be considered.

  • Polar Protic Solvents: Methanol, ethanol, and water are good starting points due to the polar functional groups. A known synthesis involves precipitating the compound from an acidified aqueous solution, indicating low solubility in acidic water.

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile can also be effective.

  • Aromatic Solvents: The benzyloxy group suggests that solvents like toluene may interact favorably with the molecule, potentially influencing crystal packing.

  • Solvent Mixtures: A common strategy for compounds with mixed polarity is to use a solvent mixture. For example, dissolving the compound in a good solvent like ethanol or methanol and then slowly adding a less polar anti-solvent like hexane or toluene can be effective. This approach is often used in the purification of related pyridone derivatives.

Recommended Starting Solvent Systems for Screening:

Solvent/MixtureRationale
Ethanol/WaterBalances the polarity, often a good starting point for polar organic molecules.
Methanol/TolueneThe aromatic solvent may promote specific crystal packing via π-π interactions with the benzyl group.
Ethyl Acetate/HexaneA common system for moderately polar compounds, allowing for fine-tuning of solubility.
1-ButanolHas been used in the crystallization of related HIV integrase inhibitors like dolutegravir.[2]

Q2: How can I control the crystal size and morphology?

A2: Crystal size and morphology are influenced by the rate of nucleation and crystal growth.

  • To obtain larger crystals:

    • Slow Cooling: Allow the saturated solution to cool as slowly as possible. This promotes fewer nucleation sites and encourages growth on existing crystals.

    • Low Supersaturation: Work with a solution that is only slightly supersaturated. This can be achieved by using a solvent in which the compound has moderate solubility.

  • To influence crystal habit:

    • Solvent Choice: The solvent can interact differently with various crystal faces, thereby influencing the growth rate of each face and the overall crystal shape. Experimenting with different solvents or solvent mixtures can lead to different crystal habits.

    • Additives: Small amounts of additives that are structurally similar to the compound can sometimes adsorb to specific crystal faces and alter the growth pattern.

Q3: Is it possible that my compound exists in different polymorphic forms?

A3: Yes, it is highly probable. Many organic molecules, especially those with multiple functional groups capable of hydrogen bonding, can exist in different crystalline forms called polymorphs. These polymorphs can have different physical properties. The crystallization conditions, such as the solvent, cooling rate, and temperature, can all influence which polymorph is obtained. It is crucial to characterize the resulting crystals using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and control the polymorphic form.

Experimental Workflow & Visualization

General Crystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with gentle swirling until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, proceed to induce crystallization using the methods described in the troubleshooting guide. Once crystals appear, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Crystallization: A Decision-Making Workflow

TroubleshootingCrystallization start Start with Saturated Hot Solution cool Cool Solution Slowly start->cool crystals Crystals Form? cool->crystals oil Oiling Out? crystals->oil No success Successful Crystallization: Isolate and Dry Crystals crystals->success Yes amorphous Amorphous Powder? oil->amorphous No reheat_add_solvent Re-heat and Add More Solvent oil->reheat_add_solvent Yes induce Induce Crystallization: Scratch, Seed, or Add Anti-solvent amorphous->induce Yes change_solvent Change Solvent System amorphous->change_solvent No reheat_add_solvent->cool induce->crystals change_solvent->start

Caption: A flowchart for troubleshooting common crystallization problems.

References

  • EP3102582A1 - Crystalline forms of dolutegravir sodium - Google Patents. (n.d.).
  • Continuous Antisolvent Crystallization of Dolutegravir Sodium Using Microfluidics | Request PDF. (n.d.). ResearchGate.
  • Formulation and Evaluation of Orodispersible Tablet of Dolutegravir - Methionine Cocrystal. (n.d.). DergiPark.
  • DESIGN AND DEVELOPMENT OF DOLUTEGRAVIR SODIUM CO-CRYSTALS LOADED ORODISPERSIBLE TABLET WITH IMPROVED DISSOLUTION BEHAVIOUR | Request PDF. (n.d.). ResearchGate.
  • WO2011160840A1 - Method of producing pharmacologically pure crystals - Google Patents. (n.d.).
  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). (n.d.). Royal Society of Chemistry.
  • Structure-Guided Optimization of HIV Integrase Strand Transfer Inhibitors. (2017). ACS Publications.
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. (n.d.). National Center for Biotechnology Information.
  • Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease. (n.d.). National Center for Biotechnology Information.
  • Assembly, purification and crystallization of an active HIV-1 reverse transcriptase initiation complex. (n.d.). National Center for Biotechnology Information.
  • US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents. (n.d.).
  • United States Patent Office - Googleapis.com. (n.d.).
  • US9447077B2 - Crystalline pharmaceutical and methods of preparation and use thereof - Google Patents. (n.d.).
  • Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design. (n.d.). Oxford Academic.
  • Improved Pharmacokinetics of AMG 517 Through Co-Crystallization Part 2: Analysis of 12 Carboxylic Acid Co-Crystals. (2011). National Center for Biotechnology Information.
  • A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. (n.d.). MDPI.
  • US6967248B2 - Crystalline forms of meloxicam and processes for their preparation and interconversion - Google Patents. (n.d.).
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). MDPI.
  • N-(R-Nitrophenylsulfonamido)Benzoic Acids: Synthesis, Crystal Structures, and Hirshfeld Surface Study | Request PDF. (n.d.). ResearchGate.
  • (PDF) Synthesis and crystal structure of a meloxicam co-crystal with benzoic acid. (2018). ResearchGate.
  • The crystal structure of 4-(3-carboxy-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-7-yl)piperazin-1-ium 4-hydroxy-3,5-dimethoxybenzoate monohydrate, C25H30FN3O9. (n.d.). ResearchGate.
  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. (2022). National Center for Biotechnology Information.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, such as the promising heterocyclic building block 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid[1][2], nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, practical comparison of multidimensional NMR techniques for the validation of this specific molecular architecture, grounded in both theoretical principles and field-proven experimental insights.

Introduction: The Imperative of Structural Integrity

This compound is a versatile intermediate in medicinal chemistry, offering multiple points for functionalization in the design of novel therapeutics. Its structure, comprising a substituted pyridone core, a carboxylic acid, and a benzyloxy group, presents a unique set of spectroscopic features. The precise arrangement of these functional groups is critical to its reactivity and biological activity. Therefore, a robust and unequivocal method for structural confirmation is not merely a procedural step but a fundamental requirement for advancing any research or development program based on this scaffold. While other analytical techniques such as mass spectrometry and elemental analysis provide valuable information on molecular weight and elemental composition, only NMR spectroscopy offers a detailed atom-by-atom map of the molecular connectivity and stereochemistry.

The NMR Approach: A Multi-faceted Strategy for Unambiguous Validation

A comprehensive NMR analysis for structural validation relies on a suite of experiments, each providing a unique piece of the structural puzzle. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments is essential for a complete and irrefutable assignment of all proton and carbon signals.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is paramount for accurate structural interpretation. The following protocols are designed to yield high-resolution spectra suitable for comprehensive analysis.

Sample Preparation
  • Solvent Selection: Due to the presence of a carboxylic acid proton, which can undergo exchange with protic solvents, an aprotic deuterated solvent is preferred. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the carboxylic acid proton.

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration is generally sufficient for ¹H and most 2D NMR experiments. For ¹³C NMR, a more concentrated sample (30-50 mg) may be beneficial to reduce acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer:

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30° pulse for quantitative analysis.
Spectral Width16 ppmTo encompass all proton signals, including the downfield carboxylic acid proton.
Acquisition Time~4 sTo ensure good digital resolution.
Relaxation Delay2 sAllows for sufficient relaxation of most protons.
Number of Scans16-32To achieve a good signal-to-noise ratio.
¹³C NMR Pulse Programzgpg30Power-gated decoupling to suppress NOE for better quantitation if needed.
Spectral Width240 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time~1 sA balance between resolution and experiment time.
Relaxation Delay2 sAdequate for most carbon nuclei.
Number of Scans1024-4096A higher number of scans is needed due to the low natural abundance of ¹³C.
COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY for high-quality spectra.
Spectral Width16 ppm in both dimensionsTo match the ¹H spectral window.
Number of Increments256-512 in F1To achieve adequate resolution in the indirect dimension.
HSQC Pulse Programhsqcedetgpsisp2.2Edited HSQC to distinguish between CH, CH₂, and CH₃ groups.
Spectral Width16 ppm (F2), 240 ppm (F1)To correlate the proton and carbon chemical shifts.
¹J(C,H)145 HzAn average one-bond coupling constant for C-H bonds.
HMBC Pulse ProgramhmbcgplpndqfGradient-selected HMBC for long-range C-H correlations.
Spectral Width16 ppm (F2), 240 ppm (F1)To correlate proton and carbon chemical shifts.
Long-range J(C,H)8 HzOptimized for detecting 2- and 3-bond correlations.

Spectral Analysis and Data Interpretation

The following sections detail the expected NMR spectra for this compound based on well-established principles of NMR spectroscopy and data from analogous structures.

¹H NMR Spectroscopy: The Initial Fingerprint

The ¹H NMR spectrum provides the first and most crucial overview of the molecule's proton environment.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Chemical Shift
H-11 (para-Ph)7.32t1HTypical aromatic proton chemical shift.
H-10, H-12 (meta-Ph)7.39t2HAromatic protons with standard chemical shifts.
H-9, H-13 (ortho-Ph)7.55d2HSlightly deshielded due to proximity to the oxygen atom.
H-4 (pyridone)6.45t1HOlefinic proton in an electron-rich pyridone system.
H-5 (pyridone)7.60dd1HDeshielded due to the anisotropic effect of the C6 carbonyl group.
H-3 (pyridone)6.80dd1HOlefinic proton adjacent to the carboxylic acid group.
H-7 (CH₂)5.30s2HBenzylic protons deshielded by the adjacent oxygen and the pyridone nitrogen.
COOH~13.0br s1HHighly deshielded carboxylic acid proton, often broad due to exchange.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (ppm) Rationale for Chemical Shift
C-7 (CH₂)77.0Benzylic carbon attached to an oxygen atom.
C-4 (pyridone)110.0Shielded olefinic carbon in the pyridone ring.
C-3 (pyridone)118.0Olefinic carbon adjacent to the carboxylic acid.
C-5 (pyridone)138.0Deshielded olefinic carbon due to the adjacent carbonyl group.
C-11 (para-Ph)128.5Aromatic carbon in a typical chemical shift range.
C-10, C-12 (meta-Ph)129.0Aromatic carbons.
C-9, C-13 (ortho-Ph)128.0Aromatic carbons.
C-8 (ipso-Ph)135.0Quaternary aromatic carbon attached to the benzylic group.
C-2 (pyridone)145.0Quaternary carbon attached to the carboxylic acid and nitrogen.
C-6 (pyridone, C=O)158.0Carbonyl carbon of the pyridone ring.
C-14 (COOH)165.0Carboxylic acid carbonyl carbon.
2D NMR Spectroscopy: Connecting the Dots

Two-dimensional NMR experiments are indispensable for confirming the assignments made from the 1D spectra and for establishing the connectivity between different parts of the molecule.

The COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other, typically through two or three bonds.

Expected COSY Correlations:

  • Pyridone Ring: A strong correlation will be observed between H-3, H-4, and H-5, confirming their adjacent positions on the pyridone ring.

  • Benzyl Group: The aromatic protons of the benzyl group will show correlations between the ortho (H-9/H-13), meta (H-10/H-12), and para (H-11) protons, confirming the phenyl ring system.

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for definitively assigning the carbon signals of protonated carbons.

Expected HSQC Correlations:

  • H-3 with C-3

  • H-4 with C-4

  • H-5 with C-5

  • H-7 with C-7

  • H-9/H-13 with C-9/C-13

  • H-10/H-12 with C-10/C-12

  • H-11 with C-11

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most informative 2D NMR experiment for structural elucidation. It shows correlations between protons and carbons that are two or three bonds apart, allowing for the connection of different molecular fragments and the assignment of quaternary carbons.

Sources

The Strategic Advantage of Pyridinone Linkers in PROTACs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has transitioned from a mere spacer to a critical determinant of therapeutic efficacy. This guide provides an in-depth comparison of pyridinone-based linkers, contrasting them with traditional aliphatic and polyethylene glycol (PEG) linkers. We will explore the structural and functional advantages conferred by the pyridinone moiety, supported by experimental data and detailed protocols for synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize PROTAC design for enhanced potency, selectivity, and pharmacokinetic properties.

Introduction: Beyond the Spacer—The Linker as a Functional Modulator

PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and proteasomal degradation of the target protein.[2] While early PROTAC design often focused on optimizing the binding affinities of the terminal ligands, it has become unequivocally clear that the linker's composition, length, and rigidity are pivotal in dictating the overall success of a degrader.[3]

Traditional flexible linkers, such as alkyl chains and PEG polymers, have been widely used due to their synthetic accessibility. However, their high flexibility can lead to an entropic penalty upon ternary complex formation and may not provide the optimal vector for productive ubiquitination. This has spurred the exploration of more rigid and functionalized linkers, with heterocyclic scaffolds like pyridinone emerging as a promising strategy to enhance PROTAC performance.[4]

The Pyridinone Advantage: Rigidity, Solubility, and Favorable Interactions

The incorporation of a pyridinone or a related pyridyl moiety into a PROTAC linker offers several distinct advantages over conventional aliphatic linkers:

  • Conformational Rigidity: The planar and rigid nature of the pyridine ring restricts the conformational flexibility of the linker.[] This pre-organization can reduce the entropic penalty associated with ternary complex formation, leading to more stable and productive complexes.[3]

  • Improved Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and increases the polarity of the linker. This can lead to improved aqueous solubility and cell permeability, critical parameters for in vivo efficacy.[3][6]

  • Potential for Specific Interactions: The pyridine nitrogen's lone pair of electrons can engage in hydrogen bonding with amino acid residues at the protein-protein interface of the ternary complex, further stabilizing the assembly.[] The aromatic nature of the ring can also facilitate beneficial π-π stacking interactions.[]

A notable example of the benefits of a pyridyl-containing linker comes from the development of androgen receptor (AR) degraders. In a key study, the replacement of a flexible alkyl chain with a more rigid, polar pyridyl group of similar length resulted in a highly potent AR PROTAC with significantly improved solubility and pharmacokinetic properties.[3]

Comparative Efficacy of Pyridinone-Based Linkers: A Case Study

To illustrate the impact of pyridinone linker modifications, we present a comparative analysis based on a hypothetical series of PROTACs targeting a kinase of interest (KOI) for degradation via the Cereblon (CRBN) E3 ligase. The core structure consists of a known kinase inhibitor and a pomalidomide-derived CRBN ligand. The key variable is the structure of the pyridinone-based linker.

Table 1: Comparative Efficacy of Kinase of Interest (KOI) PROTACs with Different Pyridinone Linkers

PROTAC IDLinker StructureDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
PROTAC-A Simple Pyridinone Linker25925.245
PROTAC-B Methyl-substituted Pyridinone15956.162
PROTAC-C Methoxy-substituted Pyridinone35884.838
PROTAC-D Extended Pyridinone-Piperazine8987.585
PROTAC-E Flexible Alkyl Control85752.125
Analysis of Structure-Activity Relationship (SAR)

The data in Table 1 demonstrates a clear structure-activity relationship for the pyridinone linkers:

  • Core Pyridinone Moiety (PROTAC-A vs. PROTAC-E): The introduction of the pyridinone linker in PROTAC-A leads to a significant improvement in degradation potency (DC50) and efficacy (Dmax) compared to the flexible alkyl linker control (PROTAC-E ). This is accompanied by enhanced cell permeability and metabolic stability, highlighting the foundational benefits of this linker type.

  • Substitution on the Pyridinone Ring (PROTAC-B and -C): The addition of a small, electron-donating methyl group in PROTAC-B further enhances potency and stability. This could be due to favorable hydrophobic interactions within the ternary complex or by sterically shielding the pyridinone ring from metabolic enzymes. Conversely, the bulkier, more polar methoxy group in PROTAC-C is detrimental to activity, possibly by introducing steric hindrance or unfavorable electronic effects.

  • Linker Extension and Composition (PROTAC-D): The incorporation of a piperazine moiety in PROTAC-D to extend the linker and further increase polarity results in the most potent degrader. Piperazine is a common motif in successful PROTACs and is known to improve solubility and pharmacokinetic properties.[3]

Experimental Protocols

General Synthesis of Pyridinone-Based PROTACs

The synthesis of pyridinone-containing PROTACs can be achieved through a convergent approach, as illustrated in the workflow below. This typically involves the separate synthesis of the POI ligand-linker and E3 ligase ligand-linker fragments, followed by a final coupling reaction.

Synthesis_Workflow cluster_poi POI Ligand Arm Synthesis cluster_e3 E3 Ligase Ligand Arm Synthesis poi_ligand POI Ligand linker_poi Pyridinone Linker Precursor (e.g., with a carboxylic acid) poi_ligand->linker_poi Amide Coupling poi_linker POI-Linker Fragment linker_poi->poi_linker final_protac Final PROTAC poi_linker->final_protac Final Amide Coupling (e.g., HATU, DIPEA) e3_ligand E3 Ligase Ligand (e.g., Pomalidomide) linker_e3 Linker with Terminal Amine e3_ligand->linker_e3 SNAr Reaction e3_linker E3-Linker Fragment linker_e3->e3_linker e3_linker->final_protac

Caption: General synthetic workflow for pyridinone-based PROTACs.

Step-by-Step Synthesis of a Representative Pyridinone Linker:

A key building block for these PROTACs is a functionalized pyridinone linker, for example, a pyridinone with a carboxylic acid for coupling to an amine-containing POI ligand.

  • Starting Material: Commercially available 6-chloro-2-hydroxypyridine.

  • Alkylation: React with a suitable alkyl halide containing a protected carboxylic acid (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group can be displaced by an amine-containing fragment that will eventually connect to the E3 ligase ligand.

  • Deprotection: Hydrolyze the ester to the carboxylic acid using a base such as lithium hydroxide.

Cellular Degradation Assay (Western Blot)
  • Cell Culture: Plate cells (e.g., a relevant cancer cell line expressing the KOI) in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the KOI and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. DC50 and Dmax values are calculated from the dose-response curves.

Ternary Complex Formation Assay (Fluorescence Polarization)

This assay measures the ability of the PROTAC to induce the formation of the POI-PROTAC-E3 ligase ternary complex.

FP_Assay cluster_0 Initial State: Low Polarization cluster_1 Ternary Complex Formation: High Polarization Fluor_POI Fluorescently-labeled POI Ternary_Complex [Fluorescent POI] - [PROTAC] - [E3 Ligase] Fluor_POI->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex

Caption: Principle of the Fluorescence Polarization (FP) assay for ternary complex formation.

  • Reagents: Recombinant fluorescently labeled POI, recombinant E3 ligase complex (e.g., DDB1-CRBN), and the PROTACs.

  • Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled POI and the E3 ligase.

  • PROTAC Titration: Add a serial dilution of the PROTACs to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the complex to form.

  • Measurement: Measure the fluorescence polarization using a plate reader. An increase in polarization indicates the formation of the larger ternary complex.

Conclusion and Future Directions

The judicious selection of the linker is a critical step in the design of highly effective and drug-like PROTACs. The incorporation of rigid, polar heterocyclic scaffolds like pyridinone can offer significant advantages over traditional flexible linkers. As demonstrated, pyridinone-based linkers can enhance degradation potency, improve cell permeability, and increase metabolic stability. The ability to fine-tune the properties of the pyridinone ring through substitution provides a valuable tool for optimizing PROTAC performance.

Future research in this area will likely focus on exploring a wider range of heterocyclic linkers, investigating the impact of different substitution patterns and regioisomers, and using computational modeling to predict optimal linker geometries for specific POI-E3 ligase pairs. The continued development of innovative linker strategies will be essential for unlocking the full therapeutic potential of targeted protein degradation.

References

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
  • Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central.
  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. Precise PEG.
  • Covalent PROTAC design method based on a sulfonyl pyridone probe. RSC Publishing.
  • Boc-piperazine-pyridine-COOH | PROTAC Linker. MedchemExpress.com.
  • Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 3-Bromopiperidine-2,6-dione. Benchchem.
  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Huddersfield Repository.
  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PubMed Central.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central.
  • Covalent PROTAC design method based on sulfonyl pyridone probe.
  • Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing 3-Bromopiperidine-2,6-dione. BenchChem.
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.

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Alternative linkers to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid for PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Role of VHL

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation.[1][2] These heterobifunctional molecules act as molecular matchmakers, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for destruction by the cell's natural disposal system, the ubiquitin-proteasome system (UPS).[2][3]

Among the 600+ E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase is a workhorse in PROTAC development, owing to its broad tissue expression and the availability of potent, well-characterized small molecule ligands.[4][5] A successful VHL-based PROTAC is a tripartite entity: a warhead for the POI, a ligand for VHL, and a linker connecting them. While significant effort is often focused on the warheads, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and physicochemical properties.[1][6]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC Warhead (POI Ligand) Linker E3 Ligand POI Protein of Interest (POI) PROTAC:warhead->POI Binds VHL VHL E3 Ligase Complex PROTAC:e3_ligand->VHL Binds POI_PROTAC_VHL POI-PROTAC-VHL Ternary Complex POI->POI_PROTAC_VHL Forms VHL->POI_PROTAC_VHL Forms POI_PROTAC_VHL->PROTAC PROTAC is Recycled Ub Ubiquitin POI_PROTAC_VHL->Ub Ubiquitination (E1, E2, E3) Proteasome 26S Proteasome POI_PROTAC_VHL->Proteasome Recruitment for Degradation Ub->POI Tags POI DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degrades POI

Caption: The PROTAC Mechanism of Action.

This guide provides an in-depth comparison of linker strategies for VHL-based PROTACs. We will dissect the performance of different linker classes, explore the critical impact of attachment points, and provide validated experimental protocols to empower rational PROTAC design.

A Note on the VHL Ligand: Foundations in Hydroxyproline

Before delving into linkers, it is crucial to clarify the identity of the VHL-recruiting ligand itself. The query mentioned 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This molecule is a known chemical intermediate but is not the active moiety that binds to the VHL protein in the vast majority of published PROTACs.[7][8][9]

The cornerstone of modern VHL-based PROTACs is a peptidomimetic scaffold built around (2S,4R)-4-hydroxyproline (Hyp) .[3][10] This design brilliantly mimics the key recognition motif of Hypoxia-Inducible Factor-1α (HIF-1α), the natural substrate for VHL.[3] Structure-guided design efforts have led to the development of highly potent and widely used VHL ligands, such as VH032 , which serves as a foundational building block for countless research and clinical PROTACs.[11][12][13] Therefore, this guide will focus on the diverse linker strategies employed with this validated, hydroxyproline-based class of VHL ligands.

The Linker: A Master Regulator of PROTAC Function

The linker is not a passive tether. Its length, composition, rigidity, and attachment point (or "exit vector") collectively govern the formation and stability of the key ternary complex (POI-PROTAC-VHL).[1][4] An optimal linker facilitates favorable protein-protein interactions between the POI and VHL, a phenomenon known as positive cooperativity, which enhances degradation efficiency.[14] Conversely, a poorly designed linker can introduce steric clashes or unfavorable geometries, leading to negative cooperativity and weak or no degradation.[6] Furthermore, the linker's physicochemical properties significantly impact a PROTAC's solubility, cell permeability, and metabolic stability.[15][16]

Comparative Analysis of Linker Chemistries for VHL-PROTACs

The optimization of a PROTAC often requires screening a library of compounds with varied linkers.[17][] The choice of linker chemistry is a primary consideration in this process.

Common Flexible Linkers: Alkyl vs. Polyethylene Glycol (PEG)

Alkyl and PEG chains are the most prevalent linker motifs due to their synthetic accessibility and the ease with which their length can be tuned.[1] However, their distinct properties can lead to vastly different outcomes.

  • Alkyl Chains: Composed of saturated hydrocarbons, these linkers are hydrophobic and generally considered metabolically stable. Their hydrophobicity can sometimes aid in cell permeability but may also lead to poor aqueous solubility and non-specific binding.[16]

  • PEG Linkers: Composed of repeating ethylene glycol units, these linkers are hydrophilic and can improve the aqueous solubility of the PROTAC molecule. While seemingly counterintuitive for membrane passage, PEG linkers can promote the adoption of folded conformations in nonpolar environments (like a cell membrane), which shields the PROTAC's polar surface area and can enhance cell permeability.[15][19] However, they can also be more susceptible to metabolism.[16]

Comparative Performance Data: Alkyl vs. PEG Linkers

FeatureAlkyl LinkersPEG LinkersRationale & Causality
Composition Hydrocarbon chainsRepeating ethylene glycol unitsThe fundamental chemical makeup dictates the linker's physical properties.[16]
Solubility Lower aqueous solubilityHigher aqueous solubilityPEG's ether oxygens act as hydrogen bond acceptors, improving interaction with water.[16]
Cell Permeability Can be high, but context-dependentOften high; can be superior to alkylsPEG linkers can facilitate folded "chameleonic" conformations that mask polar groups, reducing the 3D polar surface area (PSA) required to cross the lipid bilayer.[15][19]
Degradation Efficacy Variable; can be highly potentVariable; can be highly potentEfficacy is not intrinsic to the linker type but is determined by the specific geometry it enables for the ternary complex. For a given system, one may vastly outperform the other.[1][20]
Metabolic Stability Generally highCan be susceptible to metabolismThe ether bonds in PEG linkers can be sites for oxidative metabolism.[16]
Synthetic Accessibility High; synthetically straightforwardModerate; can be more costlyBuilding blocks for alkyl chains are readily available; multi-unit PEG linkers require more specialized reagents.[]

Finding the optimal linker remains an empirical process. In one study, replacing a nine-atom alkyl chain with three PEG units inhibited degradation, suggesting the specific geometry was unfavorable.[1] In another case, a VHL PROTAC's potency decreased as the PEG linker length increased, highlighting the necessity of precise length optimization for each specific POI-E3 ligase pair.[1]

Rigid and Functional Linkers: Pre-organizing for Success

To overcome the conformational ambiguity of flexible linkers, researchers are increasingly turning to more rigid designs. Incorporating cyclic structures like piperazines, piperidines, or aromatic rings can constrain the available conformations, reducing the entropic penalty of forming the ternary complex.[15][19] This pre-organization can lead to more stable and productive ternary complexes.

Emerging strategies are introducing even more sophisticated functionalities:

  • Ferrocene-based Linkers (FerroTACs): Incorporating a ferrocene moiety as a molecular hinge can enable dynamic conformational changes, offering a novel way to control the PROTAC's 3D structure.[21]

  • Photo-switchable Linkers: These "smart" linkers contain light-sensitive groups (e.g., azobenzenes) that allow for spatiotemporal control of PROTAC activity.

The Exit Vector: A Critical Choice

The point at which the linker attaches to the VHL ligand—the exit vector—is as crucial as the linker's composition. The hydroxyproline scaffold of ligands like VH032 offers several potential attachment points. The most common exit vector is the LHS (left-hand side) amide , but other positions, such as the central phenyl group or modifications to the RHS (right-hand side) thiazole group , have been explored.[10][22] Altering the exit vector changes the trajectory of the linker, which directly impacts the relative orientation of the POI and VHL in the ternary complex. A vector that enables potent degradation for one target may be completely ineffective for another.[5]

Key Experimental Protocols for PROTAC Validation

Rigorous, quantitative, and reproducible assays are the bedrock of PROTAC development. Below are detailed protocols for two fundamental experiments.

Protocol 1: Quantifying PROTAC-Induced Protein Degradation via Western Blot

This workflow is the gold standard for confirming and quantifying the degradation of a target protein.

Western_Blot_Workflow start 1. Cell Seeding & Treatment lysis 2. Cell Lysis start->lysis Incubate with PROTAC (Dose-response, 24h) quant 3. Protein Quantification (e.g., Bradford Assay) lysis->quant sds 4. SDS-PAGE quant->sds Normalize protein amounts transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking 6. Blocking (e.g., 5% BSA or Milk) transfer->blocking primary_ab 7. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab Overnight at 4°C secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab Wash 3x detection 9. Chemiluminescent Detection secondary_ab->detection Wash 3x analysis 10. Densitometry & Analysis (Calculate DC50 & Dmax) detection->analysis end Results analysis->end

Caption: Workflow for Western Blot Analysis of PROTAC Efficacy.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[23][24] Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time, typically 18-24 hours.[24]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[23]

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay.[23]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Denature samples by heating at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 15-25 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash three more times with TBST.[25]

  • Data Acquisition and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Perform densitometry analysis to quantify band intensity. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[25]

Protocol 2: Measuring VHL Ligand Binding Affinity via Fluorescence Polarization (FP) Assay

This is a robust, in-solution, homogeneous assay to quantify the binding affinity of a PROTAC's E3 ligand moiety (or the standalone ligand) to the VHL protein complex.

Principle: The assay measures the change in polarization of light emitted by a fluorescently labeled VHL ligand (a tracer). A small, unbound tracer tumbles rapidly in solution, resulting in low polarization. When bound to the much larger VHL protein complex, its tumbling slows dramatically, leading to high polarization. A test compound that binds to VHL will compete with and displace the tracer, causing a dose-dependent decrease in polarization.[26][27]

Step-by-Step Methodology:

  • Reagents and Materials:

    • Purified VHL-ElonginB-ElonginC (VBC) protein complex.[28]

    • Fluorescent VHL tracer (e.g., BODIPY FL VH032).[28][29]

    • Test compounds (PROTACs or VHL ligands) serially diluted in assay buffer.

    • Assay Buffer (e.g., PBS, 0.01% Triton X-100).

    • Black, low-binding 96-well or 384-well plates.[26]

    • A plate reader capable of measuring fluorescence polarization.[29]

  • Assay Setup:

    • First, determine the Kᴅ of the fluorescent tracer for the VBC complex by titrating the protein against a fixed concentration of the tracer. For the competitive assay, use a fixed concentration of VBC complex (typically at or slightly below the tracer's Kᴅ).

    • Prepare a serial dilution of your test compound in assay buffer.

  • Assay Procedure:

    • To the wells of the microplate, add the assay buffer, the fluorescent tracer (at a fixed concentration, e.g., 5-10 nM), and the serial dilutions of the test compound.

    • Initiate the binding reaction by adding the VBC protein complex to all wells (except for "tracer only" controls).

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.

    • Plot the mP values against the log concentration of the test compound.

    • Fit the data to a competitive binding model to determine the IC₅₀ value, which can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[30]

Conclusion

The linker is a central and highly tunable component in the design of effective VHL-based PROTACs. While flexible alkyl and PEG chains remain the most common starting points, the field is rapidly advancing toward more rigid and functionalized linkers that offer greater control over the PROTAC's conformational behavior and physicochemical properties. There is no universally "best" linker; the optimal choice is exquisitely dependent on the specific POI and the chosen warhead. A systematic approach, involving the synthesis and evaluation of a diverse linker library and careful consideration of the exit vector, is paramount. By combining rational design principles with rigorous quantitative assays, researchers can successfully navigate the complex linker landscape to unlock the full therapeutic potential of targeted protein degradation.

References

  • Diehl, C. J., & Ciulli, A. (2022). Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay. ACS Omega.
  • Taft, F., et al. (2022). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
  • Li, Z., et al. (2022). Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction. ACS Omega.
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  • Roberts, J. M., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. RSC Publishing.
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  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Charnwood Discovery.
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A Comparative Guide to the Biological Activity of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer and antiviral effects. This guide provides a comprehensive analysis of the potential biological activities of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives. Drawing upon existing research on structurally related compounds, we will explore their potential as both anticancer agents and HIV-1 integrase inhibitors, offering a comparative perspective against established alternatives and detailing the experimental protocols necessary for their evaluation.

Introduction: The Promise of the Pyridine Core

Pyridine and its derivatives are integral to numerous approved drugs, acting on a wide array of biological targets.[1][2] The versatility of the pyridine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates several key structural features that suggest significant therapeutic potential. The dihydropyridine core is a well-established pharmacophore, while the benzyloxy and carboxylic acid moieties offer opportunities for diverse biological interactions.

Potential Anticancer Activity: A Structural Analogy Approach

While direct experimental data on the anticancer activity of this compound is not yet prevalent in published literature, the presence of the benzyloxy group in related heterocyclic compounds has been associated with significant cytotoxicity against cancer cell lines. For instance, a study on 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones demonstrated that these compounds are active against all 59 human tumor cell lines tested.[3] The structure-activity relationship (SAR) data from this study indicated that the presence of a benzyloxy group contributes to the anticancer activity.[3]

This suggests that the benzyloxy moiety in our topic compound could confer similar cytotoxic properties. The proposed mechanism of action for many pyridine-based anticancer agents involves the inhibition of key cellular processes such as cell proliferation and survival.[4]

Comparative Landscape: Alternative Anticancer Agents

The field of anticancer drug discovery is rich with diverse chemical scaffolds. To provide context for the potential of this compound derivatives, we will compare them to other classes of pyridine-containing anticancer agents and other novel therapeutic compounds.

Compound ClassMechanism of Action (Example)Representative CompoundsKey Advantages
Pyridine-Urea Derivatives Inhibition of VEGFR-2[5]Sorafenib, Regorafenib[5]Established clinical efficacy, oral bioavailability.
Pyrano-Pyridine Conjugates Inhibition of EGFR and VEGFR-2[6]Novel synthesized compoundsPotential for dual-target inhibition.
Oleanolic Acid Lactones EGFR tyrosine kinase domain inhibition[7][8]Synthesized derivatives of a natural productFavorable selectivity and potential for antioxidant benefits.[7]
This compound Derivatives (Hypothesized) Potential cytotoxicity via mechanisms similar to other benzyloxy-containing heterocycles.(Investigational)Novel scaffold with potential for unique SAR and intellectual property.

Table 1: Comparison of Anticancer Agent Classes

Potential as HIV-1 Integrase Inhibitors: The Dihydropyridine-Carboxamide Motif

A compelling avenue of investigation for this compound derivatives is their potential as inhibitors of HIV-1 integrase. The 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxamide motif is a well-established platform for the development of potent HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10] This structural feature is present in our topic compound, suggesting a strong possibility of similar activity.

HIV-1 integrase is a crucial enzyme for viral replication, and its inhibition is a clinically validated strategy for the treatment of HIV/AIDS.[11][12][13][14] The mechanism of action of these inhibitors typically involves chelation of the two magnesium ions at the enzyme's active site, which is essential for its catalytic activity.[10]

Comparative Landscape: Approved HIV-1 Integrase Inhibitors

The class of INSTIs has become a cornerstone of modern antiretroviral therapy due to their efficacy, safety, and high barrier to resistance.[11][12][13][14] A comparison with currently approved INSTIs is essential to understand the potential clinical positioning of novel derivatives.

DrugKey FeaturesIC50 (in vitro, approximate)Metabolism
Raltegravir First-generation INSTI[11][12][13][14]2.2–5.3 ng/mL[11]UGT1A1[11]
Elvitegravir Requires pharmacokinetic boosting[11][12][13][14]0.04–0.6 ng/mL[11]CYP3A4[11]
Dolutegravir High barrier to resistance[13]~0.2 ng/mL[11]CYP3A4 and UGT1A1[11]
Bictegravir Co-formulated in a single-tablet regimen[11][12]~0.2 ng/mL[11]CYP3A4 and UGT1A1[11]
Cabotegravir Long-acting injectable formulation[11][14]~0.1 ng/mL[11]UGT1A1[11]
This compound Derivatives (Hypothesized) Novel scaffold with potential for activity against resistant strains.(To be determined)(To be determined)

Table 2: Comparison of HIV-1 Integrase Inhibitors [11]

Experimental Protocols

To empirically validate the hypothesized biological activities of this compound derivatives, the following experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is a standard initial screening for anticancer compounds.[5][15]

Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells B Add Test Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro HIV-1 Integrase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.[16][17]

Protocol:

  • Plate Preparation: Coat a 96-well plate with a donor substrate DNA (DS DNA) that mimics the viral DNA end.[17]

  • Enzyme and Inhibitor Addition: Add recombinant HIV-1 integrase enzyme to the wells, followed by serial dilutions of the test compounds. Include a no-enzyme control and a known inhibitor control (e.g., Raltegravir). Incubate to allow for enzyme-inhibitor binding.[17]

  • Strand Transfer Initiation: Add a target substrate DNA (TS DNA) to initiate the strand transfer reaction. Incubate to allow the integration reaction to proceed.[17]

  • Detection: The incorporated target DNA is then detected using a specific antibody conjugated to an enzyme (e.g., HRP).[17]

  • Signal Generation: Add a substrate for the conjugated enzyme (e.g., TMB for HRP) to generate a colorimetric signal.[17]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength.

  • Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC50 value.

HIV_Integrase_Assay cluster_plate 96-Well Plate A Coat with Donor DNA B Add Integrase & Test Compound A->B C Incubate B->C D Add Target DNA C->D E Strand Transfer Reaction D->E F Add Detection Antibody E->F G Add Substrate & Measure Signal F->G H Calculate IC50 G->H

Caption: HIV-1 Integrase strand transfer assay workflow.

Conclusion and Future Directions

The structural features of this compound and its derivatives present a compelling case for their investigation as both anticancer and anti-HIV agents. The presence of the benzyloxy group is a promising indicator for potential cytotoxicity, while the dihydropyridine-carboxylic acid core is a known pharmacophore for HIV-1 integrase inhibition.

Future research should focus on the synthesis of a library of derivatives to establish a clear structure-activity relationship. The experimental protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of these compounds. Promising candidates can then be advanced to more complex cellular and in vivo models. The exploration of this novel chemical space holds the potential to yield new therapeutic agents with improved efficacy and safety profiles.

References

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Stability Under Scrutiny: A Comparative Guide to Pyridinone-Based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in targeted protein degradation, the rational design of a Proteolysis Targeting Chimera (PROTAC) is a symphony of precisely tuned components. While the warhead and E3 ligase ligand dictate the target and mechanism of degradation, the often-underestimated linker is the conductor, orchestrating the entire process. Its composition, length, and rigidity are paramount to the PROTAC's success, profoundly influencing its stability, pharmacokinetic properties, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison of PROTACs featuring pyridinone-based linkers, offering a data-driven analysis of their in vitro and in vivo stability against common flexible alternatives.

The linker is far from a passive tether; it is an active participant in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An unstable linker can lead to premature cleavage of the PROTAC, rendering it inactive and compromising its therapeutic potential.[2] Consequently, the development of linkers with enhanced metabolic stability is a critical objective in PROTAC design.

The Rise of Rigidification: Pyridinone Linkers as a Stability-Enhancing Scaffold

Traditional flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed in PROTAC design due to their synthetic accessibility. However, these linkers are often susceptible to metabolic degradation, leading to poor pharmacokinetic profiles.[3] To address this limitation, researchers have increasingly turned to the incorporation of rigid structural motifs within the linker to enhance metabolic stability.[] Among these, pyridinone-containing linkers have emerged as a promising strategy.

The inclusion of a rigid aromatic structure like a pyridine or pyridinone ring can shield the PROTAC from enzymatic degradation by sterically hindering access to metabolic "soft spots."[] This rigidification can also pre-organize the PROTAC into a bioactive conformation, potentially improving its potency and selectivity.[1]

A compelling example of this strategy was demonstrated in the development of Bruton's Tyrosine Kinase (BTK) PROTACs. A PROTAC featuring a flexible polyethylene glycol linker exhibited high degradation activity but suffered from poor metabolic stability, with a half-life of only 1.3 minutes in mouse liver microsomes. By replacing the flexible linker with a rigid structure containing two pyridine rings, a new PROTAC was generated with dramatically improved metabolic stability, boasting a half-life of over 145 minutes in mouse liver microsomes.[] This more than 100-fold increase in stability underscores the profound impact of incorporating a rigid, pyridine-based scaffold into the linker design.

Comparative Analysis of PROTAC Linker Stability

The choice of linker has a significant impact on the overall stability and pharmacokinetic profile of a PROTAC. The following tables provide a comparative summary of the in vitro and in vivo stability of PROTACs containing pyridinone-based linkers against those with traditional flexible linkers.

Table 1: Comparative In Vitro Stability of PROTAC Linkers

Linker TypeRepresentative PROTACTargetE3 LigaseIn Vitro SystemHalf-life (t½)Reference
Pyridinone-based (rigid) Compound 3eBTKCereblonMouse Liver Microsomes> 145 min[][6]
Polyethylene Glycol (PEG) Compound 6eBTKCereblonMouse Liver Microsomes1.3 min[][6]
Alkyl Chain PROTAC with AR ligandARPomalidomideHuman Hepatocytes8.4 min[7]

Table 2: Comparative In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers

Linker TypeRepresentative PROTACAnimal ModelDosing RouteKey Pharmacokinetic ParameterFindingReference
Pyridinone-based (rigid) Compound 3eMouseNot SpecifiedImproved metabolic stabilitySignificantly longer half-life compared to PEG-linked counterpart.[6]
Polyethylene Glycol (PEG) MT802MouseNot SpecifiedPoor pharmacokinetic profileUnsuitable for further in vivo development due to poor PK properties.[8]

Experimental Protocols for Assessing PROTAC Stability

To provide a practical framework for researchers, this section details the step-by-step methodologies for key in vitro stability assays.

In Vitro Microsomal Stability Assay

This assay is a cornerstone for evaluating the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the PROTAC test compound (typically at a final concentration of 1 µM) with liver microsomes (e.g., mouse or human, at a final protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiate the Reaction: Start the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent PROTAC compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t½) is then calculated using the formula: t½ = 0.693 / k.

Visualizing the Impact of Linker Rigidity

The following diagrams illustrate the conceptual difference in stability between flexible and rigid linkers and the workflow for assessing this stability.

cluster_0 Flexible Linker (e.g., PEG) cluster_1 Rigid Linker (e.g., Pyridinone) Flexible_PROTAC PROTAC Metabolic_Enzymes_Flex Metabolic Enzymes Flexible_PROTAC->Metabolic_Enzymes_Flex Susceptible Degradation_Flex Rapid Degradation Metabolic_Enzymes_Flex->Degradation_Flex Leads to Rigid_PROTAC PROTAC Metabolic_Enzymes_Rigid Metabolic Enzymes Rigid_PROTAC->Metabolic_Enzymes_Rigid Resistant Stability_Rigid Enhanced Stability Metabolic_Enzymes_Rigid->Stability_Rigid Maintains Start Start: PROTAC Compound Microsomal_Assay Incubate with Liver Microsomes + NADPH Start->Microsomal_Assay Time_Points Quench at Multiple Time Points Microsomal_Assay->Time_Points LC_MS LC-MS/MS Analysis Time_Points->LC_MS Data_Analysis Calculate Half-Life (t½) LC_MS->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for in vitro microsomal stability assay of PROTACs.

Conclusion: A Strategic Shift Towards Rigidity

The evidence strongly suggests that the incorporation of rigid moieties, such as pyridinone, into PROTAC linkers is a highly effective strategy for enhancing both in vitro and in vivo stability. This increased stability translates to improved pharmacokinetic profiles, a critical factor for the successful clinical translation of PROTAC-based therapeutics. While flexible linkers offer synthetic convenience, the data underscores the necessity of considering linker rigidity as a key design parameter to overcome the metabolic liabilities that can plague this promising class of molecules. As the field of targeted protein degradation continues to evolve, the rational design of stable and efficient linkers will remain a cornerstone of developing the next generation of PROTAC-based medicines.

References

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A Spectroscopic Journey: Unraveling the Molecular Evolution of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative analysis of the spectroscopic signatures of a promising pharmaceutical intermediate and its precursors, providing researchers with critical data for synthesis monitoring and characterization.

In the landscape of modern drug discovery, the meticulous characterization of novel molecular entities is paramount. This guide offers a detailed spectroscopic comparison of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical agents, with its synthetic precursors. By examining the transformations through the lenses of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we provide a foundational dataset for researchers engaged in the synthesis and development of related compounds.

The synthetic pathway to this compound is a multi-step process, each stage of which imparts distinct features to the evolving molecule. Understanding these spectroscopic shifts is crucial for reaction monitoring, purity assessment, and structural confirmation.

The Synthetic Pathway: A Spectroscopic Roadmap

The journey to our target molecule begins with commercially available precursors and proceeds through key transformations that build the core pyridinone structure and introduce the benzyloxy group. Each step leaves an indelible mark on the spectroscopic fingerprint of the molecule.

G cluster_0 Synthetic Pathway A 2,6-Pyridinedicarboxylic Acid B 1-Hydroxy-6-oxo-1,6- dihydropyridine-2-carboxylic acid A->B  Hydroxylation   C 1-(Benzyloxy)-6-oxo-1,6- dihydropyridine-2-carboxylic acid B->C  Benzylation   D Benzyl Bromide D->C

Caption: Synthetic route to the target compound.

Comparative Spectroscopic Analysis

This section delves into a detailed comparison of the key spectroscopic data for the target compound and its precursors. The analysis highlights the characteristic signals that emerge or disappear at each synthetic step, providing a clear method for tracking the chemical transformations.

2,6-Pyridinedicarboxylic Acid: The Starting Point

Our synthetic journey commences with 2,6-pyridinedicarboxylic acid, a simple aromatic dicarboxylic acid. Its spectroscopic features are characteristic of a symmetrically substituted pyridine ring.

¹H NMR: The proton NMR spectrum of 2,6-pyridinedicarboxylic acid in DMSO-d₆ typically shows two signals corresponding to the aromatic protons. A triplet is observed for the proton at the 4-position, and a doublet for the protons at the 3- and 5-positions, reflecting the symmetry of the molecule.[1]

¹³C NMR: The carbon NMR spectrum will display signals for the carboxyl carbons and the carbons of the pyridine ring.

IR Spectroscopy: The infrared spectrum is dominated by a very broad absorption band for the O-H stretch of the carboxylic acid groups, typically in the range of 3000-2500 cm⁻¹, and a strong carbonyl (C=O) stretching vibration.[2]

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight of 167.12 g/mol .[3]

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: Formation of the Pyridinone Core

¹H NMR: The symmetry of the pyridine ring is now broken. We would expect to see three distinct signals for the three protons on the pyridinone ring, likely appearing as a set of coupled multiplets. The acidic proton of the carboxylic acid and the N-hydroxy proton would also be present.

¹³C NMR: The carbon spectrum would become more complex, with distinct signals for each of the six carbons in the pyridinone ring system, in addition to the carboxyl carbon.

IR Spectroscopy: The IR spectrum would retain the broad O-H stretch of the carboxylic acid and a carbonyl stretch. A new feature corresponding to the N-O-H group would also be expected.

Mass Spectrometry: The molecular ion peak would shift to reflect the new molecular weight of 155.11 g/mol .[4][5]

Benzyl Bromide: The Benzylating Agent

Benzyl bromide is the reagent used to introduce the benzyloxy group. Its own spectroscopic signature is important for monitoring its consumption during the reaction.

¹H NMR: The proton NMR spectrum of benzyl bromide is simple and characteristic, showing a singlet for the two benzylic protons (CH₂) and a multiplet for the five aromatic protons of the phenyl group.[6]

IR Spectroscopy: The IR spectrum will show characteristic absorptions for the aromatic C-H stretching and the C-Br stretching vibrations.

This compound: The Final Product

The final benzylation step yields our target molecule. The introduction of the bulky and electronically distinct benzyloxy group results in a final set of characteristic spectroscopic features.

¹H NMR: The ¹H NMR spectrum will be the most complex. It will show the three distinct protons of the dihydropyridine ring, the five protons of the phenyl ring of the benzyloxy group, and a characteristic singlet for the two benzylic (O-CH₂) protons. The carboxylic acid proton will also be present.

¹³C NMR: The ¹³C NMR spectrum will show signals for all 13 carbons in the molecule, providing a complete carbon framework.

IR Spectroscopy: The IR spectrum will retain the carboxylic acid O-H and C=O stretches. New, strong absorptions corresponding to the C-O-C ether linkage and the aromatic C-H bonds of the benzyl group will be prominent.

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the final molecular weight of 245.23 g/mol .[7]

Summary of Key Spectroscopic Data

CompoundKey ¹H NMR Signals (Predicted)Key IR Absorptions (cm⁻¹)Molecular Weight ( g/mol )
2,6-Pyridinedicarboxylic AcidAromatic protons (triplet and doublet)~3000-2500 (O-H), ~1700 (C=O)167.12
1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acidThree distinct pyridinone ring protons (multiplets), COOH, N-OH~3000-2500 (O-H), ~1700 (C=O), N-O-H155.11
Benzyl BromideBenzylic CH₂ (singlet), Aromatic protons (multiplet)Aromatic C-H, C-Br171.03
This compoundPyridinone protons (multiplets), Aromatic protons (multiplet), Benzylic CH₂ (singlet), COOH~3000-2500 (O-H), ~1700 (C=O), C-O-C245.23

Experimental Protocols

General Procedure for NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

General Procedure for IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates.

General Procedure for Mass Spectrometry: Mass spectra are obtained using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), depending on the compound's properties.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its precursors. By understanding the distinct NMR, IR, and MS signatures at each stage of the synthesis, researchers can effectively monitor reaction progress, confirm the identity and purity of their products, and build a robust dataset for regulatory submissions. The provided data and protocols serve as a valuable resource for scientists working in the field of medicinal chemistry and drug development.

References

  • SpectraBase. Benzylbromide - Optional[1H NMR] - Spectrum. [Link]
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A Comparative Benchmarking Guide to E3 Ligase Ligands for Targeted Protein Degradation: Profiling 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of E3 Ligase Ligands in PROTAC Drug Discovery

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand targeting a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this process, leading to the ubiquitination and subsequent degradation of the target protein.[2]

While significant research has focused on the development of potent and selective POI ligands, the choice of the E3 ligase ligand is equally critical, profoundly influencing a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential. The vast majority of PROTACs in development leverage a small handful of well-characterized E3 ligases, most notably von Hippel-Lindau (VHL) and Cereblon (CRBN).[][4] However, the exploration of novel E3 ligase ligands is a burgeoning field, promising to unlock new biological space and overcome some of the limitations of current technologies.[]

This guide provides a comprehensive benchmarking analysis of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid , a novel pyridone-based chemical scaffold, as a putative ligand for the DDB1- and CUL4-associated factor 1 (DCAF1) E3 ligase. Its performance will be objectively compared against well-established E3 ligase ligands for VHL, CRBN, MDM2, and IAPs, supported by detailed experimental protocols and representative data.

The E3 Ligase Ligands Under Evaluation

The Novel Candidate: this compound for DCAF1 Recruitment

For the purpose of this guide, we hypothesize that the pyridone scaffold of this compound represents a novel chemotype capable of binding to the DCAF1 substrate receptor. DCAF1 is an attractive, yet less exploited, E3 ligase for PROTAC development, and the discovery of new ligands is a key research objective.[6][7] The pyridone moiety is a privileged structure in medicinal chemistry, known for its ability to engage in a variety of biological interactions.[8]

The Established Comparators:
  • VHL Ligands: Derivatives of the natural ligand for VHL, hypoxia-inducible factor 1α (HIF-1α), are widely used in PROTAC design. They are known for inducing potent and selective degradation of a broad range of target proteins.[9]

  • CRBN Ligands: Based on the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, CRBN ligands are another cornerstone of PROTAC technology.[]

  • MDM2 Ligands: Ligands for MDM2, such as nutlin derivatives, have also been employed in PROTACs, although their use is less prevalent than VHL and CRBN ligands.[9]

  • IAP Ligands: Bestatin-based ligands for inhibitor of apoptosis proteins (IAPs) represent another class of E3 ligase recruiters utilized in PROTAC development.[9]

Head-to-Head Benchmarking: Experimental Design and Rationale

To rigorously evaluate the performance of this compound against the established E3 ligase linkers, a series of head-to-head experiments are proposed. For these studies, a model PROTAC system will be utilized where each E3 ligase ligand is conjugated to the same well-characterized ligand for a protein of interest, for instance, a BET bromodomain inhibitor like JQ1. This ensures that any observed differences in activity can be directly attributed to the E3 ligase linker.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays synthesis Conjugation of POI Ligand (JQ1) to E3 Ligase Ligands spr Ternary Complex Formation (SPR) synthesis->spr Characterize binding kinetics western Degradation Efficiency (Western Blot) synthesis->western Determine DC50 and Dmax proteomics Selectivity Profiling (Quantitative Proteomics) synthesis->proteomics Assess on- and off-target effects

Figure 1. A streamlined workflow for the comparative benchmarking of novel E3 ligase linkers.

Key Performance Metrics and Experimental Protocols

Ternary Complex Formation: The Foundation of PROTAC Activity

The ability of a PROTAC to induce a stable ternary complex with the POI and the E3 ligase is a prerequisite for efficient protein degradation. We will employ Surface Plasmon Resonance (SPR) to quantitatively assess the formation and stability of this complex.

Experimental Protocol: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Immobilization: Covalently immobilize the biotinylated POI (e.g., BRD4) onto a streptavidin-coated SPR sensor chip.

  • Analyte Injection: In separate experiments, inject a constant concentration of the respective E3 ligase (DCAF1, VHL, CRBN, MDM2, or IAP) mixed with varying concentrations of the corresponding PROTAC over the sensor surface.

  • Data Acquisition: Measure the association and dissociation rates of the E3 ligase-PROTAC complex to the immobilized POI.

  • Data Analysis: Calculate the equilibrium dissociation constant (KD) for the ternary complex. A lower KD value indicates a more stable complex.

Rationale: This cell-free assay provides a direct measure of the intrinsic ability of each PROTAC to mediate the protein-protein interaction between the POI and the E3 ligase, independent of cellular factors.

Degradation Efficiency in a Cellular Context: DC50 and Dmax

The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular environment. We will determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) for each PROTAC using Western blotting.

Experimental Protocol: Western Blotting for Protein Degradation

  • Cell Culture and Treatment: Culture a suitable human cell line (e.g., HEK293T) and treat with a dose-response of each PROTAC for a defined period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI (e.g., BRD4) and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a fluorescently labeled secondary antibody and an appropriate imaging system to detect the protein bands. Quantify the band intensities and normalize the POI levels to the loading control.

  • Curve Fitting: Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Rationale: This "gold standard" cellular assay provides a direct readout of the PROTAC's ability to induce degradation of the endogenous target protein.

Selectivity Profiling: On-Target vs. Off-Target Effects

An ideal PROTAC should selectively degrade the intended POI with minimal impact on the broader proteome. We will use quantitative proteomics to assess the selectivity of our novel DCAF1-recruiting PROTAC in comparison to the established linkers.

Experimental Protocol: Quantitative Proteomics for Selectivity Profiling

  • Cell Culture and Treatment: Treat cells with each PROTAC at a concentration that induces significant degradation of the POI (e.g., 10x DC50).

  • Protein Extraction and Digestion: Harvest the cells, extract the total proteome, and digest the proteins into peptides.

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from each treatment condition with tandem mass tags (TMT) for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment.

Rationale: This unbiased, proteome-wide approach provides a comprehensive assessment of the PROTAC's selectivity, identifying both intended on-target degradation and any unintended off-target effects.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from our benchmarking studies, providing a clear comparison of the novel DCAF1 linker with the established alternatives.

Table 1: Ternary Complex Formation (SPR)

E3 Ligase LigandE3 LigaseTernary Complex KD (nM)
This compound DCAF1 75
VHL LigandVHL25
CRBN LigandCRBN40
MDM2 LigandMDM2150
IAP LigandIAP200

Table 2: Cellular Degradation Efficiency (Western Blot)

E3 Ligase LigandE3 LigaseDC50 (nM)Dmax (%)
This compound DCAF1 90 >90%
VHL LigandVHL30>95%
CRBN LigandCRBN50>95%
MDM2 LigandMDM2250~80%
IAP LigandIAP300~75%

Table 3: Selectivity Profile (Quantitative Proteomics)

E3 Ligase LigandE3 LigaseNumber of Off-Target Proteins Degraded >50%
This compound DCAF1 5
VHL LigandVHL3
CRBN LigandCRBN8
MDM2 LigandMDM212
IAP LigandIAP15

Discussion and Future Directions

This guide outlines a rigorous framework for the comparative benchmarking of a novel E3 ligase ligand, this compound, against established linkers. The hypothetical data presented suggests that this novel pyridone-based scaffold, putatively targeting DCAF1, demonstrates promising activity, albeit with slightly lower potency than the highly optimized VHL and CRBN systems. However, its potentially superior selectivity profile warrants further investigation.

The exploration of novel E3 ligase ligands is paramount for the continued advancement of targeted protein degradation. The methodologies detailed herein provide a robust roadmap for the comprehensive evaluation of new chemical matter in this exciting field. Future work should focus on optimizing the pyridone scaffold to enhance ternary complex formation and cellular degradation efficiency, as well as confirming its engagement with DCAF1 through structural biology studies.

PROTAC Mechanism of Action Diagram

protac_mechanism cluster_formation Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome E3 E3 Ligase PROTAC->E3 E3->POI Ub Transfer Ub Ubiquitin Ub->POI Degraded Degraded Peptides Proteasome->Degraded

Figure 2. The catalytic cycle of PROTAC-mediated protein degradation.

References

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  • Park, J., et al. (2022).
  • Hughes, S. J., & Ciulli, A. (2021). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. RSC Chemical Biology, 2(6), 1797-1806. [Link]
  • Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(1), 4-22. [Link]
  • Sosič, I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]
  • de la Fuente, A., et al. (2022). A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System. Journal of the American Chemical Society, 144(4), 1640-1650. [Link]
  • Hughes, S. J., & Ciulli, A. (2021). Identification of ligands for E3 ligases with restricted expression using fragment-based methods. RSC Chemical Biology, 2(6), 1797-1806. [Link]
  • Sosič, I., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. [Link]
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

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A Comparative Purity Analysis of Commercially Available 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. This guide provides a comprehensive purity analysis of commercially available 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. As researchers, scientists, and drug development professionals, understanding the purity profile of this critical reagent is paramount for ensuring the integrity of your research and the quality of potential drug candidates.

This guide will delve into a multi-pronged analytical approach to assess the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). We will explore the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) to construct a detailed purity profile for each sample. The experimental data presented herein is hypothetical but representative of what one might encounter in a real-world analytical campaign.

The Significance of Purity for this compound

This compound (CAS No: 210366-15-7) is a vital intermediate in medicinal chemistry, often utilized in the synthesis of nicotinic acid derivatives and other heterocyclic systems with potential therapeutic applications. Impurities, which can arise from the synthetic route or degradation, can have significant consequences, including:

  • Altered Biological Activity: Impurities may possess their own biological activity, leading to confounding results in pharmacological assays.

  • Toxicity: Certain impurities can be toxic, posing a safety risk in preclinical and clinical studies.

  • Reduced Yield and Side Reactions: Reactive impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of unintended by-products.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experimental outcomes.

Given these considerations, a thorough purity assessment is not merely a quality control measure but a fundamental aspect of rigorous scientific investigation.

A Multi-Modal Approach to Purity Determination

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we employ a suite of orthogonal methods, each providing unique and complementary information.

  • High-Performance Liquid Chromatography (HPLC): As a gold standard for purity analysis, HPLC excels at separating the main compound from non-volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a sample without the need for a reference standard of the analyte itself. It also provides structural information about the main compound and any observable impurities.

  • Mass Spectrometry (MS): Often coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry is highly sensitive for detecting and identifying trace-level impurities by providing molecular weight information.

  • Elemental Analysis (EA): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a sample, which can be compared to the theoretical values for the pure compound. A significant deviation can indicate the presence of inorganic impurities or residual solvents.

Comparative Purity Analysis: Hypothetical Data

The following tables summarize the hypothetical purity data for this compound obtained from three different commercial suppliers.

Table 1: HPLC Purity Analysis

SupplierRetention Time (min)Peak Area (%)
Supplier A 5.2199.52
3.87 (Impurity 1)0.25
6.15 (Impurity 2)0.23
Supplier B 5.2297.89
3.88 (Impurity 1)1.56
4.51 (Impurity 3)0.55
Supplier C 5.2098.91
2.98 (Impurity 4)0.78
6.14 (Impurity 2)0.31

Table 2: Quantitative NMR (qNMR) Purity Analysis

SupplierPurity by qNMR (%)
Supplier A 99.4
Supplier B 97.5
Supplier C 98.7

Table 3: Mass Spectrometry Impurity Profiling

SupplierObserved Impurity (m/z)Potential Identity
Supplier A 156.03 (Impurity 1)1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
262.08 (Impurity 2)Debenzylated analog
Supplier B 156.03 (Impurity 1)1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
126.55 (Impurity 3)Benzyl chloride
Supplier C 262.08 (Impurity 2)Debenzylated analog
108.06 (Impurity 4)Benzyl alcohol

Table 4: Elemental Analysis Data

Supplier% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)
Theoretical 63.674.525.71
Supplier A 63.594.555.68
Supplier B 63.214.615.59
Supplier C 63.484.505.65

Interpretation of Results

Based on this hypothetical data, Supplier A provides the highest purity material. The HPLC data shows the lowest levels of impurities, which is corroborated by the qNMR results. The impurities detected by MS in Supplier A's sample are likely related to the starting material and a degradation product. Supplier B's material shows a significant amount of unreacted starting material, suggesting a less optimized purification process. Supplier C's product contains impurities that may arise from side reactions or degradation. The elemental analysis for all suppliers is within the generally accepted deviation of ±0.4% from the theoretical values, indicating a low level of inorganic impurities or residual solvents not detectable by the other methods.

Experimental Protocols

The following are detailed protocols for the analytical methods used in this guide.

High-Performance Liquid Chromatography (HPLC)

Rationale: A reverse-phase HPLC method with UV detection is a robust and widely used technique for separating and quantifying organic compounds and their impurities. The chosen gradient elution allows for the separation of compounds with a range of polarities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percentage method: (Area of main peak / Total area of all peaks) x 100%.

Quantitative NMR (qNMR) Spectroscopy

Rationale: qNMR provides a direct measure of purity by comparing the integral of a known analyte proton signal to that of a certified internal standard of known concentration. This method is non-destructive and highly accurate when performed with appropriate parameter optimization.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • Maleic acid (certified internal standard)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation of the protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and the signal of the internal standard (maleic acid singlet at ~6.3 ppm).

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS combines the separation power of HPLC with the sensitive detection and mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source.

Procedure:

  • Use the same HPLC method as described above.

  • Divert the eluent from the HPLC column to the ESI source of the mass spectrometer.

  • Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 100-500.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

Elemental Analysis (EA)

Rationale: EA provides the bulk elemental composition of the sample, which serves as a fundamental check of its empirical formula and can reveal the presence of non-carbon-containing impurities.

Instrumentation:

  • CHNS/O elemental analyzer

Procedure:

  • Accurately weigh approximately 2 mg of the sample into a tin capsule.

  • Analyze the sample according to the instrument manufacturer's instructions.

  • Compare the experimentally determined weight percentages of C, H, and N to the theoretical values. The accepted deviation is typically within ±0.4%.

Visualizing the Workflow and Chemical Structures

To better illustrate the analytical process and the chemical entities involved, the following diagrams have been generated using Graphviz.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis & Purity Assessment start Commercial Sample of this compound prep_hplc Dissolve in ACN/Water Filter start->prep_hplc prep_nmr Dissolve in DMSO-d6 with Internal Standard start->prep_nmr prep_ea Weigh into Tin Capsule start->prep_ea hplc HPLC-UV prep_hplc->hplc lcms LC-MS prep_hplc->lcms nmr NMR Spectrometer prep_nmr->nmr ea Elemental Analyzer prep_ea->ea purity_hplc Purity by Area % hplc->purity_hplc impurity_id Impurity Identification lcms->impurity_id purity_nmr Quantitative Purity (qNMR) nmr->purity_nmr elemental_comp Elemental Composition ea->elemental_comp final_assessment Overall Purity Profile purity_hplc->final_assessment purity_nmr->final_assessment impurity_id->final_assessment elemental_comp->final_assessment

Caption: Experimental workflow for the purity analysis.

G cluster_0 Target Compound and Potential Impurities node_target <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/public-imgs/1-benzyloxy-6-oxo-1_6-dihydropyridine-2-carboxylic_acid.png"/>TD>TR><TR><TD>this compound (Target Compound)TD>TR>TABLE>> node_imp1 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/public-imgs/1-hydroxy-6-oxo-1_6-dihydropyridine-2-carboxylic_acid.png"/>TD>TR><TR><TD>1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (Impurity 1)TD>TR>TABLE>> synthesis Synthesis node_imp1->synthesis node_imp3 <<TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD><IMGSRC="https://storage.googleapis.com/public-imgs/benzyl_chloride.png"/>TD>TR><TR><TD>Benzyl chloride (Impurity 3)TD>TR>TABLE>> node_imp3->synthesis synthesis->node_target

A Comparative Crystallographic Guide to 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid Derivatives as Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the structural features of 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives, a promising class of small molecules targeting histone lysine demethylases (KDMs). Aberrant activity of KDMs is implicated in various cancers, making them a key target for therapeutic intervention. The precise understanding of how these inhibitors bind to their target enzymes, derived from X-ray crystallography, is paramount for the rational design of more potent and selective drug candidates.

Introduction to a Promising Scaffold

The this compound scaffold has emerged as a privileged structure in the development of KDM inhibitors. This core structure allows for diverse functionalization, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties. The benzyloxy group at the 1-position often plays a crucial role in establishing interactions within the enzyme's active site, while modifications at the carboxylic acid and other positions on the pyridinone ring can significantly impact potency and selectivity. This guide will delve into the subtle yet significant structural variations observed upon derivatization, drawing comparisons from available crystallographic data of closely related compounds.

Comparative Crystallographic Analysis

While a comprehensive public database of crystallographic structures for a complete series of this compound derivatives is not yet available, we can draw valuable insights by comparing the crystal structure of a key intermediate with that of a closely related dihydropyrimidine analog. This comparative approach allows us to understand the influence of scaffold modifications on the solid-state conformation and packing, which are critical for predicting and interpreting binding to the target protein.

ParameterCompound 1: Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate[1]Compound 2: 6-Benzyloxy-2-phenylpyridazin-3(2H)-one[2]
Chemical Formula C₁₇H₁₉N₃O₆C₁₇H₁₄N₂O₂
Formula Weight 361.35 g/mol 278.30 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 12.122 (2)7.390 (4)
b (Å) 16.300 (3)9.385 (5)
c (Å) 9.1766 (18)10.587 (6)
α (°) 90106.618 (7)
β (°) 106.29 (3)97.489 (6)
γ (°) 90101.098 (9)
Volume (ų) 1740.4 (6)676.9 (6)
Z 42

Analysis of Structural Data:

The comparison between Compound 1, a dihydropyrimidine, and Compound 2, a pyridazinone, highlights how changes in the heterocyclic core and its substituents influence the crystal packing and unit cell dimensions. Compound 1 crystallizes in a monoclinic system, while the smaller, less substituted Compound 2 adopts a triclinic system. The larger unit cell volume of Compound 1 is consistent with its greater molecular weight and the presence of more extensive hydrogen bonding networks, as suggested by the N-H and O-H groups. In the crystal structure of Compound 1, intermolecular N—H⋯O hydrogen bonds play a significant role in stabilizing the packing.[1] The dihedral angle between the two aromatic rings in Compound 1 is 45.9 (1)°.[1] In contrast, the crystal structure of Compound 2 is stabilized by weak C—H⋯O and C—H⋯π interactions.[2]

These observations underscore the importance of obtaining specific crystallographic data for each derivative of interest. Even minor modifications can lead to substantial changes in the solid-state conformation and intermolecular interactions, which can, in turn, affect solubility, stability, and ultimately, biological activity.

Experimental Protocols

The successful X-ray crystallographic analysis of these derivatives hinges on robust protocols for their synthesis, purification, and crystallization.

Synthesis of this compound Derivatives

A general synthetic route to the parent scaffold involves the reaction of a suitably substituted pyridine with a benzylating agent, followed by functional group manipulations to introduce the carboxylic acid at the 2-position. For instance, a common precursor, 6-oxo-1,6-dihydropyridine-2-carboxylic acid, can be synthesized and subsequently benzylated.[3]

Workflow for Synthesis and Characterization:

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridine) Reaction1 Chemical Synthesis (e.g., Benzylation, Oxidation/Hydrolysis) Start->Reaction1 Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction1->Purification Characterization Characterization (NMR, MS, mp) Purification->Characterization Crystallization Single Crystal Growth Characterization->Crystallization XRD X-ray Diffraction Analysis Crystallization->XRD

Caption: General workflow from synthesis to structural elucidation.

Crystallization of Small Molecule Inhibitors

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent system, temperature, and crystallization technique are critical parameters that require careful optimization.

Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Preparation of a Supersaturated Solution: Dissolve the purified compound in a suitable solvent (e.g., a mixture of a good solvent like DMF or DMSO and a less-good solvent like water or isopropanol) to the point of saturation or slight supersaturation.

  • Setting up the Crystallization Plate:

    • Pipette a small volume (e.g., 1-2 µL) of the compound solution onto a coverslip.

    • In the reservoir of a crystallization well, place a larger volume (e.g., 500 µL) of a precipitant solution (a solvent in which the compound is less soluble).

  • Sealing and Incubation: Invert the coverslip and seal the well. The vapor of the precipitant will slowly diffuse into the droplet, gradually increasing the concentration of the compound and inducing crystallization.

  • Monitoring and Optimization: Monitor the wells for crystal growth over several days to weeks. If no crystals form, or if only precipitate is observed, systematically vary the concentrations of the compound and precipitant, the solvent system, and the temperature.

Logical Flow of Crystallization Optimization:

Crystallization_Optimization Start Purified Compound Screen Initial Crystallization Screening (Varying Solvents & Precipitants) Start->Screen Observe Observation (Microscopy) Screen->Observe Decision Outcome? Observe->Decision SingleCrystals Single Crystals Decision->SingleCrystals Crystals Formed Precipitate Precipitate/No Crystals Decision->Precipitate No/Poor Crystals Optimize Optimization (Fine-tune concentrations, temperature) Optimize->Screen Precipitate->Optimize

Caption: Iterative process of crystallization condition optimization.

Structure-Activity Relationship (SAR) Insights

The three-dimensional structure of these inhibitors, as determined by X-ray crystallography, provides a powerful tool for understanding their structure-activity relationships. By overlaying the crystal structures of different derivatives, researchers can visualize how modifications to the scaffold affect the overall conformation and the presentation of key pharmacophoric features to the target enzyme. This information is invaluable for designing new analogs with improved binding affinity and selectivity.

For instance, the orientation of the benzyloxy group and the planarity of the pyridinone ring can be precisely determined. The carboxylic acid moiety is often crucial for coordinating with key residues in the active site of histone demethylases. Understanding how different substituents on the pyridinone ring influence the electronic properties and steric profile of the molecule can guide the synthesis of more effective inhibitors.

Conclusion

The X-ray crystallographic analysis of this compound derivatives is a critical component in the development of novel inhibitors for histone lysine demethylases. While a complete comparative dataset for this specific scaffold is still emerging, the analysis of related structures provides a solid foundation for understanding the key structural features that govern their solid-state properties and, by extension, their biological activity. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize and crystallize new derivatives, paving the way for future discoveries in this exciting area of drug development.

References

  • PubChem. This compound.
  • National Institutes of Health. Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate.
  • PubChem. 1-(benzyloxy)pyridin-2(1H)-one.
  • Crystallography Open Database.
  • National Institutes of Health. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide.
  • MySkinRecipes. This compound.
  • The Cambridge Crystallographic Data Centre (CCDC). Access Structures.
  • National Institutes of Health. Identification of Histone Deacetylase Inhibitors With Benzoylhydrazide Scaffold That Selectively Inhibit Class I Histone Deacetylases.
  • National Institutes of Health. 6-Benzyloxy-2-phenylpyridazin-3(2H)-one.
  • The University of Manchester Research Explorer. CCDC 1429470: Experimental Crystal Structure Determination.
  • National Institutes of Health. 2-Benzyl-6-benzyloxypyridazin-3(2H)-one.
  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of 7-oxo-6-phenyl-6,7-dihydro-5H-thieno[2,3-f]isoindole-8-carboxylic acid.
  • National Institutes of Health. Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one.
  • PubChem. 4-Benzyloxy-1-(2-chlorobenzyl)-2-pyridinone.
  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database.
  • The Cambridge Crystallographic Data Centre (CCDC). Crystallography.
  • Stanford University Libraries. Access structures in SearchWorks catalog.
  • ResearchGate. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • National Institutes of Health. X-ray structure and enzymatic study of a bacterial NADPH oxidase highlight the activation mechanism of eukaryotic NOX.

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The Fulcrum of Function: A Comparative Analysis of PROTACs with Flexible vs. Rigid Pyridinone-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by commandeering the cellular ubiquitin-proteasome system. A critical, and often decisive, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker, specifically its flexibility or rigidity, can profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides an in-depth comparative analysis of flexible versus rigid linkers, with a focus on pyridinone and other rigid heterocyclic motifs, supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

The Linker: More Than a Spacer, a Conductor of Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase.[1] The linker is the crucial element that dictates the geometry and stability of this complex. Its length, chemical composition, and conformational freedom determine the spatial orientation of the two proteins, which is paramount for efficient ubiquitin transfer from the E2-conjugating enzyme to the POI, marking it for proteasomal degradation. An ideal linker not only facilitates this intricate molecular handshake but also imparts favorable drug-like properties to the PROTAC molecule, such as solubility and cell permeability.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub Ubiquitin POI_Ub Poly-ubiquitinated POI Ub->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation cluster_ternary cluster_ternary cluster_ternary->POI_Ub Ubiquitination

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Flexible Linkers: The Advantage of Adaptability

Flexible linkers, typically composed of polyethylene glycol (PEG) or alkyl chains, have historically been the workhorses in early-stage PROTAC development. Their prevalence is due to several key advantages:

  • Synthetic Accessibility : Alkyl and PEG chains are readily available and can be incorporated into PROTACs using well-established, robust chemical reactions. This allows for the rapid synthesis of libraries with varying linker lengths to empirically determine the optimal distance for a given POI-E3 ligase pair.[3]

  • Conformational Flexibility : The high number of rotatable bonds allows the PROTAC to adopt a multitude of conformations. This increases the statistical probability of achieving a productive ternary complex geometry, as the linker can dynamically adapt to the surfaces of both the POI and the E3 ligase.

However, this flexibility is a double-edged sword. The major disadvantages include:

  • Entropic Penalty : The high degree of conformational freedom can lead to a significant entropic cost upon binding and forming the ternary complex, potentially reducing its overall stability.[4]

  • Poor Physicochemical Properties : Long alkyl chains can increase lipophilicity, leading to poor solubility and non-specific binding. While PEG linkers can improve solubility, both types increase the number of rotatable bonds, which can negatively impact cell permeability and oral bioavailability.[1]

  • Metabolic Instability : Linear alkyl and ether chains can be more susceptible to oxidative metabolism, leading to a shorter in vivo half-life.[5]

Rigid Linkers: Pre-organization for Potency and Improved Pharmacokinetics

To overcome the limitations of flexible linkers, researchers have increasingly turned to rigid designs. These linkers incorporate conformational constraints such as pyridinone rings, piperidines, piperazines, phenyl groups, or alkynes.[6] The rationale behind this strategy is compelling:

  • Conformational Pre-organization : A rigid linker can lock the PROTAC into a bioactive conformation that is pre-organized for optimal ternary complex formation. This can reduce the entropic penalty of binding, leading to more stable complexes and, consequently, higher degradation potency.[7]

  • Improved Pharmacokinetic Properties : The constrained conformation and the introduction of polar heterocyclic motifs can lead to significant improvements in drug metabolism and pharmacokinetic (DMPK) properties. For instance, the incorporation of ionizable pyridine or piperidine/piperazine motifs has been shown to improve aqueous solubility.[3] The reduced flexibility can also shield the molecule from metabolic enzymes, enhancing stability.[2]

  • Enhanced Selectivity : By presenting the warhead and E3 ligase ligand in a more defined spatial orientation, rigid linkers can disfavor the formation of off-target ternary complexes, thereby improving selectivity.[1]

The primary challenges associated with rigid linkers are:

  • Synthetic Complexity : The synthesis of PROTACs with rigid, often stereochemically complex, linkers is generally more challenging and resource-intensive.[7]

  • Risk of Misfit : If the pre-organized conformation is not complementary to the specific POI and E3 ligase pair, it can lead to steric clashes and prevent the formation of a productive ternary complex altogether. This was observed in a series of androgen receptor (AR)-targeting PROTACs, where replacing a flexible PEG linker with rigid phenyl rings resulted in a complete loss of degradation activity.[6]

Comparative Analysis: Experimental Data Insights

The choice between a flexible and a rigid linker is highly context-dependent, and the optimal design must be empirically determined for each specific biological system. The following data from published studies illustrate the divergent outcomes of linker modification.

Case Study 1: BET Bromodomain Degraders (Flexible Alkyl vs. Rigid Ethynyl)

In a study developing BET degraders, an initial lead PROTAC with a flexible alkyl linker was optimized by replacing a portion of the linker with a rigid ethynyl group. This modification led to a significant increase in cellular potency.

Target E3 Ligase Linker Type PROTAC Example Cellular Potency (IC50) Cell Line Reference
BET BromodomainsCRBNFlexible (Alkyl)PROTAC 48pM rangeMV4;11, MOLM13[6][8]
BET BromodomainsCRBNRigid (Ethynyl)QCA570~3 to 6-fold more potent than PROTAC 48MV4;11, MOLM13[6][8]
Table 1: Comparison of BET degraders with flexible vs. rigid linkers. The rigidification of the linker in QCA570 resulted in enhanced cellular activity.
Case Study 2: Androgen Receptor (AR) Degraders (Flexible PEG vs. Rigid Phenyl)

Conversely, an attempt to rigidify the linker in an AR-targeting PROTAC demonstrated the potential pitfalls of this strategy. The parent compound with a flexible PEG linker showed degradation, while the analogues with rigid phenyl linkers were inactive.

Target E3 Ligase Linker Type PROTAC Example Degradation Activity Cell Line Reference
Androgen ReceptorcIAPFlexible (PEG)PROTAC 54Degradation observed at 3 µM22Rv1[6]
Androgen ReceptorcIAPRigid (Phenyl)PROTACs 55-57No degradation observed22Rv1[6]
Table 2: Comparison of AR degraders. In this case, the rigid phenyl linkers were unable to support a productive ternary complex, leading to a loss of function.
Case Study 3: H-PGDS Degraders (Varying Rigidity)

A systematic study on PROTACs targeting hematopoietic prostaglandin D synthase (H-PGDS) revealed a nuanced trade-off between cell permeability and ternary complex stability. The most rigid PROTAC showed the highest intracellular accumulation but formed the least stable ternary complex. This highlights that optimizing one parameter (e.g., permeability through rigidity) can negatively impact another (e.g., complex stability).[6][9]

PROTAC Linker Characteristic Relative Intracellular Amount Ternary Complex Stability (SPR) Degradation Potency (DC50) Reference
PROTAC-1Flexible1.0Most Stable17.3 pM[6][9]
PROTAC-3Most Rigid (Spirocycle)~2.0Least StableSimilar to PROTAC-1[6][9]
Table 3: Trade-offs in H-PGDS PROTACs with varying linker rigidity. Despite differences in permeability and complex stability, the final degradation potencies were comparable.

Experimental Protocols for PROTAC Characterization

A systematic evaluation of PROTACs requires a suite of biochemical, biophysical, and cellular assays. Below are step-by-step methodologies for key experiments.

Experimental_Workflow cluster_invitro In Vitro / Biophysical cluster_cellular Cellular Assays cluster_invivo In Vivo Models SPR Ternary Complex Kinetics (SPR / BLI / ITC) Degradation Target Degradation (Western Blot / In-Cell Western) SPR->Degradation Correlates with cellular efficacy Viability Cell Viability / Cytotoxicity (MTS / MTT Assay) Degradation->Viability Functional Consequence PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability->PK_PD Guides in vivo dosing strategy Efficacy Tumor Xenograft Efficacy PK_PD->Efficacy Determines therapeutic potential

Figure 2: Typical experimental workflow for PROTAC evaluation.
Target Protein Degradation Assay (Western Blot)

This is the foundational assay to confirm and quantify the primary pharmacological effect of a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with the primary antibody for the POI overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, add ECL substrate, and image the chemiluminescent signal.

  • Stripping & Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation and Kinetics (Surface Plasmon Resonance - SPR)

SPR provides real-time, label-free measurement of binding kinetics, allowing for the characterization of both binary (PROTAC-POI, PROTAC-E3) and ternary complex interactions.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, Streptavidin-coated)

  • Purified, biotinylated E3 ligase

  • Purified POI

  • PROTAC compounds

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip to a suitable response unit (RU) level.

  • Binary Interaction (PROTAC-E3): Inject a concentration series of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).

  • Ternary Complex Formation: Prepare a series of samples containing a fixed, near-saturating concentration of the POI mixed with a concentration series of the PROTAC.

  • Injection and Measurement: Inject the POI-PROTAC mixtures over the immobilized E3 ligase surface. An increase in RU compared to the binary interactions indicates the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and affinity (KD) for the ternary complex. Calculate the cooperativity factor (α) by comparing the binary and ternary affinities.

Cell Viability Assay (MTS Assay)

This assay assesses the functional consequence of protein degradation, such as the inhibition of proliferation or induction of cell death in cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Cells and culture medium

  • PROTAC compounds

  • MTS reagent (containing PES)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for a prolonged period, typically 48-72 hours, to allow for effects on cell viability to manifest.

  • MTS Addition: Add 20 µL of MTS solution to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot a dose-response curve to determine the IC50 value (concentration for 50% inhibition of cell viability).

Conclusion: A Balanced Approach to Linker Design

The strategic design of the linker is a cornerstone of developing effective and safe PROTAC therapeutics. The choice between a flexible and a rigid linker is not a simple dichotomy but a nuanced decision that requires a deep understanding of the specific biological system and the desired pharmacological profile.[2] Flexible linkers offer synthetic tractability and conformational adaptability, making them excellent tools for initial screening and proof-of-concept studies. However, the field is increasingly moving towards more sophisticated, rigid linkers containing motifs like pyridinones, piperidines, and piperazines.[3] These rigid structures can pre-organize the PROTAC for more potent degradation, enhance selectivity, and, crucially, improve the molecule's pharmacokinetic properties, bringing them closer to orally bioavailable drugs.[5]

The experimental evidence clearly demonstrates that there is no universal "best" linker. A rigid linker that confers picomolar potency in one system may completely abrogate activity in another.[6] Therefore, a successful PROTAC development campaign relies on the empirical and systematic evaluation of a diverse set of linkers, using a combination of robust biophysical and cellular assays to understand the complex structure-activity relationships that govern PROTAC-mediated protein degradation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]
  • Osawa, H., Saito, K., & Demizu, Y. (2025). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]
  • Testa, A., et al. (2020). Structure-Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition, 59(4), 1767-1771. [Link]
  • Picone, P., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 590906. [Link]
  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology, 14(3), 361–368. [Link]
  • Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. [Link]
  • Edmondson, S. D., et al. (2019). A review of the pharmacokinetic and pharmacodynamic properties of proteolysis-targeting chimeras. Drug Discovery Today, 24(11), 2139-2147. [Link]
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
  • Mares, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(11), e202200081. [Link]

Sources

A-Senior-Application-Scientist's-Guide-to-Assessing-the-Off-Target-Effects-of-PROTACs-with-a-Pyridinone-Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The-Promise-and-Peril-of-PROTACs

Proteolysis-targeting-chimeras-(PROTACs)-represent-a-paradigm-shift-in-therapeutics,-offering-the-ability-to-not-just-inhibit,-but-entirely-eliminate-disease-causing-proteins.[1][2][3] These heterobifunctional molecules act as a bridge, connecting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to induce degradation of the POI.[3][4][5]

The-elegance-of-PROTACs-lies-in-their-modular-design:-a-warhead-that-binds-the-POI,-a-ligand-that-recruits-an-E3-ligase,-and-a-linker-that-connects-the-two.[1][4][5] The choice of E3 ligase ligand is critical, and various scaffolds have been developed to recruit different E3 ligases. Among these, the pyridinone scaffold has emerged as a promising option.

However,-with-great-power-comes-great-responsibility.-The-very-mechanism-that-makes-PROTACs-so-potent-also-introduces-unique-challenges,-foremost-among-them-being-the-risk-of-off-target-effects.[1][6][7] This guide provides a comprehensive framework for assessing and mitigating the off-target effects of PROTACs featuring a pyridinone scaffold, ensuring the development of safer and more effective therapeutics.

Understanding-the-Off-Target-Landscape-of-Pyridinone-PROTACs

Off-target-effects-in-PROTACs-can-arise-from-several-sources:

  • Warhead-Mediated-Off-Targets: The ligand targeting the POI may bind to other proteins with similar binding pockets.

  • E3-Ligand-Mediated-Off-Targets: The pyridinone scaffold itself, or any E3 ligase ligand, may have intrinsic off-target binding partners. For example, the widely used CRBN recruiter pomalidomide is known to independently degrade several zinc-finger proteins.[8][9]

  • Ternary-Complex-Dependent-Off-Targets: The formation of the POI-PROTAC-E3 ligase complex can create novel protein-protein interaction surfaces, leading to the ubiquitination and degradation of "neosubstrates" that don't independently bind the warhead or the E3 ligase ligand.[9]

The-following-diagram-illustrates-the-potential-on--and-off-target-actions-of-a-PROTAC.

Off_Target_Workflow cluster_phase1 Phase 1: Unbiased Discovery cluster_phase2 Phase 2: Hit Validation & Target Engagement cluster_phase3 Phase 3: Functional Characterization Proteomics Global Proteomics (TMT/SILAC) - Identify all degraded proteins - Unbiased approach CETSA Cellular Thermal Shift Assay (CETSA) - Confirm direct binding to off-targets - Differentiate binding from degradation Proteomics->CETSA Validate Hits WesternBlot Western Blot - Orthogonal validation of degradation Proteomics->WesternBlot Confirm Degradation CellAssays Cell-Based Functional Assays - Assess phenotypic consequences - Viability, signaling pathways CETSA->CellAssays Investigate Function WesternBlot->CellAssays

Caption: Workflow for Off-Target Assessment.

Phase-1:-Unbiased-Discovery-via-Global-Proteomics

The-first-step-is-to-cast-a-wide-net-to-identify-all-proteins-whose-abundance-changes-upon-PROTAC-treatment.-Mass-spectrometry-based-global-proteomics-is-the-gold-standard-for-this-purpose. [10][11][12][13][14][15]

Experimental-Protocol:-Tandem-Mass-Tag-(TMT)-Based-Quantitative-Proteomics

This-protocol-provides-a-general-framework.-Specific-details-may-need-to-be-optimized-for-your-cell-line-and-instrumentation.

1.-Cell-Culture-and-Treatment:

  • Culture-your-cells-of-interest-to-~80%-confluency.
  • Treat-cells-with-your-pyridinone-PROTAC-at-various-concentrations-and-time-points.-Include-a-vehicle-control-(e.g.,-DMSO).
  • Rationale: A dose-response and time-course experiment is crucial to identify the optimal conditions for on-target degradation while minimizing secondary effects. [9]

2.-Cell-Lysis-and-Protein-Quantification:

  • Harvest-cells-and-lyse-them-in-a-buffer-containing-protease-and-phosphatase-inhibitors.
  • Quantify-protein-concentration-using-a-BCA-assay.

3.-Protein-Digestion:

  • Reduce-disulfide-bonds-with-DTT-and-alkylate-cysteines-with-iodoacetamide.
  • Digest-proteins-into-peptides-overnight-with-trypsin.

4.-TMT-Labeling:

  • Label-the-peptides-from-each-condition-with-a-different-TMT-isobaric-tag.
  • Rationale: TMT-labeling-allows-for-multiplexing-of-samples,-improving-quantitative-accuracy.

5.-LC-MS/MS-Analysis:

  • Combine-the-labeled-peptide-samples-and-analyze-by-liquid-chromatography-tandem-mass-spectrometry-(LC-MS/MS).

6.-Data-Analysis:

  • Use-a-proteomics-software-suite-(e.g.,-MaxQuant,-Proteome-Discoverer)-to-identify-and-quantify-proteins.
  • Identify-proteins-that-are-significantly-downregulated-in-the-PROTAC-treated-samples-compared-to-the-vehicle-control.
Phase-2:-Hit-Validation-and-Target-Engagement

Once-you-have-a-list-of-potential-off-targets-from-your-proteomics-screen,-the-next-step-is-to-validate-these-hits-and-determine-if-the-PROTAC-directly-binds-to-them.

Cellular-Thermal-Shift-Assay-(CETSA)

CETSA-is-a-powerful-technique-for-assessing-target-engagement-in-a-cellular-context. [16][17][18]It-is-based-on-the-principle-that-a-protein's-thermal-stability-changes-upon-ligand-binding. [17]

Experimental-Protocol:-CETSA

1.-Cell-Treatment:

  • Treat-intact-cells-with-your-PROTAC-or-vehicle-control. [17]

2.-Heat-Challenge:

  • Aliquot-the-cell-suspensions-and-heat-them-at-a-range-of-temperatures. [17]
  • Rationale: This-creates-a-"melting-curve"-for-each-protein.

3.-Protein-Extraction-and-Detection:

  • Lyse-the-cells-and-separate-the-soluble-protein-fraction-(containing-folded-proteins)-from-the-precipitated-fraction-(containing-denatured-proteins). [17]
  • Analyze-the-soluble-fraction-by-Western-blot-or-mass-spectrometry-to-quantify-the-amount-of-the-protein-of-interest-that-remains-soluble-at-each-temperature. [17]

4.-Data-Analysis:

  • Plot-the-amount-of-soluble-protein-as-a-function-of-temperature.
  • A-shift-in-the-melting-curve-in-the-presence-of-the-PROTAC-indicates-direct-binding.

CETSA-is-particularly-valuable-for-PROTACs-as-it-can-distinguish-between-proteins-that-are-degraded-and-those-that-are-simply-bound-by-the-PROTAC-without-being-degraded. [16]This-can-help-to-deconvolute-off-target-effects-arising-from-degradation-versus-those-arising-from-simple-inhibition. [16]

Orthogonal-Validation-by-Western-Blot

It-is-always-good-practice-to-validate-your-proteomics-hits-using-an-independent-method.-Western-blotting-is-a-straightforward-way-to-confirm-the-degradation-of-specific-off-target-proteins.

Phase-3:-Functional-Characterization

Identifying-an-off-target-is-only-part-of-the-story.-The-ultimate-goal-is-to-understand-the-functional-consequences-of-this-off-target-interaction.

Cell-Based-Functional-Assays

The-choice-of-functional-assay-will-depend-on-the-identity-of-the-off-target-protein.-For-example:

  • If-the-off-target-is-a-kinase, you-might-perform-a-phospho-proteomics-study-or-a-kinase-activity-assay-to-see-if-key-signaling-pathways-are-disrupted.

  • If-the-off-target-is-a-transcription-factor, you-could-use-a-reporter-gene-assay-or-RNA-sequencing-to-assess-changes-in-gene-expression.

  • General-cytotoxicity-assays (e.g.,-MTT,-CellTiter-Glo)-can-reveal-if-the-off-target-degradation-is-leading-to-cell-death. [9]

Conclusion-and-Best-Practices

The-development-of-PROTACs-with-novel-scaffolds-like-pyridinone-holds-immense-promise-for-tackling-previously-"undruggable"-targets.-However,-a-rigorous-and-proactive-approach-to-off-target-assessment-is-paramount-for-their-successful-clinical-translation.

Key-Takeaways:

  • Embrace-a-Multi-Pronged-Strategy: No-single-experiment-can-provide-a-complete-picture-of-off-target-effects.-Combine-unbiased-proteomics-with-targeted-validation-and-functional-characterization.

  • Context-is-Key: Compare-the-off-target-profile-of-your-pyridinone-PROTAC-with-that-of-PROTACs-using-more-established-scaffolds-to-understand-its-relative-selectivity.

  • Don't-Just-Identify,-Understand: The-goal-is-not-simply-to-list-off-targets,-but-to-understand-the-functional-consequences-of-their-degradation.

  • Iterate-and-Optimize: Use-the-data-from-your-off-target-studies-to-inform-the-next-round-of-PROTAC-design,-iteratively-improving-selectivity.

By-following-the-principles-and-protocols-outlined-in-this-guide,-researchers-can-confidently-navigate-the-complexities-of-PROTAC-off-target-effects-and-unlock-the-full-therapeutic-potential-of-this-exciting-new-modality.

References

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. (2024).
  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed. (2021, August 4).
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC - NIH. (2023, March 17).
  • PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs.
  • Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC - NIH. (2024, November 22).
  • A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing | bioRxiv. (2020, November 20).
  • Label-free validation of protein degraders using CETSA® - YouTube. (2023, April 12).
  • Cellular thermal shift assay - Wikipedia.
  • (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - ResearchGate. (2025, August 6).
  • Target Identification and Selectivity Analysis of Targeted Protein Degraders.
  • Cellular Assays for characterization of PROTAC activity and... - ResearchGate.
  • Advancing Design Strategy of PROTACs for Cancer Therapy - PMC - NIH. (2025, June 25).
  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. (2023, December 1).
  • Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks - PMC - NIH. (2025, October 19).
  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs.
  • Full article: Proteolysis targeting chimeras (PROTACs) in oncology: a review of patents and regulatory considerations - Taylor & Francis Online.
  • Proteolysis-targeting chimeras with reduced off-targets - PMC - NIH.
  • (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing - ResearchGate.
  • (PDF) PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. (2025, August 7).
  • Technical Support Center: Off-Target Effects of PROTACs - Benchchem.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • PROTACs revolutionize small molecule drugs - CAS.org. (2024, November 15).
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - NIH.
  • A Caged E3 Ligase Ligand for PROTAC-mediated Protein Degradation with Light. (2025, August 5).
  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI.
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Novel approaches for the rational design of PROTAC linkers - Semantic Scholar. (2020, October 30).
  • Click chemistry in the development of PROTACs - PMC - NIH. (2023, December 29).
  • Chemical structures of PROTACs and their corresponding PHOTAC analogues. | Download Scientific Diagram - ResearchGate.
  • Critical assessment of targeted protein degradation as a research tool and pharmacological modality - NIH.
  • E3 ligase ligand optimization of Clinical PROTACs - PMC - NIH.

Sources

A Comparative Guide to the Synthesis of Enantiomerically Pure 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a synthetic route for producing enantiomerically pure 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a valuable intermediate in pharmaceutical development.[1] We will delve into a validated, step-by-step synthetic protocol, critically compare it with viable alternatives, and provide the necessary experimental details and data to support our analysis. Our focus is on providing actionable insights rooted in established chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral Pyridinones

Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Their ability to engage in various non-covalent interactions makes them ideal for targeting a wide range of biological macromolecules. The introduction of a benzyloxy group at the N1 position and a carboxylic acid at the C2 position of the pyridinone core, as in our target molecule, offers multiple points for further functionalization, making it a versatile building block for creating libraries of potential drug candidates.

Furthermore, the stereochemistry of drug molecules is a critical determinant of their pharmacological activity and safety profile. For chiral molecules like this compound, the ability to produce single enantiomers is paramount. This guide will therefore place a strong emphasis on strategies to achieve high enantiomeric purity.

Validated Synthetic Route: A Two-Step Approach from Pyridine-2-carboxylic Acid

A robust and validated synthetic pathway to racemic this compound involves a two-step sequence starting from the readily available pyridine-2-carboxylic acid. This route is advantageous due to its operational simplicity and the use of a highly regioselective biocatalytic step.

Step 1: Microbial Hydroxylation of Pyridine-2-carboxylic Acid

The initial and key step is the regioselective hydroxylation of pyridine-2-carboxylic acid to yield 6-oxo-1,6-dihydropyridine-2-carboxylic acid (also known as 6-hydroxypicolinic acid). Biocatalysis offers a green and efficient method for this transformation. Specifically, the use of Alcaligenes faecalis (DSM 6269) has been shown to induce regiospecific hydroxylation at the C6 position on a preparative scale.[3] This enzymatic approach avoids the use of harsh reagents and often leads to high yields with minimal byproduct formation.

Step 2: Regioselective N-Benzylation

The subsequent introduction of the benzyl group onto the nitrogen atom of the pyridinone ring is a critical step where regioselectivity between N-alkylation and O-alkylation must be controlled. The tautomeric nature of 6-oxo-1,6-dihydropyridine-2-carboxylic acid presents two nucleophilic sites. However, conditions have been developed to strongly favor N-alkylation. A mild and highly regioselective method involves the use of benzyl bromide in the presence of a suitable base and a phase-transfer catalyst or in a micellar system. For instance, employing tetraalkyl ammonium fluorides as catalysts in an organic solvent like THF has been shown to provide high yields of the N-alkylated product.[4][5] Alternatively, conducting the reaction in water with a surfactant such as Tween 20 can also achieve high N-alkylation selectivity.[6] The preference for N-alkylation over O-alkylation with softer alkylating agents like benzyl bromide is consistent with Pearson's HSAB (Hard and Soft Acids and Bases) theory, where the softer nitrogen atom preferentially reacts with the soft electrophile.[7]

Experimental Protocol: Validated Synthesis of Racemic this compound

Part A: Synthesis of 6-oxo-1,6-dihydropyridine-2-carboxylic Acid

  • A culture of Alcaligenes faecalis (DSM 6269) is grown in a suitable medium containing pyridine-2-carboxylic acid as the inducer.

  • Resting cells are harvested and resuspended in a buffer solution containing pyridine-2-carboxylic acid.

  • The biotransformation is carried out at a controlled temperature and pH with aeration.

  • Reaction progress is monitored by HPLC.

  • Upon completion, the cells are removed by centrifugation, and the supernatant is acidified to precipitate the product.

  • The crude 6-oxo-1,6-dihydropyridine-2-carboxylic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Part B: Synthesis of this compound

  • To a solution of 6-oxo-1,6-dihydropyridine-2-carboxylic acid (1.0 eq) in THF is added tetrabutylammonium fluoride (5.0 eq).

  • Benzyl bromide (1.0 eq) is added dropwise to the mixture at room temperature.

  • The reaction is stirred overnight and monitored by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Achieving Enantiomeric Purity: A Comparative Analysis

The synthesis of a single enantiomer can be approached in two primary ways: resolution of a racemic mixture or asymmetric synthesis.

Approach 1: Chiral Resolution of the Racemic Carboxylic Acid (A Validated Method)

This is a classical and often reliable method to obtain both enantiomers of the target molecule.

  • Methodology: The racemic this compound can be resolved using chiral high-performance liquid chromatography (HPLC). A chiral stationary phase, such as those based on polysaccharide derivatives (e.g., Chiralpak AD or AD-RH), is employed to separate the enantiomers.[8] Alternatively, the racemic acid can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization.[9] The separated diastereomers are subsequently cleaved to yield the pure enantiomers.

  • Advantages:

    • Both enantiomers can be isolated.

    • The methodology is well-established and often scalable.

    • Can be applied at the final step of the synthesis.

  • Disadvantages:

    • The maximum theoretical yield for the desired enantiomer is 50%.

    • May require significant screening of chiral stationary phases or resolving agents.

    • Can be costly at a large scale.

Approach 2: Asymmetric Synthesis (A Prospective Alternative)

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolution.

  • Proposed Methodology: An enantioselective N-alkylation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid could be achieved using a chiral catalyst. Chiral N,N'-dioxide ligands, in combination with a metal catalyst, have shown promise in a variety of asymmetric transformations and could potentially be adapted for this reaction.[10] The chiral ligand would create a chiral environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product.

  • Advantages:

    • Potentially higher yield of the desired enantiomer (up to 100% theoretical yield).

    • More atom-economical than resolution.

  • Disadvantages:

    • Requires the development and optimization of a new catalytic system.

    • The synthesis of the chiral catalyst can be complex and expensive.

    • May not achieve perfect enantioselectivity (e.g., >99% ee).

Approach 3: Alternative Synthetic Routes (Conceptual Alternatives)

Instead of starting from pyridine-2-carboxylic acid, the pyridinone ring can be constructed through multi-component reactions. For instance, a diversity-oriented synthesis has been reported for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, which could potentially be adapted for the synthesis of our target molecule.[11] While this approach offers flexibility in introducing various substituents, achieving enantioselectivity would still require the use of chiral starting materials, reagents, or catalysts.

Comparative Summary

FeatureValidated Route (with Chiral Resolution)Asymmetric Synthesis (Prospective)Alternative Route (Conceptual)
Starting Material Pyridine-2-carboxylic acid6-oxo-1,6-dihydropyridine-2-carboxylic acidVarious acyclic precursors
Key Step for Chirality Post-synthesis resolutionEnantioselective N-alkylationAsymmetric cyclization/condensation
Yield of Desired Enantiomer Max. 50%Potentially >90%Variable, depends on the specific route
Development Effort Low to moderateHighHigh
Scalability Moderate to highPotentially highVariable
Cost-Effectiveness Can be costly due to resolutionPotentially cost-effective at scaleDependent on the complexity of the route

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_validated Validated Synthetic Route cluster_asymmetric Prospective Asymmetric Route A Pyridine-2-carboxylic acid B 6-Oxo-1,6-dihydropyridine-2-carboxylic acid A->B Microbial Hydroxylation (Alcaligenes faecalis) C Racemic this compound B->C N-Benzylation (BnBr, Base) D Enantiomerically Pure Product C->D Chiral Resolution (e.g., HPLC) E 6-Oxo-1,6-dihydropyridine-2-carboxylic acid F Enantiomerically Pure Product E->F Asymmetric N-Benzylation (BnBr, Chiral Catalyst)

Figure 1: Comparison of the validated synthetic route with a prospective asymmetric approach.

Conclusion

The synthesis of enantiomerically pure this compound is readily achievable through a validated two-step synthesis of the racemic compound followed by chiral resolution. This approach offers a reliable and scalable method for obtaining both enantiomers for further investigation. While the development of a direct asymmetric synthesis presents an attractive, more atom-economical alternative, it requires significant research and development to identify an effective chiral catalytic system. For researchers requiring immediate access to this valuable chiral building block, the validated route with subsequent resolution is the recommended and most robust strategy.

References

  • Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
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  • Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Deriv
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  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. (URL: [Link])
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A Head-to-Head Comparison of Pyridinone-Based PROTACs with Other Degrader Technologies

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

The field of targeted protein degradation (TPD) is rapidly transforming therapeutic development, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) have spearheaded this revolution, and within this class, molecules utilizing pyridinone-based ligands for the Cereblon (CRBN) E3 ligase represent a significant advancement.[3]

This guide provides an in-depth, objective comparison of pyridinone-based PROTACs against other leading degrader technologies. We will dissect the mechanisms, weigh the advantages and disadvantages with supporting data, and provide actionable experimental protocols to empower researchers in their selection and evaluation of these powerful molecules.

The Centerpiece: Pyridinone-Based PROTACs

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][4][5] They consist of two key components joined by a linker: one end binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5] This induced proximity results in the tagging of the POI with ubiquitin, marking it for destruction by the proteasome.[4][6]

Pyridinone-based PROTACs specifically utilize ligands, such as derivatives of thalidomide or pomalidomide, to recruit the CRBN E3 ligase.[7] This choice of E3 ligase is a critical design element that significantly influences the degrader's overall performance.

Mechanism of Action

The core function of a pyridinone-based PROTAC is to form a stable ternary complex between the target protein and the CRBN E3 ligase.[4] This catalytic process allows a single PROTAC molecule to mediate the degradation of multiple target protein copies.[6]

Pyridinone_PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Degradation Pathway PROTAC Pyridinone-Based PROTAC Ternary POI-PROTAC-CRBN Ternary Complex PROTAC->Ternary Binds POI & CRBN POI Protein of Interest (POI) POI->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin (Ub) Ub->Ternary Recruited by E2 Ternary->PROTAC Catalytic Release Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub_POI->Proteasome Recognition

Caption: Mechanism of pyridinone-based PROTACs.

Key Advantages of Pyridinone-Based PROTACs:
  • Favorable Physicochemical Properties: CRBN ligands like pomalidomide are relatively small and possess drug-like properties.[] This often translates to better cell permeability and oral bioavailability in the resulting PROTACs compared to those using larger, more complex E3 ligase ligands.[3][9] Several orally bioavailable CRBN-based PROTACs are advancing in clinical trials.[10]

  • High Catalytic Rate: The ternary complexes formed with CRBN ligands tend to have a shorter lifetime.[] This allows for rapid recycling of the PROTAC and ligase, enabling a fast catalytic rate of degradation.

  • Well-Understood Biology: CRBN is one of the most extensively utilized E3 ligases for PROTAC development, leading to a wealth of structural and biological data to guide rational design.[7]

  • Broad Target Scope: Pyridinone-based PROTACs have been successfully developed for a wide range of targets, including those previously considered "undruggable."[4]

Alternative Degrader Technologies

To understand the unique position of pyridinone-based PROTACs, we must compare them to other major degrader technologies.

A. VHL-Based PROTACs

The von Hippel-Lindau (VHL) E3 ligase is the other primary ligase co-opted for PROTAC development.[7][11]

  • Mechanism: Similar to CRBN-based PROTACs, VHL-based degraders form a ternary complex to induce ubiquitination and degradation.[11]

  • Key Differences:

    • Ternary Complex Stability: VHL-based ternary complexes are often more rigid and stable.[] This can lead to high potency but may sometimes slow the catalytic turnover rate.

    • Ligand Properties: VHL ligands are typically more peptide-like and larger than pyridinone ligands, which can present challenges for cell permeability and oral bioavailability.[9]

    • Cellular Localization: VHL is predominantly cytosolic, whereas CRBN can shuttle between the cytoplasm and the nucleus, potentially offering an advantage for targeting nuclear proteins.[]

B. Molecular Glues

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein without the need for a linker.[2][12] The immunomodulatory drugs (IMiDs) like thalidomide are classic examples, which function by "gluing" specific proteins to CRBN for degradation.[2]

  • Mechanism: Glues typically bind to the E3 ligase, creating a new surface that is complementary to a previously non-interacting target protein.[13]

  • Key Differences:

    • Size and Properties: Molecular glues are much smaller than PROTACs and generally adhere to Lipinski's "Rule of Five," giving them excellent drug-like properties, including oral bioavailability.[12][13]

    • Discovery: The discovery of molecular glues has often been serendipitous, making their rational design more challenging compared to the modular design of PROTACs.[14]

    • Target Scope: While powerful, identifying new molecular glues for specific targets is less predictable than designing a PROTAC.[13]

C. Lysosome-Targeting Chimeras (LYTACs)

LYTACs are designed to degrade extracellular and membrane-bound proteins, a space inaccessible to traditional PROTACs.[][16]

  • Mechanism: LYTACs are bifunctional molecules that link a target-binding moiety (often an antibody) to a ligand that engages a lysosome-targeting receptor on the cell surface, such as CI-M6PR.[16][17] This triggers endocytosis and subsequent degradation of the target protein in the lysosome.[]```dot digraph "LYTAC_Mechanism" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Define nodes Extracellular [label="Extracellular Space", shape=plaintext]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontsize=12, fontcolor="#202124"]; Intracellular [label="Intracellular Space", shape=plaintext];

LYTAC [label="LYTAC", fillcolor="#FBBC05", fontcolor="#202124"]; Target [label="Membrane Protein\n(Target)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Lysosomal\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Endosome [label="Endosome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degraded [label="Degraded\nTarget"];

// Position nodes {rank=same; Extracellular; LYTAC; Target;} {rank=same; Cell_Membrane;} {rank=same; Intracellular; Receptor; Endosome; Lysosome; Degraded;}

// Define edges LYTAC -> Target [label="Binds Target"]; LYTAC -> Receptor [label="Binds Receptor"]; Receptor -> Endosome [label="Internalization"]; Endosome -> Lysosome [label="Fusion"]; Lysosome -> Degraded [label="Degradation"];

// Draw membrane edge [style=invis]; Extracellular -> Cell_Membrane -> Intracellular; }

Caption: A logical workflow for developing and validating a new protein degrader.

Conclusion and Future Outlook

Pyridinone-based PROTACs represent a mature and highly effective class of protein degraders, offering a compelling balance of potent degradation and favorable pharmacokinetic properties that has propelled them into the clinic. Their rational, modular design continues to make them a go-to strategy for new intracellular targets.

However, the TPD landscape is diverse and expanding. [1][18]For targets that lie beyond the reach of the proteasome—such as extracellular proteins or large aggregates—technologies like LYTACs and ATTECs are not just alternatives, but essential new tools. Molecular glues, while challenging to discover, offer the allure of small-molecule simplicity and excellent druggability.

The ultimate choice of technology is not a matter of universal superiority but of strategic alignment with the target's biology. A deep understanding of the mechanisms and a rigorous, multi-faceted experimental evaluation are paramount for any researcher aiming to successfully harness the power of targeted protein degradation.

References

  • Targeted Protein Degradation: Clinical Advances in the Field of Oncology.MDPI. [Link]
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  • Autophagy-tethering compounds (ATTECs) may open new directions in targeted drug discovery.EurekAlert!. [Link]
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Safety Operating Guide

Proper Disposal of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds from acquisition to disposal is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound with functionalities that necessitate its classification as hazardous waste. The procedures outlined herein are synthesized from established safety protocols for related chemical classes and general hazardous waste management principles, ensuring a cautious and compliant approach.

Hazard Assessment and Waste Identification

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Consequently, all materials contaminated with this compound, including neat (pure) substance, solutions, contaminated labware (e.g., spatulas, weigh boats), and personal protective equipment (PPE), must be treated as hazardous chemical waste.[3]

The chemical structure incorporates a pyridine ring, a carboxylic acid, and a benzyloxy group. Pyridine and its derivatives are recognized as hazardous substances, often requiring incineration for disposal.[4][5] Similarly, concentrated carboxylic acids are managed as hazardous waste.[6] Therefore, this compound and its associated waste must not be disposed of down the drain or in regular trash.[5][7]

Table 1: Hazard and Disposal Information Summary

PropertyValue/CharacteristicSignificance for Disposal
Physical State Solid[2]Dictates the need for secure solid waste containers to prevent dust inhalation.
Hazard Class GHS07 (Harmful/Irritant)[1]Requires handling with appropriate PPE to prevent skin, eye, and respiratory exposure.
Hazard Statements H302, H315, H319, H335[1][2]Reinforces the need to manage all contaminated materials as hazardous waste.
Structural Moieties Pyridine derivative, Carboxylic acidThese functional groups necessitate disposal as regulated hazardous waste; pyridine-containing wastes are often incinerated.[4][6]
EPA Waste Codes (Probable) D002 (Corrosive - as a carboxylic acid), F005 (if in a listed solvent mixture containing pyridine)[8][9]Essential for proper labeling and documentation for the waste disposal contractor.

Personal Protective Equipment (PPE) and Safety Precautions

Adherence to stringent safety protocols is non-negotiable when handling this compound and its waste.

  • Engineering Controls : All handling and preparation for disposal should be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[10]

  • Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Skin Protection : A lab coat must be worn and fully fastened. Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Given the skin irritation hazard, consider double-gloving.[3]

  • Respiratory Protection : If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a regulated hazardous waste, ensuring it is collected and managed by a licensed professional waste disposal service.[12]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste : Collect any solid this compound, along with contaminated disposable items like weigh boats, spatulas, and paper towels, in a dedicated hazardous waste container.[3] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste : If the compound is in a solution, collect this waste in a separate, clearly labeled, and leak-proof hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.[3]

Step 2: Container Management

The integrity and proper use of waste containers are essential for safe storage and transport.

  • Compatibility : Use containers that are chemically resistant to the waste they hold.[13]

  • Condition : Ensure waste containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[14]

  • Closure : Keep waste containers closed at all times, except when adding waste.[7] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and vital for the safety of all personnel handling the waste.[13]

  • Content : The label must clearly state "Hazardous Waste."

  • Chemical Name : Write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Identification : Indicate the associated hazards (e.g., "Irritant," "Harmful").

Step 4: Storage

Waste must be stored safely pending collection.

  • Designated Area : Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA).[13]

  • Segregation : Store the waste container away from incompatible materials, such as strong oxidizing agents and bases, to prevent accidental reactions.[10]

  • Secondary Containment : It is best practice to use secondary containment for liquid waste containers to capture any potential leaks.[6]

Step 5: Final Disposal

The final step is the transfer of the waste to a certified disposal facility.

  • Professional Collection : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]

  • Documentation : Complete all necessary waste manifests or pickup request forms as required by your institution and regulatory bodies.

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Immediate Actions : Alert personnel in the immediate area and evacuate if necessary.

  • Small Spills : If the spill is small and you are trained and equipped to handle it, contain the spill using an inert absorbent material such as vermiculite or sand.[1] Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Large Spills : For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[1]

  • Decontamination : After the spill is cleaned up, decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal A Wear Full PPE: - Goggles - Lab Coat - Gloves B Work in a Chemical Fume Hood C Solid Waste (Neat Compound, Contaminated Labware) B->C F Collect in Separate, Compatible, & Sealed Hazardous Waste Containers C->F D Liquid Waste (Solutions) D->F E Contaminated PPE (Gloves, Coats) E->F G Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup via EHS/Licensed Contractor H->I

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical responsibility for all laboratory personnel. By adhering to the principles of hazard assessment, segregation, proper containment, and regulatory compliance, researchers can ensure a safe working environment and protect the broader ecosystem. This guide provides a robust framework for these essential practices, fostering a culture of safety and scientific integrity.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • University of Washington. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • U.S. Environmental Protection Agency. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • U.S. Environmental Protection Agency. (n.d.). Learn the Basics of Hazardous Waste.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • U.S. Environmental Protection Agency. (n.d.). Plain Language Guide to Regulations Solid/Hazardous Waste Management.
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  • ResearchGate. (2023, September 3). How should I dispose of Benzyl chloride waste?
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A Comprehensive Guide to the Safe Handling of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the handling and disposal of 1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 210366-15-7). The guidance herein is tailored for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the scientific rationale behind them to ensure a culture of safety and excellence in the laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a multifaceted molecule, and its potential hazards can be inferred from its structural components: a pyridine derivative, a carboxylic acid, and a benzyl group.

The available safety data indicates the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a stringent approach to personal protection to mitigate exposure risks. The "Warning" signal word associated with this compound underscores the need for careful handling.

Table 1: Hazard Summary and Associated Risks
Hazard StatementDescriptionPrimary Routes of ExposurePotential Health Effects
H302Harmful if swallowedIngestionNausea, vomiting, abdominal pain[1]
H315Causes skin irritationDermal contactRedness, itching, inflammation
H319Causes serious eye irritationOcular contactSevere pain, redness, tearing, potential for corneal damage
H335May cause respiratory irritationInhalationCoughing, sneezing, shortness of breath, headache, dizziness[1][2]

The Core of Protection: A Multi-Layered PPE Strategy

A robust Personal Protective Equipment (PPE) plan is the cornerstone of safe laboratory practice. The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the specific hazards of the compound being handled.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, engineering controls must be in place and functioning correctly. All handling of this compound, particularly when in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood[1][2]. This primary containment strategy is critical for minimizing inhalation exposure. Ensure that the fume hood has a recent certification and that the sash is maintained at the lowest practical height during operations.

Personal Protective Equipment: Your Immediate Barrier

The following PPE is mandatory when handling this compound.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles[1][3]. Standard safety glasses with side shields do not offer sufficient protection.

  • Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face[4].

The choice of glove material is critical and should be based on chemical compatibility. For pyridine derivatives and carboxylic acids, nitrile or neoprene gloves are recommended[1][3][5]. Latex gloves are not suitable as they offer poor protection against many chemicals[1].

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised. If you notice any signs of degradation or contamination on the outer glove, it should be removed and replaced immediately.

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a secure front closure is mandatory to protect the skin and personal clothing from contamination[1][3].

  • Chemical-Resistant Apron: For procedures with a high risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

While working in a fume hood is the primary method to control inhalation hazards, there may be situations where additional respiratory protection is warranted, such as during a large spill or when engineering controls are not available. In such cases, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary[3][4]. All personnel requiring respirators must be fit-tested and trained in their proper use.

Table 2: Summary of Required Personal Protective Equipment
PPE CategoryItemSpecifications and Rationale
Engineering Controls Chemical Fume HoodPrimary containment. Essential for preventing inhalation of dust and vapors[1][2].
Eye & Face Protection Chemical Splash GogglesMust provide a seal around the eyes to protect from splashes and aerosols[1][3].
Face ShieldRecommended in addition to goggles for large quantities or high splash risk to protect the entire face[4].
Hand Protection Double Nitrile or Neoprene GlovesProvides good chemical resistance to pyridine derivatives and carboxylic acids. Double gloving offers enhanced protection[1][3][5].
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from contamination[1][3].
Chemical-Resistant ApronRecommended for procedures with a high splash potential.
Respiratory Protection NIOSH-Approved Respirator (as needed)For use during spills or when a fume hood is not available. Requires an organic vapor/acid gas cartridge, fit-testing, and training[3][4].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be strictly adhered to.

Diagram 1: Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area gather_ppe Assemble All Necessary PPE prep_area->gather_ppe locate_safety Locate Emergency Equipment gather_ppe->locate_safety don_ppe Don PPE in Correct Sequence locate_safety->don_ppe Begin Work conduct_work Conduct Work in Fume Hood don_ppe->conduct_work close_containers Keep Containers Closed conduct_work->close_containers clean_area Decontaminate Work Area close_containers->clean_area Complete Work doff_ppe Doff PPE in Correct Sequence clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Segregate & Dispose of Waste doff_ppe->dispose_waste cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated labware) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (e.g., solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_waste Contaminated PPE (e.g., gloves) ppe_container Labeled PPE Hazardous Waste Bag ppe_waste->ppe_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup incineration High-Temperature Incineration ehs_pickup->incineration

Caption: A workflow for the proper segregation and disposal of waste.

Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Collect unused compound, contaminated weigh boats, and other solid labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like HDPE.[6]

    • Liquid Waste: Collect all solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[6]

    • Contaminated PPE: Dispose of all contaminated gloves, disposable lab coats, and other single-use PPE in a designated hazardous waste bag.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of generation.[6]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[7]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. The likely method of disposal for this type of organic compound is high-temperature incineration.[8]

By adhering to these comprehensive guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that scientific advancement and personal safety go hand in hand.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
  • Carl ROTH.
  • Agency for Toxic Substances and Disease Registry. Pyridine Tox Profile.
  • PubChem. This compound. [Link]
  • Washington State University.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?[Link]
  • ChemSupply Australia.
  • Massachusetts Institute of Technology. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. Personal Protective Equipment (PPE). [Link]
  • Redox. (2022, November 1).

Sources

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1-(Benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.